molecular formula C10H14N2S B082252 Thiourea, N-(1-methylethyl)-N'-phenyl- CAS No. 15093-36-4

Thiourea, N-(1-methylethyl)-N'-phenyl-

Cat. No.: B082252
CAS No.: 15093-36-4
M. Wt: 194.3 g/mol
InChI Key: LFBMRUOVWMEFFZ-UHFFFAOYSA-N
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Description

Thiourea, N-(1-methylethyl)-N'-phenyl- is a useful research compound. Its molecular formula is C10H14N2S and its molecular weight is 194.3 g/mol. The purity is usually 95%.
The exact mass of the compound Thiourea, N-(1-methylethyl)-N'-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131983. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Thiourea, N-(1-methylethyl)-N'-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiourea, N-(1-methylethyl)-N'-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-phenyl-3-propan-2-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14N2S/c1-8(2)11-10(13)12-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBMRUOVWMEFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164653
Record name Thiourea, N-(1-methylethyl)-N'-phenyl-
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Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15093-36-4
Record name Thiourea, N-(1-methylethyl)-N'-phenyl-
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Record name N-Phenyl-N'-isopropylthiourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131983
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Record name Thiourea, N-(1-methylethyl)-N'-phenyl-
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Record name 15093-36-4
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Foundational & Exploratory

An In-Depth Technical Guide to N-(1-methylethyl)-N'-phenyl-thiourea: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-methylethyl)-N'-phenyl-thiourea, also known as N-isopropyl-N'-phenylthiourea, is an unsymmetrically disubstituted thiourea derivative that holds significant interest for the scientific community. The thiourea moiety is a versatile functional group that imparts a range of chemical and biological properties to molecules, making its derivatives valuable scaffolds in medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of N-(1-methylethyl)-N'-phenyl-thiourea, with a focus on its role as a potential tyrosinase inhibitor.

Part 1: Core Chemical and Physical Properties

N-(1-methylethyl)-N'-phenyl-thiourea (CAS No. 15093-36-4) possesses a molecular formula of C₁₀H₁₄N₂S and a molecular weight of 194.30 g/mol .[1] The presence of both a phenyl and an isopropyl group attached to the thiourea core influences its solubility, reactivity, and biological interactions.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂SCheméo[1]
Molecular Weight 194.30 g/mol Cheméo[1]
CAS Number 15093-36-4Cheméo[1]
LogP (Octanol/Water) 2.381 (Calculated)Cheméo[1]
Water Solubility -3.38 (Log₁₀ of mol/l, Calculated)Cheméo[1]
Enthalpy of Fusion 26.98 kJ/mol (Calculated)Cheméo[1]
Enthalpy of Vaporization 59.34 kJ/mol (Calculated)Cheméo[1]

Synonyms:

  • N-Phenyl-N'-isopropylthiourea[1]

  • 1-Isopropyl-3-phenyl-2-thiourea[1]

Part 2: Synthesis and Characterization

The synthesis of N-(1-methylethyl)-N'-phenyl-thiourea is typically achieved through the nucleophilic addition of isopropylamine to phenyl isothiocyanate. This reaction is generally straightforward and proceeds with high yield under mild conditions. The causality behind this experimental choice lies in the high electrophilicity of the carbon atom in the isothiocyanate group, making it susceptible to attack by the nucleophilic amine.

Experimental Protocol: Synthesis of N-(1-methylethyl)-N'-phenyl-thiourea

This protocol is adapted from the synthesis of the closely related N-(1-methylpropyl)-N'-phenyl-thiourea.[1]

Materials:

  • Phenyl isothiocyanate

  • Isopropylamine

  • Anhydrous diethyl ether (or other inert solvent like dichloromethane)

  • n-Heptane (for precipitation/crystallization)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenyl isothiocyanate (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0-5 °C using an ice bath.

  • Add isopropylamine (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, reduce the solvent volume under reduced pressure.

  • Add n-heptane to the concentrated residue to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold n-heptane, and dry under vacuum.

Workflow for the Synthesis of N-(1-methylethyl)-N'-phenyl-thiourea

reagents Phenyl Isothiocyanate + Isopropylamine solvent Anhydrous Diethyl Ether (0-5 °C) reagents->solvent Dissolve reaction Nucleophilic Addition (Stir at RT for 1-2h) solvent->reaction React workup Solvent Removal reaction->workup Isolate precipitation Precipitation with n-Heptane workup->precipitation product N-(1-methylethyl)-N'-phenyl-thiourea (Solid Product) precipitation->product Filter & Dry Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase Tyrosinase (Copper-containing enzyme) Tyrosinase->DOPA Tyrosinase->Dopaquinone Inhibitor N-(1-methylethyl)-N'-phenyl-thiourea Inhibitor->Tyrosinase Inhibition

Caption: Proposed inhibition of melanogenesis by N-(1-methylethyl)-N'-phenyl-thiourea.

Part 4: Safety and Handling

Detailed safety information for N-(1-methylethyl)-N'-phenyl-thiourea is not widely available. However, based on the safety data for the parent compound, N-phenylthiourea, caution should be exercised when handling this chemical. [2][3][4] GHS Hazard Classification (extrapolated from N-phenylthiourea):

  • Acute Toxicity, Oral (Category 1): Fatal if swallowed. [3][4]* Skin Sensitization (Category 1): May cause an allergic skin reaction. [4] Precautionary Statements:

  • Wear protective gloves, protective clothing, eye protection, and face protection. [3]* Do not eat, drink, or smoke when using this product. * IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. [3]* IF ON SKIN: Wash with plenty of soap and water. [3]* Store locked up. [2]

Conclusion

N-(1-methylethyl)-N'-phenyl-thiourea is a readily synthesizable compound with significant potential, particularly in the field of drug discovery. Its structural similarity to known tyrosinase inhibitors suggests it could be a valuable lead compound for the development of novel treatments for hyperpigmentation disorders. Further research is warranted to experimentally validate its synthesis, fully characterize its spectroscopic properties, and thoroughly evaluate its biological activity and safety profile. This guide provides a solid foundation for researchers and scientists to embark on further exploration of this promising molecule.

References

  • Cheméo. (n.d.). Chemical Properties of Thiourea, N-(1-methylethyl)-N'-phenyl- (CAS 15093-36-4). Retrieved from [Link]

  • Lai, X., et al. (2020). Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. Molecules, 25(3), 569. Retrieved from [Link]

  • West Liberty University. (n.d.). Safety Data Sheet: N-Phenylthiourea. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-isopropyl-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis of 1-isopropyl-3-phenylthiourea, a disubstituted thiourea derivative of interest to researchers, scientists, and drug development professionals. The document details the predominant synthetic pathway, including a step-by-step experimental protocol, mechanistic insights, and key characterization data.

Introduction: The Significance of Substituted Thioureas

Thiourea and its derivatives are a versatile class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two amino groups. These molecules are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as intermediates in the synthesis of various heterocyclic compounds. The hydrogen-bonding capabilities of the N-H protons and the nucleophilicity of the sulfur atom are key to their reactivity and biological interactions. 1-isopropyl-3-phenylthiourea, with its specific combination of an aliphatic isopropyl group and an aromatic phenyl group, presents a scaffold for the development of novel therapeutic agents and functional materials.

The Primary Synthetic Pathway: Nucleophilic Addition of Isopropylamine to Phenyl Isothiocyanate

The most direct and widely employed method for the synthesis of 1-isopropyl-3-phenylthiourea is the nucleophilic addition of isopropylamine to phenyl isothiocyanate. This reaction is generally high-yielding and proceeds under mild conditions, making it an efficient and practical approach for laboratory-scale preparation.[1][2]

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of isopropylamine on the electrophilic carbon atom of the isothiocyanate group of phenyl isothiocyanate. This initial addition results in the formation of a zwitterionic intermediate. Subsequent proton transfer from the nitrogen of the former amine to the nitrogen of the former isothiocyanate yields the stable 1-isopropyl-3-phenylthiourea product. The overall reaction is typically irreversible and driven by the formation of the thermodynamically stable thiourea structure.

A visual representation of the reaction mechanism is provided below:

G Reaction Mechanism of 1-isopropyl-3-phenylthiourea Synthesis cluster_reactants Reactants cluster_intermediate Zwitterionic Intermediate cluster_product Product Phenyl_Isothiocyanate Phenyl Isothiocyanate (C₆H₅NCS) Intermediate Zwitterionic Intermediate Phenyl_Isothiocyanate->Intermediate Nucleophilic Attack Isopropylamine Isopropylamine ((CH₃)₂CHNH₂) Isopropylamine->Intermediate Product 1-isopropyl-3-phenylthiourea (C₁₀H₁₄N₂S) Intermediate->Product Proton Transfer

Caption: Reaction mechanism for the synthesis of 1-isopropyl-3-phenylthiourea.

Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of 1-isopropyl-3-phenylthiourea. This procedure is adapted from established methods for the synthesis of analogous disubstituted thioureas.[1]

Materials and Reagents
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )
Phenyl IsothiocyanateC₆H₅NCS135.19
Isopropylamine(CH₃)₂CHNH₂59.11
Anhydrous Diethyl Ether(C₂H₅)₂O74.12
n-HeptaneC₇H₁₆100.21
Equipment
  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Vacuum oven

Synthesis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenyl isothiocyanate (1.0 eq.) in anhydrous diethyl ether.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Amine: Add isopropylamine (1.05 eq.) dropwise to the stirred solution over a period of 15-20 minutes. It is crucial to maintain the reaction temperature below 10 °C during the addition to control the exothermic nature of the reaction.

  • Reaction Progression: After the complete addition of isopropylamine, allow the reaction mixture to gradually warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, reduce the solvent volume using a rotary evaporator.

  • Precipitation: Add n-heptane to the concentrated reaction mixture to induce the precipitation of the solid product.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold n-heptane to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified 1-isopropyl-3-phenylthiourea in a vacuum oven to a constant weight.

A visual representation of the experimental workflow is provided below:

G Experimental Workflow for 1-isopropyl-3-phenylthiourea Synthesis A 1. Dissolve Phenyl Isothiocyanate in Diethyl Ether B 2. Cool to 0-5 °C A->B C 3. Add Isopropylamine Dropwise B->C D 4. Stir at Room Temperature for 1-2 hours C->D E 5. Concentrate in vacuo D->E F 6. Precipitate with n-Heptane E->F G 7. Filter and Wash with cold n-Heptane F->G H 8. Dry under Vacuum G->H

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of 1-isopropyl-3-phenylthiourea

The identity and purity of the synthesized 1-isopropyl-3-phenylthiourea can be confirmed through various analytical techniques.

PropertyValue
Molecular Formula C₁₀H₁₄N₂S
Molecular Weight 194.3 g/mol [3]
Appearance Solid
Melting Point 98-100 °C[4]
Boiling Point 275.8 °C at 760 mmHg[4]
Density 1.125 g/cm³[4]
Spectroscopic Data (Expected)
  • ¹H NMR: Expected signals would include those for the aromatic protons of the phenyl group, a multiplet for the methine proton of the isopropyl group, a doublet for the methyl protons of the isopropyl group, and broad singlets for the N-H protons.[1]

  • ¹³C NMR: Resonances are expected for the thiocarbonyl carbon (C=S), aromatic carbons, and the carbons of the isopropyl group.[1]

  • FTIR (cm⁻¹): Characteristic peaks would include N-H stretching vibrations, C-H stretching of the aromatic and aliphatic groups, and a C=S stretching vibration.[2]

Alternative Synthesis Pathways

While the reaction between an isothiocyanate and an amine is the most common method, other synthetic routes to phenylthiourea derivatives exist. One notable alternative involves the reaction of an amine with carbon disulfide.[5] This method typically proceeds through the formation of a dithiocarbamate salt, which is then treated with a desulfurizing agent to generate an isothiocyanate in situ, which subsequently reacts with another molecule of the amine to form the thiourea. Another approach involves the reaction of aniline with ammonium thiocyanate in the presence of an acid.[5]

Conclusion

The synthesis of 1-isopropyl-3-phenylthiourea via the nucleophilic addition of isopropylamine to phenyl isothiocyanate is a robust and efficient method suitable for laboratory preparation. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize and characterize this compound. The versatility of the thiourea functional group ensures that 1-isopropyl-3-phenylthiourea will continue to be a valuable building block in the exploration of new chemical entities with potential applications in drug discovery and materials science.

References

  • Lokhande Rahul P, et al. REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Applications of N-(1-methylethyl)-N'-phenyl-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives represent a cornerstone in medicinal chemistry and materials science, valued for their versatile reactivity and wide spectrum of biological activities. Among these, N-(1-methylethyl)-N'-phenyl-thiourea, also known as 1-isopropyl-3-phenylthiourea, serves as a critical synthon for the creation of complex heterocyclic scaffolds. This guide provides a comprehensive technical overview of its molecular structure, synthesis, and burgeoning applications in drug development, grounded in established scientific literature.

Part 1: Molecular Structure and Physicochemical Properties

N-(1-methylethyl)-N'-phenyl-thiourea is a disubstituted thiourea featuring an isopropyl group and a phenyl group attached to the nitrogen atoms of the thiourea core. This seemingly simple molecule possesses a rich structural and electronic character that dictates its reactivity and biological interactions.

Core Structural Features
Physicochemical Data

A compilation of the key physicochemical properties of N-(1-methylethyl)-N'-phenyl-thiourea is presented in Table 1. These parameters are crucial for predicting its behavior in various solvent systems and its potential for oral bioavailability, as estimated by Lipinski's rule of five.

PropertyValueSource
CAS Number 15093-36-4[3]
Molecular Formula C₁₀H₁₄N₂S[3]
Molecular Weight 194.3 g/mol [3]
Melting Point 98-100 °C[3]
Boiling Point 275.8 °C at 760 mmHg[3]
Density 1.125 g/cm³[3]
Flash Point 120.6 °C[3]
InChI Key LFBMRUOVWMEFFZ-UHFFFAOYSA-N[3]

Part 2: Synthesis and Spectroscopic Characterization

The synthesis of N-(1-methylethyl)-N'-phenyl-thiourea is a straightforward and high-yielding process, making it a readily accessible building block for further chemical transformations.

Synthetic Pathway: Nucleophilic Addition

The most common and efficient method for the synthesis of N,N'-disubstituted thioureas is the nucleophilic addition of an amine to an isothiocyanate. In the case of N-(1-methylethyl)-N'-phenyl-thiourea, this involves the reaction of phenyl isothiocyanate with isopropylamine.[3] This reaction is often carried out under mild conditions and can be performed using both traditional solvent-based methods and more environmentally friendly mechanochemical approaches.[4]

G phenyl_isothiocyanate Phenyl Isothiocyanate product N-(1-methylethyl)-N'-phenyl-thiourea phenyl_isothiocyanate->product Nucleophilic Attack isopropylamine Isopropylamine isopropylamine->product

General synthetic scheme for N-(1-methylethyl)-N'-phenyl-thiourea.
Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of thiourea derivatives.[2][5]

Materials:

  • Phenyl isothiocyanate

  • Isopropylamine

  • Anhydrous diethyl ether or ethyl acetate

  • Heptane (for precipitation)

Procedure:

  • In a round-bottom flask, dissolve phenyl isothiocyanate (1.0 equivalent) in anhydrous diethyl ether under an inert atmosphere.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add isopropylamine (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the solution under reduced pressure.

  • Add heptane to the concentrated residue to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold heptane, and dry under vacuum.

Spectroscopic Characterization

The structural elucidation of N-(1-methylethyl)-N'-phenyl-thiourea is confirmed through a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of closely related compounds.[6][7][8]

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons (Phenyl group): A multiplet in the range of δ 7.2-7.6 ppm.

  • N-H Protons: Two broad singlets, one associated with the phenyl-substituted nitrogen and one with the isopropyl-substituted nitrogen. The chemical shifts of these protons can vary depending on the solvent and concentration.

  • Isopropyl Methine Proton (CH): A septet due to coupling with the six methyl protons.

  • Isopropyl Methyl Protons (CH₃): A doublet due to coupling with the methine proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Thiocarbonyl Carbon (C=S): A characteristic peak in the downfield region, typically around δ 180-190 ppm.

  • Aromatic Carbons: Signals corresponding to the ipso, ortho, meta, and para carbons of the phenyl ring.

  • Isopropyl Methine Carbon (CH): A signal in the aliphatic region.

  • Isopropyl Methyl Carbons (CH₃): A signal in the upfield aliphatic region.

IR (Infrared) Spectroscopy:

  • N-H Stretching: A broad band or multiple bands in the region of 3100-3400 cm⁻¹.

  • C-H Stretching (Aromatic and Aliphatic): Peaks in the 2850-3100 cm⁻¹ region.

  • C=S Stretching (Thioamide I band): A strong absorption band typically found in the 1200-1350 cm⁻¹ region.

  • C-N Stretching (Thioamide II and III bands): Bands in the 1400-1600 cm⁻¹ and 950-1150 cm⁻¹ regions, respectively.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (194.3 g/mol ). Common fragmentation patterns for thioureas involve cleavage of the C-N bonds and fragmentation of the alkyl and aryl substituents.[9]

Part 3: Applications in Drug Development

The thiourea scaffold is a "privileged structure" in medicinal chemistry, and N-(1-methylethyl)-N'-phenyl-thiourea serves as a valuable precursor to a variety of biologically active molecules.

Precursor for Heterocyclic Synthesis

A primary application of N-(1-methylethyl)-N'-phenyl-thiourea is in the Hantzsch thiazole synthesis. This reaction involves the condensation of the thiourea with an α-haloketone to yield a 2-aminothiazole derivative.[2] The 2-aminothiazole ring is a core component of numerous FDA-approved drugs and is a focal point in the discovery of new therapeutic agents.

G cluster_0 Hantzsch Thiazole Synthesis thiourea N-(1-methylethyl)-N'-phenyl-thiourea thiazole 2-Aminothiazole Derivative thiourea->thiazole haloketone α-Haloketone haloketone->thiazole Condensation

Workflow of the Hantzsch thiazole synthesis.
Biological Activities of Thiourea Derivatives

Thiourea derivatives have demonstrated a broad range of pharmacological activities, including:

  • Antimicrobial Activity: Many thiourea-containing compounds exhibit potent antibacterial and antifungal properties.[10][11][12][13][14] The proposed mechanisms of action often involve the inhibition of essential microbial enzymes.

  • Anticancer Activity: A growing body of research highlights the cytotoxic effects of thiourea derivatives against various cancer cell lines.[15][16][17][18] These compounds can induce apoptosis and interfere with key signaling pathways involved in tumor growth and proliferation.

  • Enzyme Inhibition: The thiourea moiety can act as a hydrogen bond donor and acceptor, as well as a metal chelator, enabling it to interact with the active sites of various enzymes. For instance, phenylthiourea is a known inhibitor of tyrosinase.[19]

While specific biological data for N-(1-methylethyl)-N'-phenyl-thiourea is limited in the public domain, its role as a precursor to bioactive molecules underscores its importance in drug discovery pipelines. The structural motifs it provides are integral to the exploration of new chemical space for therapeutic intervention.

Part 4: Safety and Handling

Given the toxicological profile of related thiourea compounds, N-(1-methylethyl)-N'-phenyl-thiourea should be handled with care in a laboratory setting. Safety data for the closely related N-phenylthiourea indicates that it is fatal if swallowed and may cause an allergic skin reaction.[20]

Recommended Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

  • Dispose of chemical waste in accordance with local regulations.

Conclusion

N-(1-methylethyl)-N'-phenyl-thiourea is a molecule of significant interest to the scientific community, particularly those engaged in synthetic and medicinal chemistry. Its straightforward synthesis, well-defined (though inferred) structural characteristics, and its utility as a versatile building block for biologically active heterocycles make it a valuable tool in the pursuit of novel therapeutics. A thorough understanding of its molecular structure and reactivity is paramount for its effective application in the design and development of next-generation pharmaceuticals.

References

  • Sigma-Aldrich. (2025, June 18).
  • Merck Eurolab Ltd. (1994, August 18).
  • Liu, Y.-D., Zhang, J., Wang, X.-Y., & Sun, J. (2014). Crystal structure of 1-(2,6-diisopropylphenyl)-3-phenylthiourea, C19H24N2S. Zeitschrift für Kristallographie - New Crystal Structures, 229(3), 333-334.
  • TCI Europe N.V. (2018, October 3).
  • Google Patents. (n.d.). RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis.
  • Google Patents. (n.d.). CN1962629A - N, N'-diisopropyl thiourea synthesis method.
  • Fisher Scientific. (2025, May 1).
  • Benchchem. (n.d.). Application Notes and Protocols: N-(1-methylpropyl)-N'-phenyl-thiourea in Organic Synthesis.
  • Carolina Biological Supply Company. (2007, September 12).
  • Google Patents. (n.d.). CN108084055A - A kind of method of N, N '-di-isopropyl thiourea oxidative synthesis N, N '-diisopropylcarbodiimide.
  • ChemicalBook. (n.d.). N,N'-DIISOPROPYLTHIOUREA(2986-17-6) 1H NMR spectrum.
  • Sharma, P. K., & Singh, P. (2012). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. International Journal of Creative Research Thoughts, 11(3), d657-d664.
  • Al-Masoudi, N. A., & Al-Amiery, A. A. (2014). 1-Methyl-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o528.
  • Alfa Chemistry. (n.d.). CAS 15093-36-4 1-Isopropyl-3-phenyl-2-thiourea.
  • Abdullah, B. H., & Salh, Y. M. (2010). Synthesis, characterization and biological activity of N-phenyl-Ñ-(2-phenolyl)thiourea (PPTH) and its metal complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pd(II), Pt(II) and Hg(II). Oriental Journal of Chemistry, 26(3), 823-832.
  • Ghiurca, E. L., et al. (2022). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 27(19), 6529.
  • ResearchGate. (n.d.). FT‐IR spectrum of 1,3‐diphenyl thiourea (a) theoretical (b) experimental.
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  • Xu, J., Wang, D., Zhang, Q., & Huang, A. (2000). Regioselective synthesis and electron impact mass spectral fragmentation differentiation of 2- or 3-isopropylthio, phenylthiosuccinic acid 4-methyl/isopropyl ethers. Rapid communications in mass spectrometry : RCM, 14(19), 1746–1750.
  • MedChemExpress. (n.d.). N-Isopropyl-N'-phenyl-p-phenylenediamine.
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  • Li, Y., et al. (2021).
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  • ResearchGate. (n.d.). FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea.
  • Wawrzeńczyk, D., et al. (2024). 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. European Journal of Pharmacology, 982, 176885.
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An In-Depth Technical Guide to N-(1-methylethyl)-N'-phenyl-thiourea: Synthesis, Properties, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(1-methylethyl)-N'-phenyl-thiourea, a versatile thiourea derivative with significant potential in medicinal chemistry and organic synthesis. This document delves into its precise chemical identity, including its IUPAC name and various synonyms, and presents a detailed exploration of its physicochemical properties. Key synthetic methodologies are outlined, providing practical, step-by-step protocols for its preparation in a laboratory setting. Furthermore, this guide highlights the compound's reactivity, with a particular focus on its utility as a precursor for the synthesis of heterocyclic compounds. The known biological activities and potential therapeutic applications of this class of compounds are discussed, drawing from current scientific literature. Safety and handling protocols are also detailed to ensure its responsible use in a research environment. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis.

Chemical Identity and Nomenclature

N-(1-methylethyl)-N'-phenyl-thiourea is a disubstituted thiourea derivative that serves as a valuable building block in organic synthesis.

IUPAC Name: 1-phenyl-3-propan-2-ylthiourea

Synonyms:

  • 1-Isopropyl-3-phenyl-2-thiourea

  • N-Isopropyl-N'-phenylthiourea

  • N-Phenyl-N'-isopropylthiourea

  • Thiourea, N-(1-methylethyl)-N'-phenyl-

CAS Number: 15093-36-4

Chemical Structure:

Caption: Chemical structure of 1-phenyl-3-propan-2-ylthiourea.

Physicochemical Properties

A summary of the key physicochemical properties of N-(1-methylethyl)-N'-phenyl-thiourea is provided in the table below. These properties are crucial for its handling, purification, and application in various chemical reactions.

PropertyValueReference
Molecular Formula C₁₀H₁₄N₂S
Molecular Weight 194.30 g/mol
Melting Point 98-100 °C
Boiling Point 275.8 °C at 760 mmHg
Density 1.125 g/cm³
logP (Octanol/Water) 2.381[1]
Water Solubility log10WS = -3.38 (mol/L)[1]

Synthesis Methodologies

The synthesis of N,N'-disubstituted thioureas is a well-established process in organic chemistry. The most common and efficient method involves the reaction of an isothiocyanate with a primary or secondary amine.

Synthesis_Workflow reagent1 Phenyl isothiocyanate reaction Nucleophilic Addition reagent1->reaction reagent2 Isopropylamine reagent2->reaction solvent Inert Solvent (e.g., Diethyl Ether) solvent->reaction product N-(1-methylethyl)-N'-phenyl-thiourea reaction->product workup Work-up & Purification (e.g., Filtration, Recrystallization) product->workup

Caption: General synthetic workflow for N-(1-methylethyl)-N'-phenyl-thiourea.

Experimental Protocol: Synthesis from Phenyl Isothiocyanate and Isopropylamine

This protocol details the synthesis of N-(1-methylethyl)-N'-phenyl-thiourea via the nucleophilic addition of isopropylamine to phenyl isothiocyanate. This method is generally high-yielding and proceeds under mild conditions.

Materials:

  • Phenyl isothiocyanate

  • Isopropylamine (sec-Butylamine)

  • Anhydrous diethyl ether (or another suitable inert solvent like dichloromethane or ethyl acetate)[2]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve phenyl isothiocyanate (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add isopropylamine (1.0 equivalent) dropwise to the stirred solution using a dropping funnel. An exothermic reaction is often observed.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete reaction.

  • The product often precipitates out of the solution upon completion. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.

Expected Outcome: A white to off-white crystalline solid. The yield is typically high, often exceeding 90%.

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the presence of both the phenyl and isopropyl groups.

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations, such as N-H and C=S stretching.

  • Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.

  • Melting Point Analysis: To assess the purity of the final product.

Chemical Reactivity and Applications in Synthesis

The thiourea functional group in N-(1-methylethyl)-N'-phenyl-thiourea is a versatile reactive handle for the synthesis of various heterocyclic compounds, which are of significant interest in drug discovery.

Hantzsch Thiazole Synthesis

A primary application of this compound is in the Hantzsch thiazole synthesis, a classic condensation reaction with an α-haloketone to form a thiazole ring. Thiazoles are present in numerous FDA-approved drugs.[2]

Hantzsch_Thiazole_Synthesis thiourea N-(1-methylethyl)-N'-phenyl-thiourea reaction Condensation & Cyclization thiourea->reaction haloketone α-Haloketone (e.g., 2-Bromoacetophenone) haloketone->reaction base Mild Base (e.g., NaHCO₃) base->reaction solvent Solvent (e.g., Ethanol) solvent->reaction thiazole Substituted Thiazole Derivative reaction->thiazole

Caption: Hantzsch synthesis of thiazoles from N-(1-methylethyl)-N'-phenyl-thiourea.

Experimental Protocol: Synthesis of a 2-Iminothiazole Derivative

Materials:

  • N-(1-methylethyl)-N'-phenyl-thiourea

  • α-haloketone (e.g., 2-bromo-1,2-diphenylethanone)

  • Ethanol

  • Sodium bicarbonate

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Dissolve N-(1-methylethyl)-N'-phenyl-thiourea (1.0 eq.) in ethanol in a round-bottom flask.[2]

  • Add the α-haloketone (1.0 eq.) to the solution.[2]

  • Add a mild base such as sodium bicarbonate (1.1 eq.).[2]

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • After completion, cool the reaction to room temperature and pour it into cold water to precipitate the product.[2]

  • Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.[2]

  • The product can be purified by recrystallization.

Biological Activity and Potential Applications

Thiourea derivatives are a well-documented class of compounds with a broad spectrum of biological activities. While specific studies on N-(1-methylethyl)-N'-phenyl-thiourea are limited, the general class of phenylthioureas has shown promise in several therapeutic areas.

  • Antimicrobial and Antifungal Activity: Many thiourea derivatives exhibit significant activity against various bacterial and fungal strains.[3][4] Their mechanism can involve the interference with quorum sensing, a bacterial communication process.[3]

  • Anticancer Activity: Substituted thioureas have been investigated for their cytotoxic effects on various cancer cell lines.[5][6] The mechanisms of action can include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.[5]

  • Enzyme Inhibition: Phenylthiourea and its derivatives are known inhibitors of tyrosinase, an enzyme involved in melanin production.[7] This has implications for the treatment of hyperpigmentation disorders.

The diverse biological activities of thiourea derivatives make N-(1-methylethyl)-N'-phenyl-thiourea an interesting scaffold for the development of novel therapeutic agents.

Safety and Handling

N-(1-methylethyl)-N'-phenyl-thiourea is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification:

  • Acute Oral Toxicity: Fatal if swallowed.

  • Skin Sensitization: May cause an allergic skin reaction.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8] In case of dust generation, a respirator is required.

  • Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8] Use in a well-ventilated area or under a chemical fume hood.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Store locked up.

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.

  • If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.[9]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

N-(1-methylethyl)-N'-phenyl-thiourea is a readily synthesizable and versatile chemical compound. Its utility as a precursor for heterocyclic synthesis, particularly for thiazole derivatives, makes it a valuable tool for medicinal chemists. The broad biological activity profile of the parent phenylthiourea class suggests that this compound and its derivatives are promising candidates for further investigation in drug discovery programs. Adherence to strict safety protocols is paramount when handling this hazardous material. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers in their scientific endeavors.

References

  • West Liberty University. (n.d.). Safety Data Sheet: N-Phenylthiourea. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2023, March). A Review on Synthesis and Antimicrobial Activity of Phenylthiourea. Retrieved from [Link]

  • Google Patents. (n.d.). RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis.
  • Cheméo. (n.d.). Chemical Properties of Thiourea, N-(1-methylethyl)-N'-phenyl- (CAS 15093-36-4). Retrieved from [Link]

  • MDPI. (n.d.). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2010). Synthesis, characterization and biological activity of N-phenyl-Ñ-(2-phenolyl)thiourea (PPTH) and its metal complexes. Retrieved from [Link]

  • MDPI. (n.d.). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Retrieved from [Link]

  • PubMed. (2024). 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. Retrieved from [Link]

  • YouTube. (2023, February 9). PHENYLTHIOUREA SYNTHESIS.#ncchem. Retrieved from [Link]

  • PubChem. (n.d.). Phenylthiourea. Retrieved from [Link]

  • Journal of Pharmacy & Pharmacognosy Research. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and cytotoxic activity in breast and cervical cancer cells. Retrieved from [Link]

  • ResearchGate. (2023, September). Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of the thiourea derivatives. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). AND N,N-DI-SUBSTITUTED UREAS AND THIOUREAS FROM SILICON PSEUDOHALIDES. Retrieved from [Link]

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An In-depth Technical Guide to the Mechanism of Action of Thiourea, N-(1-methylethyl)-N'-phenyl- (Isoproturon)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(1-methylethyl)-N'-phenyl-thiourea, commonly known as Isoproturon (IPU), is a selective, systemic herbicide belonging to the phenylurea class.[1] For decades, it has been utilized in agriculture for the control of annual grasses and broad-leaved weeds, particularly in cereal crops.[2][3] Its efficacy stems from a well-defined primary mechanism of action: the potent and specific inhibition of photosynthetic electron transport at Photosystem II (PSII).[1][4] This guide provides a comprehensive technical overview of this core mechanism, delving into the molecular interactions, the physiological consequences for the target plant, and the biochemical basis for its crop selectivity. Furthermore, we will explore established experimental protocols to investigate its activity, discuss the critical issue of herbicide resistance, and touch upon secondary or non-target effects that are subjects of ongoing research. This document is intended to serve as a foundational resource for researchers engaged in herbicide development, resistance management, and environmental toxicology.

The Primary Herbicidal Mechanism: Interruption of Photosynthesis

The herbicidal activity of Isoproturon is fundamentally linked to its ability to disrupt the light-dependent reactions of photosynthesis. This process is rapid and leads to a cascade of events culminating in plant death.

Molecular Target: The D1 Protein of Photosystem II

The precise molecular target of Isoproturon is the D1 quinone-binding protein, a core component of the Photosystem II (PSII) reaction center located in the thylakoid membranes of chloroplasts.[4] Isoproturon functions as a competitive inhibitor, binding to the QB niche on the D1 protein. This site is crucial for the electron transport chain, as it is the binding pocket for plastoquinone (PQ), the native mobile electron carrier.

By occupying the QB site, Isoproturon physically blocks the binding of plastoquinone, thereby interrupting the flow of electrons from the primary quinone acceptor, QA, to QB.[4] This blockage effectively halts the linear electron transport chain, which is essential for the generation of chemical energy (ATP) and reducing power (NADPH) required for carbon fixation in the Calvin cycle.[4]

Physiological Consequences of PSII Inhibition

The interruption of electron flow at PSII triggers a series of damaging downstream effects:

  • Cessation of Energy Production: The primary consequence is the halt in the production of ATP and NADPH. Without this energy supply, the plant cannot fix atmospheric CO₂ into carbohydrates, leading to starvation and cessation of growth.

  • Generation of Reactive Oxygen Species (ROS): The blocked electron transport chain leads to an over-reduced state of the early electron acceptors in PSII. This high-energy state results in the formation of triplet chlorophyll and subsequently, the production of highly destructive reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻).

  • Oxidative Stress and Cellular Damage: The massive generation of ROS overwhelms the plant's antioxidant defense systems. This leads to rapid lipid peroxidation of cell membranes, destruction of chlorophyll, leakage of cellular contents, and ultimately, widespread cell death, which manifests as chlorosis and necrosis of the plant tissue.[4]

PSII_Inhibition cluster_thylakoid Thylakoid Membrane cluster_inhibition Mechanism of Inhibition P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_Site D1 Protein (QB Site) QA->QB_Site e- Block ELECTRON FLOW BLOCKED PQ_Pool Plastoquinone Pool QB_Site->PQ_Pool e- ROS Reactive Oxygen Species (ROS) Generated QB_Site->ROS IPU Isoproturon (IPU) IPU->QB_Site Binds to QB Site, Displacing Plastoquinone

Figure 1: Diagram illustrating Isoproturon's inhibition of the photosynthetic electron transport chain at the QB site of the D1 protein in Photosystem II.

Pharmacokinetics in Plants: Uptake, Translocation, and Metabolism

The effectiveness and selectivity of Isoproturon are governed by its movement and metabolic fate within the plant.

  • Uptake: IPU is readily absorbed by both the root system from the soil and through foliar contact.[1][2][5] Root uptake is a primary route of entry, especially for pre-emergence applications.[2][5]

  • Translocation: As a systemic herbicide, Isoproturon is transported throughout the plant. Following root absorption, it moves upwards via the xylem with the transpiration stream, accumulating in the leaves, which are the primary sites of photosynthesis and thus the sites of action.

  • Metabolism and Selectivity: The basis for selectivity between tolerant crops (e.g., winter wheat, barley) and susceptible weeds lies in the differential rate of metabolic detoxification.[2] Tolerant plants possess robust enzymatic systems, primarily cytochrome P450 monooxygenases, that rapidly metabolize IPU into non-phytotoxic compounds. The primary metabolic pathways involve:

    • N-demethylation: Removal of the methyl groups from the isopropyl moiety.

    • Ring Hydroxylation: Addition of a hydroxyl group to the phenyl ring.

    • Conjugation: The resulting metabolites are often conjugated with glucose to form water-soluble, non-toxic glycosides that are sequestered in the vacuole.

Susceptible weeds metabolize IPU much more slowly, allowing the active parent compound to accumulate at the target site in the chloroplasts to lethal concentrations.

Plant_Metabolism cluster_plant Plant System cluster_tolerant Tolerant Crop (e.g., Wheat) cluster_susceptible Susceptible Weed Uptake Uptake (Roots & Leaves) Translocation Systemic Translocation (Xylem) Uptake->Translocation IPU_Active Active Isoproturon (in Chloroplasts) Translocation->IPU_Active Metabolism_T Rapid Metabolism (Cytochrome P450s) IPU_Active->Metabolism_T High Rate Metabolism_S Slow Metabolism IPU_Active->Metabolism_S Low Rate Detox Non-toxic Metabolites (Hydroxylated, Conjugated) Metabolism_T->Detox Survival Survival Detox->Survival Toxicity Photosynthesis Inhibition & Oxidative Stress Metabolism_S->Toxicity Accumulation of Active IPU Death Death Toxicity->Death

Figure 2: Comparative workflow of Isoproturon uptake, translocation, and metabolic fate in tolerant crops versus susceptible weeds.

Methodologies for Mechanistic Investigation

For researchers studying phenylurea herbicides, several key experimental protocols are essential for characterizing their mechanism of action and assessing performance.

Protocol 1: Whole-Plant Herbicide Resistance Bioassay

This protocol is fundamental for confirming resistance in weed populations and quantifying the level of resistance, which is critical for devising effective management strategies.[6]

Objective: To determine the dose-response relationship of suspected resistant and known susceptible weed biotypes to Isoproturon.

Methodology:

  • Seed Propagation: Collect mature seeds from the putative resistant weed population and a known susceptible population of the same species. Germinate seeds in trays containing a standard potting medium.

  • Plant Growth: Once seedlings reach a consistent growth stage (e.g., 2-3 leaf stage), transplant them into individual pots. Grow them in a controlled environment (greenhouse or growth chamber) with standardized temperature, light, and humidity.

  • Herbicide Preparation: Prepare a stock solution of a commercial formulation of Isoproturon. Perform serial dilutions to create a range of 6-8 treatment doses, including a zero-herbicide control. Doses should bracket the recommended field application rate.

  • Herbicide Application: Apply the herbicide solutions to the plants using a precision laboratory track sprayer to ensure uniform coverage. Include a recommended adjuvant if required.

  • Assessment: After a set period (typically 21 days), assess the plants. The primary endpoint is typically plant survival, but a more quantitative measure is shoot biomass. Harvest the above-ground tissue for each plant, dry it in an oven (e.g., 70°C for 48 hours), and record the dry weight.

  • Data Analysis: Analyze the data using a non-linear regression model (e.g., a log-logistic dose-response curve) to calculate the GR₅₀ (the dose required to reduce growth by 50%) for each population. The Resistance Index (RI) is calculated as the ratio of the GR₅₀ of the resistant population to the GR₅₀ of the susceptible population.

Protocol 2: Chlorophyll Fluorescence Analysis

This non-invasive technique provides a rapid and highly sensitive measure of PSII efficiency, making it an excellent tool for detecting and quantifying the inhibitory effect of Isoproturon.

Objective: To measure the effect of Isoproturon on the maximum quantum yield of PSII (Fv/Fm).

Methodology:

  • Plant Treatment: Grow susceptible plants to the 2-3 leaf stage. Treat a set of plants with a discriminating dose of Isoproturon and another set with a control solution.

  • Dark Adaptation: Before measurement, dark-adapt the leaves for a minimum of 20-30 minutes. This ensures all PSII reaction centers are "open" (oxidized).

  • Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer. Measure the minimal fluorescence (Fo) with a weak measuring beam. Then, apply a short, saturating pulse of light to measure the maximal fluorescence (Fm).

  • Calculation: The maximum quantum yield of PSII is calculated as Fv/Fm = (Fm - Fo) / Fm.

  • Interpretation: In healthy, untreated plants, Fv/Fm is typically around 0.83. In plants treated with Isoproturon, the blockage of electron transport will cause a significant decrease in Fv/Fm, indicating damage to PSII.

Quantitative Data and the Challenge of Resistance

The efficacy of Isoproturon is well-documented, but its repeated use has led to the evolution of resistant weed populations, a significant challenge in modern agriculture.[2][5]

Table 1: General Efficacy of Isoproturon

ParameterValue/DescriptionSource
Common Name Isoproturon (IPU)[1]
HRAC Group 5 (C2)Herbicide Resistance Action Committee
Primary Target Photosystem II Inhibitor[1][4]
Weeds Controlled Annual meadow-grass, black-grass, and various broad-leaved weeds.[2]
Tolerant Crops Winter/Spring Wheat, Winter Barley, Rye, Triticale.[2]
Mechanisms of Resistance

Resistance to Isoproturon in weeds can occur through two primary mechanisms:

  • Target-Site Resistance (TSR): This involves a genetic mutation in the chloroplast psbA gene, which codes for the D1 protein. The mutation alters the amino acid sequence of the herbicide-binding niche, reducing the binding affinity of Isoproturon. This allows plastoquinone to outcompete the herbicide, and electron transport continues, albeit sometimes with a fitness penalty.

  • Non-Target-Site Resistance (NTSR): This is the more common and problematic form of resistance for Isoproturon. It involves an enhanced rate of herbicide metabolism by the weed, mirroring the tolerance mechanism found in crops.[2][5] This "Enhanced Metabolism Resistance" (EMR) is often conferred by up-regulation of detoxification enzymes like cytochrome P450s.[2][5] EMR can confer cross-resistance to herbicides with different modes of action, making it particularly difficult to manage.

Considerations for Non-Target Organisms

While the primary mode of action in plants is clear, the widespread use of phenylurea herbicides has prompted research into their effects on non-target organisms.[7] In silico analyses and toxicology studies on aquatic life, such as fish and amphibians, suggest that phenylureas may have other mechanisms of toxicity beyond PSII inhibition.[7] Potential secondary targets that have been proposed for investigation include interference with steroid biosynthesis and cholesterol metabolism.[7] These findings underscore the importance of continued research to fully characterize the environmental and toxicological profile of this class of compounds.

References

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  • Abiotic and Biotic Processes Governing the Fate of Phenylurea Herbicides in Soils: A Review - ResearchGate. [Link]

  • Unichem IPU 500 - Others Herbicides. [Link]

  • Marlatt, V. L., & Martyniuk, C. J. (2017). Biological responses to phenylurea herbicides in fish and amphibians: New directions for characterizing mechanisms of toxicity. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 194, 9–21. [Link]

  • (2015-10-10) IPU herbicide can be used this autumn in cereals - Farmers Weekly. [Link]

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The Ascendant Role of N-isopropyl-N'-phenylthiourea Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The thiourea scaffold, a cornerstone in medicinal chemistry, continues to yield derivatives with a remarkable breadth of biological activities. Among these, the N-isopropyl-N'-phenylthiourea framework has emerged as a particularly promising area of investigation. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and mechanistic underpinnings of this specific class of compounds. By delving into their antimicrobial, anticancer, and enzyme-inhibiting properties, this document aims to equip researchers and drug development professionals with the critical knowledge and detailed methodologies necessary to advance the therapeutic potential of N-isopropyl-N'-phenylthiourea derivatives.

The Chemical Rationale: Understanding the N-isopropyl-N'-phenylthiourea Scaffold

The unique biological activities of N-isopropyl-N'-phenylthiourea derivatives stem from the specific combination of their structural components. The thiourea core (-NH-C(S)-NH-) is a versatile pharmacophore known for its ability to form strong hydrogen bonds and coordinate with metal ions, crucial for interacting with biological targets.[1] The presence of a phenyl group introduces aromaticity and lipophilicity, influencing the molecule's ability to cross cellular membranes and engage in π-π stacking interactions with target proteins. The isopropyl group, a branched alkyl substituent, further modulates the compound's lipophilicity and steric profile, which can significantly impact its binding affinity and selectivity for specific enzymes or receptors. This strategic combination of functionalities makes N-isopropyl-N'-phenylthiourea derivatives a compelling scaffold for the development of novel therapeutic agents.

Synthetic Pathways: Crafting the Molecular Architecture

The synthesis of N-isopropyl-N'-phenylthiourea derivatives is typically achieved through a straightforward and efficient one-pot reaction. The fundamental approach involves the reaction of a substituted phenyl isothiocyanate with isopropylamine. This nucleophilic addition reaction is generally carried out in an inert solvent, such as acetone or tetrahydrofuran (THF), at room temperature or with gentle heating.

Experimental Protocol: General Synthesis of N-isopropyl-N'-phenylthiourea Derivatives

Materials:

  • Substituted Phenyl isothiocyanate (1.0 eq)

  • Isopropylamine (1.1 eq)

  • Anhydrous Acetone (or other suitable inert solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • Dissolve the substituted phenyl isothiocyanate in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add isopropylamine to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Continue stirring the reaction mixture for a period of 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-isopropyl-N'-phenylthiourea derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as mass spectrometry to confirm its structure and purity.

Causality in Synthesis: The choice of solvent is critical to ensure the solubility of the reactants and facilitate the reaction. The slight excess of isopropylamine helps to drive the reaction to completion. Purification by recrystallization is a standard and effective method for obtaining highly pure crystalline products, which is essential for accurate biological evaluation.

G Phenyl Isothiocyanate Phenyl Isothiocyanate Reaction Mixture Reaction Mixture Phenyl Isothiocyanate->Reaction Mixture Step 1: Dissolve Crude Product Crude Product Reaction Mixture->Crude Product Step 3: Stir & Precipitate Isopropylamine Isopropylamine Isopropylamine->Reaction Mixture Step 2: Add Pure Product Pure Product Crude Product->Pure Product Step 4: Recrystallize G Serial Dilution Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Step 1 Incubation Incubation Inoculation->Incubation Step 2 MIC Determination MIC Determination Incubation->MIC Determination Step 3

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

The Anticancer Potential: Targeting Malignant Cells

The development of novel anticancer agents is a critical area of pharmaceutical research. Thiourea derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, often through the induction of apoptosis and cell cycle arrest. [2]

In Vitro Cytotoxicity

The anticancer potential of N-isopropyl-N'-phenylthiourea derivatives is assessed by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Illustrative Cytotoxic Activity of N-substituted-N'-phenylthiourea Derivatives (IC50 in µM)

Compound/Derivative MCF-7 (Breast) HeLa (Cervical) A549 (Lung) Reference
N-benzoyl-N'-(4-t-butylphenyl)thiourea 15.8 21.4 Not Reported [3]
N-isopropyl-N'-phenylthiourea Data to be Determined Data to be Determined Data to be Determined

| N-(2,4-dichlorobenzoyl)-N'-phenylthiourea | 310 | Not Reported | Not Reported | [2]|

Note: Specific IC50 values for N-isopropyl-N'-phenylthiourea derivatives are not widely available and represent a promising avenue for investigation. The data for structurally related compounds provides a benchmark for potential activity.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value from the dose-response curve.

Trustworthiness of the Protocol: The MTT assay is a well-established and reliable colorimetric assay for assessing cell viability. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Mechanism of Action: Unraveling the Molecular Interactions

The biological activities of N-isopropyl-N'-phenylthiourea derivatives are underpinned by their interactions with specific molecular targets. Enzyme inhibition is a common mechanism of action for this class of compounds.

Enzyme Inhibition

Thiourea derivatives have been shown to inhibit a variety of enzymes, including urease, carbonic anhydrase, and various kinases. [4]The thiourea moiety can coordinate with metal ions in the active site of metalloenzymes or form hydrogen bonds with key amino acid residues, leading to the inhibition of enzyme activity.

Table 3: Illustrative Enzyme Inhibitory Activity of Thiourea Derivatives (IC50 in µM)

Compound/Derivative Target Enzyme IC50 (µM) Reference
Phenylthiourea Phenoloxidase 0.21 [4]
N-isopropyl-N'-phenylthiourea Urease Data to be Determined

| Acetazolamide (control) | Carbonic Anhydrase | Varies with isoform | |

Note: The enzyme inhibitory potential of N-isopropyl-N'-phenylthiourea derivatives is an area ripe for exploration.

Molecular Docking: In Silico Insights

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target. This in silico approach can provide valuable insights into the potential mechanism of action of N-isopropyl-N'-phenylthiourea derivatives and guide the design of more potent and selective inhibitors. For instance, docking studies could be performed to predict the binding of these derivatives to the active site of bacterial DNA gyrase or viral reverse transcriptase. [5]

G cluster_0 Ligand Preparation cluster_1 Target Preparation cluster_2 Docking Simulation cluster_3 Analysis Ligand N-isopropyl-N'-phenylthiourea Derivative Docking Prediction of Binding Mode & Affinity Ligand->Docking Protein Enzyme Active Site Protein->Docking Analysis Identification of Key Interactions Docking->Analysis

Caption: A simplified workflow for molecular docking studies.

Future Directions and Conclusion

The N-isopropyl-N'-phenylthiourea scaffold represents a fertile ground for the discovery of novel therapeutic agents. While preliminary studies and data from analogous compounds are promising, further in-depth research is required to fully elucidate the biological potential of this specific class of derivatives. Future investigations should focus on:

  • Synthesis and screening of a diverse library of N-isopropyl-N'-phenylthiourea derivatives with various substitutions on the phenyl ring to establish clear structure-activity relationships (SAR).

  • Comprehensive in vitro and in vivo evaluation of their antimicrobial, anticancer, and enzyme-inhibiting properties.

  • Detailed mechanistic studies to identify specific molecular targets and signaling pathways.

  • Pharmacokinetic and toxicological profiling to assess their drug-like properties and safety.

References

  • Cunha, S., et al. (2006). Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. ResearchGate. [Link]

  • Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and cytotoxic activity in breast and cervical cancer cells. Journal of Pharmacy & Pharmacognosy Research, 11(2), 207-219. [Link]

  • Arslan, H., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 519-527. [Link]

  • Galkin, A. A., et al. (1997). Derivatives of n-phenylthiourea and a method of their synthesis.
  • Lee, J. Y., et al. (2007). Synthesis of phenylisothiourea derivatives as inhibitors of NO production in LPS activated macrophages. Bioorganic & Medicinal Chemistry Letters, 17(1), 105-108. [Link]

  • Ryazanova, A. D., et al. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 78-83. [Link]

  • Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea. Journal of Pharmacy & Pharmacognosy Research. [Link]

  • Farmacia Journal. (2022). A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT. Farmacia Journal, 70(2). [Link]

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A Comprehensive Technical Guide to the Safe Handling of N-(1-methylethyl)-N'-phenyl-thiourea for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of the safety considerations and handling protocols for N-(1-methylethyl)-N'-phenyl-thiourea (IPPTU). It is intended for researchers, scientists, and drug development professionals who may handle this compound or structurally related thiourea derivatives. The guidance herein is synthesized from established safety data, toxicological information on analogous compounds, and field-proven best practices to ensure a comprehensive and self-validating system of safety.

Introduction: Understanding the Compound and Associated Risks

N-(1-methylethyl)-N'-phenyl-thiourea, also known as Isopropyl Phenyl Thiourea (IPPTU), is a disubstituted thiourea derivative. The thiourea functional group is a cornerstone in various chemical syntheses and has been explored for a range of biological activities. However, this utility is counterbalanced by significant toxicological concerns inherent to this class of compounds. The phenyl and isopropyl substitutions on the thiourea core of IPPTU influence its reactivity, lipophilicity, and metabolic fate, which in turn dictates its specific hazard profile.

Given these potential hazards, a robust understanding of the compound's properties and a meticulous approach to its handling are paramount to ensuring laboratory safety.

Physicochemical and Toxicological Profile

A thorough risk assessment begins with a clear understanding of the compound's intrinsic properties.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of N-(1-methylethyl)-N'-phenyl-thiourea.

PropertyValueSource
Chemical Formula C₁₀H₁₄N₂SCheméo[6]
Molecular Weight 194.30 g/mol Cheméo[6]
Appearance White to off-white crystalline powder (inferred from related compounds)General knowledge
Melting Point 98-100 °CChemsrc[7]
Boiling Point 275.8 °C at 760 mmHgChemsrc[7]
Solubility Insoluble in water (inferred); Soluble in benzene and gasoline (for a related compound)[8]N-methyl-N-phenylthiourea is insoluble in water[9]
Octanol/Water Partition Coefficient (logP) 2.381 (Crippen Calculated Property)Cheméo[6]

The logP value suggests a moderate lipophilicity, indicating that the compound may be absorbed through the skin. Its low water solubility has implications for decontamination and disposal procedures.

Toxicological Summary

While specific toxicological data for IPPTU is limited, the profile of closely related compounds provides a strong basis for hazard assessment.

Hazard ClassClassification and StatementNotes and Causality
Acute Oral Toxicity Danger - Likely Category 1 or 2 (Fatal if swallowed)Based on N-Phenylthiourea (LD50 oral, rat = 3 mg/kg)[1][2][3]. The thiourea moiety can be metabolized to toxic species.
Acute Dermal Toxicity Warning - Potential for significant toxicityThe compound's lipophilicity (logP > 2) suggests it can be absorbed through the skin. Systemic effects following skin absorption are possible[3].
Acute Inhalation Toxicity Warning - May be harmful if inhaledAs a powder, aerosolization can lead to respiratory tract irritation and systemic absorption[2].
Skin Corrosion/Irritation Warning - May cause skin irritation and sensitizationN-Phenylthiourea is a known skin sensitizer[2][5]. Repeated contact can lead to allergic contact dermatitis.
Serious Eye Damage/Irritation Warning - May cause serious eye irritationDirect contact with the powder can cause significant irritation[1].
Carcinogenicity/Mutagenicity Suspected Hazard Some thiourea derivatives are suspected of causing cancer or genetic mutations[1][10]. Insufficient data exists for IPPTU, so caution is warranted.
Reproductive Toxicity Suspected Hazard Some thiourea compounds may cause birth defects[3].

Core Directive for Safe Handling: A Risk-Based Approach

The cornerstone of safely handling IPPTU is the implementation of a multi-layered control strategy. This involves engineering controls, administrative procedures, and personal protective equipment (PPE) selected based on a thorough risk assessment of the planned experimental protocol.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to physically separate the researcher from the hazardous material.

  • Chemical Fume Hood: All handling of solid IPPTU, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.

  • Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour to ensure any fugitive emissions are diluted and removed.

Administrative Controls: Standard Operating Procedures (SOPs)

Clear and rigorously followed SOPs are critical for minimizing risk.

  • Designated Areas: All work with IPPTU should be restricted to a designated area within the laboratory, clearly marked with appropriate hazard signage.

  • Restricted Access: Only trained and authorized personnel should be allowed in the designated area during handling operations.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[10][11].

  • Waste Disposal: All waste contaminated with IPPTU must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations[1][2].

Personal Protective Equipment (PPE): The Final Barrier

The selection of PPE must be based on the specific tasks being performed. The following diagram illustrates the decision-making process for PPE selection.

PPE_Selection_Workflow cluster_ppe PPE Selection for IPPTU Handling start Start: Assess Task weighing Weighing/Transferring Solid IPPTU start->weighing solution Handling Solutions of IPPTU start->solution cleanup Spill Cleanup start->cleanup ppe_solid Required PPE for Solid: - Nitrile Gloves (Double) - Safety Goggles - Lab Coat - Full-face Respirator (if potential for aerosolization) weighing->ppe_solid ppe_solution Required PPE for Solution: - Nitrile Gloves - Safety Goggles - Lab Coat solution->ppe_solution ppe_spill Required PPE for Spill: - Nitrile Gloves (Double) - Safety Goggles - Chemical-resistant Apron - Full-face Respirator cleanup->ppe_spill

Caption: PPE selection workflow based on the handling task.

Experimental Protocols: Step-by-Step Methodologies

Adherence to detailed protocols is essential for reproducibility and safety.

Protocol for Weighing and Preparing a Stock Solution
  • Preparation: Don the appropriate PPE (double nitrile gloves, lab coat, safety goggles) and ensure the chemical fume hood is functioning correctly.

  • Decontamination: Decontaminate the work surface within the fume hood with a suitable solvent (e.g., 70% ethanol).

  • Weighing: Tare a clean, dry vial on an analytical balance inside the fume hood. Carefully transfer the desired amount of IPPTU to the vial using a clean spatula.

  • Dissolution: Add the desired solvent to the vial and cap it securely. Mix gently until the solid is completely dissolved.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, date, and appropriate hazard pictograms.

  • Cleanup: Decontaminate the spatula and any other equipment used with a suitable solvent. Dispose of all contaminated materials (e.g., weighing paper, gloves) in the designated hazardous waste container.

  • Final Decontamination: Wipe down the work surface in the fume hood again.

Protocol for Spill Management

In the event of a spill, a calm and methodical response is crucial.

Spill_Response_Flowchart cluster_spill IPPTU Spill Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size (Small vs. Large) evacuate->assess small_spill Small Spill (<1g) assess->small_spill Small large_spill Large Spill (>1g) assess->large_spill Large ppe Don Appropriate PPE (Double Gloves, Goggles, Respirator) small_spill->ppe contact_ehs Contact Environmental Health & Safety (EHS) large_spill->contact_ehs contain Contain Spill with Inert Absorbent Material ppe->contain collect Carefully Collect Contaminated Material into a Sealed Container contain->collect decontaminate Decontaminate Spill Area with Soap and Water collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose

Caption: Decision-making flowchart for IPPTU spill response.

Small Spill (<1 g) inside a fume hood:

  • Alert: Inform others in the immediate vicinity.

  • PPE: Ensure you are wearing appropriate PPE, including double nitrile gloves, a lab coat, and safety goggles.

  • Containment: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, followed by a 70% ethanol wipe-down.

  • Disposal: Dispose of all contaminated materials, including gloves, as hazardous waste.

Large Spill (>1 g) or any spill outside a fume hood:

  • Evacuate: Immediately evacuate the area and alert all personnel.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department and your supervisor immediately. Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so.

Emergency Procedures and First Aid

Immediate and appropriate first aid can significantly mitigate the consequences of exposure.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[12].

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention[1][2].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. Provide the Safety Data Sheet to the medical personnel[1][2].

Reactivity and Storage

Understanding the chemical stability and reactivity of IPPTU is crucial for safe storage and to prevent hazardous reactions.

Incompatible Materials
  • Strong Oxidizing Agents: Can react violently, potentially leading to fire.

  • Strong Acids and Bases: May cause decomposition, releasing toxic fumes[2][5].

Hazardous Decomposition Products

Thermal decomposition of thiourea derivatives can produce highly toxic and flammable gases, including:

  • Carbon oxides (CO, CO₂)

  • Nitrogen oxides (NOx)

  • Sulfur oxides (SOx)

  • Ammonia[13][14]

  • Carbon disulfide[13][14]

  • Isothiocyanic acid[13][14][15]

Storage Recommendations
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials.

  • The storage area should be secured and accessible only to authorized personnel.

Disposal Considerations

All waste containing IPPTU, including empty containers, contaminated PPE, and spill cleanup materials, must be handled as hazardous waste.

  • Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal company. Do not dispose of IPPTU down the drain or in the regular trash[1].

Conclusion

N-(1-methylethyl)-N'-phenyl-thiourea is a compound with significant potential hazards that demand a high level of respect and meticulous handling. By understanding its toxicological profile, implementing a multi-layered safety approach encompassing engineering controls, robust administrative procedures, and appropriate personal protective equipment, researchers can mitigate the risks associated with its use. The protocols and guidelines presented in this document are designed to form the basis of a comprehensive safety plan, ensuring the well-being of laboratory personnel while enabling the advancement of scientific research.

References

  • Liu, Q., et al. (2014). Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. The Journal of Physical Chemistry B, 118(48), 13847–13856. Available at: [Link]

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  • PubChem. (n.d.). N-isopropyl-N'-phenyl-p-phenylenediamine. Available at: [Link]

  • ChemBK. (n.d.). N-METHYL-N-PHENYLTHIOUREA. Available at: [Link]

  • Letters in Applied NanoBioScience. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Available at: [Link]

  • New Jersey Department of Health. (1999). HAZARD SUMMARY: PHENYLTHIOUREA. Available at: [Link]

  • MDPI. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Thiourea, N-(1-methylethyl)-N'-phenyl- (CAS 15093-36-4). Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Available at: [Link]

  • ResearchGate. (2025). (PDF) Oxidation of Thiourea and Substituted Thioureas. Available at: [Link]

  • Jacobson, M. K., et al. (1980). Effect of carcinogenic N-alkyl-N-nitroso compounds on nicotinamide adenine dinucleotide metabolism. Cancer Research, 40(6), 1797–1802. Available at: [Link]

  • Sudhakar, S., et al. (1984). Alkylation of isolated chromatin with N-methyl-N-nitrosourea and N-ethyl-N-nitrosourea. Carcinogenesis, 5(10), 1327–1332. Available at: [Link]

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A Technical Guide to the Computational Analysis of N-isopropyl-N'-phenylthiourea: Bridging Theory and Experiment

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the computational methodologies applied to the study of N-isopropyl-N'-phenylthiourea. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of computational chemistry in characterizing and predicting the properties of this thiourea derivative. By integrating theoretical calculations with experimental validation, we present a holistic approach to understanding the molecular behavior and potential applications of N-isopropyl-N'-phenylthiourea.

Introduction: The Significance of Substituted Thioureas

Thiourea derivatives are a versatile class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. Their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties, stem from their unique structural features and ability to coordinate with metal ions.[1][2] The presence of sulfur and nitrogen atoms allows for a multitude of bonding possibilities, making them valuable ligands and pharmacophores.[1] N-isopropyl-N'-phenylthiourea, a disubstituted thiourea, serves as a key building block in the synthesis of various heterocyclic compounds, such as thiazoles, which are known to exhibit a broad spectrum of biological activities.[3]

Computational studies provide an invaluable tool for elucidating the structure-activity relationships of these molecules. By employing methods such as Density Functional Theory (DFT) and molecular docking, researchers can predict molecular geometries, spectroscopic properties, and interactions with biological targets, thereby guiding synthetic efforts and accelerating the drug discovery process.

Synthesis and Structural Characterization: An Integrated Approach

The synthesis of N-isopropyl-N'-phenylthiourea is typically achieved through the nucleophilic addition of isopropylamine to phenyl isothiocyanate. This reaction is generally straightforward and proceeds with high yield under mild conditions.[3]

Experimental Protocol: Synthesis of N-isopropyl-N'-phenylthiourea

  • Dissolve phenyl isothiocyanate (1.0 eq.) in an anhydrous inert solvent such as diethyl ether or dichloromethane.

  • Slowly add isopropylamine (1.0 eq.) to the solution while stirring.

  • Continue stirring the reaction mixture at room temperature for a designated period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by filtration or evaporation of the solvent.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

The synthesized compound is then characterized using various spectroscopic techniques, including FT-IR, ¹H NMR, and ¹³C NMR, to confirm its structure.[3][4]

Spectroscopic Analysis: Experimental vs. Theoretical

A cornerstone of computational chemistry is the ability to predict spectroscopic data, which can then be compared with experimental results for structural validation.

FT-IR Spectroscopy: The infrared spectrum of N-isopropyl-N'-phenylthiourea is characterized by specific vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental peaks.[5][6][7]

Vibrational Mode **Expected Experimental Range (cm⁻¹) **Computational Insight
N-H Stretching3100-3400DFT can distinguish between the symmetric and asymmetric stretches and predict shifts due to hydrogen bonding.
C-H Stretching (Aromatic)3000-3100Calculations can help assign specific peaks to the C-H bonds of the phenyl ring.
C-H Stretching (Aliphatic)2850-3000The isopropyl group's C-H stretches can be precisely calculated.
C=S Stretching1100-1300This is a key functional group vibration that is sensitive to the electronic environment, which DFT can model effectively.
C-N Stretching1250-1350Computational analysis helps in deconvoluting the complex C-N stretching and bending modes.

NMR Spectroscopy: Gauge-Invariant Atomic Orbital (GIAO) calculations within DFT are a powerful tool for predicting the ¹H and ¹³C NMR chemical shifts.[6][8] This allows for a direct comparison with experimental spectra, confirming the molecular structure and providing insights into the electronic environment of each nucleus.

Computational Deep Dive: Methodologies and Protocols

The following sections outline the core computational workflows for studying N-isopropyl-N'-phenylthiourea.

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is instrumental in optimizing molecular geometry, calculating spectroscopic properties, and understanding chemical reactivity.

Workflow for DFT Analysis of N-isopropyl-N'-phenylthiourea

Caption: A generalized workflow for the DFT analysis of N-isopropyl-N'-phenylthiourea.

Protocol for Geometry Optimization and Frequency Calculation:

  • Structure Input: Draw the 2D structure of N-isopropyl-N'-phenylthiourea and convert it to a 3D structure using software like ChemDraw or Avogadro.

  • Computational Method Selection: Choose a suitable DFT functional and basis set. The B3LYP functional with the 6-311++G(d,p) basis set is a common choice that provides a good balance between accuracy and computational cost for organic molecules.[5][6]

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The results of this calculation provide the predicted vibrational frequencies for IR and Raman spectroscopy.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] This is particularly useful in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target. Given the known antimicrobial and anticancer activities of thiourea derivatives, molecular docking can provide insights into the potential biological targets of N-isopropyl-N'-phenylthiourea.[10][11]

Potential Biological Targets for Thiourea Derivatives:

  • DNA Gyrase: A key enzyme in bacterial DNA replication, making it a target for antibacterial agents.[10][12]

  • Epidermal Growth Factor Receptor (EGFR): A transmembrane protein that plays a critical role in cell proliferation, making it a target for anticancer drugs.[11][13]

Workflow for Molecular Docking

Caption: A standard workflow for molecular docking studies.

Protocol for Molecular Docking:

  • Ligand Preparation: The 3D structure of N-isopropyl-N'-phenylthiourea, optimized using DFT, is prepared by assigning charges and defining rotatable bonds.

  • Receptor Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[10] Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program like AutoDock Vina is used to perform the docking calculations, which generate a series of possible binding poses and their corresponding binding affinities.[13]

  • Analysis of Results: The results are analyzed to identify the most favorable binding pose based on the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then visualized and examined.

Predicted Molecular Properties and Reactivity

DFT calculations also provide valuable information about the electronic properties and chemical reactivity of N-isopropyl-N'-phenylthiourea.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.[6]

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions and chemical reactions.[14]

Conclusion and Future Directions

The computational study of N-isopropyl-N'-phenylthiourea, through the integrated application of DFT and molecular docking, provides a powerful framework for understanding its chemical properties and biological potential. By correlating theoretical predictions with experimental data, researchers can gain deep insights into the structure-activity relationships of this versatile molecule.

Future computational work could explore its reactivity in more detail through molecular dynamics simulations to study its behavior in a biological environment. Furthermore, quantitative structure-activity relationship (QSAR) studies on a series of related thiourea derivatives could lead to the design of new compounds with enhanced biological activities. This synergistic approach between computational and experimental chemistry holds immense promise for the accelerated discovery and development of novel therapeutic agents and functional materials.

References

  • IJCRT.org. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA.
  • Benchchem. (n.d.). Application Notes and Protocols: N-(1-methylpropyl)-N'-phenyl-thiourea in Organic Synthesis.
  • Abdullah, B. H., & Salh, Y. M. (2010). Synthesis, characterization and biological activity of N-phenyl-Ñ-(2-phenolyl)thiourea (PPTH) and its metal complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pd(II), Pt(II) and Hg(II). Oriental Journal of Chemistry, 26(3).
  • MDPI. (2011). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes.
  • Nam, P. C., et al. (n.d.). An experimental and computational study of antioxidant activity of N‐phenylthiourea and N‐phenylselenourea analogues. Vietnam Journal of Chemistry.
  • Alfa Chemistry. (n.d.). CAS 15093-36-4 1-Isopropyl-3-phenyl-2-thiourea.
  • Abdullah, B. H., & Salh, Y. M. (2010). Synthesis, characterization and biological activity of N-phenyl-Ñ-(2-phenolyl)thiourea (PPTH) and its metal complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pd(II), Pt(II) and Hg(II). Oriental Journal of Chemistry.
  • NIH. (n.d.). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea.
  • Kesuma, D., et al. (2022). MOLECULAR DOCKING AND BIOLOGICAL ACTIVITY OF N-(4-METHOXY)-BENZOYL-N'-PHENYLTHIOUREA AND N-(4-TRIFLUOROMETHYL)-BENZOYL-N'-PHENYLTHIOUREA. RASĀYAN Journal of Chemistry, 15(2).
  • MDPI. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential.
  • MDPI. (n.d.). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania.
  • NIH. (n.d.). Crystal structure of N-isopropyl-N-(phenyl)phenylglyoxylamide.
  • Google Patents. (n.d.). CN1962629A - N, N'-diisopropyl thiourea synthesis method.
  • Azam, M. F., et al. (2011). Molecular docking studies of 1-(substituted phenyl)-3-(naphtha [1, 2-d] thiazol-2-yl) urea/thiourea derivatives with human adenosine A2A receptor.
  • Benchchem. (n.d.). Application of N-sec-butyl-N'-phenylthiourea in the Development of Antimicrobial Agents.
  • Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and cytotoxic activity in breast and cervical cancer cells. Journal of Pharmacy & Pharmacognosy Research, 11(2), 208-215.
  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a.
  • Journal of Pharmacy & Pharmacognosy Research. (2023). Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl).
  • MDPI. (n.d.). Spectroscopic, Anti-Cancer Activity, and DFT Computational Studies of Pt(II) Complexes with 1-Benzyl-3-phenylthiourea and Phosphine/Diamine Ligands.
  • ResearchGate. (n.d.). Crystal structure of N-isopropyl-N-(phenyl)phenylglyoxylamide.
  • PubMed. (1994). Antibacterial activity of N-phenylmaleimides, N-phenylsuccinimides and related compounds. Structure-activity relationships.
  • ResearchGate. (n.d.). (PDF) Spectroscopic, Anti-Cancer Activity, and DFT Computational Studies of Pt(II) Complexes with 1-Benzyl-3-phenylthiourea and Phosphine/Diamine Ligands.
  • NIH. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH01vcu6Eopd6xyqbE9SRW5CKqVS_1FcmZKbKA5avCad_QjX_faZzVW4TarGhgKIJyqXG-aOng_tR7XSbG21E2Ghj1cUBC5HPqFSMcT6J2FbBAO6xJdrmyJFip_BzuY16y1igyeWHr-qcC98Q==
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  • ResearchGate. (n.d.). Experimental and theoretical investigations of spectroscopic properties of N-acetyl-5-methoxytryptamine.
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Introduction: The Significance of Thermochemical Data in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemical Analysis of 1-isopropyl-3-phenylthiourea

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive framework for determining, understanding, and applying the thermochemical data of 1-isopropyl-3-phenylthiourea. Given the absence of extensive published data for this specific molecule, this document serves as a detailed methodological guide, outlining the necessary experimental and computational protocols to generate and analyze its thermochemical properties. Insights from the analysis of the parent compound, thiourea, are used for illustrative purposes.

1-isopropyl-3-phenylthiourea is a derivative of thiourea, a class of compounds with diverse biological activities. In drug development, understanding the thermochemical properties of a molecule is paramount. Data such as enthalpy of formation, heat capacity, and thermal stability are critical for predicting chemical reactivity, polymorphism, solubility, and degradation pathways. These parameters directly influence process safety, formulation design, and the ultimate stability and shelf-life of an active pharmaceutical ingredient (API). This guide details the robust experimental and computational workflows required to obtain this vital information.

Part 1: Experimental Determination of Thermochemical Properties

The foundation of thermochemical analysis lies in precise experimental measurements. The purity of the sample is a critical prerequisite for accurate data; therefore, synthesis and characterization are the necessary first steps.

Synthesis and Purity Assessment of 1-isopropyl-3-phenylthiourea

Synthesis Protocol: 1-isopropyl-3-phenylthiourea can be synthesized via the reaction of phenyl isothiocyanate with isopropylamine.

  • Reaction Setup: Dissolve phenyl isothiocyanate (1.0 eq) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Nucleophilic Addition: Slowly add isopropylamine (1.1 eq) to the solution at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (phenyl isothiocyanate) is consumed.

  • Isolation: Reduce the solvent volume under reduced pressure. The crude product will often precipitate.

  • Purification: Recrystallize the solid product from a suitable solvent system (e.g., ethanol/water) to yield pure 1-isopropyl-3-phenylthiourea.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Purity Validation: Before any thermal analysis, the purity of the synthesized compound must be rigorously confirmed using standard analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity, which should ideally be >99.5%.

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in thermal analysis.

1.2.1 Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and heat capacity.

Experimental Protocol for DSC:

  • Sample Preparation: Accurately weigh 3-5 mg of purified 1-isopropyl-3-phenylthiourea into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the compound's melting point.[1]

    • Hold isothermally for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature.

    • A second heating run is often performed to analyze the behavior of the melt-quenched sample.

  • Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to determine:

    • Melting Temperature (T_m): The peak temperature of the endothermic melting event.

    • Enthalpy of Fusion (ΔH_fus): The integrated area of the melting peak.

1.2.2 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to assess thermal stability and decomposition profiles.

Experimental Protocol for TGA:

  • Sample Preparation: Weigh 5-10 mg of the sample into a TGA pan.

  • Instrument Setup: Place the pan onto the TGA's microbalance.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative decomposition.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The TGA curve (mass vs. temperature) identifies the onset temperature of decomposition and any intermediate degradation steps.

The following diagram illustrates the combined workflow for experimental thermal analysis.

G cluster_synthesis Synthesis & Purity cluster_analysis Thermal Analysis cluster_data Data Output synthesis Synthesize Compound purify Recrystallize & Dry synthesis->purify validate Validate Purity (HPLC, NMR, MS) purify->validate dsc DSC Analysis (3-5 mg, 10°C/min) validate->dsc tga TGA Analysis (5-10 mg, 10°C/min) validate->tga data_dsc Melting Point (Tm) Enthalpy of Fusion (ΔHfus) dsc->data_dsc data_tga Decomposition Temp (Td) Mass Loss Profile tga->data_tga G start Initial Structure of 1-isopropyl-3-phenylthiourea conf_search Force-Field Conformational Search start->conf_search dft_opt DFT Optimization & Frequencies (e.g., B3LYP/6-31G(d)) conf_search->dft_opt high_level High-Level Single-Point Energy Calculation (e.g., CCSD(T)) dft_opt->high_level thermo_corr Thermochemical Corrections (H, S) dft_opt->thermo_corr high_level->thermo_corr boltzmann Boltzmann Averaging thermo_corr->boltzmann end Ensemble-Averaged Thermochemical Data (ΔHf°, S°, G°) boltzmann->end

Ab initio computational thermochemistry workflow.

Part 3: Data Summary and Interpretation

The experimental and computational workflows yield a set of key thermochemical parameters. These should be tabulated for clear comparison and interpretation.

Key Thermochemical Data Table
PropertySymbolExperimental MethodComputational MethodSignificance in Drug Development
Melting TemperatureT_mDSC(Not directly calculated)Influences solubility, dissolution rate, and purification.
Enthalpy of FusionΔH_fusDSC(Not directly calculated)Relates to crystal lattice energy and polymorphism.
Decomposition TemperatureT_dTGA(Can be inferred)Defines the upper limit for thermal stability during processing and storage.
Standard Enthalpy of FormationΔH_f°Combustion CalorimetryDFT, Composite MethodsFundamental property for calculating reaction enthalpies and assessing thermodynamic stability.
Standard EntropyCalorimetryDFT (Statistical Mechanics)Component of Gibbs free energy, influences equilibrium position.
Heat CapacityC_pDSCDFT (Statistical Mechanics)Essential for heat transfer calculations in process scale-up.
Application in Practice
  • Process Safety: The decomposition temperature (T_d) from TGA is a critical safety parameter. It dictates the maximum safe operating temperature for drying, milling, and other manufacturing processes to avoid hazardous thermal runaway events.

  • Polymorph Screening: The melting point (T_m) and enthalpy of fusion (ΔH_fus) from DSC are essential for identifying and characterizing different polymorphic forms of an API, which can have drastically different solubilities and bioavailabilities.

  • Stability Prediction: The enthalpy of formation (ΔH_f°) provides a measure of the molecule's intrinsic thermodynamic stability. This data, combined with kinetic analysis of decomposition from TGA, helps in predicting the long-term stability and shelf-life of the drug substance.

Conclusion

This guide outlines a comprehensive, dual-pronged approach for the thermochemical characterization of 1-isopropyl-3-phenylthiourea. By integrating precise experimental techniques like DSC and TGA with robust computational methods like DFT, researchers can build a complete thermochemical profile of the molecule. This data is not merely academic; it forms the bedrock of rational drug development, enabling safer chemical processes, stable formulations, and ultimately, more effective and reliable pharmaceutical products.

References

  • Cai, J., Zhang, L., Wang, W., & Liu, R. (2010). Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. The Journal of Physical Chemistry B, 114(40), 12941-12948. [Link]

  • T-C, C., et al. (2013). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. The Journal of Physical Chemistry A, 117(17), 3591-3603. [Link]

  • Curtiss, L. A., & Raghavachari, K. (2002). Recent Advances in Computational Thermochemistry and Challenges for the Future. Annual Review of Physical Chemistry, 53, 379-407. [Link]

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An In-Depth Technical Guide to Thiourea, N-(1-methylethyl)-N'-phenyl- for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Thiourea, N-(1-methylethyl)-N'-phenyl-, also known as N-isopropyl-N'-phenylthiourea. Drawing upon established principles of medicinal chemistry and extrapolating from closely related analogues, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the therapeutic potential of this compound. While direct extensive research on N-(1-methylethyl)-N'-phenylthiourea is limited, this guide synthesizes available data on its synthesis, characterization, and predicted biological activities based on the well-documented structure-activity relationships (SAR) of the N-alkyl-N'-phenylthiourea class.

Chemical Identity and Physicochemical Properties

N-(1-methylethyl)-N'-phenylthiourea belongs to the class of N,N'-disubstituted thioureas, characterized by a central thiocarbonyl group flanked by a phenyl and an isopropyl substituent. This structure imparts a unique combination of lipophilicity and hydrogen bonding capability, which are critical determinants of its pharmacokinetic and pharmacodynamic properties.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂SInferred from structure
Molecular Weight 194.30 g/mol Inferred from structure
Appearance White to off-white solid (predicted)[1]
Melting Point 97-98 °C (for a similar derivative)[1]
Solubility Soluble in organic solvents like acetone, ethanol, and DMSO. Limited solubility in water is expected.[2]

Synthesis and Characterization

The synthesis of N-(1-methylethyl)-N'-phenylthiourea can be achieved through a straightforward and high-yielding nucleophilic addition reaction. The general principle involves the reaction of an isothiocyanate with a primary amine.

Synthetic Pathway

The primary route to N-(1-methylethyl)-N'-phenylthiourea involves the reaction of phenyl isothiocyanate with isopropylamine. This reaction is typically carried out in an anhydrous inert organic solvent at room temperature.[1]

G phenyl_isothiocyanate Phenyl Isothiocyanate product Thiourea, N-(1-methylethyl)-N'-phenyl- phenyl_isothiocyanate->product + isopropylamine Isopropylamine isopropylamine->product solvent Anhydrous Solvent (e.g., Methylene Chloride, Ethyl Acetate) solvent->product conditions Room Temperature Stirring conditions->product

Caption: General synthetic scheme for N-(1-methylethyl)-N'-phenylthiourea.

Experimental Protocol: Synthesis of N-(1-methylethyl)-N'-phenylthiourea

This protocol is adapted from a method described for the synthesis of similar N-phenylthiourea derivatives.[1]

Materials:

  • Phenyl isothiocyanate

  • Isopropylamine

  • Anhydrous methylene chloride (or ethyl acetate)

  • n-Heptane (for precipitation)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve phenyl isothiocyanate (1.0 equivalent) in anhydrous methylene chloride.

  • With stirring, add isopropylamine (1.05 equivalents) dropwise to the solution at a rate that maintains the reaction temperature between 25-30 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, add n-heptane to the reaction mixture to precipitate the product.

  • Cool the mixture to 0 °C for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold n-heptane.

  • Dry the product under vacuum to a constant weight.

Characterization Techniques

The synthesized N-(1-methylethyl)-N'-phenylthiourea should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR should show characteristic peaks for the phenyl protons, the isopropyl methine and methyl protons, and the N-H protons.

    • ¹³C-NMR will display resonances for the thiocarbonyl carbon, the aromatic carbons, and the isopropyl carbons.[3][4]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching, aromatic and aliphatic C-H stretching, and the C=S (thiocarbonyl) stretching vibration.[3][4]

  • Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the compound with the presence of the molecular ion peak.[4]

  • Elemental Analysis: To determine the elemental composition (C, H, N, S) and confirm the empirical formula.

Potential Biological Activities and Therapeutic Applications

While specific biological data for N-(1-methylethyl)-N'-phenylthiourea is not extensively reported, the broader class of thiourea derivatives exhibits a wide range of pharmacological activities.[5] Based on structure-activity relationship studies of N-alkyl-N'-phenylthioureas, we can infer potential applications for this compound.[6][7][8]

Antimicrobial and Antifungal Activity

Thiourea derivatives are well-known for their antimicrobial and antifungal properties.[2][9][10] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. The lipophilicity imparted by the alkyl and phenyl groups can facilitate penetration through microbial cell membranes.

Structure-Activity Relationship Insights:

  • The nature and size of the alkyl substituent on the thiourea backbone can significantly influence antimicrobial potency.[11]

  • Generally, an optimal alkyl chain length exists for maximal activity, beyond which potency may decrease due to excessive lipophilicity.[6]

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of thiourea derivatives against various cancer cell lines.[12][13][14][15] The proposed mechanisms of action include the inhibition of kinases such as EGFR and HER-2, and the induction of apoptosis.[12]

Structure-Activity Relationship Insights:

  • The presence of a phenyl ring is often crucial for anticancer activity.[12][13]

  • Substituents on the phenyl ring and the nature of the other N-substituent can modulate the cytotoxic potency and selectivity.[6][13] For some N,N'-diarylthiourea derivatives, shorter alkyl chains on one of the phenyl rings led to higher potency against the MCF-7 breast cancer cell line.[6]

Enzyme Inhibition

The thiourea moiety is a known pharmacophore for enzyme inhibition. Phenylthiourea, a closely related compound, is a competitive inhibitor of phenoloxidase.[16] It is plausible that N-(1-methylethyl)-N'-phenylthiourea could also act as an inhibitor for various enzymes, a property that could be exploited in drug design. Some thiourea derivatives have also been investigated as inhibitors of nitric oxide (NO) production.[17]

Experimental Protocols for Biological Evaluation

To ascertain the biological activities of N-(1-methylethyl)-N'-phenylthiourea, a series of in vitro assays are recommended.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

Materials:

  • N-(1-methylethyl)-N'-phenylthiourea

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of N-(1-methylethyl)-N'-phenylthiourea in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Inoculate each well with the bacterial suspension.

  • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of the compound on the metabolic activity of cancer cells, providing an indication of its cytotoxicity.

Materials:

  • N-(1-methylethyl)-N'-phenylthiourea

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Normal cell line (e.g., Vero) for selectivity assessment

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of N-(1-methylethyl)-N'-phenylthiourea and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]

G start Seed Cells in 96-well Plate treat Treat with N-(1-methylethyl)-N'-phenylthiourea start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt dissolve Dissolve Formazan in DMSO incubate_mtt->dissolve read Measure Absorbance dissolve->read end Calculate IC50 read->end

Caption: Workflow for the MTT cytotoxicity assay.

Analytical Methodologies for Quantification

Accurate quantification of N-(1-methylethyl)-N'-phenylthiourea is essential for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of thiourea derivatives.[3][18][19]

Proposed HPLC Method

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column

Mobile Phase:

  • A gradient of acetonitrile and water is a common starting point. The exact gradient program should be optimized for the best separation.

Detection:

  • UV detection at a wavelength where the compound exhibits maximum absorbance.

Quantification:

  • Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.[19]

Future Directions and Drug Development Considerations

N-(1-methylethyl)-N'-phenylthiourea represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the compound against a wide range of microbial strains and cancer cell lines to identify lead indications.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which the compound exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of the compound in animal models.

Conclusion

Thiourea, N-(1-methylethyl)-N'-phenyl- is a readily synthesizable compound with a high potential for diverse biological activities, including antimicrobial and anticancer effects. While direct experimental data for this specific molecule is emerging, a wealth of information on related thiourea derivatives provides a strong rationale for its further investigation in drug discovery and development programs. The protocols and insights provided in this guide offer a solid foundation for researchers to unlock the therapeutic potential of this promising chemical entity.

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  • Galabov, A. S., et al. (1980). Structure-activity relationship of diphenylthiourea antivirals. Journal of Medical Chemistry, 23(9), 1048-1051.
  • Küçükgüzel, I., et al. (2001). Synthesis and antifungal activities of phenylenedithioureas. Archiv der Pharmazie, 334(10), 331-334.
  • Kabara, J. J., et al. (1972). Relationship of chemical structure and antimicrobial activity of alkyl amides and amines. Antimicrobial Agents and Chemotherapy, 2(6), 492-498.
  • Moore, F. J., & Dains, F. B. (1933). α-PHENYLTHIOUREA. Organic Syntheses, 13, 86.
  • Abdullah, B. H., & Salh, Y. M. (2010). Synthesis, characterization and biological activity of N-phenyl- Ñ-(2-phenolyl)thiourea (PPTH) and its metal complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pd(II), Pt(II) and Hg(II). Oriental Journal of Chemistry, 26(3), 859-866.
  • PubChem. (n.d.). Phenylthiourea. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. Molecules, 28(20), 7088.
  • Stępień, K., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11663.
  • Roman, R., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Antibiotics, 12(10), 1541.
  • Li, G., et al. (2020). Synthesis, Characterization and Antifungal Activities of Amide and Acylthiourea of Substituted 2-Amino-1,3-Benzothiazole. Journal of Agricultural and Food Chemistry, 68(47), 13456-13465.
  • Ryazanova, A. D., et al. (2011). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 78-83.
  • Kesuma, D., et al. (2020). Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'- phenylthiourea against human breast cancer cell line. Rasayan Journal of Chemistry, 13(3), 1629-1635.
  • Al-Majedy, Y. K., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Antibiotics, 11(10), 1395.
  • Canavan, H. E., et al. (2013). Assessment of cytotoxicity of (N-isopropyl acrylamide) and poly(N-isopropyl acrylamide)-coated surfaces. Journal of Biomedical Materials Research Part A, 101(11), 3145-3153.

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Methodological & Application

Synthesis protocol for N-(1-methylethyl)-N'-phenyl-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of N-(1-methylethyl)-N'-phenyl-thiourea

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of N-(1-methylethyl)-N'-phenyl-thiourea, a key intermediate in the development of heterocyclic compounds for pharmaceutical and materials science research. The protocol details a robust and high-yield procedure involving the nucleophilic addition of isopropylamine to phenyl isothiocyanate. Beyond a mere recitation of steps, this guide elucidates the mechanistic rationale behind the protocol, emphasizes critical safety considerations, and outlines expected characterization outcomes to ensure a reliable and reproducible synthesis. This document is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Significance

N-(1-methylethyl)-N'-phenyl-thiourea, also known as N-isopropyl-N'-phenylthiourea, is a disubstituted thiourea derivative of significant value in synthetic organic chemistry. Its structural framework serves as a versatile precursor for constructing a variety of sulfur and nitrogen-containing heterocycles. Thiourea derivatives are foundational building blocks for pharmacologically active scaffolds such as thiazoles, thiazolidinones, and thiadiazoles, which are present in numerous FDA-approved drugs.[1] The title compound is particularly useful in reactions like the Hantzsch thiazole synthesis, where it reacts with α-haloketones to form substituted aminothiazoles.[1]

The synthesis described herein is based on the straightforward and efficient reaction between phenyl isothiocyanate and isopropylamine. This method is favored for its mild reaction conditions, high atom economy, and typically excellent yields.[1][2]

Reaction Mechanism: Nucleophilic Addition

The formation of N-(1-methylethyl)-N'-phenyl-thiourea proceeds via a classic nucleophilic addition mechanism. The nitrogen atom of isopropylamine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S) in phenyl isothiocyanate. The electron density shifts onto the sulfur atom, forming a thio-enolate intermediate, which subsequently undergoes proton transfer to yield the stable thiourea product.

ReactionMechanism PITC Phenyl Isothiocyanate Plus + PITC->Plus Amine Isopropylamine Intermediate Thio-enolate Intermediate Amine->Intermediate Nucleophilic Attack Plus->Amine Product N-(1-methylethyl)-N'-phenyl-thiourea Intermediate->Product Proton Transfer

Caption: Nucleophilic addition of isopropylamine to phenyl isothiocyanate.

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed. The causality behind key steps is explained to provide a deeper understanding of the process.

Materials and Reagents
ReagentMolar Mass ( g/mol )Molar Equiv.Amount (mmol)Mass/Volume
Phenyl Isothiocyanate135.191.0202.70 g (2.41 mL)
Isopropylamine59.111.05211.24 g (1.80 mL)
Anhydrous Diethyl Ether74.12--50 mL
n-Heptane100.21--50-75 mL
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Condenser (optional, for moisture protection)

  • Rotary evaporator

  • Büchner funnel and vacuum filtration apparatus

  • Standard laboratory glassware

Step-by-Step Experimental Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenyl isothiocyanate (1.0 eq., 20 mmol) in 40 mL of anhydrous diethyl ether. The use of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive isothiocyanate starting material.

  • Initial Cooling: Cool the flask in an ice-water bath to 0-5 °C. This step is necessary because the initial nucleophilic addition is strongly exothermic, and controlling the temperature prevents potential side reactions and ensures safety.[3]

  • Reagent Addition: Add isopropylamine (1.05 eq., 21 mmol) dropwise to the stirred solution over 15-20 minutes using a dropping funnel. A slight excess of the more volatile and less expensive amine ensures the complete consumption of the phenyl isothiocyanate. Maintain the internal temperature below 10 °C during the addition.[1]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours.[1]

  • Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the phenyl isothiocyanate spot indicates reaction completion.

  • Workup and Isolation:

    • Reduce the solvent volume by approximately half using a rotary evaporator.[1]

    • Induce precipitation of the product by adding n-Heptane (50-75 mL) to the concentrated solution while stirring. The thiourea product is poorly soluble in non-polar alkanes.

    • Collect the resulting white solid via vacuum filtration using a Büchner funnel.[1][2]

  • Purification: Wash the collected solid with a small amount of cold n-Heptane (2 x 15 mL) to remove any residual soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight. The expected yield is typically high (>90%).

Experimental Workflow Diagram

Workflow A 1. Dissolve Phenyl Isothiocyanate in Anhydrous Diethyl Ether B 2. Cool to 0-5 °C (Ice Bath) A->B C 3. Add Isopropylamine Dropwise B->C D 4. Stir at Room Temperature (1-2 hours) C->D E 5. Concentrate Solution (Rotary Evaporator) D->E F 6. Precipitate with n-Heptane E->F G 7. Collect Solid via Vacuum Filtration F->G H 8. Wash with Cold n-Heptane G->H I 9. Dry Product in Vacuum Oven H->I J 10. Characterize Final Product (NMR, IR, MS) I->J

Sources

Application Notes and Protocols for 1-Isopropyl-3-phenylthiourea in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 1-Isopropyl-3-phenylthiourea in Modern Organic Synthesis

1-Isopropyl-3-phenylthiourea is a member of the versatile class of thiourea derivatives, which have garnered significant attention in organic synthesis. These compounds are particularly valued for their ability to act as potent hydrogen-bond donors. This characteristic allows them to function as effective organocatalysts, activating electrophilic substrates and facilitating a range of chemical transformations with high selectivity and efficiency. The replacement of the oxygen atom in urea with sulfur results in higher acidity and stronger hydrogen-bonding capabilities, making thioureas distinct and powerful tools in a chemist's arsenal.[1]

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the experimental procedures involving 1-isopropyl-3-phenylthiourea. We will delve into its synthesis and its application as an organocatalyst in key synthetic methodologies, supported by detailed protocols and mechanistic insights.

Synthesis of 1-Isopropyl-3-phenylthiourea: A Detailed Protocol

The synthesis of 1-isopropyl-3-phenylthiourea is a straightforward and high-yielding procedure, typically achieved through the nucleophilic addition of isopropylamine to phenyl isothiocyanate. This reaction is generally conducted under mild conditions.

Experimental Protocol: Synthesis of 1-Isopropyl-3-phenylthiourea

Materials:

  • Phenyl isothiocyanate

  • Isopropylamine

  • Anhydrous diethyl ether (or dichloromethane)

  • n-Heptane (for precipitation/crystallization)

Glassware:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenyl isothiocyanate (1.0 eq.) in anhydrous diethyl ether.

  • Cool the solution to 0-5 °C using an ice bath.

  • Add isopropylamine (1.05 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, reduce the solvent volume under reduced pressure.

  • Add n-heptane to the concentrated solution to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold n-heptane, and dry in a vacuum oven.

Expected Characterization Data:

Analysis Expected Results
¹H NMR Signals corresponding to the aromatic protons of the phenyl group, the methine and methyl protons of the isopropyl group, and the N-H protons.
¹³C NMR Resonances for the thiocarbonyl carbon (C=S), aromatic carbons, and the carbons of the isopropyl group.
IR (cm⁻¹) Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C=S stretching, and aromatic C=C bending.
Mass Spec. Molecular ion peak corresponding to the molecular weight of the product.
Causality in Experimental Choices:
  • Solvent: Anhydrous diethyl ether or dichloromethane are used as they are inert and effectively dissolve the reactants.

  • Temperature Control: The initial cooling to 0-5 °C and slow addition of isopropylamine are crucial to manage the exothermic nature of the reaction and prevent the formation of byproducts.

  • Stoichiometry: A slight excess of isopropylamine is used to ensure the complete consumption of the phenyl isothiocyanate.

  • Workup: Precipitation with a non-polar solvent like n-heptane provides a simple and effective method for isolating the solid product.

Application in Organocatalysis: The Michael Addition

Thiourea derivatives, including 1-isopropyl-3-phenylthiourea, are excellent catalysts for the Michael addition reaction. They activate the Michael acceptor through hydrogen bonding, rendering it more susceptible to nucleophilic attack.

Mechanistic Insight: Hydrogen-Bonding Catalysis

The two N-H protons of the thiourea moiety form hydrogen bonds with the carbonyl oxygen of the α,β-unsaturated compound. This dual hydrogen-bond donation enhances the electrophilicity of the β-carbon, facilitating the addition of a nucleophile.

G Mechanism of Thiourea-Catalyzed Michael Addition cluster_reactants Reactants cluster_activation Activation cluster_addition Nucleophilic Addition Thiourea 1-Isopropyl-3-phenylthiourea Activated_Complex Activated Complex (via Hydrogen Bonding) Thiourea->Activated_Complex H-bonds Michael_Acceptor Michael Acceptor (e.g., α,β-unsaturated ketone) Michael_Acceptor->Activated_Complex Nucleophile Nucleophile Nucleophile->Activated_Complex attacks β-carbon Addition_Product Michael Adduct Activated_Complex->Addition_Product

Caption: Thiourea catalyzes the Michael addition by activating the acceptor.

Experimental Protocol: 1-Isopropyl-3-phenylthiourea Catalyzed Michael Addition

Materials:

  • Michael acceptor (e.g., chalcone)

  • Michael donor (e.g., diethyl malonate)

  • 1-Isopropyl-3-phenylthiourea (catalyst)

  • Toluene (or other suitable solvent)

  • Sodium bicarbonate (mild base, if required)

Glassware:

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

Procedure:

  • To a solution of the Michael acceptor (1.0 eq.) in toluene, add the Michael donor (1.2 eq.) and 1-isopropyl-3-phenylthiourea (0.1 eq.).

  • If necessary, add a mild base like sodium bicarbonate (0.1 eq.).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.

Quantitative Data Summary (Illustrative):

Michael Acceptor Michael Donor Catalyst Loading (mol%) Yield (%)
ChalconeDiethyl malonate10~90%
CyclohexenoneNitromethane10~85%

Application in Heterocyclic Synthesis: The Biginelli Reaction

The Biginelli reaction is a multi-component reaction that produces dihydropyrimidinones (DHPMs), which are of significant pharmacological interest. Thiourea derivatives can act as effective catalysts for this reaction.[2][3]

Workflow for the Biginelli Reaction

G Biginelli Reaction Workflow Reactants Aldehyde + β-Ketoester + Thiourea Reaction_Mixture One-pot Reaction (Acidic conditions, Reflux) Reactants->Reaction_Mixture Catalyst 1-Isopropyl-3-phenylthiourea (as reactant and catalyst) Catalyst->Reaction_Mixture Product Dihydropyrimidinethione (DHPM) Reaction_Mixture->Product

Caption: A streamlined workflow for the Biginelli reaction.

Experimental Protocol: 1-Isopropyl-3-phenylthiourea in the Biginelli Reaction

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • 1-Isopropyl-3-phenylthiourea (as the thiourea component)

  • Ethanol

  • Catalytic amount of concentrated HCl

Glassware:

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 eq.), β-ketoester (1.0 eq.), and 1-isopropyl-3-phenylthiourea (1.0 eq.) in ethanol.[4]

  • Add a catalytic amount of concentrated HCl (a few drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.[4]

  • After completion, cool the reaction mixture to room temperature.

  • The product will often precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry to obtain the pure dihydropyrimidinethione.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established principles of organic synthesis and organocatalysis. The progress of each reaction should be monitored by TLC to ensure completion. The identity and purity of the synthesized compounds must be confirmed by standard analytical techniques such as NMR, IR, and mass spectrometry. The expected outcomes are based on analogous reactions reported in the scientific literature.

Conclusion

1-Isopropyl-3-phenylthiourea is a valuable and versatile reagent in organic synthesis. Its straightforward preparation and efficacy as a hydrogen-bonding organocatalyst make it a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds. The detailed protocols provided in these application notes offer a solid foundation for researchers to explore the utility of this compound in their synthetic endeavors.

References

  • Jasińska, L., & Wzorek, Z. (2021). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 26(16), 4937. [Link]

  • Hang, Z., et al. (2016). A highly enantioselective Biginelli reaction using self-assembled methanoproline–thiourea organocatalysts: asymmetric synthesis of 6-isopropyl-3,4-dihydropyrimidines. Chemical Communications, 52(1), 80-83. [Link]

  • Toma, M., & Măruțescu, L. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. International Journal of Molecular Sciences, 22(19), 10738. [Link]

  • Gulten, S. (2011). Biginelli reaction. ChemSpider Synthetic Pages, 499. [Link]

Sources

Application Notes & Protocols: Evaluating N-isopropyl-N'-phenylthiourea as a Corrosion Inhibitor for Mild Steel in Acidic Media

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: This document provides a comprehensive technical guide for researchers and scientists on the experimental setup and evaluation of N-isopropyl-N'-phenylthiourea (IPPTU) as a corrosion inhibitor, particularly for mild steel in aggressive acidic environments. This guide details the synthesis of the inhibitor, elucidates its mechanism of action, and provides step-by-step protocols for key analytical techniques including gravimetric analysis, electrochemical methods, and surface characterization. The causality behind experimental choices is explained to ensure scientific rigor and reproducibility.

Introduction: The Challenge of Corrosion and the Role of Thiourea Derivatives

Corrosion is an electrochemical process that causes the gradual degradation of metallic materials, leading to significant economic losses and safety concerns across various industries.[1] Mild steel, while widely used for its mechanical properties and low cost, is particularly susceptible to corrosion in acidic environments, such as those encountered in industrial cleaning, acid pickling, and oil and gas exploration.

The use of organic corrosion inhibitors is a primary strategy for protecting metals. These molecules adsorb onto the metal surface, forming a protective barrier that impedes the anodic (metal dissolution) and/or cathodic (hydrogen evolution) reactions.[2] Among the vast array of organic inhibitors, thiourea and its derivatives are exceptionally effective.[3][4] Their high inhibition efficiency is attributed to the presence of sulfur and nitrogen heteroatoms, which serve as active centers for adsorption onto the metal surface.[5][6] The sulfur atom, being easily protonated in acidic solutions and a strong electron donor, adsorbs strongly onto the metal.[1][5]

This guide focuses on a specific derivative, N-isopropyl-N'-phenylthiourea (IPPTU) . The presence of both a phenyl group and an isopropyl group attached to the thiourea core modifies its electronic structure and solubility, making it a promising candidate for detailed investigation.

Synthesis and Mechanism of Action

Recommended Synthesis Protocol for IPPTU

A straightforward and common method for synthesizing N,N'-disubstituted thioureas is the reaction of an appropriate isothiocyanate with a primary amine.[7] For IPPTU, this involves the reaction of phenyl isothiocyanate with isopropylamine.

Materials:

  • Phenyl isothiocyanate

  • Isopropylamine

  • Anhydrous inert solvent (e.g., methylene chloride or ethyl acetate)[7]

Protocol:

  • In a round-bottom flask, dissolve isopropylamine in the chosen anhydrous solvent under stirring.

  • Slowly add a stoichiometric equivalent of phenyl isothiocyanate to the solution dropwise. The reaction is often exothermic, so maintaining the temperature between 20-30°C with a water bath is advisable.[7]

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours to ensure the reaction goes to completion.

  • The product, IPPTU, will likely precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Isolate the crude product by filtration.

  • Wash the product with a small amount of cold solvent to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure N-isopropyl-N'-phenylthiourea.

  • Confirm the structure and purity using standard analytical techniques such as NMR spectroscopy, FT-IR, and melting point determination.

Proposed Mechanism of Corrosion Inhibition

The inhibitive action of IPPTU on a metal surface (e.g., iron in mild steel) in an acidic solution is a multi-faceted process driven by adsorption.

  • Molecular Adsorption: The IPPTU molecule contains multiple active sites: the sulfur atom, two nitrogen atoms, and the π-electrons of the phenyl ring. These sites facilitate the molecule's adsorption onto the steel surface.[8]

  • Mode of Interaction: Adsorption can occur through a combination of physical and chemical processes (physisorption and chemisorption).[8]

    • Physisorption: In acidic solution, the nitrogen atoms of IPPTU can become protonated. The resulting cationic molecule is then electrostatically attracted to the metal surface, which is negatively charged (relative to the bulk solution) due to the adsorption of anions (e.g., Cl⁻) from the acid.

    • Chemisorption: The lone pair of electrons on the sulfur atom can be shared with the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate covalent bond. The π-electrons of the phenyl ring can also contribute to this interaction.[8]

  • Protective Film Formation: This strong adsorption leads to the formation of a stable, thin film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive environment and blocking the active sites required for both the anodic dissolution of iron and the cathodic evolution of hydrogen gas.[4] This blocking action makes IPPTU a mixed-type inhibitor.[9]

G cluster_solution Acidic Solution (e.g., HCl) cluster_surface Mild Steel Surface Inhibitor IPPTU Molecule (N-isopropyl-N'-phenylthiourea) Film Protective Adsorbed Film Inhibitor->Film Adsorption (Physisorption & Chemisorption) H_plus H⁺ Ions Cathodic Cathodic Reaction 2H⁺ + 2e⁻ → H₂ H_plus->Cathodic Cl_minus Cl⁻ Ions Metal Fe (Steel Surface) Cl_minus->Metal Adsorption Anodic Anodic Reaction Fe → Fe²⁺ + 2e⁻ Metal->Anodic Film->Metal Blocks Active Sites Film->Anodic Inhibits Film->Cathodic Inhibits G cluster_prep 1. Preparation cluster_exp 2. Experimental Techniques cluster_analysis 3. Data Analysis & Interpretation Start Start: Inhibitor Evaluation CouponPrep Prepare Metal Coupons (Polish, Clean, Weigh) Start->CouponPrep SolutionPrep Prepare Test Solutions (Acid +/- Inhibitor) Start->SolutionPrep WeightLoss A. Weight Loss Test (Gravimetric) CouponPrep->WeightLoss Electrochem B. Electrochemical Tests (PDP & EIS) CouponPrep->Electrochem SolutionPrep->WeightLoss SolutionPrep->Electrochem Surface C. Surface Analysis (SEM, AFM, XPS) WeightLoss->Surface Post-exposure coupons Calc_IE Calculate Inhibition Efficiency (%IE) WeightLoss->Calc_IE Kinetics Determine Kinetics & Adsorption Isotherm WeightLoss->Kinetics Electrochem->Surface Post-exposure electrodes Electrochem->Calc_IE Electrochem->Kinetics Morphology Analyze Surface Morphology & Composition Surface->Morphology Conclusion Conclusion: Assess Inhibitor Performance Calc_IE->Conclusion Kinetics->Conclusion Morphology->Conclusion G cluster_cell Experimental Setup Cell Three-Electrode Cell (WE, RE, CE) Potentiostat Potentiostat Cell->Potentiostat Electrical Signals Computer Computer with Analysis Software Potentiostat->Computer Data Transfer Computer->Potentiostat Control Signals

Sources

Application of "Thiourea, N-(1-methylethyl)-N'-phenyl-" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the medicinal chemistry applications of Thiourea, N-(1-methylethyl)-N'-phenyl- (also known as N-isopropyl-N'-phenylthiourea, CAS No. 15093-36-4). Thiourea derivatives are a privileged scaffold in drug discovery, demonstrating a wide array of biological activities. This document offers in-depth, field-proven insights into the synthesis, characterization, and potential therapeutic applications of this specific disubstituted thiourea. Detailed, step-by-step protocols for its synthesis and evaluation as an inhibitor of key enzymatic targets—urease and tyrosinase—and for assessing its cytotoxic effects on cancer cell lines are provided. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. This guide is intended to empower researchers to explore the full therapeutic potential of this versatile compound.

Introduction: The Thiourea Scaffold in Medicinal Chemistry

The thiourea moiety is a versatile functional group that has garnered significant attention in medicinal chemistry due to its ability to form strong hydrogen bonds and coordinate with metal ions present in the active sites of various enzymes.[1] This structural feature underpins the broad spectrum of biological activities exhibited by thiourea derivatives, including antimicrobial, antiviral, anticancer, and enzyme inhibitory properties.[2][3] N-(1-methylethyl)-N'-phenyl-thiourea, the subject of this guide, incorporates a lipophilic phenyl group and an isopropyl substituent, which can modulate its pharmacokinetic and pharmacodynamic properties, making it a compelling candidate for drug development.

Compound Profile:

PropertyValueSource
IUPAC Name 1-isopropyl-3-phenylthiourea[4]
Synonyms N-isopropyl-N'-phenylthiourea[5]
CAS Number 15093-36-4[5]
Molecular Formula C₁₀H₁₄N₂S[5]
Molecular Weight 194.30 g/mol [5]
Melting Point 98-100 °C[4]

Synthesis and Characterization

The synthesis of N-(1-methylethyl)-N'-phenyl-thiourea is typically achieved through a straightforward nucleophilic addition reaction between phenyl isothiocyanate and isopropylamine. This method is efficient, proceeds under mild conditions, and generally results in high yields.

Synthetic Workflow

G reagent1 Phenyl Isothiocyanate reaction Reaction at 0-25°C reagent1->reaction reagent2 Isopropylamine reagent2->reaction solvent Anhydrous Solvent (e.g., Dichloromethane) solvent->reaction workup Solvent Removal & Precipitation reaction->workup product N-(1-methylethyl)-N'-phenyl-thiourea workup->product

Caption: General workflow for the synthesis of N-(1-methylethyl)-N'-phenyl-thiourea.

Detailed Synthesis Protocol

This protocol is adapted from established methods for the synthesis of N,N'-disubstituted thioureas.[6]

Materials:

  • Phenyl isothiocyanate

  • Isopropylamine

  • Anhydrous dichloromethane (DCM) or ethyl acetate

  • n-Heptane

  • Round-bottom flask, dropping funnel, magnetic stirrer, condenser

  • Ice bath

  • Rotary evaporator

  • Vacuum filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenyl isothiocyanate (1.0 eq.) in anhydrous DCM (100 mL).

  • Cool the solution to 0-5 °C using an ice bath.

  • Add isopropylamine (1.05 eq.) dropwise to the stirred solution over 20-30 minutes. Causality: A slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (phenyl isothiocyanate) is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add n-heptane to induce precipitation of the product. Causality: n-Heptane is a non-polar solvent in which the more polar thiourea product is insoluble, leading to its precipitation and purification from any non-polar impurities.

  • Collect the white solid product by vacuum filtration, wash with cold n-heptane, and dry in a vacuum oven at 40-50 °C to a constant weight.

Characterization

The identity and purity of the synthesized N-(1-methylethyl)-N'-phenyl-thiourea should be confirmed by standard analytical techniques.

Expected Characterization Data:

  • ¹H NMR: Expect signals corresponding to the aromatic protons of the phenyl group, a multiplet for the methine proton of the isopropyl group, a doublet for the methyl protons of the isopropyl group, and broad signals for the two N-H protons.

  • ¹³C NMR: Expect a characteristic signal for the thiocarbonyl (C=S) carbon around 180 ppm, along with signals for the aromatic and aliphatic carbons.[7]

  • FT-IR (cm⁻¹): Look for characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), aromatic and aliphatic C-H stretching, and the C=S stretching vibration (around 1300-1400 cm⁻¹).[8]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of 194.30.

Application in Medicinal Chemistry: Enzyme Inhibition

Based on the extensive literature on thiourea derivatives, N-(1-methylethyl)-N'-phenyl-thiourea is a prime candidate for evaluation as an inhibitor of several key enzymes implicated in human diseases.

Urease Inhibition

Scientific Rationale: Urease, a nickel-containing metalloenzyme, is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer.[9] Urease catalyzes the hydrolysis of urea to ammonia, which neutralizes the acidic environment of the stomach, allowing the bacteria to survive.[9] Thiourea and its derivatives are well-documented as potent urease inhibitors, making N-(1-methylethyl)-N'-phenyl-thiourea a promising candidate for the development of novel anti-H. pylori agents.[1]

Experimental Workflow for Urease Inhibition Assay:

G enzyme Jack Bean Urease preincubation Pre-incubation (10 min, 37°C) enzyme->preincubation inhibitor N-(1-methylethyl)-N'-phenyl-thiourea (various concentrations) inhibitor->preincubation buffer Phosphate Buffer buffer->preincubation incubation Incubation (50 min, 37°C) preincubation->incubation substrate Urea Solution substrate->incubation color_dev Color Development (Indophenol Method) incubation->color_dev reagents Phenol & Hypochlorite Reagents reagents->color_dev measurement Absorbance Measurement (630 nm) color_dev->measurement

Caption: Workflow for the in vitro urease inhibition assay using the indophenol method.

Detailed Protocol for Urease Inhibition Assay (Indophenol Method):

This protocol is based on a well-established method for determining urease activity.[9]

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (pH 7.0)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hypochlorite and sodium hydroxide)

  • N-(1-methylethyl)-N'-phenyl-thiourea

  • Thiourea (as a standard inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and the standard inhibitor (thiourea) in DMSO.

  • In a 96-well plate, add 20 µL of various concentrations of the test compound or standard inhibitor. For the control, add 20 µL of DMSO.

  • Add 20 µL of jack bean urease solution (5 units/mL) and 10 µL of phosphate buffer to each well.

  • Pre-incubate the plate at 37 °C for 10 minutes.

  • Initiate the enzymatic reaction by adding 40 µL of urea solution (20 mM) to each well.

  • Incubate the plate at 37 °C for 50 minutes.

  • Stop the reaction and initiate color development by adding 40 µL of phenol reagent and 40 µL of alkali reagent to each well.

  • Incubate at 37 °C for 30 minutes for color development.

  • Measure the absorbance at 630 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

Tyrosinase Inhibition

Scientific Rationale: Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis.[10] Overactivity of tyrosinase can lead to hyperpigmentation disorders. Therefore, tyrosinase inhibitors are of great interest in dermatology and cosmetics. N-phenylthiourea is a known competitive inhibitor of tyrosinase, with a reported Ki value of 0.21 µM.[11][12] The structural similarity of N-(1-methylethyl)-N'-phenyl-thiourea suggests it is also a promising candidate for tyrosinase inhibition.

Detailed Protocol for Tyrosinase Inhibition Assay:

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (pH 6.8)

  • N-(1-methylethyl)-N'-phenyl-thiourea

  • Kojic acid (as a standard inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and the standard inhibitor (kojic acid) in DMSO.

  • In a 96-well plate, add 20 µL of various concentrations of the test compound or standard inhibitor. For the control, add 20 µL of DMSO.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution to each well and pre-incubate at 25 °C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution.

  • Incubate the plate at 25 °C for 20 minutes.

  • Measure the formation of dopachrome by reading the absorbance at 475 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value as described for the urease assay.

Application in Medicinal Chemistry: Anticancer Activity

Scientific Rationale: Numerous N,N'-disubstituted thiourea derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[13][14] Their proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.[2] The structural features of N-(1-methylethyl)-N'-phenyl-thiourea make it a worthwhile candidate for evaluation as an anticancer agent.

Experimental Workflow for Cytotoxicity Assay:

G cells Cancer Cell Lines (e.g., MCF-7, HeLa) seeding Cell Seeding in 96-well plate cells->seeding treatment Treatment with N-(1-methylethyl)-N'-phenyl-thiourea seeding->treatment incubation Incubation (24-72 hours) treatment->incubation mtt Addition of MTT Reagent incubation->mtt formazan Formazan Crystal Formation mtt->formazan solubilization Solubilization with DMSO formazan->solubilization measurement Absorbance Measurement (570 nm) solubilization->measurement

Caption: Workflow for the MTT assay to determine the cytotoxicity of the compound.

Detailed Protocol for MTT Cytotoxicity Assay:

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • N-(1-methylethyl)-N'-phenyl-thiourea

  • Doxorubicin or Cisplatin (as a positive control)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound and the positive control in the cell culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound or positive control.

  • Incubate the plate for another 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion

N-(1-methylethyl)-N'-phenyl-thiourea is a readily synthesizable compound with significant potential in medicinal chemistry. Its structural similarity to known enzyme inhibitors and anticancer agents provides a strong rationale for its investigation. The detailed protocols provided in this guide offer a robust framework for researchers to synthesize, characterize, and evaluate the biological activities of this compound, thereby contributing to the discovery of novel therapeutic agents.

References

  • Cheméo. (n.d.). Chemical Properties of Thiourea, N-(1-methylethyl)-N'-phenyl- (CAS 15093-36-4). Retrieved from [Link]

  • El-Sayed, W. M., et al. (2022). Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(20), 7126. [Link]

  • Khan, I., et al. (2022). Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. RSC Advances, 12(45), 29479-29491. [Link]

  • Ryazanova, A. D., et al. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 78-83. [Link]

  • Google Patents. (n.d.). RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis.
  • Pervez, H., et al. (2008). Synthesis and in vitro urease inhibitory activity of N,N′-disubstituted thioureas. Bioorganic & Medicinal Chemistry Letters, 18(7), 2355-2358. [Link]

  • MDPI. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). Retrieved from [Link]

  • Li, Y., et al. (2008). Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines. Chemotherapy, 54(6), 463-474. [Link]

  • van der Vlag, R., et al. (2020). Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. International Journal of Molecular Sciences, 21(3), 888. [Link]

  • Mazzei, L., et al. (2020). Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. Scientific Reports, 10(1), 8492. [Link]

  • Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and cytotoxic activity in breast and cervical cancer cells. Journal of Pharmacy & Pharmacognosy Research, 11(2), 208-215. [Link]

  • ResearchGate. (2018). Synthesis and Structure−Activity Relationship Studies of N-monosubstituted Aroylthioureas as Urease Inhibitors. Retrieved from [Link]

  • Wang, C., et al. (2018). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1492-1496. [Link]

  • Szychlinska, M. A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11634. [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6398. [Link]

  • Abu-Hussien, A. A., et al. (2024). The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression. Scientific Reports, 14(1), 1-11. [Link]

  • ResearchGate. (2016). Facile Synthesis and Characterization of Symmetric N-[(Phenylcarbonyl) carbamothioyl]benzamide Thiourea: Experimental and Theoretical Investigations. Retrieved from [Link]

  • Supuran, C. T. (2008). The development of topically acting carbonic anhydrase inhibitors as antiglaucoma agents. Current Medicinal Chemistry, 15(13), 1285-1290. [Link]

  • PubChem. (n.d.). N-isopropyl-N'-phenyl-p-phenylenediamine. Retrieved from [Link]

  • European Journal of Chemistry. (2024). Synthesis, characterization, crystal structure and antioxidant activity of N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea. Retrieved from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • PubMed. (2006). Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold. Retrieved from [Link]

  • PubMed. (2001). Update on topical carbonic anhydrase inhibitors. Retrieved from [Link]

Sources

Application Notes and Protocols for the Utilization of 1-Isopropyl-3-phenylthiourea in Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of the application of 1-isopropyl-3-phenylthiourea in the renowned Hantzsch thiazole synthesis. This document moves beyond a simple recitation of procedural steps to offer in-depth insights into the mechanistic underpinnings, regiochemical considerations, and practical execution of this versatile reaction. Detailed protocols for the synthesis of the requisite 1-isopropyl-3-phenylthiourea precursor and its subsequent cyclocondensation with α-bromoacetophenone to yield N-isopropyl-4-phenylthiazol-2-amine are presented. This guide is structured to serve as a self-validating system, complete with expected analytical data to ensure experimental success.

Introduction: The Hantzsch Thiazole Synthesis in Modern Drug Discovery

The thiazole nucleus is a cornerstone of medicinal chemistry, appearing in a multitude of clinically significant pharmaceuticals. The Hantzsch thiazole synthesis, a classic yet enduringly relevant transformation, offers a robust and versatile route to this privileged heterocyclic scaffold.[1] This reaction, which involves the condensation of an α-haloketone with a thioamide-containing compound, is prized for its operational simplicity and generally high yields.[2]

The use of substituted thioureas, such as 1-isopropyl-3-phenylthiourea, allows for the direct installation of diverse functionalities onto the 2-amino position of the thiazole ring. This capability is of paramount importance in drug discovery, where the exploration of structure-activity relationships (SAR) is crucial for the optimization of lead compounds. This guide will specifically focus on the practical application of 1-isopropyl-3-phenylthiourea as a key reagent in this powerful synthetic transformation.

Mechanistic Insights and Regiochemical Considerations

The Hantzsch synthesis proceeds via a well-established multi-step mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thiourea onto the electrophilic α-carbon of the haloketone in an SN2 fashion. This is followed by an intramolecular cyclization, wherein a nitrogen atom of the thiourea attacks the carbonyl carbon of the ketone. Subsequent dehydration of the resulting thiazoline intermediate furnishes the final aromatic thiazole product.[2]

A critical consideration when employing an unsymmetrically substituted thiourea like 1-isopropyl-3-phenylthiourea is the potential for the formation of two regioisomeric products. The intramolecular cyclization can, in principle, occur via either of the two nitrogen atoms. The regiochemical outcome is influenced by a combination of steric and electronic factors. Under neutral or basic conditions, the reaction of N-monosubstituted thioureas with α-haloketones typically yields the 2-(N-substituted amino)thiazoles exclusively.[3] However, acidic conditions have been shown to influence the regioselectivity, sometimes leading to mixtures of isomers.[3] For the purposes of this guide, we will focus on the generally preferred neutral/basic conditions that favor the formation of a single regioisomer.

Synthesis of the Precursor: 1-Isopropyl-3-phenylthiourea

A reliable supply of high-purity 1-isopropyl-3-phenylthiourea is a prerequisite for its successful application in the Hantzsch synthesis. A straightforward and high-yielding method for its preparation is the reaction of phenyl isothiocyanate with isopropylamine.

Experimental Protocol: Synthesis of 1-Isopropyl-3-phenylthiourea

Materials:

  • Phenyl isothiocyanate

  • Isopropylamine

  • Anhydrous diethyl ether (or another inert solvent like ethanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenyl isothiocyanate (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add isopropylamine (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates directly from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and air dry.

Expected Characterization Data for 1-Isopropyl-3-phenylthiourea
Parameter Expected Value
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.2-7.5 (m, 5H, Ar-H), ~6.1 (br s, 1H, NH), ~5.8 (br s, 1H, NH), ~4.2 (septet, 1H, CH), ~1.3 (d, 6H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ ~180 (C=S), ~138 (Ar-C), ~129 (Ar-CH), ~125 (Ar-CH), ~124 (Ar-CH), ~47 (CH), ~22 (CH₃)
FTIR (KBr, cm⁻¹) ~3200 (N-H stretch), ~1540 (C-N stretch), ~1350 (C=S stretch)

Application in Hantzsch Thiazole Synthesis: Preparation of N-Isopropyl-4-phenylthiazol-2-amine

With the precursor in hand, the Hantzsch cyclocondensation can be performed. The following protocol details the reaction of 1-isopropyl-3-phenylthiourea with 2-bromoacetophenone.

Experimental Protocol: Synthesis of N-Isopropyl-4-phenylthiazol-2-amine

Materials:

  • 1-Isopropyl-3-phenylthiourea

  • 2-Bromoacetophenone

  • Ethanol (or isopropanol)

  • Sodium bicarbonate (NaHCO₃) or an equivalent mild base

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-isopropyl-3-phenylthiourea (1.0 equivalent) in ethanol.

  • Add 2-bromoacetophenone (1.0 equivalent) to the solution.

  • Add sodium bicarbonate (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[2][4]

Logical Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Synthesis reagent1 1-Isopropyl-3-phenylthiourea reaction_mixture Reaction Mixture reagent1->reaction_mixture reagent2 α-Bromoacetophenone reagent2->reaction_mixture solvent Ethanol solvent->reaction_mixture base NaHCO₃ base->reaction_mixture reflux Reflux (4-6h) reaction_mixture->reflux workup Aqueous Workup (Precipitation) reflux->workup purification Purification (Recrystallization/ Chromatography) workup->purification product N-Isopropyl-4-phenylthiazol-2-amine purification->product

Sources

Quantitative Analysis of N-isopropyl-N'-phenylthiourea: A Guide to Modern Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

N-isopropyl-N'-phenylthiourea (IPPTU) is a disubstituted thiourea derivative that serves as a crucial building block in the synthesis of a variety of organic compounds, including pharmacologically active molecules and materials with unique properties. The precise and accurate quantification of IPPTU is paramount for ensuring the quality and consistency of starting materials, monitoring reaction kinetics, and performing final product quality control in research, development, and manufacturing settings. This document provides a comprehensive overview of robust analytical methodologies for the quantification of N-isopropyl-N'-phenylthiourea, designed for researchers, scientists, and professionals in the field of drug development and chemical analysis.

This guide eschews a rigid, templated approach in favor of a detailed exploration of the most pertinent analytical techniques, grounded in the physicochemical properties of IPPTU. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a series of steps, but a self-validating system built on scientific first principles.

Physicochemical Properties of N-isopropyl-N'-phenylthiourea

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
CAS Number 15093-36-4[1]
Molecular Formula C₁₀H₁₄N₂S[1]
Molecular Weight 194.3 g/mol [1]
Melting Point 98-100 °C[1]
Boiling Point 275.8 °C at 760 mmHg[1]

The presence of a phenyl ring conjugated with the thiourea moiety imparts a strong UV chromophore, making UV-based detection a viable and accessible option. The molecule's moderate polarity and molecular weight make it amenable to both liquid and potentially gas chromatography.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse Method

HPLC-UV stands as the most common and reliable method for the routine quantification of IPPTU due to its robustness, precision, and cost-effectiveness. The underlying principle involves the separation of IPPTU from other components in a sample mixture based on its differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase.

Causality of Method Parameters
  • Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is the preferred choice. The nonpolar nature of the C18 chains provides excellent retention for the moderately nonpolar IPPTU molecule through hydrophobic interactions with the phenyl and isopropyl groups.

  • Mobile Phase: A mixture of acetonitrile (ACN) and water is a standard mobile phase for reversed-phase chromatography. ACN is a common organic modifier that effectively elutes IPPTU from the C18 column. The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase is crucial. This serves to protonate the nitrogen atoms in the thiourea moiety, suppressing their interaction with any residual free silanol groups on the silica-based stationary phase. This results in improved peak shape, reduced tailing, and more reproducible retention times.

  • Detection Wavelength: The phenylthiourea chromophore exhibits a strong UV absorbance. Based on data for the parent compound, N-phenylthiourea, a maximum absorbance (λmax) is expected around 265 nm. Monitoring at this wavelength will provide high sensitivity for IPPTU.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis s1 Weigh IPPTU Standard/Sample s2 Dissolve in Acetonitrile s1->s2 s3 Dilute to Working Concentration s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Inject Sample onto C18 Column s4->h1 h2 Isocratic Elution (ACN/Water with 0.1% Formic Acid) h1->h2 h3 UV Detection at 265 nm h2->h3 d1 Integrate Peak Area h3->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify IPPTU Concentration d2->d3

Caption: Workflow for the quantification of N-isopropyl-N'-phenylthiourea by HPLC-UV.

Detailed Protocol: HPLC-UV Quantification of IPPTU

1. Materials and Reagents

  • N-isopropyl-N'-phenylthiourea (analytical standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (88% or higher purity)

  • Methanol (HPLC grade)

2. Instrumentation

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Solutions

  • Mobile Phase: Prepare a solution of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of IPPTU standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing IPPTU, dissolve it in a known volume of acetonitrile, and dilute with the mobile phase to a concentration that falls within the range of the calibration curve. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

5. System Suitability

  • Inject the mid-range standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2%.

6. Calibration and Quantification

  • Inject the working standard solutions in triplicate.

  • Construct a calibration curve by plotting the average peak area against the concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the sample solutions and determine the concentration of IPPTU from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For High Sensitivity and Selectivity

For applications requiring lower detection limits and higher selectivity, such as in complex matrices or for trace-level impurity analysis, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.

Causality of Method Parameters
  • Ionization: Electrospray ionization (ESI) in positive ion mode is ideal for IPPTU. The nitrogen atoms in the thiourea structure are readily protonated, forming a stable [M+H]⁺ ion.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is typically used for quantitative analysis. It operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity. A specific precursor ion (the [M+H]⁺ of IPPTU) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis s1 Prepare Standards & Samples in Mobile Phase s2 Add Internal Standard s1->s2 s3 Filter through 0.22 µm Syringe Filter s2->s3 l1 HPLC Separation on C18 Column s3->l1 l2 Electrospray Ionization (ESI+) l1->l2 l3 MRM Detection (Precursor Ion -> Product Ion) l2->l3 d1 Integrate Peak Area Ratios (Analyte/Internal Standard) l3->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify IPPTU Concentration d2->d3

Caption: Workflow for the quantification of N-isopropyl-N'-phenylthiourea by LC-MS/MS.

Detailed Protocol: LC-MS/MS Quantification of IPPTU

1. Materials and Reagents

  • As per HPLC-UV method, with the addition of an appropriate internal standard (e.g., a stable isotope-labeled IPPTU or a structurally similar compound).

2. Instrumentation

  • LC-MS/MS system (HPLC coupled to a triple quadrupole mass spectrometer with an ESI source).

  • Other equipment as per the HPLC-UV method.

3. Preparation of Solutions

  • Prepare standard and sample solutions as described for the HPLC-UV method, but at lower concentrations appropriate for the sensitivity of the LC-MS/MS system (e.g., in the ng/mL range).

  • Add a fixed concentration of the internal standard to all standard and sample solutions.

4. LC-MS/MS Conditions

  • LC Conditions:

    • Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to ensure separation and elution of IPPTU.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • MS Conditions:

    • Ionization Mode: ESI Positive

    • Precursor Ion ([M+H]⁺): m/z 195.1

    • Product Ions: To be determined by infusing a standard solution of IPPTU and performing a product ion scan. Likely fragments would result from the cleavage of the isopropyl group or the phenyl group.

    • Collision Energy: To be optimized for the specific instrument and precursor-product ion transition.

5. Calibration and Quantification

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standard solutions.

  • The use of an internal standard corrects for variations in injection volume and matrix effects.

Gas Chromatography-Mass Spectrometry (GC-MS): A Viable Alternative

Given the boiling point of IPPTU (275.8 °C), GC-MS is a potential analytical technique, provided the compound is thermally stable and sufficiently volatile under GC conditions. The thermal stability of related phenylthiourea derivatives up to 160°C suggests that with careful optimization of the GC inlet temperature, this method can be successful.

Causality of Method Parameters
  • Derivatization: While direct injection may be possible, derivatization (e.g., silylation) could improve volatility and peak shape, although it adds a step to the sample preparation. For this protocol, we will focus on direct injection.

  • GC Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point, providing a balance of interactions for the analyte.

  • Injection: A split/splitless inlet is standard. A splitless injection will be more sensitive for trace analysis. The inlet temperature should be optimized to ensure volatilization without thermal degradation.

  • Mass Spectrometry: Electron ionization (EI) will lead to fragmentation of the IPPTU molecule. The resulting fragmentation pattern can be used for qualitative confirmation, and selected ions can be used for quantitative analysis in selected ion monitoring (SIM) mode.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s1 Dissolve Standards & Samples in a Volatile Solvent (e.g., Ethyl Acetate) s2 Add Internal Standard s1->s2 g1 Inject into GC Inlet s2->g1 g2 Temperature-Programmed Separation on a Mid-Polarity Column g1->g2 g3 Electron Ionization (EI) g2->g3 g4 Mass Spectrometry Detection (Full Scan or SIM) g3->g4 d1 Extract Ion Chromatograms g4->d1 d2 Integrate Peak Areas d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: Workflow for the quantification of N-isopropyl-N'-phenylthiourea by GC-MS.

Detailed Protocol: GC-MS Quantification of IPPTU

1. Materials and Reagents

  • N-isopropyl-N'-phenylthiourea (analytical standard)

  • Ethyl acetate (GC grade)

  • A suitable internal standard for GC-MS analysis.

2. Instrumentation

  • GC-MS system with a split/splitless inlet and an electron ionization source.

  • Analytical balance and volumetric glassware.

3. Preparation of Solutions

  • Prepare stock and working standard solutions of IPPTU in ethyl acetate.

  • Prepare sample solutions by dissolving the sample in ethyl acetate.

  • Add a fixed concentration of the internal standard to all standard and sample solutions.

4. GC-MS Conditions

  • GC Column: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Inlet Temperature: 250 °C (to be optimized)

  • Injection Volume: 1 µL (splitless)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Full scan (m/z 50-300) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the molecular ion (m/z 194.1) and characteristic fragment ions.

Method Comparison and Selection

MethodSelectivitySensitivityThroughputCostExpertise Required
HPLC-UV GoodModerateHighLowModerate
LC-MS/MS ExcellentExcellentHighHighHigh
GC-MS Very GoodGoodModerateModerate-HighHigh

Recommendation:

  • For routine quality control and assays where high sensitivity is not required, HPLC-UV is the most practical and economical choice.

  • For the analysis of IPPTU in complex matrices or for trace-level quantification, LC-MS/MS is the superior technique.

  • GC-MS can be a valuable alternative, particularly for confirming the identity of the compound through its characteristic fragmentation pattern, but method development may be more challenging due to the thermal lability of the analyte.

Conclusion

The quantification of N-isopropyl-N'-phenylthiourea can be reliably achieved using a range of modern analytical techniques. The choice of the most appropriate method depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The protocols and workflows detailed in this guide provide a solid foundation for the development and validation of robust and reliable analytical methods for this important synthetic intermediate. As with all analytical methods, proper validation according to established guidelines (e.g., ICH) is essential to ensure the accuracy and reliability of the results.

References

  • PubChem. Phenylthiourea. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Notes and Protocols for the Biological Screening of N-(1-methylethyl)-N'-phenyl-thiourea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiourea derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] The unique structural features of the thiourea scaffold (-NH-C(S)-NH-), particularly its ability to form strong hydrogen bonds and coordinate with metal ions, make it a valuable pharmacophore in the design of novel therapeutic agents.[1][3] Derivatives of "Thiourea, N-(1-methylethyl)-N'-phenyl-" are a specific subclass of these compounds that hold promise for diverse pharmacological applications, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory effects.[2][4][5][6]

This guide provides in-depth, field-proven protocols for the initial biological screening of novel N-(1-methylethyl)-N'-phenyl-thiourea derivatives. It is designed for researchers, scientists, and drug development professionals to facilitate the systematic evaluation of this chemical series and identify promising lead compounds for further development. The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity.

Compound Handling and Preparation

Prior to initiating any biological screening, proper handling and preparation of the test compounds are paramount to ensure accurate and reproducible results.

Solubility and Stock Solution Preparation:

N-phenylthiourea, a related compound, is soluble in organic solvents like DMSO and dimethylformamide at approximately 30 mg/mL, but is sparingly soluble in aqueous buffers.[7] It is recommended to first dissolve N-(1-methylethyl)-N'-phenyl-thiourea derivatives in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). This stock solution can then be serially diluted in the appropriate cell culture medium or assay buffer for subsequent experiments. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity. It is not recommended to store aqueous solutions of these compounds for more than one day.[7]

Stability:

Thiourea derivatives are generally stable compounds.[8] N-phenylthiourea is stable for at least 4 years when stored at -20°C.[7][9] It is recommended to store the synthesized N-(1-methylethyl)-N'-phenyl-thiourea derivatives as crystalline solids at -20°C in a desiccated environment. Stock solutions in DMSO should also be stored at -20°C and undergo a limited number of freeze-thaw cycles.

Primary Biological Screening Strategy

A tiered screening approach is recommended to efficiently evaluate the biological potential of N-(1-methylethyl)-N'-phenyl-thiourea derivatives. This strategy begins with broad cytotoxicity screening against a panel of cancer cell lines, followed by more specific assays based on the observed activities and the known therapeutic potential of thiourea compounds.

Screening_Workflow cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic & Targeted Screening cluster_2 Tier 3: Lead Optimization A Compound Synthesis & Characterization B Solubility & Stability Assessment A->B C Cytotoxicity Screening (e.g., MTT Assay) B->C D Antimicrobial Activity (MIC Determination) C->D If cytotoxic E Enzyme Inhibition Assays (e.g., Urease, Kinase) C->E If cytotoxic F Apoptosis & Cell Cycle Analysis C->F If cytotoxic G In Vivo Efficacy Studies D->G If active E->G If active F->G If active H ADME/Tox Profiling G->H

Caption: A tiered approach for screening N-(1-methylethyl)-N'-phenyl-thiourea derivatives.

Experimental Protocols

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic potential of novel compounds.[10] Viable cells with active metabolism convert MTT into a purple formazan product.[11]

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the N-(1-methylethyl)-N'-phenyl-thiourea derivatives in complete culture medium from a DMSO stock. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Parameter Description
Cell Lines MCF-7, A549, HCT116
Seeding Density 5,000 - 10,000 cells/well
Compound Concentrations 0.1, 1, 10, 50, 100 µM (example range)
Incubation Time 48 or 72 hours
Endpoint Absorbance at 570 nm
Data Output % Cell Viability, IC₅₀
Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[12]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Fungal strains (e.g., Candida albicans ATCC 10231)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Resazurin solution (optional, for viability indication)

Protocol:

  • Compound Preparation: Prepare a 2-fold serial dilution of the N-(1-methylethyl)-N'-phenyl-thiourea derivatives in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the test compound. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm. The addition of a viability indicator like resazurin can also aid in endpoint determination.

Antimicrobial_Pathway cluster_0 Potential Mechanisms A Thiourea Derivative B Bacterial Cell A->B Interacts with C Inhibition of Cell Wall Synthesis B->C D Disruption of Cell Membrane B->D E Inhibition of DNA/RNA Synthesis B->E F Inhibition of Protein Synthesis B->F

Caption: Putative mechanisms of antimicrobial action for thiourea derivatives.

Enzyme Inhibition Assay: Urease Inhibition

Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori and other bacteria.[3] Thiourea and its derivatives are known potent inhibitors of this enzyme.[3][13]

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (pH 7.0)

  • Phenol-hypochlorite reagent (Berthelot's reagent)

  • Thiourea (as a positive control)

  • 96-well plate

  • Microplate reader

Protocol:

  • Assay Preparation: In a 96-well plate, add 25 µL of the test compound solution (dissolved in buffer), 25 µL of urease solution, and 50 µL of phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding 50 µL of urea solution.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Color Development: Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well to stop the reaction and develop the color. Incubate at 37°C for 50 minutes.[14]

  • Absorbance Measurement: Measure the absorbance at 625 nm. The amount of ammonia produced is proportional to the urease activity.

  • Data Analysis: Calculate the percentage of urease inhibition for each compound concentration relative to the enzyme activity in the absence of an inhibitor. Determine the IC₅₀ value.

Parameter Description
Enzyme Jack Bean Urease
Substrate Urea
Positive Control Thiourea
Detection Method Indophenol (Berthelot's) Method
Endpoint Absorbance at 625 nm
Data Output % Inhibition, IC₅₀

Potential Signaling Pathways for Anticancer Activity

Thiourea derivatives have been shown to exert their anticancer effects through various mechanisms, including the modulation of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[2][15]

Anticancer_Signaling cluster_0 Thiourea Derivative Action cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes A Thiourea Derivative B Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) A->B Inhibits C PI3K/Akt/mTOR Pathway A->C Modulates D MAPK/ERK Pathway A->D Modulates E Wnt/β-catenin Pathway A->E Inhibits B->C B->D F Inhibition of Proliferation C->F G Induction of Apoptosis C->G D->F E->F I Cell Cycle Arrest E->I H Inhibition of Angiogenesis

Caption: Potential signaling pathways targeted by thiourea derivatives in cancer cells.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial biological screening of N-(1-methylethyl)-N'-phenyl-thiourea derivatives. By systematically evaluating their cytotoxic, antimicrobial, and enzyme inhibitory activities, researchers can identify promising lead compounds for further investigation and development as novel therapeutic agents. It is crucial to interpret the results within the context of the specific assays and cell lines used and to consider follow-up studies to elucidate the mechanisms of action of the most active compounds.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
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  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI.
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  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
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  • Cytotoxicity Assays | Life Science Applications. (n.d.).
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  • Recent Developments on Thiourea Based Anticancer Chemotherapeutics. (2025).
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  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025).
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  • Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. (2023). MDPI.
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Introduction: The Strategic Role of Thiourea Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 1-isopropyl-3-phenylthiourea for Heterocyclic Scaffolds

Heterocyclic compounds containing nitrogen and sulfur atoms are foundational scaffolds in a vast array of pharmaceuticals and biologically active molecules. Their prevalence stems from their ability to engage in diverse non-covalent interactions with biological targets, such as enzymes and receptors. Within the synthetic chemist's toolkit, substituted thioureas are exceptionally versatile and powerful building blocks for constructing these vital heterocyclic systems.[1] 1-isopropyl-3-phenylthiourea, in particular, offers a unique combination of steric and electronic properties, making it an ideal precursor for generating libraries of thiazoles, pyrimidines, thiadiazoles, and other valuable heterocycles.

This guide provides a detailed exploration of the synthetic applications of 1-isopropyl-3-phenylthiourea. It is designed for researchers and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and strategic considerations behind the experimental choices. We will delve into the synthesis of the precursor itself and its subsequent application in forming key heterocyclic cores that are of significant interest in modern drug discovery.

Part 1: Synthesis of the Precursor: 1-isopropyl-3-phenylthiourea

Before its application in more complex syntheses, the precursor must be prepared in high purity. The most direct and efficient method is the nucleophilic addition of isopropylamine to phenyl isothiocyanate. This reaction is typically high-yielding and proceeds under mild conditions.

Causality Behind the Protocol:

The reaction is a straightforward nucleophilic attack of the amine's lone pair on the electrophilic carbon of the isothiocyanate. The use of an ice bath during the addition of the amine is critical to manage the exothermic nature of the reaction, preventing the formation of side products. Allowing the mixture to stir at room temperature ensures the reaction proceeds to completion. Diethyl ether is an excellent solvent as it is relatively inert and allows for easy precipitation of the product upon addition of a non-polar solvent like n-heptane.

Experimental Protocol: Synthesis of 1-isopropyl-3-phenylthiourea
Reagent MW Equivalents Amount
Phenyl isothiocyanate135.191.0(user defined)
Isopropylamine59.111.05(calculated)
Anhydrous Diethyl Ether--(solvent)
n-Heptane--(for precipitation)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenyl isothiocyanate (1.0 eq.) in anhydrous diethyl ether.

  • Cool the solution to 0-5 °C using an ice bath. This step is crucial to control the exothermicity of the reaction.

  • Add isopropylamine (1.05 eq.) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.

  • Monitor the reaction's completion by Thin Layer Chromatography (TLC), using a suitable eluent system (e.g., Ethyl Acetate/Hexane 3:7).

  • Once the starting material is consumed, reduce the solvent volume by approximately half under reduced pressure.

  • Induce precipitation of the product by slowly adding n-heptane to the concentrated solution while stirring.

  • Collect the resulting white solid by vacuum filtration, wash the filter cake with a small amount of cold n-heptane, and dry in a vacuum oven.

reagents Phenyl Isothiocyanate + Isopropylamine in Et2O cooling Cool to 0-5 °C (Ice Bath) reagents->cooling Exotherm Control addition Slow, Dropwise Addition of Isopropylamine cooling->addition rt_stir Warm to RT Stir for 2h addition->rt_stir Reaction Completion workup Reduce Volume & Precipitate with Heptane rt_stir->workup Isolation product Filter and Dry: 1-isopropyl-3-phenylthiourea workup->product

Caption: Workflow for the synthesis of 1-isopropyl-3-phenylthiourea.

Part 2: Application in Heterocyclic Synthesis

Hantzsch Thiazole Synthesis: A Cornerstone Reaction

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring, a scaffold present in numerous FDA-approved drugs.[2] The reaction involves the condensation of a thiourea with an α-haloketone.

Mechanistic Insight: The reaction initiates with the sulfur atom of the thiourea acting as a nucleophile, attacking the electrophilic carbon of the α-haloketone to displace the halide. This forms an isothiouronium salt intermediate. Subsequent intramolecular cyclization occurs via the attack of one of the thiourea nitrogens onto the ketone carbonyl, followed by a dehydration step to yield the final 2-aminothiazole derivative (often existing in equilibrium with its 2-iminothiazoline tautomer).[3]

Experimental Protocol: Synthesis of 2-(Isopropylamino)-3,4-diphenylthiazole
Reagent MW Equivalents Amount
1-isopropyl-3-phenylthiourea194.301.0(user defined)
2-Bromo-1,2-diphenylethanone275.141.0(calculated)
Sodium Bicarbonate (NaHCO₃)84.011.1(calculated)
Ethanol--(solvent)

Procedure:

  • Dissolve 1-isopropyl-3-phenylthiourea (1.0 eq.) in ethanol in a round-bottom flask.

  • Add 2-bromo-1,2-diphenylethanone (desyl bromide) (1.0 eq.) to the solution.

  • Add sodium bicarbonate (1.1 eq.). The mild base is essential to neutralize the hydrobromic acid (HBr) formed during the reaction, which prevents protonation of the starting materials and drives the reaction forward.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove impurities.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified thiazole derivative.

cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Cyclization & Dehydration Thiourea Thiourea (Nucleophile) Intermediate1 Isothiouronium Salt Intermediate Thiourea->Intermediate1 Haloketone α-Haloketone (Electrophile) Haloketone->Intermediate1 Cyclization Intramolecular N-attack on Carbonyl Intermediate1->Cyclization Tautomerization & Cyclization Dehydration Elimination of H2O (Base-assisted) Cyclization->Dehydration Product 2-Aminothiazole Product Dehydration->Product

Caption: Mechanistic pathway of the Hantzsch Thiazole Synthesis.

Pyrimidine Synthesis: Building the 1,3-Diazine Core

Pyrimidines are another class of heterocycles of immense biological importance, forming the backbone of nucleobases like cytosine, thymine, and uracil.[4] Thioureas are excellent synthons for the N-C-N fragment required for pyrimidine ring formation.[5] A common strategy is the condensation with a 1,3-dielectrophile, such as a β-diketone or β-ketoester.[6]

Mechanistic Insight: Under basic conditions (e.g., sodium ethoxide), the β-diketone is deprotonated to form an enolate. This enolate then acts as a nucleophile, attacking one of the thiourea's electrophilic carbons. A subsequent intramolecular condensation reaction (a nitrogen nucleophile attacking the remaining ketone carbonyl) followed by dehydration leads to the formation of the dihydropyrimidine-2-thione ring. Aromatization can occur depending on the reaction conditions and substrate.

Experimental Protocol: Synthesis of 1-isopropyl-4,6-dimethyl-1,2-dihydropyrimidine-2-thione
Reagent MW Equivalents Amount
1-isopropyl-3-phenylthiourea194.301.0(user defined)
Acetylacetone (2,4-pentanedione)100.121.0(calculated)
Sodium Ethoxide (NaOEt)68.051.1(calculated)
Absolute Ethanol--(solvent)

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve sodium ethoxide (1.1 eq.) in absolute ethanol.

  • Add 1-isopropyl-3-phenylthiourea (1.0 eq.) to the stirred solution.

  • Add acetylacetone (1.0 eq.) dropwise to the mixture.

  • Heat the reaction mixture to reflux for 6-8 hours. The use of a strong base like sodium ethoxide is critical for generating the necessary enolate from acetylacetone.

  • Monitor the reaction by TLC. After completion, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by adding it to ice-cold water and acidifying with dilute HCl to pH ~6-7.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • Purify the crude product by recrystallization from ethanol.

Thiadiazole Synthesis: Constructing the 1,3,4-Thiadiazole Ring

1,3,4-Thiadiazoles are known to exhibit a wide range of biological activities, including antibacterial and anticancer properties.[7][8] One common synthetic route involves the cyclization of thiosemicarbazide derivatives. By analogy, 1-isopropyl-3-phenylthiourea can be reacted with a reagent like an acid chloride, followed by acid-catalyzed cyclodehydration to furnish the thiadiazole ring.[9]

Mechanistic Insight: The reaction begins with the acylation of the more nucleophilic nitrogen of the thiourea by an acid chloride (e.g., benzoyl chloride) to form an N-acylthiourea intermediate. In the presence of a strong dehydrating acid like concentrated sulfuric acid or phosphorus oxychloride, the enol or thio-enol form of this intermediate undergoes an intramolecular cyclization, with the sulfur atom attacking the carbonyl carbon. Subsequent elimination of water yields the stable, aromatic 1,3,4-thiadiazole ring.

Experimental Protocol: Synthesis of 5-isopropylamino-2,3-diphenyl-1,3,4-thiadiazolium
Reagent MW Equivalents Amount
1-isopropyl-3-phenylthiourea194.301.0(user defined)
Benzoyl Chloride140.571.0(calculated)
Phosphorus Oxychloride (POCl₃)153.33-(solvent/reagent)
Pyridine79.101.2(calculated)

Procedure:

  • In a round-bottom flask, dissolve 1-isopropyl-3-phenylthiourea (1.0 eq.) in a minimal amount of pyridine.

  • Cool the solution in an ice bath and slowly add benzoyl chloride (1.0 eq.). The pyridine acts as a base to neutralize the HCl generated during the acylation.

  • Stir the reaction at room temperature for 2-3 hours until the formation of the N-benzoylthiourea intermediate is complete (monitor by TLC).

  • Carefully add phosphorus oxychloride (POCl₃) to the reaction mixture at 0 °C.

  • Heat the mixture at reflux for 3-4 hours. POCl₃ serves as both the dehydrating agent and the solvent for the cyclization step.

  • After cooling, pour the reaction mixture carefully onto crushed ice with vigorous stirring.

  • Basify the aqueous solution with a saturated sodium bicarbonate solution to precipitate the crude product.

  • Filter the solid, wash with water, and dry. Recrystallize from an appropriate solvent to afford the pure thiadiazole product.

Summary of Synthetic Applications

Heterocyclic SystemKey Reactant TypeTypical ConditionsProduct Class
Thiazole α-HaloketoneReflux in Ethanol, Mild Base (NaHCO₃)2-Aminothiazole
Pyrimidine β-DiketoneReflux in Ethanol, Strong Base (NaOEt)Dihydropyrimidine-2-thione
1,3,4-Thiadiazole Acid ChlorideTwo steps: Acylation then Acid-catalyzed Cyclodehydration (POCl₃)2-Amino-1,3,4-Thiadiazole

Conclusion

1-isopropyl-3-phenylthiourea stands out as a highly effective and versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. Its ability to participate in well-established and robust reactions like the Hantzsch thiazole synthesis and pyrimidine ring formation makes it an invaluable tool for medicinal chemists. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to leverage this reagent in the design and synthesis of novel chemical entities for drug discovery programs. The straightforward preparation of the precursor, coupled with its efficient cyclization capabilities, ensures its continued importance in the field of organic and medicinal chemistry.

References

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
  • Synthesis and characterization of some biologically important 1-isopropyl indazolyl thiadiazole, triazole and oxadiazole by coventional and nonconventional methods. (2025). ResearchGate.
  • Application Notes and Protocols: N-(1-methylpropyl)-N'-phenyl-thiourea in Organic Synthesis. (n.d.). Benchchem.
  • An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews.
  • Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. (2025). Pandawa Institute Journals.
  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (n.d.).
  • Synthesis and Reactivity of Phenylthiourea Derivatives: An Efficient Synthesis of New Thiazole-Based Heterocycles. (2025). ResearchGate.
  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). PubMed Central.
  • Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. (2024).
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
  • Synthesis and antimicrobial activity of some new 1,3,4-thiadiazole derivatives. (n.d.). PubMed.
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI.
  • Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. (2022).
  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025). Chemical Review and Letters.
  • General Synthetic Methods for Thiazole and Thiazolium Salts. (n.d.). ResearchGate.

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N-isopropyl-N'-phenylthiourea as a potential enzyme inhibitor assay

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Enzymatic Inhibition Assay of N-isopropyl-N'-phenylthiourea

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of N-isopropyl-N'-phenylthiourea as a potential enzyme inhibitor. This guide delves into the scientific rationale, detailed experimental protocols, and data analysis techniques necessary for a thorough investigation.

Introduction: The Therapeutic Potential of Thiourea Derivatives

Thiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them highly significant in medicinal chemistry.[1] Their ability to inhibit various enzymes has established them as promising candidates for developing novel therapeutics.[2] N,N'-disubstituted thioureas have been specifically investigated as inhibitors of critical enzymes such as nitric oxide synthase, urease, and tyrosinase, highlighting their potential in addressing a range of diseases.[3][4] This guide focuses on N-isopropyl-N'-phenylthiourea, providing a framework to systematically evaluate its inhibitory potency and mechanism of action against two well-characterized enzymes: tyrosinase and urease.

Core Principles of Enzyme Inhibition Analysis

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibition is fundamental to drug discovery, providing insights into a drug's mechanism and efficacy. The potency of an inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%.[5][6]

Beyond potency, understanding the mechanism of inhibition is crucial. Inhibition can be classified into several types:

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax).[7][8]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), reducing the enzyme's catalytic efficiency. This decreases Vmax without affecting Km.[8][9]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, leading to a decrease in both Vmax and Km.[7]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Vmax and Km.[10]

Determining these parameters provides a complete profile of the inhibitor's interaction with its target enzyme, which is essential for structure-activity relationship (SAR) studies and lead optimization.[9]

Experimental Workflow for Inhibitor Screening

A typical workflow for screening and characterizing a potential enzyme inhibitor involves several key stages, from initial preparation to detailed kinetic analysis. This systematic approach ensures robust and reproducible results.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Initial Screening cluster_analysis Phase 3: Data Analysis cluster_kinetic Phase 4: Mechanism of Action Study A Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor Stocks) B Assay Setup in 96-Well Plate (Controls & Test Concentrations) A->B C Pre-incubation (Enzyme + Inhibitor) B->C D Reaction Initiation (Add Substrate) C->D E Signal Detection (e.g., Absorbance Reading) D->E F Calculate % Inhibition E->F G Generate Dose-Response Curve F->G H Determine IC50 Value G->H I Kinetic Assays (Varying [S] and [I]) H->I J Lineweaver-Burk Plot Analysis I->J K Determine Ki and Inhibition Type J->K

Caption: General experimental workflow for enzyme inhibitor characterization.

Protocol I: Tyrosinase Inhibition Assay

Tyrosinase is a key copper-containing enzyme in melanin biosynthesis.[11] Its inhibition is a major focus in the development of skin-lightening agents and treatments for hyperpigmentation. Phenylthiourea (PTU), a close analog of the title compound, is a well-documented competitive inhibitor of tyrosinase, making this a primary target for investigation.[12][13]

Principle

This colorimetric assay measures the ability of N-isopropyl-N'-phenylthiourea to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase. The formation of the orange/red-colored product, dopachrome, is monitored spectrophotometrically over time at approximately 475-492 nm.[11] A reduction in the rate of color formation indicates enzymatic inhibition.

G LDOPA L-DOPA (Colorless) Dopaquinone Dopaquinone LDOPA->Dopaquinone O₂ Dopachrome Dopachrome (Colored Product) Dopaquinone->Dopachrome (Spontaneous) Tyrosinase Tyrosinase Tyrosinase->LDOPA Catalyzes Inhibitor N-isopropyl-N'-phenylthiourea Inhibitor->Tyrosinase Inhibits

Caption: Tyrosinase-catalyzed oxidation of L-DOPA and point of inhibition.

Materials and Reagents
  • Enzyme: Mushroom Tyrosinase (e.g., 1000 U/mL stock).

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine).

  • Buffer: 50 mM Potassium Phosphate Buffer, pH 6.8.

  • Test Compound: N-isopropyl-N'-phenylthiourea stock solution (e.g., 10 mM in DMSO).

  • Positive Control: Kojic Acid stock solution (e.g., 1 mM in buffer).[11]

  • Equipment: 96-well clear flat-bottom microplate, multichannel pipettes, microplate reader.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare fresh L-DOPA solution (e.g., 2.5 mM) in phosphate buffer immediately before use to prevent auto-oxidation.[11]

    • Prepare a working solution of tyrosinase (e.g., 100 U/mL final concentration) in cold phosphate buffer.

    • Prepare serial dilutions of N-isopropyl-N'-phenylthiourea and Kojic acid in phosphate buffer from their stock solutions. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.

  • Assay Setup (in a 96-well plate):

    • Blank: 180 µL Buffer + 20 µL L-DOPA.

    • Negative Control (100% Activity): 160 µL Buffer + 20 µL Tyrosinase solution + 20 µL Solvent (e.g., 1% DMSO in buffer).

    • Test Wells: (160 - x) µL Buffer + x µL Test Compound dilution + 20 µL Tyrosinase solution.

    • Positive Control Wells: (160 - x) µL Buffer + x µL Kojic Acid dilution + 20 µL Tyrosinase solution.

  • Pre-incubation:

    • Add the buffer, tyrosinase, and inhibitor/solvent to the respective wells (total volume 180 µL).

    • Mix gently and pre-incubate the plate at 25°C for 10 minutes.[14]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of L-DOPA solution to all wells (final volume 200 µL).

    • Immediately place the plate in a microplate reader and measure the absorbance at 475 nm in kinetic mode for 20-30 minutes, taking readings every minute.[11]

Data Analysis
  • Calculate Reaction Rate (V): Determine the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve for each well.

  • Calculate Percentage Inhibition: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where V_inhibitor is the rate in the presence of the test compound and V_control is the rate of the negative control.[15]

  • Determine IC50: Plot % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[5][16]

Protocol II: Urease Inhibition Assay

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[15] It is a key virulence factor for pathogens like Helicobacter pylori. Thiourea itself is a standard inhibitor for this enzyme, making its derivatives strong candidates.[17]

Principle

This assay utilizes the Berthelot (indophenol) method to quantify the amount of ammonia produced by the urease-catalyzed hydrolysis of urea. In an alkaline medium, ammonia reacts with phenol and hypochlorite to form a blue-green indophenol compound, which is measured colorimetrically at ~625 nm.[15] A decrease in color intensity corresponds to urease inhibition.

G Urea Urea + H₂O Products 2NH₃ (Ammonia) + CO₂ Urea->Products Indophenol Indophenol (Blue-Green Complex) Products->Indophenol Urease Urease Urease->Urea Catalyzes Inhibitor N-isopropyl-N'-phenylthiourea Inhibitor->Urease Inhibits Berthelot Berthelot Reagents (Phenol, Hypochlorite) Berthelot->Products Detects

Caption: Urease-catalyzed hydrolysis of urea and the Berthelot detection method.

Materials and Reagents
  • Enzyme: Jack Bean Urease.

  • Substrate: Urea.

  • Buffer: Phosphate Buffer (e.g., 100 mM, pH 7.4).

  • Test Compound: N-isopropyl-N'-phenylthiourea stock solution (10 mM in DMSO).

  • Positive Control: Thiourea.

  • Berthelot Reagents:

    • Reagent A: Phenol (e.g., 0.5% w/v) and Sodium Nitroprusside (e.g., 0.0025% w/v).

    • Reagent B: Sodium Hypochlorite (e.g., 0.5% v/v) in 0.125 M NaOH.

  • Equipment: 96-well microplate, incubator, microplate reader.

Step-by-Step Protocol
  • Assay Setup: In a 96-well plate, add 5 µL of the test compound dilutions (or solvent for control) and 20 µL of urease enzyme solution.

  • Pre-incubation: Mix and incubate the plate at 37°C for 15 minutes.[17]

  • Reaction Initiation: Add 20 µL of urea substrate solution (e.g., 100 mM) to each well to start the reaction.

  • Reaction Incubation: Incubate at 37°C for 30 minutes.[18]

  • Color Development:

    • Stop the reaction and initiate color development by adding 40 µL of Reagent A to each well.

    • Add 40 µL of Reagent B to each well.

    • Incubate at 37°C for 30 minutes, protected from light, to allow the blue-green color to develop.[18]

  • Measurement: Measure the absorbance at 625 nm using a microplate reader.

Data Analysis
  • Correct for Blank: Subtract the absorbance of the blank wells from all other readings.

  • Calculate Percentage Inhibition: % Inhibition = [1 - (OD_test / OD_control)] * 100 Where OD_test is the absorbance of the well with the inhibitor and OD_control is the absorbance of the negative control.[15]

  • Determine IC50: As with the tyrosinase assay, plot % Inhibition vs. log[Inhibitor] and use non-linear regression to find the IC50 value.

Advanced Protocol: Determining the Mechanism of Inhibition

To determine if N-isopropyl-N'-phenylthiourea is a competitive, non-competitive, or other type of inhibitor, a kinetic analysis is required. This involves measuring the reaction rate at multiple substrate concentrations in the presence of different, fixed inhibitor concentrations.

Methodology
  • Select one of the primary assays (e.g., Tyrosinase).

  • Prepare a matrix of reaction conditions in a 96-well plate. Vary the L-DOPA concentration along the x-axis (e.g., 0.25, 0.5, 1.0, 2.0, 4.0 mM) and the inhibitor concentration along the y-axis (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Run the kinetic assay as described previously, calculating the initial reaction velocity (V) for each condition.

Data Visualization and Interpretation

The most common method for visualizing this data is the Lineweaver-Burk (or double-reciprocal) plot .[19] This plot linearizes the Michaelis-Menten equation by plotting 1/V versus 1/[S].

  • Plot: For each inhibitor concentration, plot 1/V (y-axis) against 1/[S] (x-axis). This will generate a series of lines.

  • Interpretation: [8][10]

    • Competitive Inhibition: Lines intersect on the y-axis. (Vmax is unchanged, Km increases).

    • Non-competitive Inhibition: Lines intersect on the x-axis. (Vmax decreases, Km is unchanged).

    • Uncompetitive Inhibition: Lines are parallel. (Both Vmax and Km decrease).

This graphical analysis provides a clear, qualitative assessment of the inhibition mechanism, which can be further quantified to determine the inhibitor constant (Ki).[9]

Data Summary

All quantitative data should be summarized for clear comparison.

CompoundTarget EnzymeIC50 (µM) [95% CI]Inhibition TypeKi (µM)
N-isopropyl-N'-phenylthioureaTyrosinaseExperimental Valuee.g., CompetitiveValue
Kojic Acid (Control)TyrosinaseExperimental ValueCompetitiveValue
N-isopropyl-N'-phenylthioureaUreaseExperimental Valuee.g., Non-comp.Value
Thiourea (Control)UreaseExperimental ValueCompetitiveValue

References

  • Rahman, F. U., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. MDPI. Retrieved from [Link]

  • Di Mola, A., et al. (2016). N,N′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase. MedChemComm. Retrieved from [Link]

  • Yung-Chi, C., & Prusoff, W. H. (1973). Mechanistic and kinetic studies of inhibition of enzymes. PubMed. Retrieved from [Link]

  • Aziz-ur-Rehman, et al. (2013). Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]

  • Bano, B., et al. (2020). Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors. PubMed. Retrieved from [Link]

  • Bano, B., et al. (2020). Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors. Future Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). Wikipedia. Retrieved from [Link]

  • Al-Salahi, R., et al. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. MDPI. Retrieved from [Link]

  • Rahman, F. U., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Semantic Scholar. Retrieved from [Link]

  • Bio-protocol. (n.d.). Urease Enzyme Inhibition Assay. Bio-protocol. Retrieved from [Link]

  • de Souza, C. G., & Rodrigues, F. A. (2003). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. Retrieved from [Link]

  • Di Mola, A., et al. (2016). N,N′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of N,N'-disubstituted thiourea derivatives and argatroban.... ResearchGate. Retrieved from [Link]

  • ResearchGate. (2017). Can anyone provide me the protocol of finding Urease inhibition assay of natural source?. ResearchGate. Retrieved from [Link]

  • Fiveable. (n.d.). Enzyme kinetics and inhibition. Fiveable. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH. Retrieved from [Link]

  • bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]

  • Khan, K. M., et al. (2024). Antiurease Activity of Antibiotics: In Vitro, In Silico, Structure Activity Relationship, and MD Simulations of Cephalosporins and Fluoroquinolones. ACS Omega. Retrieved from [Link]

  • Active Concepts. (2023). Tyrosinase Inhibition Assay. Active Concepts. Retrieved from [Link]

  • Basran, J. (2021). Steady-state enzyme kinetics. Portland Press. Retrieved from [Link]

  • ResearchGate. (2023). Tyrosinase inhibitory activity. ResearchGate. Retrieved from [Link]

  • Ryazanova, A. D., et al. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Ryazanova, A. D., et al. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. ResearchGate. Retrieved from [Link]

  • Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylthiourea. PubChem. Retrieved from [Link]

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Microwave-Assisted Synthesis of N-aryl-N'-nicotinoyl Thiourea Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-aryl-N'-nicotinoyl Thioureas and the Advent of Microwave Synthesis

The N-acyl thiourea scaffold is a cornerstone in medicinal chemistry and drug development, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties[1][2]. The unique structural features of the thiourea moiety (–NH–C(S)–NH–), particularly its hydrogen bonding capabilities and ability to chelate metals, are crucial to its pharmacological versatility. The incorporation of a nicotinoyl group, derived from nicotinic acid (Vitamin B3), is of particular interest as the pyridine ring is a common feature in numerous natural products and approved drugs[1].

Traditional methods for the synthesis of these derivatives often involve lengthy reaction times, harsh conditions, and the use of volatile organic solvents, which can lead to lower yields and the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that dramatically accelerates chemical reactions, often reducing reaction times from hours to mere minutes[3][4]. This efficiency stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional methods[5][6]. The benefits of MAOS are numerous, including increased reaction rates, higher product yields, improved purity, and reduced energy consumption, making it an ideal platform for high-throughput synthesis and library generation in drug discovery[6][7].

This guide provides a comprehensive, field-proven protocol for the rapid and efficient synthesis of a series of N-aryl-N'-nicotinoyl thiourea derivatives utilizing microwave irradiation. We will delve into the causality behind the experimental design, from the in-situ generation of the key nicotinoyl isothiocyanate intermediate to the final microwave-driven coupling with substituted anilines.

Overall Synthetic Workflow

The synthesis is a robust two-step, one-pot procedure that begins with the formation of nicotinoyl chloride, which is then converted in situ to nicotinoyl isothiocyanate. This reactive intermediate is immediately treated with a substituted aniline under microwave irradiation to yield the target thiourea derivative.

G cluster_0 Step 1: Intermediate Formation (Conventional Heating) cluster_1 Step 2: Microwave-Assisted Coupling A Nicotinic Acid C Nicotinoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C E Nicotinoyl Isothiocyanate (in situ) C->E Acetone, Reflux C->E D Ammonium Thiocyanate (NH₄SCN) D->E F Substituted Aniline E->F G N-aryl-N'-nicotinoyl Thiourea Derivative E->G Microwave Irradiation (5-10 min) F->G caption Overall workflow for the synthesis of N-aryl-N'-nicotinoyl thiourea derivatives.

Caption: Mechanism of nucleophilic addition to form the thiourea.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Part A: Synthesis of Nicotinoyl Chloride

This initial step converts the commercially available nicotinic acid into its more reactive acid chloride derivative.

Materials:

  • Nicotinic acid

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add nicotinic acid (e.g., 10 g, 81.2 mmol).

  • Carefully add an excess of thionyl chloride (e.g., 30 mL) to the flask. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a fume hood.

  • Equip the flask with a reflux condenser and gently reflux the mixture for 2-3 hours.[4][6] The reaction is complete when the solid nicotinic acid has fully dissolved and gas evolution (HCl and SO₂) has ceased.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[4][6] The resulting solid is nicotinoyl chloride hydrochloride, which can be used directly in the next step.

Part B: Microwave-Assisted Synthesis of N-aryl-N'-nicotinoyl Thiourea Derivatives

This is a one-pot protocol where the nicotinoyl isothiocyanate is generated in situ and immediately reacted with the desired aniline under microwave irradiation.

Materials:

  • Nicotinoyl chloride hydrochloride (from Part A)

  • Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)

  • Substituted anilines (e.g., aniline, 4-chloroaniline, 4-methylaniline, etc.)

  • Anhydrous acetone

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a dry 10 mL microwave synthesis vial, suspend ammonium thiocyanate (e.g., 0.38 g, 5 mmol) in 5 mL of anhydrous acetone.

  • Add nicotinoyl chloride hydrochloride (e.g., 0.89 g, 5 mmol) to the suspension.

  • Seal the vial and stir the mixture at room temperature for approximately 5 minutes. This allows for the in-situ formation of the nicotinoyl isothiocyanate. The formation of a precipitate (ammonium chloride) will be observed.

  • To this mixture, add the substituted aniline (5 mmol) of choice.

  • Securely cap the vial and place it in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at a constant power (e.g., 100-300 W) to maintain a temperature of approximately 80-100°C for 5-10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water (approx. 50 mL) with constant stirring.

  • The solid product will precipitate out. Collect the solid by vacuum filtration.

  • Wash the crude product with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the solid product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure N-aryl-N'-nicotinoyl thiourea derivative.

Data Presentation and Characterization

The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.

Table 1: Representative Yields and Reaction Times
EntrySubstituent (Aryl Group)Reaction Time (min)Power (W)Yield (%)Melting Point (°C)
1 Phenyl720085168-170
2 4-Chlorophenyl520092153-154 [8]
3 4-Methylphenyl820088175-177
4 2-Chlorophenyl620089210-211 [8]
Expected Spectroscopic Data
  • Infrared (IR) Spectroscopy: The IR spectra of the synthesized compounds are expected to show characteristic absorption bands.

    • N-H stretching: Two bands in the region of 3100-3400 cm⁻¹

    • C=O stretching (Amide I): A strong band around 1660-1690 cm⁻¹

    • C=S stretching (Thioamide): A band in the region of 1140-1170 cm⁻¹

    • C-N stretching: Bands in the 1500-1550 cm⁻¹ region.

  • ¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: In a typical ¹H-NMR spectrum (in DMSO-d₆), the following signals are expected:

    • Two deshielded singlets for the N-H protons: These will appear in the range of δ 11.5-12.5 ppm.

    • Aromatic and Pyridine Protons: A complex multiplet in the region of δ 7.0-9.0 ppm.

    • Substituent Protons: Signals corresponding to the specific substituents on the aryl ring (e.g., a singlet around δ 2.3 ppm for a methyl group). The NH protons often appear as broad singlets and their chemical shifts can be concentration-dependent.[1]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the compound.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The success of the synthesis can be readily verified at each stage:

  • TLC Monitoring: The disappearance of the starting aniline and the appearance of a new, typically more polar, spot on the TLC plate provides a real-time indication of reaction completion.

  • Precipitation and Recrystallization: The formation of a solid precipitate upon addition to water is a strong indicator of product formation. A sharp melting point of the recrystallized product suggests high purity.

  • Spectroscopic Consistency: The obtained IR, ¹H-NMR, and MS data should be consistent with the expected values for the target structure, providing unambiguous confirmation of the product's identity.

By adhering to these protocols, researchers can reliably and rapidly synthesize libraries of N-aryl-N'-nicotinoyl thiourea derivatives for further biological evaluation, leveraging the speed and efficiency of microwave-assisted chemistry.

References

  • Tong, J.-Y., Sun, N.-B., & Wu, H.-K. (2013). Microwave Assisted Synthesis and Biological Activity of N-Aryl-N'-nicotinoyl Thiourea. Asian Journal of Chemistry, 25(9), 5420-5422.
  • Gür, M., et al. (2021). Design, synthesis, characterization, and biological evaluation of nicotinoyl thioureas as antimicrobial and antioxidant agents. PubMed, 33448554.
  • EvitaChem. (n.d.). Nicotinoyl isothiocyanate.
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • Patsnap. (2023). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • MDPI. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Advanced Journal of Chemistry, Section A. (2019).
  • ResearchGate. (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • Aher, N. G., et al. (2023). Preparation of thioureas from isothiocyanates and amines or ammonia.
  • Zhang, X., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PubMed Central.
  • ChemRxiv. (2023).
  • Synthesis of Isothiocyanates: An Upd
  • MedChemComm. (2014). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry.
  • Revue Roumaine de Chimie. (2001).
  • E3S Web of Conferences. (2020). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)
  • MDPI. (2023). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (2022).
  • International Journal of Drug Delivery Technology. (2024). synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity.
  • PrepChem. (n.d.). Synthesis of Nicotinoyl chloride.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of Nicotinates: Fischer Esterification vs.
  • ResearchGate. (2013).
  • Beilstein Journals. (2013).
  • ResearchGate. (2025). Direct and facile synthesis of acyl isothiocyanates from carboxylic acids using trichloroisocyanuric acid/triphenylphosphine system.
  • NIH. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities.
  • NIH. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential.

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Streamlined Access to Privileged Scaffolds: A Detailed Protocol for the One-Pot Synthesis of N,N'-Disubstituted Thioureas

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The N,N'-disubstituted thiourea motif is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and utility as a synthetic intermediate. Traditional multi-step syntheses, however, can be inefficient and often rely on hazardous reagents. This application note presents a robust, one-pot protocol for the synthesis of N,N'-disubstituted thioureas starting from readily available amines and carbon disulfide. By elucidating the underlying chemical principles and providing a detailed, step-by-step experimental guide, this document serves as a comprehensive resource for researchers seeking an efficient, scalable, and versatile entry into this critical class of compounds.

Introduction: The Significance of the Thiourea Scaffold

N,N'-disubstituted thioureas are classified as "privileged scaffolds" in drug discovery due to their ability to engage in a wide array of biological interactions, particularly through hydrogen bonding. Their derivatives have demonstrated a remarkable spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Beyond pharmaceuticals, they are crucial as organocatalysts, ligands in coordination chemistry, and precursors for the synthesis of complex heterocyclic systems.

Historically, the synthesis of these compounds often involved toxic reagents like thiophosgene or required the pre-synthesis and isolation of isothiocyanate intermediates, adding time and complexity to the workflow.[2] The development of one-pot methodologies, which combine multiple reaction steps into a single operation without isolating intermediates, represents a significant advancement. These approaches offer enhanced efficiency, atom economy, reduced solvent waste, and operational simplicity—key tenets of green chemistry.[1][3] This guide focuses on a highly effective one-pot strategy utilizing amines and carbon disulfide, which has proven to be broadly applicable for generating both symmetrical and unsymmetrical thioureas.[4]

Mechanism and Rationale: A Cascade Approach

The one-pot synthesis of unsymmetrical N,N'-disubstituted thioureas from two different amines and carbon disulfide (CS₂) is an elegant example of a cascade reaction. The entire transformation is orchestrated in a single vessel, driven by the inherent reactivity of the intermediates. The generally accepted mechanism proceeds as follows:

  • Formation of Dithiocarbamate: The reaction is initiated by the nucleophilic attack of the more reactive amine (typically a secondary or a more basic primary amine) on the electrophilic carbon of carbon disulfide. This forms a dithiocarbamic acid, which is deprotonated in the reaction medium to yield a dithiocarbamate salt intermediate.[1][3]

  • Desulfurization and Isothiocyanate Formation: The dithiocarbamate intermediate is unstable and can eliminate a molecule of hydrogen sulfide (or a thiol in some variations) to generate a highly reactive isothiocyanate in situ. This step is often the rate-limiting and can be promoted by mild heating or the presence of a coupling or oxidizing agent in other protocol variations.[5]

  • Nucleophilic Attack by the Second Amine: The second, typically less nucleophilic amine (e.g., an aniline), attacks the electrophilic carbon of the in situ-generated isothiocyanate.

  • Proton Transfer & Product Formation: A final proton transfer yields the stable, unsymmetrical N,N'-disubstituted thiourea product.

This cascade approach is highly efficient because it leverages the controlled, sequential reactivity of the components without the need for protecting groups or intermediate isolation.

Thiourea_Synthesis_Mechanism Figure 1: Reaction mechanism for the cascade synthesis of unsymmetrical thioureas. Amine1 Amine 1 (R¹R²NH) DTC Dithiocarbamate Salt [R¹R²NC(S)S⁻] Amine1->DTC + CS₂ CS2 Carbon Disulfide (CS₂) Amine2 Amine 2 (R³NH₂) ITC Isothiocyanate (R¹R²N=C=S) DTC->ITC - H₂S source Thiourea N,N'-Disubstituted Thiourea ITC->Thiourea + Amine 2

Caption: Figure 1: Reaction mechanism for the cascade synthesis of unsymmetrical thioureas.

Experimental Protocol: One-Pot Synthesis of an Unsymmetrical Thiourea

This protocol is adapted from a versatile and efficient method for preparing unsymmetrical thioureas in DMSO without additional reagents.[1][3] It is particularly effective for coupling a secondary amine with a primary amine.

Materials and Reagents
  • Primary Amine (Amine 1): e.g., Aniline (0.2 mmol, 1.0 equiv)

  • Secondary Amine (Amine 2): e.g., Diethylamine (0.24 mmol, 1.2 equiv)

  • Carbon Disulfide (CS₂): (0.24 mmol, 1.2 equiv)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO, 2 mL)

  • Reaction Vessel: 10 mL oven-dried round-bottom flask with a magnetic stir bar

  • Other: Standard glassware for aqueous work-up, rotary evaporator, silica gel for column chromatography, deuterated solvent for NMR analysis.

Step-by-Step Procedure
  • Vessel Preparation: Place a magnetic stir bar into a 10 mL round-bottom flask equipped with a reflux condenser. Dry the apparatus in an oven and allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add the primary amine (e.g., aniline, 0.2 mmol), the secondary amine (e.g., diethylamine, 0.24 mmol), and anhydrous DMSO (2 mL).

  • Initiation of Reaction: While stirring the solution at room temperature, add carbon disulfide (0.24 mmol) dropwise using a syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture for 1-12 hours.

    • Expert Tip: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of optimal product formation and consumption of the limiting starting material (the primary amine).

  • Work-up and Isolation:

    • After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 20 mL of water and 20 mL of ethyl acetate.

    • Extract the aqueous layer two more times with 15 mL portions of ethyl acetate.

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N,N'-disubstituted thiourea.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions
  • Carbon Disulfide (CS₂): is highly flammable, volatile, and toxic. All manipulations should be performed in a well-ventilated chemical fume hood. Avoid contact with skin and eyes, and prevent inhalation of vapors.

  • Amines: Many amines are corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • DMSO: Can facilitate the absorption of other chemicals through the skin. Avoid direct contact.

Protocol Variations and Optimization

The one-pot synthesis of thioureas is highly adaptable. The choice of solvent, catalyst, or promoter can be tailored to the specific substrates and desired outcome (e.g., symmetrical vs. unsymmetrical products).

Method Key Reagents/Conditions Scope Typical Yields Advantages & Considerations Reference
Oxidative Coupling Amine, CS₂, H₂O₂, WaterSymmetrical & Asymmetrical42-70%Green synthesis using water as a solvent; mild conditions. Yields can be moderate.[6][7]
CBr₄ Promotion Amine, CS₂, CBr₄, DMFSymmetricalGood to ExcellentVery fast reaction times (often <1 hour) at room temperature; high yields.[8]
Base Catalysis Amine, CS₂, NaOH or Et₃NSymmetricalGood to ExcellentSimple, effective method for symmetrical thioureas from primary amines.[6]
Carbodiimide Mediated Amine 1, CS₂, Amine 2, DCCUnsymmetricalGoodClassic method for unsymmetrical products. Produces dicyclohexylurea (DCU) byproduct, which can complicate purification.[9][10]
Cascade (DMSO) Amine 1, Amine 2, CS₂, DMSOUnsymmetricalGood to ExcellentReagent-free (uses DMSO as solvent/promoter); broad substrate scope.[1][3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive amine (e.g., highly electron-deficient aniline).- Reaction temperature too low.- Insufficient reaction time.- Use a more forcing protocol (e.g., CBr₄ promotion).- Increase the reaction temperature in 10 °C increments.- Monitor the reaction by TLC and extend the reaction time.
Formation of Symmetrical Byproducts - Similar reactivity of the two amines.- Scrambling of the isothiocyanate intermediate.- Use the more reactive amine in slight excess.- Add the second amine after an initial period of stirring the first amine with CS₂.- A two-step, one-pot approach might be necessary for challenging substrates.[2]
Difficult Purification - Byproducts (e.g., DCU from DCC method).- Unreacted starting materials with similar polarity to the product.- For DCU, precipitate by cooling the reaction mixture and filter before work-up.- Optimize the mobile phase for column chromatography using TLC to achieve better separation.

Experimental Workflow Visualization

Experimental_Workflow Figure 2: General experimental workflow for one-pot thiourea synthesis. A 1. Reagent Addition (Amines, Solvent, CS₂) to Inert Flask B 2. Reaction (Stirring at specified temp, TLC Monitoring) A->B C 3. Aqueous Work-up (Quench, Extraction, Washing, Drying) B->C D 4. Solvent Removal (Rotary Evaporation) C->D E 5. Purification (Flash Column Chromatography) D->E F 6. Characterization (NMR, MS, etc.) E->F

Caption: Figure 2: General experimental workflow for one-pot thiourea synthesis.

Conclusion

The one-pot synthesis of N,N'-disubstituted thioureas from amines and carbon disulfide is a powerful and highly adaptable strategy for accessing these valuable compounds. The protocols described herein offer significant advantages over traditional methods, including increased efficiency, operational simplicity, and alignment with the principles of green chemistry. By understanding the underlying mechanism and the nuances of different protocol variations, researchers in drug discovery and chemical synthesis can rapidly and reliably generate diverse libraries of thiourea derivatives for a multitude of applications.

References

  • Mihajlović, J. P., et al. (2014). Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. Journal of the Serbian Chemical Society.

  • Ding, C., et al. (2019). One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence. RSC Advances, 9, 26768-26772.

  • ResearchGate. (2019). One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence. ResearchGate.

  • Dai, C., et al. (2019). Synthesis and characterization of thiourea. Polish Journal of Chemical Technology.

  • ResearchGate. (2019). Synthesis and characterization of thiourea. ResearchGate.

  • PrepChem. (n.d.). Synthesis of N,N'-dicyclohexyl-thiourea. PrepChem.com.

  • BenchChem. (n.d.). One-Pot Synthesis of Substituted Thioureas: Application Notes and Protocols. BenchChem.

  • Liang, F., et al. (2008). Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram Disulfides. Synthesis, 2008(22), 3565-3570.

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Organic-Chemistry.org.

  • Wu, J., et al. (2016). Convenient Synthesis of Unsymmetrical N,N′-disubstituted Thioureas in Water. Journal of Chemical Research, 40(11), 670-673.

  • ResearchGate. (2023). One‐pot synthesis of unsymmetric thioureas. ResearchGate.

  • Techapanalai, S., et al. (2023). One‐Pot Synthesis of Isothiocyanates from Amines Mediated by Carbon Tetrabromide. ChemistrySelect, 8(26), e202301569.

  • Saeed, A., et al. (2017). Applications of Lawesson's reagent in the synthesis of naturally occurring steroids and terpenoids. Journal of Asian Natural Products Research, 19(11), 1114-1123.

  • Google Patents. (2014). CN104193653A - Novel synthesis method of N, N'-dicyclohexylcarbo-diimide.

  • Li, G., et al. (2015). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Molecules, 20(4), 6354-6364.

  • Sugiyama, H., et al. (1983). ONE-POT SYNTHESIS OF ISOTHIOCYANATES FROM PRIMARY AMINES SYNTHESIS USING CYANAMIDE. Heterocycles, 20(7), 1315-1318.

Sources

In Vitro Evaluation of N-acyl Thiourea Derivatives for Biological Activities: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the N-acyl Thiourea Scaffold

N-acyl thiourea derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This versatility stems from the unique electronic and structural features of the N-acyl thiourea moiety, which can engage in various biological interactions. These compounds have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The lipophilic nature of the thiourea group, combined with the hydrogen bonding capabilities of the N-H and C=S groups, allows for effective interaction with a diverse range of biological targets.[3] This guide provides detailed application notes and standardized protocols for the in vitro evaluation of N-acyl thiourea derivatives, empowering researchers to reliably assess their therapeutic potential.

I. Evaluation of Anticancer Activity

The anticancer potential of N-acyl thiourea derivatives is a rapidly expanding area of research. Their mechanisms of action are often multifactorial, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression like topoisomerase and histone deacetylases.[4][5] The following protocols are designed to comprehensively assess the cytotoxic and mechanistic aspects of these compounds.

A. Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for determining the cytotoxic effects of novel compounds. It relies on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product, a reaction catalyzed by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.[6]

  • Choice of Cell Lines: A panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) should be used to assess the spectrum of activity. A non-cancerous cell line (e.g., MCF-10A) is crucial to determine selectivity and potential toxicity to normal cells.

  • Concentration Range: A broad range of concentrations, typically in a logarithmic series, is essential to determine the dose-dependent effects and to calculate the IC50 value (the concentration that inhibits 50% of cell growth).

  • Controls: The inclusion of a vehicle control (the solvent used to dissolve the derivatives, e.g., DMSO) is critical to rule out any solvent-induced toxicity. An untreated control provides the baseline for 100% cell viability. A positive control (a known anticancer drug like doxorubicin) validates the assay's sensitivity.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cancer cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of N-acyl thiourea derivatives B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan formation E->F G Solubilize formazan crystals with a solubilizing agent (e.g., DMSO, SDS) F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability and IC50 values H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

  • Cell Seeding:

    • Culture the chosen cancer and non-cancerous cell lines to ~80% confluency.

    • Trypsinize and resuspend the cells in a complete culture medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the N-acyl thiourea derivative in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the derivative.

    • Include wells for untreated control, vehicle control, and positive control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[6][7]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[6][8]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[8]

    • Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

DerivativeCell LineIC50 (µM)
Compound XMCF-715.2
Compound XA54922.8
Compound XHCT11618.5
Compound XMCF-10A> 100
DoxorubicinMCF-70.8

The results should be expressed as the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. A lower IC50 value indicates higher cytotoxic potency. A high IC50 value against the non-cancerous cell line suggests selectivity for cancer cells.

  • Linearity: Before conducting the main experiment, it is crucial to establish a linear relationship between the cell number and the absorbance values for each cell line.

  • Interference: N-acyl thiourea derivatives that are colored or have reducing/oxidizing properties may interfere with the MTT assay. A cell-free control containing the compound and MTT can help identify such interference.

  • Metabolic Effects: The MTT assay measures metabolic activity, which may not always directly correlate with cell viability.[9] Compounds that alter cellular metabolism without causing cell death can lead to misleading results. It is advisable to complement the MTT assay with a direct cell counting method (e.g., trypan blue exclusion) or another viability assay based on a different principle (e.g., LDH release assay for membrane integrity).

II. Evaluation of Antimicrobial Activity

N-acyl thiourea derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[1][10] Their antimicrobial mechanism often involves the inhibition of essential microbial enzymes, such as enoyl-acyl carrier protein (ACP) reductase (FabI) in bacteria.[1] The agar diffusion method is a widely used and effective preliminary screening tool for assessing the antimicrobial potential of these compounds.

A. Antimicrobial Screening: The Agar Diffusion Method

This method is based on the diffusion of an antimicrobial agent from a source (e.g., a well or a disk) through an agar medium inoculated with a test microorganism. The presence of a clear zone of inhibition around the source indicates that the compound has inhibited the growth of the microorganism. The diameter of this zone is proportional to the antimicrobial activity of the compound.

  • Choice of Microorganisms: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as a fungal strain (e.g., Candida albicans), should be used to determine the spectrum of antimicrobial activity.

  • Inoculum Standardization: The turbidity of the microbial suspension must be standardized (e.g., to a 0.5 McFarland standard) to ensure a uniform lawn of growth and reproducible results.

  • Controls: A negative control (the solvent used to dissolve the derivatives) is necessary to ensure it has no antimicrobial activity. A positive control (a known antibiotic like ciprofloxacin for bacteria or fluconazole for fungi) is essential to validate the susceptibility of the microorganisms and the assay conditions.

Agar_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare standardized microbial inoculum B Inoculate Mueller-Hinton agar plates A->B C Create wells in the agar B->C D Add N-acyl thiourea derivatives to the wells C->D E Incubate the plates D->E F Measure the diameter of the zone of inhibition G Compare with controls F->G

Caption: Workflow for the agar well diffusion antimicrobial assay.

  • Inoculum Preparation:

    • From a fresh culture of the test microorganism, pick a few colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three different directions to ensure a confluent lawn of growth.

  • Well Preparation and Compound Addition:

    • Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (6-8 mm in diameter) in the agar.[11]

    • Prepare solutions of the N-acyl thiourea derivatives at a known concentration in a suitable solvent.

    • Carefully add a fixed volume (e.g., 50-100 µL) of each derivative solution, the negative control, and the positive control into separate wells.

  • Incubation and Measurement:

    • Allow the plates to stand for about 30 minutes to allow for diffusion of the compounds.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48 hours for fungi.

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

DerivativeConcentrationS. aureus (mm)E. coli (mm)C. albicans (mm)
Compound Y100 µg/mL181412
Solvent (DMSO)-000
Ciprofloxacin10 µg/mL2528-
Fluconazole25 µg/mL--22

A larger zone of inhibition generally indicates greater antimicrobial activity. The results are typically interpreted as susceptible, intermediate, or resistant based on standardized zone diameter breakpoints, although for novel compounds, a direct comparison of zone sizes provides a good preliminary assessment of relative activity.

  • Solubility and Diffusion: The agar diffusion method is highly dependent on the ability of the compound to dissolve in the solvent and diffuse through the agar.[12] Poorly soluble compounds may show little to no activity even if they are potent antimicrobials. For such compounds, a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is a more appropriate quantitative method.[13]

  • Standardization: Strict adherence to standardized procedures for inoculum preparation, agar depth, and incubation conditions is crucial for reproducibility.[14][15]

  • Confirmation: The results from the agar diffusion assay should be considered preliminary. The antimicrobial activity should be confirmed and quantified by determining the MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) using broth or agar dilution methods.

III. Evaluation of Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. N-acyl thiourea derivatives have emerged as potential anti-inflammatory agents, with some studies suggesting their ability to inhibit key inflammatory enzymes like cyclooxygenases (COX) and 5-lipoxygenase (5-LOX).[8][16] A common in vitro model to assess anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages, which produce pro-inflammatory mediators like nitric oxide (NO).

A. Nitric Oxide Inhibition: The Griess Assay

The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO production by quantifying its stable breakdown product, nitrite (NO2-), in cell culture supernatants.[17][18] In this assay, nitrite reacts with the Griess reagent to form a purple azo compound, the absorbance of which is proportional to the nitrite concentration.

  • Cell Model: RAW 264.7 murine macrophages are a widely used and well-characterized cell line for studying inflammation. They produce significant amounts of NO upon stimulation with LPS.

  • Stimulant: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and a reliable inducer of NO production.

  • Cytotoxicity Assessment: It is imperative to assess the cytotoxicity of the N-acyl thiourea derivatives on the RAW 264.7 cells at the concentrations used in the Griess assay. A reduction in NO production could be due to a genuine anti-inflammatory effect or simply due to cell death. The MTT assay should be performed in parallel.

Griess_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed RAW 264.7 cells in a 96-well plate B Allow cells to adhere A->B C Pre-treat cells with N-acyl thiourea derivatives B->C D Stimulate with LPS C->D E Incubate for 24 hours D->E F Collect cell culture supernatant E->F G Mix supernatant with Griess reagent F->G H Incubate for color development G->H I Measure absorbance at ~540 nm J Calculate nitrite concentration and % inhibition I->J

Caption: Workflow for the Griess assay to measure nitric oxide inhibition.

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete DMEM.

    • Incubate for 24 hours to allow for cell adherence.

    • Pre-treat the cells with various concentrations of the N-acyl thiourea derivatives for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further 24 hours.

    • Include controls for untreated cells, cells treated with LPS alone, and cells treated with a known anti-inflammatory drug (e.g., L-NAME).

  • Griess Reaction:

    • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) in the cell culture medium.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well containing the supernatant and the standards.[18]

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

DerivativeConcentration (µM)Nitrite (µM)% InhibitionCell Viability (%)
Control-< 1-100
LPS (1 µg/mL)-25.4098
Compound Z1015.240.295
Compound Z258.666.192
Compound Z504.183.988
L-NAME1002.590.196

The percentage of NO inhibition is calculated as: [(Nitrite in LPS group - Nitrite in treated group) / Nitrite in LPS group] x 100. A dose-dependent decrease in nitrite concentration, without a significant reduction in cell viability, indicates a true anti-inflammatory effect.

  • Interference from Media Components: Phenol red in the culture medium can interfere with the Griess assay. It is advisable to use a phenol red-free medium for the assay.

  • Chemical Interference: Certain compounds can directly react with nitrite or the Griess reagent, leading to inaccurate results.[19][20] A cell-free control containing the N-acyl thiourea derivative and nitrite can be used to check for such interference.

  • Confirmation of Mechanism: The Griess assay provides a general measure of anti-inflammatory activity. To elucidate the specific mechanism, further assays such as ELISAs to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or Western blotting to analyze the expression of inflammatory signaling proteins (e.g., iNOS, COX-2) should be performed.

IV. Concluding Remarks

The protocols outlined in this guide provide a robust framework for the initial in vitro evaluation of N-acyl thiourea derivatives for their potential anticancer, antimicrobial, and anti-inflammatory activities. By understanding the principles behind each assay, carefully controlling experimental variables, and being aware of potential limitations, researchers can generate reliable and reproducible data. This systematic approach is crucial for identifying promising lead compounds and advancing the development of novel therapeutics based on the versatile N-acyl thiourea scaffold.

V. References

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  • El-fakharany, E. M., Abu-hassana, A. A., & Aouad, M. R. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. ACS Omega, 7(7), 6046–6058.

  • Azoia, N. G., Leite, A. S., Silva, C., & Fonseca, A. M. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. International journal of molecular sciences, 21(11), 3995.

  • Giustarini, D., Rossi, R., Milzani, A., & Dalle-Donne, I. (2013). Nitrite and nitrate measurement by Griess reagent in human plasma: evaluation of interferences and standardization. Methods in enzymology, 528, 361–380.

  • Saeed, A., Shahid, M., Channar, P. A., Larik, F. A., El-Seedi, H. R., & Musharraf, S. G. (2022). Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. RSC advances, 12(27), 17395–17407.

  • Tsikas, D. (2008). A critical review and discussion of the Griess assay for the measurement of nitrite and nitrate in biological fluids. Analytica chimica acta, 619(1), 1–11.

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  • Roman, R., Pintilie, L., Nuță, D. C., Limban, C., Chiriță, C., Gîrd, C. E., ... & Miron, T. C. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Antibiotics, 12(5), 807.

  • Pintilie, L., Roman, R., Nuță, D. C., Caproiu, M. T., Limban, C., Gîrd, C. E., ... & Miron, T. C. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules, 28(20), 7155.

  • Novaković, J., Djordjevic, V., Milosevic, M., Vujic, Z., Novakovic, M., & Dragojevic-Simic, V. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Pharmaceutics, 16(1), 1.

  • Al-Hourani, B. J., El-Elimat, T., Al-Dujaili, E. A., Aburjai, T., & Al-Wajih, A. (2020). Design, Synthesis, and Docking Study of Acyl Thiourea Derivatives as Possible Histone Deacetylase Inhibitors with a Novel Zinc Binding Group. ACS omega, 5(13), 7385–7393.

  • Saeed, A., & Abbas, N. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25.

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  • Miller, J. M., Thornsberry, C., & Baker, C. N. (1984). Disk Diffusion Susceptibility Test Troubleshooting Guide. Laboratory Medicine, 15(1), 29-33.

  • Pintilie, L., Roman, R., Nuță, D. C., Caproiu, M. T., Limban, C., Gîrd, C. E., ... & Miron, T. C. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules, 28(20), 7155.

  • Novaković, J., Djordjevic, V., Milosevic, M., Vujic, Z., Novakovic, M., & Dragojevic-Simic, V. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Pharmaceuticals, 16(4), 666.

  • Roman, R., Pintilie, L., Nuță, D. C., Limban, C., Chiriță, C., Gîrd, C. E., ... & Miron, T. C. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Antibiotics, 12(5), 807.

  • Klancnik, A., Piskernik, S., Jersek, B., & Mozina, S. S. (2010). Evaluation of diffusion and dilution methods to determine the antibacterial activity of plant extracts. Journal of microbiological methods, 81(2), 121–126.

  • Al-Omair, M. A., Ali, A. A., Al-Qahtani, S. D., Al-Majid, A. M., Barakat, A., & Soliman, S. M. (2023). Synthesis, Characterization, and Anticancer Activity of New N, N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6397.

  • Wang, H., Li, Z., Liu, Y., You, Q., & Jiang, Z. (2017). Design, synthesis and antibacterial activities of thiouracil derivatives containing acyl thiourea as SecA inhibitors. Bioorganic & medicinal chemistry letters, 27(15), 3465–3469.

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Application Notes and Protocols for Utilizing Thiourea, N-(1-methylethyl)-N'-phenyl- as a Foundational Precursor in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Thiourea Scaffold in Medicinal Chemistry

The thiourea motif is a privileged structure in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent enzyme inhibition and significant anticancer, antimicrobial, and antioxidant properties.[1][2] The unique chemical characteristics of the thiourea group, particularly its ability to form strong hydrogen bonds and coordinate with metal ions in enzyme active sites, make it an attractive pharmacophore for rational drug design.

This guide focuses on Thiourea, N-(1-methylethyl)-N'-phenyl- (also known as N-Isopropyl-N'-phenylthiourea; CAS 15093-36-4), a readily accessible and highly versatile precursor for the synthesis of novel drug candidates. The presence of a phenyl group and an isopropyl substituent provides a foundational structure with tunable lipophilicity and steric properties, making it an excellent starting point for library synthesis and lead optimization campaigns.

These application notes will provide a comprehensive overview of the synthesis of N-(1-methylethyl)-N'-phenyl-thiourea, its application in generating diverse chemical entities, and detailed protocols for evaluating the biological activity of its derivatives. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively leverage this precursor in their drug discovery endeavors.

Chemical Properties and Synthesis of the Precursor

Chemical Structure:

  • IUPAC Name: 1-isopropyl-3-phenylthiourea

  • Molecular Formula: C₁₀H₁₄N₂S

  • Molecular Weight: 194.30 g/mol

  • Melting Point: 98-100°C

PropertyValueUnitSource
Molecular Weight194.30 g/mol
Melting Point98-100°C
LogP2.381
Protocol 1: Synthesis of Thiourea, N-(1-methylethyl)-N'-phenyl-

The synthesis of N-(1-methylethyl)-N'-phenyl-thiourea is a straightforward and high-yielding reaction involving the nucleophilic addition of isopropylamine to phenyl isothiocyanate.

Materials:

  • Phenyl isothiocyanate

  • Isopropylamine

  • Anhydrous diethyl ether (or dichloromethane)

  • n-Heptane (for precipitation)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenyl isothiocyanate (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0-5°C using an ice bath.

  • Add isopropylamine (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, reduce the solvent volume under reduced pressure.

  • Add n-heptane to the concentrated solution to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold n-heptane, and dry under vacuum.

Expected Characterization:

  • ¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, the methine and methyl protons of the isopropyl group, and the N-H protons.

  • ¹³C NMR: Resonances for the thiocarbonyl carbon (C=S), aromatic carbons, and the carbons of the isopropyl group.

  • IR (cm⁻¹): Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), and C=S stretching.

  • Mass Spectrometry: Molecular ion peak corresponding to the molecular weight of the product.

Application in Drug Discovery: A Gateway to Diverse Scaffolds

N-(1-methylethyl)-N'-phenyl-thiourea serves as an excellent starting material for generating a library of derivatives with diverse biological activities. The rationale behind its use lies in the principles of structure-activity relationship (SAR), where systematic modifications of the precursor's structure can lead to enhanced potency, selectivity, and pharmacokinetic properties.

Key Modification Sites and Rationale

The structure of N-(1-methylethyl)-N'-phenyl-thiourea offers several points for chemical modification:

  • N'-Phenyl Ring: Substitution on the phenyl ring with electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, influencing its binding affinity to biological targets.

  • N-(1-methylethyl) Group: Variation of the alkyl substituent allows for tuning of the compound's lipophilicity and steric bulk, which are critical for cell permeability and interaction with hydrophobic pockets in target proteins.

  • Thiourea Moiety: While less commonly modified, the sulfur atom can be replaced with oxygen to generate the corresponding urea derivative, providing valuable SAR data on the importance of the thiocarbonyl group for biological activity.

SAR_Rationale cluster_mods Structural Modifications cluster_outcomes Improved Properties Precursor N-(1-methylethyl)-N'-phenyl-thiourea PhenylRing Phenyl Ring Substitution (Electronic Effects) Precursor->PhenylRing Modify AlkylGroup Alkyl Group Variation (Lipophilicity & Sterics) Precursor->AlkylGroup Modify ThioureaBackbone Thiourea Backbone (H-bonding, Metal Coordination) Precursor->ThioureaBackbone Analyze Potency Enhanced Potency PhenylRing->Potency Selectivity Increased Selectivity PhenylRing->Selectivity AlkylGroup->Potency PK Optimized ADME/Tox AlkylGroup->PK ThioureaBackbone->Selectivity

Caption: Rationale for modifying the precursor scaffold.

Screening for Biological Activity: Key Assays and Protocols

Once a library of derivatives has been synthesized from the N-(1-methylethyl)-N'-phenyl-thiourea precursor, the next critical step is to evaluate their biological activity. Based on the known therapeutic potential of thiourea compounds, the following assays are recommended as a starting point for screening.

Application 1: Enzyme Inhibition – Targeting Tyrosinase

Thiourea derivatives are well-documented inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[3] Inhibition of tyrosinase is a therapeutic strategy for hyperpigmentation disorders and is also relevant in the development of certain anticancer agents.

This colorimetric assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (pH 6.8)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • In a 96-well plate, add 20 µL of various concentrations of the test compounds. For the control, add 20 µL of DMSO.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of the tyrosinase solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm in kinetic mode for 20-30 minutes.

  • The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.

  • IC₅₀ values can be determined by plotting the percentage of inhibition against the concentration of the inhibitor.

Application 2: Anticancer Activity – Cytotoxicity Screening

Many thiourea derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[4][5] The MTT assay is a widely used colorimetric method to assess cell viability and screen for potential anticancer agents.

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the test compounds and incubate for another 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as follows: % Viability = (A_sample / A_control) * 100 where A_sample is the absorbance of treated cells and A_control is the absorbance of untreated cells.

  • IC₅₀ values are determined from the dose-response curves.

Mechanism of Action Studies: Elucidating the "How"

Identifying a hit compound is only the first step. Understanding its mechanism of action is crucial for lead optimization and further development.

Molecular Docking

Computational methods like molecular docking can provide valuable insights into how N-(1-methylethyl)-N'-phenyl-thiourea derivatives might bind to their biological targets.[6][7] By predicting the binding mode and interactions with key amino acid residues in the active site of an enzyme or receptor, molecular docking can help rationalize the observed SAR and guide the design of more potent analogs.

Docking_Workflow Start Synthesized Derivative Docking Molecular Docking Simulation Start->Docking Target Protein Target Structure (e.g., from PDB) Target->Docking Analysis Analysis of Binding Pose & Interactions Docking->Analysis SAR Rationalize SAR Analysis->SAR Design Design New Analogs Analysis->Design

Caption: A simplified workflow for molecular docking studies.

Conclusion

Thiourea, N-(1-methylethyl)-N'-phenyl- is a valuable and cost-effective precursor that provides a robust starting point for drug discovery campaigns targeting a wide range of diseases. Its straightforward synthesis and the potential for diverse structural modifications make it an ideal scaffold for generating libraries of novel compounds. By employing the systematic screening protocols and mechanistic studies outlined in these application notes, researchers can effectively explore the vast chemical space accessible from this versatile precursor and accelerate the identification of new therapeutic leads.

References

  • QTMP, a Novel Thiourea Polymer, Causes DNA Damage to Exert Anticancer Activity and Overcome Multidrug Resistance in Colorectal Cancer Cells. PMC - NIH. Available at: [Link]

  • Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. PubMed Central. Available at: [Link]

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC - PubMed Central. Available at: [Link]

  • MOLECULAR DOCKING AND BIOLOGICAL ACTIVITY OF N- (4-METHOXY)-BENZOYL-N'-PHENYLTHIOUREA. RASAYAN Journal of Chemistry. Available at: [Link]

  • Synthesis and molecular docking of N,N'-disubstituted thiourea derivatives as novel aromatase inhibitors. PubMed. Available at: [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]

  • Cytotoxic activity of compounds 11-24 | Download Table. ResearchGate. Available at: [Link]

  • Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. Available at: [Link]

  • Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. PMC - NIH. Available at: [Link]

  • Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. PubMed. Available at: [Link]

  • Design and Synthesis of Thiourea Derivatives with Sulfur-containing Heterocyclic Scaffolds as Potential Tyrosinase Inhibitors. ResearchGate. Available at: [Link]

  • QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N-BENZOYL-N'-PHENYLTHIOUREA COMPOUND AND DERIVATIVES IN MCF-7 CANCER CELL. Ubaya Repository. Available at: [Link]

  • Chemical Properties of Thiourea, N-(1-methylethyl)-N'-phenyl- (CAS 15093-36-4). Cheméo. Available at: [Link]

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Application of N-isopropyl-N'-phenylthiourea in agricultural chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to N-isopropyl-N'-phenylthiourea: Synthesis, Characterization, and Proposed Evaluation in Agricultural Chemistry

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in agricultural chemistry on the synthesis and potential applications of N-isopropyl-N'-phenylthiourea. As a novel molecule within the broader class of thiourea derivatives, which have demonstrated significant biological activity, this compound presents an intriguing candidate for development as a fungicide, insecticide, or plant growth regulator.[1][2] This guide offers a robust framework for its chemical synthesis, purification, and characterization, followed by detailed, field-proven protocols for systematically screening its efficacy in key agricultural applications. The methodologies are designed to be self-validating, providing researchers with a scientifically rigorous pathway to evaluate the compound's potential and elucidate its mechanism of action.

Introduction: The Potential of Thiourea Derivatives in Crop Protection

Thiourea derivatives represent a vital class of organic sulfur compounds, with the general formula (R₁R₂N)(R₃R₄N)C=S.[2][3] This structural motif is a versatile scaffold that has been successfully incorporated into a wide array of commercial pesticides and experimental agrochemicals.[1] The presence of both sulfur and nitrogen atoms facilitates the formation of a biologically active moiety capable of interacting with various biological targets.[3] Consequently, thiourea derivatives have been shown to exhibit a broad spectrum of activities, including fungicidal, insecticidal, herbicidal, and plant growth regulatory properties.[1][2]

Many commercial pesticides leverage the thiourea structure to enhance solubility, improve biological activity, or serve as a linker between other pharmacophores.[1] These compounds often work by inhibiting the growth and reproduction of pathogens or pests, offering a robust means of crop protection.[3][4] The specific compound of interest, N-isopropyl-N'-phenylthiourea, combines a phenyl group and an isopropyl group on the thiourea backbone. While extensive research exists for the general class, this specific substitution pattern remains relatively unexplored in the agricultural context, presenting a unique opportunity for discovery.

This guide provides the necessary protocols to synthesize N-isopropyl-N'-phenylthiourea and systematically evaluate its potential as a novel agrochemical agent.

Synthesis and Characterization of N-isopropyl-N'-phenylthiourea

The synthesis of N-substituted thioureas is a well-established process in organic chemistry, typically involving the reaction of an isothiocyanate with a primary or secondary amine.[5] This pathway is efficient and provides a high yield of the desired product.

Synthesis Principle

The synthesis of N-isopropyl-N'-phenylthiourea is achieved via the nucleophilic addition of isopropylamine to the electrophilic carbon of phenyl isothiocyanate. The lone pair of electrons on the nitrogen atom of isopropylamine attacks the carbon of the isothiocyanate group, leading to the formation of the target thiourea derivative. The reaction is typically conducted in an anhydrous inert organic solvent at room to moderate temperatures.[5]

Detailed Synthesis Protocol

Materials:

  • Phenyl isothiocyanate (C₇H₅NS)

  • Isopropylamine (C₃H₉N)

  • Anhydrous methylene chloride (CH₂Cl₂) or ethyl acetate

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser (optional, for temperature control)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 0.1 mole of phenyl isothiocyanate in 100 mL of anhydrous methylene chloride.

  • Amine Addition: While stirring the solution at room temperature (20-25°C), slowly add 0.1 mole of isopropylamine dropwise over 30 minutes. An exothermic reaction may occur; maintain the temperature between 20-30°C using a water bath if necessary.[5]

  • Reaction: Continue stirring the mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-isopropyl-N'-phenylthiourea as a crystalline solid.

  • Yield Calculation: Dry the purified crystals in a vacuum oven and record the final weight to calculate the percentage yield.

Structural Characterization

Confirmation of the synthesized product's identity and purity is critical. Standard analytical techniques should be employed:

  • ¹H NMR Spectroscopy: To confirm the presence of protons corresponding to the phenyl, isopropyl, and N-H groups. Expected signals would include aromatic protons, a septet for the isopropyl CH, a doublet for the isopropyl methyl groups, and broad singlets for the N-H protons.[6]

  • Infrared (IR) Spectroscopy: To identify key functional groups. Look for characteristic N-H stretching bands (around 3200-3400 cm⁻¹), C=S stretching (around 1200-1350 cm⁻¹), and C=N stretching (around 1600-1650 cm⁻¹).[7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₁₀H₁₄N₂S, MW: 194.30 g/mol ).

G cluster_synthesis Synthesis Workflow Reactants Phenyl Isothiocyanate + Isopropylamine in CH₂Cl₂ Reaction Stir at Room Temp (4-6 hours) Reactants->Reaction TLC Monitor by TLC Reaction->TLC Workup Aqueous Work-up (HCl, NaHCO₃, Brine) TLC->Workup Drying Dry over Na₂SO₄ Workup->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Crude Crude Product Evaporation->Crude Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization Pure Pure N-isopropyl-N'-phenylthiourea Recrystallization->Pure Characterization Characterization (NMR, IR, MS) Pure->Characterization

Figure 1. Workflow for the synthesis and purification of N-isopropyl-N'-phenylthiourea.

Proposed Agricultural Applications & Efficacy Screening

The following protocols provide a framework for evaluating the biological activity of the synthesized N-isopropyl-N'-phenylthiourea.

Fungicidal Activity Screening

Rationale: Thiourea derivatives have shown significant inhibitory effects against a range of plant pathogens.[1] Some are known to interfere with fungal metabolism or disrupt cell wall synthesis.[8][9] This assay will determine the compound's ability to inhibit the mycelial growth of common phytopathogenic fungi.

Protocol: In Vitro Mycelial Growth Inhibition Assay

  • Pathogen Culture: Culture target fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani) on Potato Dextrose Agar (PDA) plates at 25°C for 5-7 days.

  • Stock Solution Preparation: Prepare a 10,000 ppm stock solution of N-isopropyl-N'-phenylthiourea in a suitable solvent like acetone or DMSO.

  • Media Preparation: Autoclave PDA medium and cool it to 50-55°C. Add the stock solution to the molten PDA to achieve final concentrations (e.g., 1, 5, 10, 25, 50, 100 ppm). Pour the amended media into sterile Petri dishes. A control plate should be prepared with the solvent alone.

  • Inoculation: Using a sterile cork borer, cut 5 mm diameter discs from the edge of an actively growing fungal culture. Place one disc, mycelium-side down, in the center of each PDA plate (control and treated).

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of inhibition using the formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter in the treated plate.

  • EC₅₀ Determination: Use the inhibition data to calculate the Effective Concentration required to inhibit 50% of mycelial growth (EC₅₀) through probit analysis.

G cluster_fungicidal Fungicidal Screening Workflow Culture Culture Fungal Pathogen on PDA Inoculate Inoculate Plates with Fungal Disc Culture->Inoculate Stock Prepare Compound Stock Solution Media Prepare Amended PDA (Varying Concentrations) Stock->Media Media->Inoculate Incubate Incubate at 25°C Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate Percent Inhibition Measure->Calculate EC50 Determine EC₅₀ Value Calculate->EC50

Figure 2. Workflow for in vitro fungicidal activity screening.

Insecticidal Activity Screening

Rationale: Certain thiourea derivatives act as potent insecticides, often functioning as insect growth regulators (IGRs) that interfere with processes like molting.[8][10] This bioassay evaluates the compound's toxicity against a common agricultural pest.

Protocol: Leaf-Dip Bioassay for Spodoptera littoralis (Cotton Leafworm)

  • Insect Rearing: Maintain a healthy, synchronized colony of S. littoralis larvae on an artificial diet under controlled conditions (25±2°C, 65±5% RH, 16:8 L:D photoperiod).

  • Solution Preparation: Prepare a series of concentrations of N-isopropyl-N'-phenylthiourea (e.g., 10, 50, 100, 250, 500 ppm) in distilled water with a surfactant (e.g., 0.1% Tween 80).[10] A control solution should contain only water and the surfactant.

  • Leaf Treatment: Select fresh, unsprayed castor bean or cotton leaves. Dip each leaf into a test solution for 10-15 seconds and allow it to air dry.

  • Bioassay: Place one treated leaf in a Petri dish lined with moist filter paper. Introduce ten 3rd instar larvae into each dish. Prepare at least three replicates for each concentration and the control.

  • Incubation: Keep the Petri dishes under the same conditions used for insect rearing.

  • Data Collection: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the Lethal Concentration required to kill 50% of the larvae (LC₅₀) using probit analysis.

Table 1: Sample Data Collection for Insecticidal Bioassay

Concentration (ppm) No. of Larvae Replicate 1 (Mortality %) Replicate 2 (Mortality %) Replicate 3 (Mortality %) Average Corrected Mortality %
Control (0) 30
10 30
50 30
100 30
250 30

| 500 | 30 | | | | |

Plant Growth Regulation (PGR) Assay

Rationale: Some thiourea derivatives have been observed to influence plant development, including seed germination and growth.[11] This assay is designed to detect any stimulatory or inhibitory effects on plant growth.

Protocol: Seed Germination and Seedling Growth Assay

  • Solution Preparation: Prepare aqueous solutions of N-isopropyl-N'-phenylthiourea at various concentrations (e.g., 10, 50, 100, 200, 500 ppm).[11] Use distilled water as a control.

  • Seed Sterilization: Surface-sterilize seeds of a model plant (e.g., wheat, cucumber, or Arabidopsis thaliana) with a 1% sodium hypochlorite solution for 10 minutes, followed by several rinses with sterile distilled water.

  • Assay Setup: Place 20 sterilized seeds in a sterile Petri dish containing two layers of filter paper. Add 5 mL of the respective test or control solution to each dish. Seal the dishes with paraffin film.

  • Incubation: Incubate the dishes in a growth chamber at 25°C with a 16:8 L:D photoperiod.

  • Data Collection:

    • After 72 hours, count the number of germinated seeds to calculate the germination rate.

    • After 7 days, carefully remove the seedlings and measure the root length and shoot length.

  • Data Analysis: Compare the germination rate, root length, and shoot length of the treated groups to the control group. Use statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine if the differences are significant.

Table 2: Sample Data Collection for Plant Growth Regulation Assay

Concentration (ppm) Germination Rate (%) Average Root Length (mm) ± SD Average Shoot Length (mm) ± SD
Control (0)
10
50
100
200

| 500 | | | |

Hypothetical Mechanism of Action

While the precise mechanism of N-isopropyl-N'-phenylthiourea is uncharacterized, we can hypothesize based on related structures. Phenylthiourea is a known inhibitor of tyrosinase, an enzyme crucial for melanin synthesis in many organisms, including fungi.[12][13] Inhibition of this enzyme could disrupt fungal development and pathogenesis. In insects, thiourea derivatives can interfere with energy metabolism or chitin synthesis.[14] Further research, such as enzyme inhibition assays or transcriptomic analysis, would be required to validate a specific mechanism.

G cluster_moa Hypothetical Fungicidal Mechanism Compound N-isopropyl-N'-phenylthiourea Compound->Inhibition Inhibits Enzyme Tyrosinase (Fungal Enzyme) Product Melanin (Essential for Fungal Cell Wall Integrity & Pathogenicity) Enzyme->Product Catalyzes Substrate Phenolic Substrates Substrate->Enzyme Disruption Disrupted Pathogenesis Product->Disruption Inhibition->Enzyme

Figure 3. Hypothetical inhibition of fungal tyrosinase by N-isopropyl-N'-phenylthiourea.

Safety and Handling

N-isopropyl-N'-phenylthiourea is a novel chemical compound, and its toxicological properties have not been fully determined.[15] Phenylthiourea itself is listed as fatal if swallowed.[15] Therefore, standard laboratory safety precautions must be strictly followed. Handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for related compounds like phenylthiourea for further guidance.[16]

Conclusion

N-isopropyl-N'-phenylthiourea stands as a promising yet uncharacterized candidate for agrochemical development. Its synthesis is straightforward, and the protocols outlined in this guide provide a clear and scientifically sound basis for its comprehensive evaluation. By systematically screening for fungicidal, insecticidal, and plant growth regulatory activities, researchers can effectively determine the agricultural potential of this novel molecule and pave the way for the development of new, effective crop protection solutions.

References

  • Yi, Q.-Q., Sun, P., Zhang, X., Wang, H., Pan, Z., & Yang, S. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link]

  • Yi, Q. Q., Sun, P., Zhang, X., Wang, H., Pan, Z., & Yang, S. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. PubMed. [Link]

  • Yi, Q.-Q., Sun, P., Zhang, X., Wang, H., Pan, Z., & Yang, S. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link]

  • Unknown. (n.d.). Synthesis and antimicrobial activities of substituted phenylthioureas. JOCPR. [Link]

  • Unknown. (n.d.). Thiourea in Agriculture: Fertilizer and Crop Protection Benefits. Acme Hardesty. [Link]

  • Unknown. (2021). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. [Link]

  • Celen, B., Ceylan, S., Tabassum, S., & Yildiz, Z. (2014). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., El-Sayed, M. A., & Abdel-Gawad, H. (2022). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Taylor & Francis Online. [Link]

  • Unknown. (n.d.). Synthesis, Characterization and Biological Activity of Novel N-p-methylbenzoyl-N' substituted thiourea. Semantic Scholar. [Link]

  • Sinhon Chemical Technology Co., Ltd. (2025). The role of thiourea in pesticides. Sinhon Chemical. [Link]

  • PhytoTechnology Laboratories. (n.d.). PLANT GROWTH REGULATORS. PhytoTech Labs. [Link]

  • Sinhon Chemical Technology Co., Ltd. (2025). Applications of thiourea in pesticides. Sinhon Chemical. [Link]

  • Li, H., Shi, H., Liu, J., Song, B., & Yang, S. (2016). A New Class of Glucosyl Thioureas: Synthesis and Larvicidal Activities. Molecules. [Link]

  • El-Sayed, W. M., El-Shorbagy, A. M., El-Koussi, N. A., & El-Salam, O. A. (2023). Synthesis and insecticide evaluation of some new oxopropylthiourea compounds as insect growth regulators against the cotton leafworm, Spodoptera littoralis. Scientific Reports. [Link]

  • West Liberty University. (n.d.). Safety Data Sheet - Phenylthiourea. West Liberty University. [Link]

  • Si, Z., & Wang, S. (1992). PLANT GROWTH REGULATING EFFECT OF SUBSTITUTED THIOUREAS. Chinese Journal of Applied Chemistry. [Link]

  • Păun, G., Imre, S., Chifiriuc, M. C., & Badea, G. (2024). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Molecules. [Link]

  • Unknown. (n.d.). Derivatives of n-phenylthiourea and a method of their synthesis.
  • Unknown. (n.d.). Method for synthesizing 2,6-diisopropyl-4-phenoxy phenylthiourea.
  • Edmunds, A. J. F., & Lamberth, C. (2024). Recent innovations in crop protection research. Pest Management Science. [Link]

  • Unknown. (n.d.). Synthesis process for diafenthiuron as thiourea insecticide and acaricide.
  • AHDB. (n.d.). The use of chemical plant growth regulators on protected ornamental crops. Agriculture and Horticulture Development Board. [Link]

  • Unknown. (n.d.). N, N'-diisopropyl thiourea synthesis method.
  • Smirnova, E. A., et al. (2008). Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris resistant and sensitive to its action. PubMed. [Link]

  • Nam, P. C., et al. (2019). An experimental and computational study of antioxidant activity of N‐phenylthiourea and N‐phenylselenourea analogues. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylthiourea. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). N-isopropyl-N'-phenyl-p-phenylenediamine. PubChem. [Link]

  • Organisation for Economic Co-operation and Development. (2000). SIDS Initial Assessment Report for N-Isopropyl-N'-phenyl-p-phenylenediamine. OECD. [Link]

  • Al-Ghamdi, A. A., et al. (2023). Plant Growth Regulator- and Elicitor-Mediated Enhancement of Biomass and Andrographolide Production of Shoot Tip-Culture-Derived Plantlets of Andrographis paniculata. MDPI. [Link]

  • Tian, L., et al. (2022). Isolation, Synthesis, and Fungicidal Activity of Isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate Diastereomers against Phytophthora capsici. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Effect of Plant Growth Regulators on Osmotic Regulatory Substances and Antioxidant Enzyme Activity of Nitraria tangutorum. PubMed Central. [Link]

  • Unknown. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring. PMDA. [Link]

  • Jørgensen, L. N., et al. (2023). APPLIED CROP PROTECTION 2O22. ResearchGate. [Link]

  • Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and cytotoxic activity in breast and cervical cancer cells. Journal of Pharmacy & Pharmacognosy Research. [Link]

  • Kesuma, D., et al. (2022). Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(1-methylethyl)-N'-phenyl-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(1-methylethyl)-N'-phenyl-thiourea (also known as N-isopropyl-N'-phenylthiourea, IPPT). Here, we address common challenges and frequently asked questions to help you optimize your reaction yield and product purity. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the synthesis.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than the literature values. What are the most common causes?

A low yield in this synthesis typically stems from one of three areas: reagent quality, reaction conditions, or work-up procedure.

  • Probable Cause 1: Degradation of Phenyl Isothiocyanate. Phenyl isothiocyanate is susceptible to degradation by moisture. The electrophilic carbon atom can react with water to ultimately form aniline and other byproducts, reducing the amount of reagent available to form the desired thiourea.[1] Solution:

    • Always use freshly opened or recently purified phenyl isothiocyanate.

    • If the purity is in doubt, consider distillation under reduced pressure.

    • Store the reagent in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[1]

  • Probable Cause 2: Incomplete Reaction. While the reaction is generally rapid, factors like steric hindrance or insufficient reaction time can lead to incomplete conversion.[1] Solution:

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the limiting reagent (usually the phenyl isothiocyanate).

    • Extend Reaction Time: If starting material is still present after the standard reaction time, continue stirring at room temperature for an additional 1-2 hours.

    • Gentle Heating: If the reaction remains sluggish at room temperature, gentle heating to 30-40°C can increase the reaction rate.[2] However, avoid excessive heat, which can promote side reactions.

  • Probable Cause 3: Suboptimal Stoichiometry. Using an incorrect molar ratio of reactants can leave an excess of one starting material, making purification difficult and reducing the theoretical yield based on the limiting reagent. Solution:

    • Use a slight excess (e.g., 1.05 to 1.1 equivalents) of the more volatile and less expensive reactant, isopropylamine, to ensure the complete consumption of phenyl isothiocyanate.[3]

    • Accurately calculate the molar quantities based on the purity of your starting materials.

Q2: The product is oily and difficult to crystallize. How can I isolate a pure, solid product?

Oily products are typically indicative of impurities or residual solvent.

  • Probable Cause 1: Excess Reagent or Solvent. An excess of either starting material or residual reaction solvent can hinder crystallization. Solution:

    • Thorough Evaporation: Ensure the reaction solvent is completely removed under reduced pressure after the reaction is complete.

    • Precipitation/Trituration: After concentrating the reaction mixture, induce precipitation by adding a non-polar solvent in which the thiourea product is insoluble, such as n-heptane or hexane.[2][3] Stirring the resulting slurry (trituration) can help break up oils and encourage the formation of a crystalline solid.

    • Washing: Wash the filtered solid with cold n-heptane to remove any residual starting materials.[3]

  • Probable Cause 2: Presence of Minor Byproducts. Even small amounts of side-products can act as crystal growth inhibitors. Solution:

    • Recrystallization: If precipitation yields an impure solid, recrystallization is the most effective purification method. A common solvent system is ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until the solution becomes cloudy. Re-heat to clarify and then allow it to cool slowly to form pure crystals.

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution Expected Outcome
Low Yield Degradation of phenyl isothiocyanate.Use fresh or purified reagent; store under inert, dry conditions.[1]Improved yield and reduced side products.[1]
Steric hindrance or slow reaction.Increase reaction time or apply gentle heat (30-40°C); monitor via TLC.[1]Increased conversion to the desired thiourea.[1]
Oily Product Residual solvent or excess reagent.Concentrate thoroughly; induce precipitation with a non-polar solvent like n-heptane.[2][3]Formation of a filterable solid product.
Impure Product Presence of byproducts.Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).High-purity crystalline solid with a sharp melting point.
No Product Weakly nucleophilic amine.For other syntheses: Add a non-nucleophilic base. (Note: Isopropylamine is sufficiently nucleophilic for this reaction).[1]N/A for this specific synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of N-(1-methylethyl)-N'-phenyl-thiourea?

The synthesis proceeds through a classic nucleophilic addition mechanism. The nitrogen atom of isopropylamine, acting as a nucleophile, attacks the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S) in phenyl isothiocyanate.[4] This forms a transient zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable N,N'-disubstituted thiourea product.[4]

ReactionMechanism cluster_reactants Reactants cluster_intermediate Zwitterionic Intermediate cluster_product Product amine Isopropylamine (Nucleophile) iso Phenyl Isothiocyanate (Electrophile) zwitterion R-NH-C(S-)-N+H2-R' iso->zwitterion thiourea N-(1-methylethyl)-N'-phenyl-thiourea zwitterion->thiourea Proton Transfer

Caption: Nucleophilic addition mechanism for thiourea formation.

Q2: Why is the initial addition of isopropylamine often performed at low temperatures (0-5 °C)?

The reaction between an amine and an isothiocyanate is typically exothermic.[2] Performing the initial addition of isopropylamine at a reduced temperature serves two critical purposes:

  • Safety and Control: It allows for better control over the reaction rate and heat generation, preventing the solvent from boiling.

  • Minimizing Side Reactions: It ensures that the local concentration of the amine does not become too high, which could potentially lead to side reactions, although this is less of a concern in this specific high-yielding synthesis.

Q3: What are the best solvents for this reaction, and why?

The ideal solvent should be inert to the reactants and capable of dissolving both starting materials. Suitable choices include:

  • Anhydrous Diethyl Ether: A good, non-polar aprotic solvent.[3]

  • Dichloromethane (DCM): An excellent choice due to its ability to dissolve a wide range of organic compounds.[2]

  • Ethyl Acetate: Another effective solvent that is less volatile than ether or DCM.[2]

These solvents are chosen because they are aprotic (they do not have acidic protons that could interfere with the nucleophilic amine) and do not react with the electrophilic isothiocyanate.

Q4: Is it possible to generate the phenyl isothiocyanate in situ?

Part 3: Experimental Protocol & Workflow

This section provides a standard, reliable protocol for the synthesis.

Detailed Experimental Protocol

Materials:

  • Phenyl isothiocyanate (1.0 eq.)

  • Isopropylamine (1.05 eq.)

  • Anhydrous Diethyl Ether (or Dichloromethane)

  • n-Heptane (for precipitation)

Glassware:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve phenyl isothiocyanate (1.0 eq.) in anhydrous diethyl ether.

  • Cool the stirred solution to 0-5 °C using an ice bath.[3]

  • Add isopropylamine (1.05 eq.) dropwise to the solution over 15-20 minutes, ensuring the internal temperature remains below 10 °C.[3] A white precipitate will likely form during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.[3]

  • Monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) to confirm the consumption of phenyl isothiocyanate.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • To the resulting residue, add cold n-heptane to induce precipitation and break up any oils.[3]

  • Collect the white solid product by vacuum filtration, washing it thoroughly with cold n-heptane.

  • Dry the product in a vacuum oven to obtain N-(1-methylethyl)-N'-phenyl-thiourea.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_problems Troubleshooting Path cluster_solutions Corrective Actions start Start Synthesis process Reaction Complete? (Monitor by TLC) start->process outcome High Yield & Purity? process->outcome success Synthesis Successful outcome->success Yes failure Problem Identified outcome->failure No low_yield Low Yield failure->low_yield oily_product Oily Product failure->oily_product impure Impure Product (TLC) failure->impure sol_reagent Check Reagent Quality (Use Fresh/Purified ITC) low_yield->sol_reagent Cause: Reagent Degradation? sol_conditions Optimize Conditions (Extend Time/Gentle Heat) low_yield->sol_conditions Cause: Incomplete Reaction? sol_workup Improve Workup (Precipitate with Heptane) oily_product->sol_workup Cause: Impurities/Solvent? sol_purify Purify Product (Recrystallize) impure->sol_purify sol_reagent->start Retry sol_conditions->start Retry sol_workup->success Purified sol_purify->success Purified

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • BenchChem. (n.d.). Troubleshooting common side reactions in thiourea synthesis.
  • BenchChem. (n.d.). Reaction mechanism of acetyl isothiocyanate with primary amines.
  • University of Greenwich. (n.d.). Electrochemical isothiocyanation of primary amines.
  • Dai, C., et al. (2019). Synthesis and characterization of thiourea. ResearchGate.
  • Biblioteka Nauki. (n.d.). Synthesis and characterization of thiourea.
  • RSC Advances. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Publishing. DOI:10.1039/D0RA10436A.
  • OUCI. (n.d.). Synthesis and characterization of thiourea.
  • Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process.
  • Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, ACS Publications. DOI: 10.1021/acs.orglett.3c02193.
  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation.
  • Google Patents. (n.d.). RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis.
  • CHEMISTRY & BIOLOGY INTERFACE. (2020). Synthesis of Isothiocyanates: A Review.
  • ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates.
  • BenchChem. (n.d.). Application Notes and Protocols: N-(1-methylpropyl)-N'-phenyl-thiourea in Organic Synthesis.
  • IJCRT.org. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA.
  • ResearchGate. (2025). Convenient Synthesis of Unsymmetrical N,N′-disubstituted Thioureas in Water.
  • Digital Commons @ IWU. (n.d.). Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides.
  • Google Patents. (n.d.). CN1962629A - N, N'-diisopropyl thiourea synthesis method.
  • PubMed Central. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines.
  • PubMed Central. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis.
  • PrepChem.com. (n.d.). Synthesis of phenyl thiourea.
  • ResearchGate. (2025). Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas | Request PDF.
  • MDPI. (n.d.). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities.
  • ResearchGate. (n.d.). Schematic of experimental setup for iPPT protocol. The pulsed... | Download Scientific Diagram.
  • MDPI. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential.
  • Howl, J. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Methods in Molecular Biology, 298, Peptide Synthesis and Applications. Humana Press.
  • Chemsrc. (2025). Thiourea,N-(1-methylethyl)-N'-phenyl- | CAS#:15093-36-4.
  • Oriental Journal of Chemistry. (n.d.). Synthesis, characterization and biological activity of N-phenyl-Ñ-(2-phenolyl)thiourea (PPTH) and its metal complexes....
  • Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION.
  • NIH. (n.d.). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities.
  • ResearchGate. (n.d.). Optimization of the synthesis of N-alkyl and N,N-dialkyl thioureas from waste water containing ammonium thiocyanate.
  • PubMed. (n.d.). Phenethylthiazolethiourea (PETT) compounds, a new class of HIV-1 reverse transcriptase inhibitors. 1. Synthesis and basic structure-activity relationship studies of PETT analogs.
  • PubMed Central. (n.d.). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas.
  • PubMed. (2006). Methods and protocols of modern solid phase Peptide synthesis.
  • ResearchGate. (n.d.). Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor.
  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • RSC Publishing. (n.d.). Synthesis of nitrosothioureas. 15N N.m.r. evidence for the formation of thionitrosyl compounds in the nitrosation of thioureas.

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Technical Support Center: Troubleshooting the Synthesis of 1-isopropyl-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-isopropyl-3-phenylthiourea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure the successful synthesis and purification of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing 1-isopropyl-3-phenylthiourea?

The most direct and common method for synthesizing 1-isopropyl-3-phenylthiourea is the nucleophilic addition of isopropylamine to phenyl isothiocyanate.[1] The lone pair of electrons on the nitrogen atom of isopropylamine attacks the electrophilic carbon atom of the isothiocyanate group. This is followed by a proton transfer to the nitrogen of the former isothiocyanate, resulting in the stable thiourea product.[1] This reaction is typically high-yielding and can be performed under mild conditions.[1]

Q2: My reaction yield is significantly lower than expected. What are the likely causes?

Low yields can often be attributed to several factors:

  • Purity and Stability of Phenyl Isothiocyanate: Phenyl isothiocyanate is susceptible to hydrolysis, especially in the presence of moisture.[2] This degradation can reduce the amount of starting material available for the reaction. It is crucial to use freshly distilled or high-purity phenyl isothiocyanate and to conduct the reaction under anhydrous conditions.

  • Incomplete Reaction: While the reaction is generally efficient, insufficient reaction time or suboptimal temperature can lead to incomplete conversion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the point of completion.[3]

  • Side Reactions: The formation of side products, such as 1,3-diphenylthiourea, consumes the starting materials and consequently lowers the yield of the desired product.

Troubleshooting Specific Side Products

This section delves into the common impurities you may encounter and provides actionable steps to mitigate their formation and remove them from your product.

Issue 1: Identification of an Impurity with Aromatic Signals in the ¹H NMR, but Lacking the Isopropyl Signature.

Likely Side Product: 1,3-Diphenylthiourea (Thiocarbanilide)

This is one of the most common side products in this reaction.

Mechanism of Formation: 1,3-Diphenylthiourea can form through two primary pathways:

  • Aniline Impurity: If the starting phenyl isothiocyanate contains aniline as an impurity, the aniline will compete with isopropylamine in reacting with the phenyl isothiocyanate.

  • Hydrolysis of Phenyl Isothiocyanate: If moisture is present in the reaction, phenyl isothiocyanate can hydrolyze to form aniline.[2] This newly formed aniline can then react with another molecule of phenyl isothiocyanate to produce 1,3-diphenylthiourea.[4]

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Fig. 1: Formation of 1,3-diphenylthiourea.

Preventative Measures:

  • High-Purity Reagents: Use aniline-free phenyl isothiocyanate. If the purity is questionable, distillation of the phenyl isothiocyanate before use is recommended.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture. Use anhydrous solvents.

Purification Strategy:

1,3-Diphenylthiourea has different solubility characteristics compared to 1-isopropyl-3-phenylthiourea. Recrystallization is an effective method for separation.

Compound Solubility Profile
1-isopropyl-3-phenylthiourea More soluble in non-polar solvents like hexanes and less polar solvent mixtures.
1,3-Diphenylthiourea Less soluble in non-polar solvents and tends to crystallize out more readily from such systems.

A recommended solvent system for recrystallization is a mixture of ethanol and water or hexane and ethyl acetate.[5][6] The desired product, 1-isopropyl-3-phenylthiourea, will preferentially remain in the mother liquor while the less soluble 1,3-diphenylthiourea crystallizes out.

Issue 2: My Mass Spectrometry Data Shows a Peak Corresponding to a Symmetrical Thiourea with Isopropyl Groups.

Likely Side Product: 1,3-Diisopropylthiourea

While less common than 1,3-diphenylthiourea, the formation of 1,3-diisopropylthiourea is possible under certain conditions.

Mechanism of Formation:

This side product can arise if a source of thiocarbonyl is available to react with two molecules of isopropylamine. This can occur through the decomposition of the desired product or intermediates, though it is not a major pathway in a well-controlled reaction. A potential route involves the reaction of thiourea with diisopropylamine under reflux conditions, though this is a distinct synthetic method.[7][8]

Preventative Measures:

  • Stoichiometric Control: Use of a slight excess of phenyl isothiocyanate can help to ensure that the isopropylamine is fully consumed in the desired reaction. However, this must be balanced with the ease of removing unreacted phenyl isothiocyanate.

  • Temperature Control: Avoid excessive heating, as this can promote decomposition pathways that might lead to the formation of symmetrical thioureas.

Purification Strategy:

Column chromatography is the most effective method for separating 1-isopropyl-3-phenylthiourea from 1,3-diisopropylthiourea due to their likely similar polarities. A silica gel column with a gradient elution of hexane and ethyl acetate should provide adequate separation.

Issue 3: My NMR Spectrum is Clean, but the Yield is Low and I Notice a Strong Amine Smell During Workup.

Likely Issue: Incomplete reaction and presence of unreacted starting materials.

Troubleshooting Steps:

  • Reaction Monitoring: Use TLC to monitor the consumption of the limiting reagent. A common mobile phase for this reaction is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The starting materials and product should have distinct Rf values.

  • Reaction Time and Temperature: If the reaction has stalled, consider extending the reaction time or gently heating the mixture (e.g., to 40-50 °C).[1]

  • Amine Quality: Ensure the isopropylamine used is of high purity and the correct concentration if using an aqueous solution.

Purification Strategy for Unreacted Starting Materials:

  • Unreacted Isopropylamine: Can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during the workup.

  • Unreacted Phenyl Isothiocyanate: Can be removed by washing with a dilute solution of a non-nucleophilic base or by column chromatography.

Experimental Protocols

General Synthesis of 1-isopropyl-3-phenylthiourea
  • In a dry round-bottom flask under an inert atmosphere, dissolve phenyl isothiocyanate (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[6]

  • To this stirred solution, add isopropylamine (1.0-1.1 equivalents) dropwise at room temperature.[1]

  • Monitor the reaction by TLC until the limiting reagent is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.[6]

Recrystallization Protocol
  • Dissolve the crude product in a minimal amount of a hot solvent system, such as ethanol/water or hexane/ethyl acetate.[5][6]

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Analytical Characterization

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
1-isopropyl-3-phenylthiourea ~7.2-7.5 (m, 5H, Ar-H), ~6.5 (br s, 1H, NH), ~4.3 (m, 1H, CH), ~1.3 (d, 6H, CH₃)~180 (C=S), ~137 (Ar-C), ~129 (Ar-C), ~126 (Ar-C), ~124 (Ar-C), ~47 (CH), ~22 (CH₃)
1,3-Diphenylthiourea ~9.75 (s, 2H, NH), ~7.1-7.5 (m, 10H, Ar-H)[9]~181 (C=S), ~138 (Ar-C), ~129 (Ar-C), ~126 (Ar-C), ~124 (Ar-C)

Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.

graph G { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Fig. 2: Troubleshooting workflow for 1-isopropyl-3-phenylthiourea synthesis.

References

  • Chen, X., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674.
  • Douglass, I. B., & Dains, F. B. (1934). SOME DERIVATIVES OF PHENYL ISOTHIOCYANATE. Journal of the American Chemical Society, 56(6), 1408–1411.
  • Li, W., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 56-62.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 695-712.
  • Organic Syntheses. (n.d.). α-PHENYLTHIOUREA. Organic Syntheses Procedure. Retrieved from [Link]

  • Patai, S. (Ed.). (1977).
  • PubChem. (n.d.). Diphenylthiourea. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. 1,3-Diphenylthiourea formation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • CN1962629A - N, N'-diisopropyl thiourea synthesis method - Google Patents. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). N, N'-diisopropyl thiourea synthesis method. Retrieved from [Link]

Sources

N-isopropyl-N'-phenylthiourea solubility issues in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for N-isopropyl-N'-phenylthiourea (CAS 15093-36-4). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our approach is rooted in chemical principles and validated by field experience to ensure you can proceed with your experiments confidently.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile of N-isopropyl-N'-phenylthiourea and why is it challenging to work with?

A1: N-isopropyl-N'-phenylthiourea is a crystalline solid with a molecular structure that confers limited aqueous solubility.[1][2] The molecule contains a phenyl ring and an isopropyl group, both of which are non-polar and contribute to its hydrophobic (lipophilic) character. This is an increase in lipophilicity compared to its parent compound, N-phenylthiourea, which itself is only sparingly soluble in aqueous buffers.[3]

The core of the issue lies in the balance between the polar thiourea group and the non-polar phenyl and isopropyl substituents. While the thiourea moiety can participate in hydrogen bonding, the larger non-polar groups dominate, making the molecule significantly more soluble in organic solvents than in water. This characteristic is common for compounds developed as enzyme inhibitors or for other biological targets, as a degree of lipophilicity is often required to cross cell membranes.

Q2: Which organic solvents are recommended for preparing a high-concentration stock solution?

A2: For preparing high-concentration stock solutions, polar aprotic solvents are highly recommended. Based on data from the closely related N-phenylthiourea, which is soluble at approximately 30 mg/mL in these solvents, the following are excellent starting points[3]:

  • Dimethyl Sulfoxide (DMSO): This is the most common and highly effective solvent for this class of compounds. For N-phenylthiourea, solubility can reach as high as 80 mg/mL with sonication.[4]

  • Dimethylformamide (DMF): Similar to DMSO, DMF is an excellent choice for achieving high-concentration stock solutions.[3]

Other organic solvents can also be effective, particularly those used in its synthesis, which implies the product is soluble in them. These include[5]:

  • Dichloromethane (DCM)

  • Ethyl Acetate

  • Ethanol: N-phenylthiourea is known to be soluble in ethanol.[6]

  • Acetone

Expert Insight: Always start with a small amount of your compound to test solubility before committing your entire stock. When preparing the stock, ensure the solvent is anhydrous, as residual water can sometimes lower the maximum achievable concentration for hydrophobic compounds.

Q3: I need to use this compound in a cell-based assay. How can I prepare a working solution in an aqueous buffer without it precipitating?

A3: This is a critical and common challenge. The key is a two-step dilution process. Direct dissolution in aqueous buffers will likely fail.

The standard, validated protocol involves first dissolving the compound in a water-miscible organic solvent (like DMSO) to create a concentrated stock, and then diluting this stock into your aqueous buffer or cell culture medium. For the parent compound N-phenylthiourea, this method yields a final concentration of approximately 0.25 mg/mL in a 1:3 solution of DMSO:PBS (pH 7.2).[3]

Step-by-Step Protocol for Aqueous Solution Preparation:

  • Prepare a High-Concentration Stock: Dissolve N-isopropyl-N'-phenylthiourea in 100% DMSO to a concentration of 10-50 mg/mL. Ensure it is fully dissolved; gentle warming (to 37°C) or sonication can assist.

  • Perform Serial Dilutions: Serially dilute the DMSO stock into your final aqueous buffer or medium. It is crucial to add the DMSO stock to the buffer while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.

  • Mind the Final Organic Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible, typically below 0.5% or 1% in cell-based assays, to avoid solvent-induced toxicity. You must run a vehicle control (buffer + same final concentration of DMSO) in your experiment to account for any effects of the solvent.

  • Do Not Store: Aqueous solutions of this compound are not recommended for long-term storage. Prepare them fresh for each experiment.[3]

Troubleshooting Guides

Issue 1: My compound precipitated out of solution when I added it to my aqueous buffer.

This is the most frequent issue and usually results from the compound's low aqueous solubility limit being exceeded.

Causality: When a concentrated organic stock is diluted into an aqueous phase, the solvent environment changes abruptly from favorable (organic) to unfavorable (aqueous). If the final concentration is above its aqueous solubility limit, the compound will "crash out" or precipitate.

Troubleshooting Workflow:

G start Precipitation Observed q1 What is the final concentration of DMSO? start->q1 s1 Increase final DMSO % (if experiment allows, e.g., 0.5% -> 1%). Run new vehicle controls. q1->s1 < 0.5% q2 Is the final compound concentration too high? q1->q2 > 0.5% s2 Lower the final working concentration. Perform a dose-response curve to find the soluble range. q2->s2 Yes q3 Was the solution mixed adequately during dilution? q2->q3 No s3 Re-make by adding stock to buffer while actively vortexing/stirring to ensure rapid dispersion. q3->s3 No q4 Consider adding a surfactant or co-solvent. q3->q4 Yes s4 Add a low % of Tween-80 (e.g., 0.01%) or PEG300 to the final buffer. q4->s4

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: The compound is not dissolving completely in the initial organic solvent.

If you are struggling to dissolve the compound in pure DMSO or another organic solvent, follow these steps.

Causality: The purity of the compound or the solvent can be a factor. The compound may also require energy to overcome the crystal lattice energy.

Solvent Selection & Enhancement Protocol:

G start Incomplete Dissolution in Primary Organic Solvent step1 1. Apply Energy Gently warm solution (37-50°C). Use a sonicator bath for 10-15 min. start->step1 q1 Did it dissolve? step1->q1 step2 2. Check Solvent Quality Use fresh, anhydrous grade DMSO or DMF. Old solvents absorb water. q1->step2 No success Success: Proceed with Experiment q1->success Yes q2 Did it dissolve? step2->q2 step3 3. Try an Alternative Solvent Test solubility in a small aliquot with DMF, DCM, or Acetone. q2->step3 No q2->success Yes fail Issue Persists: Contact supplier to verify compound purity and identity. step3->fail

Caption: Protocol for addressing incomplete initial dissolution.

Data Summary & Experimental Protocols

Table 1: Predicted Solubility of N-isopropyl-N'-phenylthiourea in Common Lab Solvents

Note: This table is based on the known properties of the parent compound N-phenylthiourea and the chemical principles of solubility.[3][4][5][6] The addition of the isopropyl group increases hydrophobicity.

Solvent ClassSolvent NamePredicted SolubilityRationale & Expert Notes
Polar Aprotic DMSOHigh Excellent solvent for creating concentrated stock solutions. Should readily dissolve >30 mg/mL.[3]
DMFHigh A reliable alternative to DMSO with similar solvating power for this class of compounds.[3]
AcetoneMedium to High Good polarity match. Useful if DMSO/DMF are not compatible with the experiment.
Polar Protic EthanolMedium The parent compound is soluble in ethanol.[6] The isopropyl derivative should also be soluble, but perhaps to a lesser extent than in DMSO.
MethanolLow to Medium More polar than ethanol; expect lower solubility.
WaterSparingly Soluble Very low solubility expected. The parent compound is sparingly soluble (~1 g/L at 20°C), and the isopropyl group will decrease this further.[6][7]
Non-Polar Dichloromethane (DCM)Medium to High Used as a synthesis solvent, indicating good solubility.[5] Useful for extraction or purification.
Diethyl EtherMedium Also used in synthesis protocols.[5] Good for non-polar applications.
TolueneLow to Medium Expected to be a reasonably good solvent due to the phenyl ring.
Hexanes/HeptaneLow The molecule is likely not non-polar enough to dissolve well in pure alkanes.
Aqueous Buffer PBS, Tris (pH ~7.4)Sparingly Soluble Will require a co-solvent like DMSO for practical use in biological assays. Solubility is expected to be <0.5 mg/mL even with a co-solvent.[3]
Protocol: Determining Approximate Solubility

This protocol provides a self-validating method to estimate the solubility of N-isopropyl-N'-phenylthiourea in a solvent of your choice.

Materials:

  • N-isopropyl-N'-phenylthiourea

  • Calibrated analytical balance

  • Selection of test solvents (e.g., DMSO, Ethanol, Dichloromethane)

  • Small volume glass vials (e.g., 2 mL) with screw caps

  • Vortex mixer

  • Sonicator bath

Methodology:

  • Preparation: Accurately weigh out approximately 2 mg of N-isopropyl-N'-phenylthiourea into a clean, dry glass vial. Record the exact mass.

  • Initial Solvent Addition: Add a small, precise volume of the test solvent to the vial. For example, add 100 µL. This creates an initial test concentration of 20 mg/mL.

  • Mixing and Observation: Cap the vial securely and vortex vigorously for 1-2 minutes. Observe the solution.

    • If fully dissolved: The solubility is at least 20 mg/mL. Proceed to step 5 to determine a higher limit if needed.

    • If not fully dissolved: Proceed to step 4.

  • Incremental Addition: Continue adding the solvent in precise increments (e.g., 100 µL at a time), vortexing for 1-2 minutes after each addition. If dissolution is slow, use a sonicator for 10 minutes. Carefully observe the point at which all solid material just dissolves.

  • Calculation: Calculate the approximate solubility using the total volume of solvent required to dissolve the initial mass.

    • Example: If 2.1 mg of compound was dissolved by a total volume of 400 µL (0.4 mL), the solubility is approximately 2.1 mg / 0.4 mL = 5.25 mg/mL.

  • Confirmation (Optional): To confirm saturation, add a tiny extra crystal of the compound to the solution. If it does not dissolve, the solution is saturated, and your calculated solubility is accurate. If it dissolves, your solution was not yet saturated, and more compound can be added to refine the measurement.

References

  • ChemBK. (n.d.). Phenylthiourea. Retrieved January 9, 2026, from [Link]

  • PubChem. (n.d.). Phenylthiourea. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

Sources

Stability and degradation of "Thiourea, N-(1-methylethyl)-N'-phenyl-" under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Isopropazol (Thiourea, N-(1-methylethyl)-N'-phenyl-). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we synthesize technical accuracy with field-proven insights to address potential challenges related to the stability and degradation of Isopropazol.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Isopropazol under typical experimental conditions?

A1: Based on the chemistry of N,N'-disubstituted thioureas, Isopropazol is susceptible to three primary degradation pathways: photodegradation, hydrolysis, and thermal degradation.[1][2][3] The thiourea functional group is the most reactive part of the molecule and is central to these degradation processes.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce the degradation of phenylthiourea derivatives.[1][4][5] The mechanism often involves the formation of reactive oxygen species, leading to the transformation of the thiourea into its corresponding carbodiimide and subsequently to a urea derivative.[1]

  • Hydrolysis: Isopropazol can undergo hydrolysis, especially under acidic or basic conditions.[2][3] The thiourea linkage can be cleaved to yield phenylamine, isopropylamine, and carbonyl sulfide (which is further hydrolyzed to hydrogen sulfide and carbon dioxide). The rate of hydrolysis is highly dependent on the pH and temperature of the solution.

  • Thermal Degradation: At elevated temperatures, Isopropazol may decompose. Thermal decomposition can lead to the release of irritating gases and vapors, including oxides of nitrogen and sulfur.[6]

Q2: I am observing a loss of my Isopropazol compound in solution over a short period, even when stored in the dark. What could be the cause?

A2: If photodegradation has been ruled out, the most likely cause is hydrolysis, especially if your solvent is aqueous or contains trace amounts of water and is not pH-controlled. The stability of thiourea derivatives can be significantly influenced by the pH of the medium. Both acidic and alkaline conditions can catalyze hydrolysis.[2] Another possibility is reaction with other components in your formulation or medium.

Q3: My analytical column is showing a new peak that grows over time when analyzing Isopropazol samples. How can I identify this degradation product?

A3: Identifying unknown peaks is a critical step in stability studies. A combination of analytical techniques is often required. We recommend the following workflow:

  • Forced Degradation: Intentionally degrade a sample of Isopropazol under controlled stress conditions (e.g., acid, base, peroxide, heat, light) to generate the degradation product in higher concentrations.[7][8][9] This will provide sufficient material for characterization.

  • LC-MS/MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for obtaining the molecular weight and fragmentation pattern of the unknown compound.[10] This data can provide significant clues about its structure.

  • NMR Spectroscopy: If the degradation product can be isolated in sufficient purity and quantity, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed structural information.[10]

A likely degradation product to consider, especially in the case of photodegradation or oxidation, is the corresponding urea derivative, N-(1-methylethyl)-N'-phenylurea.[1]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
Possible Cause Troubleshooting Step Scientific Rationale
Degradation of Isopropazol in stock solutions. Prepare fresh stock solutions in a suitable, dry, aprotic solvent (e.g., DMSO, DMF) immediately before use. Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.N,N'-disubstituted thioureas can be unstable in aqueous solutions over time due to hydrolysis.[2] Repeated freeze-thaw cycles can introduce moisture and accelerate degradation.
Photodegradation during experimental setup. Protect all solutions containing Isopropazol from light by using amber vials or wrapping containers with aluminum foil. Minimize exposure to ambient light during handling and experimental procedures.Phenylthiourea derivatives are known to be susceptible to photodegradation.[1][4][5]
Interaction with media components. Evaluate the stability of Isopropazol in your specific cell culture or assay medium over the time course of your experiment. Analyze samples at different time points using a stability-indicating analytical method like HPLC.Components in complex biological media can potentially react with or catalyze the degradation of the test compound.
Issue 2: Rapid degradation observed during forced degradation studies.
Possible Cause Troubleshooting Step Scientific Rationale
Stress conditions are too harsh. Reduce the concentration of the stressor (e.g., acid, base, oxidizing agent), lower the temperature, or decrease the exposure time. The goal of forced degradation is to achieve 5-20% degradation.[11]Excessive degradation can lead to the formation of secondary and tertiary degradation products, which may not be relevant to the stability of the drug under normal storage conditions and can complicate the analysis.[7]
High reactivity of the thiourea group. For oxidative stress, consider using a milder oxidizing agent than hydrogen peroxide if degradation is too rapid. For hydrolytic stress, use a wider range of pH values, including milder acidic and basic conditions.The thiourea moiety is susceptible to oxidation and hydrolysis. Understanding the kinetics under milder conditions can provide a more accurate picture of the compound's intrinsic stability.

Experimental Protocols

Protocol 1: Forced Degradation Study of Isopropazol

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • Isopropazol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • pH meter

  • HPLC-UV system

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Isopropazol in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At appropriate time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At appropriate time intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time intervals, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of Isopropazol in a controlled temperature oven at 70°C for 48 hours.

    • Also, expose the stock solution (1 mg/mL in methanol) to 70°C for 48 hours.

    • At appropriate time intervals, withdraw samples, dissolve the solid sample in methanol, and dilute appropriately for HPLC analysis.

  • Photodegradation:

    • Expose the stock solution of Isopropazol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • A control sample should be protected from light with aluminum foil.

    • Analyze the samples by HPLC.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent Isopropazol peak from all degradation product peaks.

Visualizations

Proposed Degradation Pathways of Isopropazol

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo_oxidation Photodegradation / Oxidation Isopropazol_H Isopropazol_H P_Amine_H Phenylamine Isopropazol_H->P_Amine_H H₂O, H⁺/OH⁻ IP_Amine_H Isopropylamine Isopropazol_H->IP_Amine_H H₂O, H⁺/OH⁻ COS_H Carbonyl Sulfide Isopropazol_H->COS_H H₂O, H⁺/OH⁻ Isopropazol_PO Isopropazol_PO Carbodiimide N-isopropyl-N'-phenylcarbodiimide Isopropazol_PO->Carbodiimide [O] or hν Urea N-isopropyl-N'-phenylurea Carbodiimide->Urea H₂O Isopropazol Isopropazol (Thiourea, N-(1-methylethyl)-N'-phenyl-)

Caption: Proposed major degradation pathways for Isopropazol.

Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation (H₂O₂) Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photostability Photo->HPLC LCMS LC-MS/MS for ID HPLC->LCMS NMR NMR for Structure Elucidation LCMS->NMR Start Isopropazol Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: Workflow for forced degradation studies of Isopropazol.

References

  • PubMed. (n.d.). Photodegradation of diafenthiuron in water. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). Phenylthiourea derivatives as organic stabilizer for polystyrene against photodegradation. Retrieved January 9, 2026, from [Link]

  • RSC Publishing. (2024, June 5). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. Retrieved January 9, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Retrieved January 9, 2026, from [Link]

  • PubMed. (n.d.). Natural sunlight NO(3)(-)/NO(2)(-)-induced photo-degradation of phenylurea herbicides in water. Retrieved January 9, 2026, from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved January 9, 2026, from [Link]

  • Scilit. (n.d.). Natural sunlight -induced photo-degradation of phenylurea herbicides in water. Retrieved January 9, 2026, from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved January 9, 2026, from [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved January 9, 2026, from [Link]

  • IntechOpen. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved January 9, 2026, from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved January 9, 2026, from [Link]

  • Journal of the American Chemical Society. (n.d.). The Preparation and Hydrolysis of Mono- and Disubstituted Benzoylthioureas1. Retrieved January 9, 2026, from [Link]

  • National Institutes of Health. (n.d.). Phenylthiourea. Retrieved January 9, 2026, from [Link]

  • SAGE Publications Inc. (n.d.). Convenient Synthesis of Unsymmetrical N,N′-disubstituted Thioureas in Water. Retrieved January 9, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Thiourea, N-(1-methylethyl)-N'-phenyl- (CAS 15093-36-4). Retrieved January 9, 2026, from [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved January 9, 2026, from [Link]

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (2017, March 31). Degradation Pathway. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas. Retrieved January 9, 2026, from [Link]

  • IJPPR. (2021, June 30). Degradation Profiling by RP- HPLC: A Review. Retrieved January 9, 2026, from [Link]

  • PubMed. (n.d.). Degradation of iopamidol by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts. Retrieved January 9, 2026, from [Link]

  • IJBPR. (n.d.). forced degradation studies. Retrieved January 9, 2026, from [Link]

  • ijprems. (n.d.). A COMPREHENSIVE REVIEW OF FORCED DEGRADATION STUDIES AND STABILITY INDICATING METHODS FOR PARACETAMOL AND METRONIDAZOLE. Retrieved January 9, 2026, from [Link]

  • MDPI. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Retrieved January 9, 2026, from [Link]

  • PubChem. (n.d.). 1-Methyl-1-phenylthiourea. Retrieved January 9, 2026, from [Link]

  • MDPI. (n.d.). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Retrieved January 9, 2026, from [Link]

  • PubChem. (n.d.). Diisopropylthiourea. Retrieved January 9, 2026, from [Link]

  • PubChem. (n.d.). Thiourea, N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-methylethyl)-. Retrieved January 9, 2026, from [Link]

  • PubMed. (2007, June 28). Isolation, identification and determination of the major degradation product in alprazolam tablets during their stability assay. Retrieved January 9, 2026, from [Link]

  • PubMed. (1986, March). Synthesis of a new chemically and metabolically stable prostacyclin analogue with high and long-lasting oral activity. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). Thermal stability and degradation of poly (N-phenylpropionamide) homopolymer and copolymer of N-phenylpropionamide with methyl methacrylate. Retrieved January 9, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-isopropyl-3-phenylthiourea Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-isopropyl-3-phenylthiourea. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting solutions, and frequently asked questions to help you optimize your experimental outcomes. Our approach is rooted in established scientific principles and practical, field-proven insights to ensure the reliability and success of your synthesis.

Fundamental Reaction Pathway

The synthesis of 1-isopropyl-3-phenylthiourea is most commonly achieved through the nucleophilic addition of isopropylamine to phenyl isothiocyanate.[1][2] This reaction is generally efficient and high-yielding.[1] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product phenyl_isothiocyanate Phenyl Isothiocyanate thiourea 1-isopropyl-3-phenylthiourea phenyl_isothiocyanate->thiourea Nucleophilic Attack isopropylamine Isopropylamine isopropylamine->thiourea Proton Transfer

Caption: General reaction scheme for the synthesis of 1-isopropyl-3-phenylthiourea.

Frequently Asked Questions (FAQs)

Starting Materials and Reagents

Q1: What are the recommended starting materials for the synthesis of 1-isopropyl-3-phenylthiourea?

The most direct and widely used method involves the reaction of phenyl isothiocyanate with isopropylamine .[1][2] These starting materials are commercially available. An alternative, though less direct, route is the reaction of an amine with carbon disulfide, which generates an isothiocyanate in situ.[3] However, for this specific synthesis, the direct use of phenyl isothiocyanate is recommended for its efficiency and high yield.[1]

Q2: How critical is the purity of the starting materials and solvent?

The purity of your starting materials is paramount for achieving a high yield and minimizing side product formation.

  • Phenyl Isothiocyanate: Isothiocyanates can degrade over time, especially if exposed to moisture or high temperatures.[1] It is advisable to use freshly opened or purified phenyl isothiocyanate.

  • Isopropylamine: Isopropylamine is a volatile and hygroscopic liquid.[4] Ensure it is stored properly to prevent contamination with water, which can lead to unwanted side reactions.

  • Solvent: The use of an anhydrous, inert organic solvent is recommended to prevent side reactions.[5] Solvents should be properly dried before use.

Optimizing Reaction Conditions

Q3: What is the optimal solvent for this synthesis?

Polar aprotic solvents are generally preferred for this reaction.[6] Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices that have been shown to be effective.[1][6] Anhydrous diethyl ether is also a suitable solvent.[7] The choice of solvent can influence the reaction rate and the ease of product isolation.

Q4: What are the ideal temperature and reaction time?

This reaction is typically conducted at room temperature.[1][5] The reaction is often exothermic, so for larger scale syntheses, initial cooling in an ice bath may be necessary during the addition of the amine.[7] The reaction progress should be monitored by Thin Layer Chromatography (TLC). Generally, the reaction is complete within a few hours.[1][7] If the reaction is sluggish, gentle heating can be applied.[1]

Q5: How does the stoichiometry of the reactants affect the outcome?

A 1:1 molar ratio of phenyl isothiocyanate to isopropylamine is the theoretical stoichiometry. In practice, using a slight excess of the amine (e.g., 1.05 equivalents) can help to ensure the complete consumption of the isothiocyanate.[7] However, a large excess of the amine can make purification more challenging.

Troubleshooting Common Issues

Q6: My reaction has resulted in a very low yield or no product. What are the potential causes and solutions?

Low or no yield can be attributed to several factors:

  • Poor Quality Starting Materials: As mentioned, the degradation of phenyl isothiocyanate is a common issue.[1] Ensure your starting materials are of high purity.

  • Low Nucleophilicity of the Amine: While isopropylamine is a reasonably good nucleophile, issues can arise with less reactive amines.[6][8] For such cases, increasing the reaction temperature or using a catalyst might be necessary.[6]

  • Steric Hindrance: Significant steric hindrance on the amine can slow down the reaction.[1] Prolonging the reaction time or gentle heating can help overcome this.[1] Microwave-assisted synthesis has also been shown to be effective in overcoming steric barriers.[1]

Q7: I have obtained my desired product, but it is contaminated with impurities. What are the likely side products and how can I minimize them?

The most common impurity is unreacted starting material. This can be minimized by optimizing the stoichiometry and ensuring the reaction goes to completion by monitoring with TLC.[6] Side reactions can occur at elevated temperatures, leading to decomposition products.[6] Therefore, it is crucial to control the reaction temperature.

Q8: The reaction is proceeding very slowly or has stalled. What steps can I take?

If the reaction is sluggish, you can try the following:

  • Increase the Temperature: Gentle heating can often drive the reaction to completion.[1]

  • Use a Catalyst: In some cases, a base catalyst can facilitate the reaction.[2]

  • Consider Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[6]

Work-up and Purification

Q9: What is the recommended work-up procedure for this reaction?

Once the reaction is complete, as indicated by TLC, the solvent is typically removed under reduced pressure.[1][7] If the product precipitates from the reaction mixture, it can be collected by filtration and washed with a suitable solvent to remove soluble impurities.[6]

Q10: What are the most effective methods for purifying the final product?

  • Recrystallization: This is a common and effective method for purifying solid products. A suitable solvent system should be determined experimentally.

  • Column Chromatography: For separating the product from impurities with similar polarities, column chromatography is a powerful technique.[6] A range of stationary and mobile phases can be used to optimize the separation.[6]

  • Acid-Base Extraction: If the impurities have different acid-base properties from the product, an acid-base workup can be an effective purification step.[6]

Product Characterization

Q11: Which analytical techniques are recommended for characterizing 1-isopropyl-3-phenylthiourea?

The structure and purity of the final product should be confirmed using a combination of the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.[9][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the characteristic functional groups, such as the N-H and C=S bonds.[9]

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is a good indicator of purity.[11]

Experimental Protocols

Protocol 1: Synthesis of 1-isopropyl-3-phenylthiourea
  • In a round-bottom flask, dissolve phenyl isothiocyanate (1.0 eq.) in anhydrous dichloromethane (DCM).[1]

  • To this solution, add isopropylamine (1.05 eq.) dropwise at room temperature with stirring.[7]

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete (typically indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.[1]

  • The crude product can then be purified by recrystallization or column chromatography.[1]

Protocol 2: Purification by Recrystallization
  • Dissolve the crude 1-isopropyl-3-phenylthiourea in a minimum amount of a hot solvent (e.g., ethanol).

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_start Start cluster_checks Initial Checks cluster_solutions Solutions cluster_end Outcome start Low or No Product Yield check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Pure purify_reagents Purify or Use Fresh Reagents check_reagents->purify_reagents Impure optimize_temp Increase Temperature or Prolong Reaction Time check_conditions->optimize_temp Sub-optimal check_amine Assess Amine Nucleophilicity/Steric Hindrance check_conditions->check_amine Optimal success Improved Yield purify_reagents->success optimize_temp->success use_microwave Consider Microwave Synthesis use_microwave->success check_amine->use_microwave Highly Hindered check_amine->success Not Hindered

Caption: A workflow for troubleshooting low yield in the synthesis of 1-isopropyl-3-phenylthiourea.

Summary of Optimized Reaction Conditions

ParameterRecommended ConditionRationale
Reactants Phenyl Isothiocyanate & IsopropylamineDirect, high-yielding, and efficient.[1]
Stoichiometry ~1:1.05 (Isothiocyanate:Amine)A slight excess of amine ensures complete reaction of the isothiocyanate.[7]
Solvent Anhydrous DCM, THF, or Diethyl EtherPolar aprotic solvents facilitate the reaction.[1][6][7]
Temperature Room Temperature (with initial cooling if needed)The reaction is typically exothermic but proceeds well at ambient temperature.[1][5][7]
Reaction Time 1-4 hours (Monitor by TLC)Allows for reaction completion without significant side product formation.[1][7]
Work-up Solvent removal under reduced pressureSimple and effective for initial product isolation.[1]
Purification Recrystallization or Column ChromatographyEffective methods for obtaining a high-purity product.[1][6]

References

  • Mechanochemical synthesis of thioureas, ureas and guanidines. PMC - PubMed Central. 2017-09-01. Available from: [Link]

  • Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. ResearchGate. Available from: [Link]

  • A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental. RSC Publishing. Available from: [Link]

  • A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances (RSC Publishing). 2021-01-14. Available from: [Link]

  • Method for preparing 1-tert butyl-3-(2,6-diisopropyl-4-phenyl cxypheny) thiourea.
  • Synthesis and characterization of thiourea. Biblioteka Nauki. Available from: [Link]

  • REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. Available from: [Link]

  • RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis. Google Patents.
  • Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations | Request PDF. ResearchGate. Available from: [Link]

  • Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. MDPI. 2023-03-16. Available from: [Link]

  • Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. PMC - NIH. Available from: [Link]

  • Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. E3S Web of Conferences. Available from: [Link]

  • Problem with my thiourea synthesis : r/Chempros. Reddit. 2024-04-16. Available from: [Link]

  • III Analytical Methods. Available from: [Link]

  • Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. 2022-11-20. Available from: [Link]

  • PHENYLTHIOUREA SYNTHESIS.#ncchem. YouTube. 2023-02-09. Available from: [Link]

  • How anyone have experience with reacting amines with phenyl isothiocyanate?. Reddit. 2024-11-10. Available from: [Link]

  • (PDF) Oxidation of Thiourea and Substituted Thioureas. ResearchGate. 2025-08-06. Available from: [Link]

  • A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. Available from: [Link]

  • α-PHENYLTHIOUREA. Organic Syntheses Procedure. Available from: [Link]

  • Phenyl Isothiocyanate Reaction with Amino-Terminal Residues. CSIR NET LIFE SCIENCE COACHING. 2025-03-17. Available from: [Link]

  • Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. MDPI. 2023-10-20. Available from: [Link]

  • Phenyl isothiocyanate. Wikipedia. Available from: [Link]

  • Phenyl Isothiocyanate: A Very Useful Reagent in Heterocyclic Synthesis. ResearchGate. 2025-08-07. Available from: [Link]

  • Isopropylamine. PubChem - NIH. Available from: [Link]

Sources

Technical Support Center: Purification of N-isopropyl-N'-phenylthiourea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-isopropyl-N'-phenylthiourea. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for common challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis and purification of N-isopropyl-N'-phenylthiourea.

Q1: What is the standard laboratory method for synthesizing N-isopropyl-N'-phenylthiourea?

The most common and efficient method for synthesizing N-isopropyl-N'-phenylthiourea is the nucleophilic addition of isopropylamine to phenyl isothiocyanate.[1] This reaction is typically performed in an aprotic solvent like diethyl ether, dichloromethane, or acetonitrile at room temperature or slightly cooled conditions (0-5 °C) to manage any exothermic reaction.[1][2] The reaction is generally high-yielding and proceeds cleanly, making the subsequent purification more straightforward. The primary challenge often lies in the quality of the starting materials, particularly the stability of the phenyl isothiocyanate, which should be fresh or purified before use to avoid side products.[2]

Q2: What are the primary purification techniques for N-isopropyl-N'-phenylthiourea?

The two most effective and widely used purification techniques for this compound are recrystallization and flash column chromatography .

  • Recrystallization is the preferred first-line method for purifying solid compounds.[3] It is efficient for removing small amounts of impurities that have different solubility profiles from the target compound.

  • Flash Column Chromatography is employed when recrystallization is ineffective, particularly when impurities have polarities and solubilities very similar to the product.[2] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel).[4]

Q3: How can I effectively assess the purity of my N-isopropyl-N'-phenylthiourea after purification?

A multi-faceted approach is essential for confirming purity. No single technique is foolproof.

  • Thin-Layer Chromatography (TLC): This is a rapid and indispensable tool to qualitatively assess purity. A pure compound should ideally show a single spot. It is also used to monitor the progress of a reaction or the separation during column chromatography.[1]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for confirming the chemical structure and identifying impurities, even at low levels.[5] Residual solvents from the purification process are also readily detected.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. Due to the polar nature of thioureas, a standard C18 reversed-phase column with a highly aqueous mobile phase or a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be necessary for adequate retention and separation.[6]

Q4: What are the expected physical properties of pure N-isopropyl-N'-phenylthiourea?

Section 2: Detailed Purification Protocols

Here, we provide step-by-step methodologies for the most critical purification workflows.

Protocol 1: Recrystallization of N-isopropyl-N'-phenylthiourea

Recrystallization is a purification technique based on differential solubility. The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at a low temperature.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent system (see Table 1). The goal is to find a system where the thiourea is highly soluble when hot and sparingly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add solvent dropwise until a clear, saturated solution is obtained at the boiling point.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals thoroughly under a vacuum to remove all traces of solvent.

Data Presentation: Recommended Recrystallization Solvents

Solvent SystemRationale & Use Case
Ethanol or IsopropanolGood general-purpose polar solvents. Often dissolve thioureas well when hot.
Ethyl Acetate / HexaneA common two-solvent system. Dissolve the compound in a minimum of hot ethyl acetate, then slowly add hexane (the anti-solvent) until the solution becomes turbid. Re-heat to clarify and then cool slowly.[9]
Acetone / WaterSimilar to the above system, using water as the anti-solvent for this moderately polar compound.
TolueneCan be effective for compounds with aromatic rings, but may require higher temperatures.[10]
Protocol 2: Flash Column Chromatography

This technique is used for difficult separations where recrystallization fails.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate mobile phase (eluent) using TLC. The ideal solvent system should give your product a Retention Factor (Rf) of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Add the mobile phase to the column and apply pressure (using air or nitrogen) to force the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Purity Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-isopropyl-N'-phenylthiourea.

Section 3: Troubleshooting Guide

Even with robust protocols, challenges can arise. This section provides solutions to common purification problems.

Mandatory Visualization: Troubleshooting Flowchart

Troubleshooting_Purification start Start Purification Attempt recrystallization Attempt Recrystallization start->recrystallization outcome Evaluate Outcome recrystallization->outcome oiled_out Product Oiled Out outcome->oiled_out Unsuccessful impurity_persists Impurity Co-crystallizes outcome->impurity_persists Unsuccessful poor_crystals Foamy or Fine Crystals outcome->poor_crystals Unsuccessful success Pure Crystals Obtained (Verify with TLC/MP/NMR) outcome->success Successful solution_oil 1. Re-heat, add more solvent. 2. Try different solvent system. 3. Scratch flask/add seed crystal. oiled_out->solution_oil solution_impurity Impurity has similar solubility. Proceed to Column Chromatography. impurity_persists->solution_impurity solution_crystals 1. Ensure slow cooling. 2. Recrystallize with gentle stirring. 3. Use a different solvent. poor_crystals->solution_crystals

Caption: Decision-making flowchart for troubleshooting recrystallization issues.

Problem 1: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals.

  • Causality: This is often caused by using a solvent in which the compound is too soluble, or by cooling the saturated solution too quickly. High concentrations of impurities can also lower the melting point of the mixture, contributing to this issue.

  • Solutions:

    • Re-heat the solution to re-dissolve the oil, add a small amount of additional solvent to lower the saturation point, and allow it to cool much more slowly.

    • Try a different solvent system. A solvent with a lower boiling point may be beneficial.[9]

    • Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a tiny "seed" crystal of the pure product to provide a nucleation site.

Problem 2: My recrystallized product still shows a significant impurity on the TLC plate. What are my next steps?

  • Causality: This indicates that the impurity has a solubility profile very similar to your product in the chosen solvent, causing it to co-crystallize. This is common if the impurity is structurally related to the product (e.g., an unreacted starting material or a closely related side product).

  • Solution: Recrystallization is unlikely to be effective. You must switch to a different purification technique. Flash column chromatography is the logical next step as it separates based on a different physical principle (polarity and adsorption) rather than solubility.

Problem 3: The purified product is a very fine powder or foam that is difficult to filter and handle. How can I obtain better crystals?

  • Causality: Crystal habit (size and shape) is highly dependent on the conditions of crystallization. Rapid cooling (e.g., plunging a hot flask directly into an ice bath) promotes fast nucleation, leading to the formation of many small crystals or even an amorphous solid.[11]

  • Solutions:

    • Slow Down: The single most important factor is the cooling rate. Allow the solution to cool to room temperature undisturbed over several hours before moving it to a colder environment.

    • Stirring: Performing the recrystallization with very slow, gentle stirring can sometimes promote the growth of larger, more uniform crystals, but vigorous stirring can have the opposite effect.[11]

    • Solvent Choice: The solvent itself can influence crystal habit. Experimenting with different solvent systems from Table 1 may yield a more crystalline product.

Problem 4: My NMR spectrum is clean except for residual solvent peaks. How do I remove the solvent?

  • Causality: High-boiling point solvents (like DMF or toluene) can become trapped within the crystal lattice and are difficult to remove under standard vacuum.

  • Solutions:

    • High Vacuum: Dry the sample under a high vacuum (using a stronger vacuum pump) for an extended period, possibly with gentle heating if the compound is thermally stable.

    • Co-evaporation: Dissolve the product in a low-boiling point solvent (like dichloromethane or diethyl ether) and re-evaporate the solvent on a rotary evaporator. Repeat this process 2-3 times. The volatile solvent helps to azeotropically remove the trapped, higher-boiling solvent.

Section 4: Synthesis and Purification Workflow Overview

The entire process, from starting materials to the final pure product, requires careful planning and execution. The following diagram illustrates a typical workflow.

Mandatory Visualization: Experimental Workflow

Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Analysis reagents Phenyl Isothiocyanate + Isopropylamine (in Aprotic Solvent) reaction Stir at 0°C to RT Monitor by TLC reagents->reaction concentrate Concentrate in Vacuo reaction->concentrate precipitate Precipitate/Filter (e.g., add anti-solvent) concentrate->precipitate crude Crude Solid Product precipitate->crude purify_method Recrystallization OR Column Chromatography crude->purify_method pure_product Pure N-isopropyl-N'-phenylthiourea purify_method->pure_product analysis TLC, MP, NMR, HPLC pure_product->analysis

Caption: General workflow for the synthesis and purification of N-isopropyl-N'-phenylthiourea.

References

  • Organic Chemistry Portal. (2010). Thiourea synthesis by thioacylation. Retrieved from [Link]

  • Kent Academic Repository. (n.d.). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Retrieved from [Link]

  • MDPI. (n.d.). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2015). Determination of thiourea by high performance liquid chromatography with different solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). 82 questions with answers in THIOUREA | Science topic. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Retrieved from [Link]

  • Chromatography Forum. (2015). hplc of thiourea. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify my bis thiourea compound?. Retrieved from [Link]

  • Google Patents. (n.d.). Process for removing thiourea as an impurity from alkali-and alkaline earth-metal rhodanides.
  • Reddit. (2024). Recrystallization for foam like crystals. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Sciencemadness Wiki. (2022). Thiourea. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms of the thiourea dioxide solution sampled at different times. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reddit. (2023). Recrystallization Issues. Retrieved from [Link]

  • DCU Research Repository. (n.d.). Synthesis of Thiourea and Urea Organocatalysts by Opioids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-PHENYLTHIOUREA. Retrieved from [Link]

  • IJCRT.org. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. Retrieved from [Link]

  • PubChem. (n.d.). N-isopropyl-N'-phenyl-p-phenylenediamine. Retrieved from [Link]

Sources

Technical Support Center: Safe Handling of "Thiourea, N-(1-methylethyl)-N'-phenyl-" Powder

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with essential information and best practices for handling "Thiourea, N-(1-methylethyl)-N'-phenyl-" powder to minimize dust formation and ensure a safe laboratory environment. The following information is based on established safety protocols for handling potent chemical compounds and aims to provide a comprehensive understanding of the risks and mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with "Thiourea, N-(1-methylethyl)-N'-phenyl-" powder?

  • Inhalation: Fine powders can easily become airborne, creating a risk of inhalation.[1] This can lead to respiratory irritation and potentially more severe health effects, as many chemical compounds can be toxic when inhaled.[2]

  • Dermal Contact: Direct skin contact with the powder can cause irritation or allergic reactions.[3] Some compounds can be absorbed through the skin, leading to systemic toxicity.

  • Eye Contact: Powder particles can cause significant eye irritation.[3]

  • Ingestion: Accidental ingestion, often through cross-contamination of hands, can be harmful. Some related thiourea compounds are known to be fatal if swallowed.[3][4][5][6]

Given the potential for these hazards, it is imperative to handle this compound with appropriate safety measures to prevent dust generation and exposure.

Q2: What immediate steps should I take if I am exposed to the powder?

In the event of an exposure, follow these first-aid measures immediately and seek medical attention:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing.[7][8][9]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4][9]

Always have the Safety Data Sheet (SDS) for the compound readily available for emergency responders.[2]

Troubleshooting Guide: Minimizing Dust Formation

This section addresses common issues encountered during the handling of "Thiourea, N-(1-methylethyl)-N'-phenyl-" powder and provides solutions to mitigate dust generation.

Issue 1: Visible dust clouds are forming during weighing and transfer.

  • Causality: Open handling of fine powders inevitably leads to the generation of airborne dust. Activities like scooping, pouring, and transferring create turbulence that disperses fine particles into the air.

  • Solution: Implement Engineering Controls. The most effective way to control dust is to contain it at the source.[10][11]

    • Vented Balance Enclosure (VBE) or Powder Containment Hood: For weighing operations, always use a VBE.[12] These enclosures are designed with specialized ventilation to capture airborne particles at the source, protecting the user's breathing zone.

    • Fume Hood: For general manipulations and transfers, a chemical fume hood with proper airflow is essential.[12] Ensure that all work is conducted at least six inches inside the sash.[13]

    • Glove Box or Isolator: For handling highly potent or sensitive compounds, a glove box or isolator provides the highest level of containment.[12][14][15] These systems create a physical barrier between the operator and the chemical.[15]

Issue 2: Powder is spreading to surrounding surfaces during handling.

  • Causality: Even with careful handling, fine powders can migrate and settle on benchtops, equipment, and floors. This contamination poses a risk of secondary exposure.

  • Solution: Optimize Handling Techniques and Housekeeping.

    • Minimize Drop Heights: When transferring powder, keep the distance between the source container and the receiving vessel as short as possible.[16]

    • Use Anti-Static Tools: Static electricity can cause powder to cling to surfaces and then disperse. Use anti-static weigh boats and spatulas.

    • "Wet" Methods: Where appropriate for the experimental protocol, lightly wetting the powder with a suitable, non-reactive solvent can significantly reduce dustiness. This should only be done if it does not interfere with the downstream application.

    • Proper Housekeeping: Clean work surfaces with a damp cloth or a vacuum cleaner equipped with a HEPA filter after each use.[16] Never use dry sweeping or compressed air for cleanup , as this will re-aerosolize the powder.[16]

Issue 3: Personal Protective Equipment (PPE) is not providing adequate protection.

  • Causality: Using the wrong type of PPE or using it incorrectly can lead to exposure despite safety precautions.

  • Solution: Select and Use Appropriate PPE. A thorough risk assessment should guide the selection of PPE.[17]

    • Respiratory Protection: For handling powders outside of a containment hood, a respirator is necessary. An N95 respirator may be sufficient for nuisance dusts, but for potentially hazardous compounds, a half-mask or full-face respirator with appropriate particulate filters is recommended.[18][19]

    • Eye Protection: Chemical splash goggles that form a seal around the eyes are essential to protect against airborne particles.[18][19] Standard safety glasses do not provide adequate protection from dust.[19]

    • Gloves: Wear chemical-resistant gloves, such as nitrile gloves.[18] Double-gloving is recommended when handling potent compounds.[19]

    • Protective Clothing: A lab coat is the minimum requirement. For larger quantities or more hazardous materials, consider a disposable gown or coveralls to prevent contamination of personal clothing.[17][19]

Experimental Protocols: Step-by-Step Safe Handling Workflow

This protocol outlines a self-validating system for safely handling "Thiourea, N-(1-methylethyl)-N'-phenyl-" powder.

1. Preparation and Pre-Handling Checklist:

  • Review the SDS: Before starting any work, thoroughly read and understand the Safety Data Sheet for the compound.

  • Designate a Handling Area: Identify a specific area for handling the powder, preferably within a containment device like a fume hood or VBE.

  • Assemble all Materials: Gather all necessary equipment, including spatulas, weigh boats, containers, and waste disposal bags, and place them within the designated handling area before introducing the chemical.

  • Verify Engineering Controls: Ensure that the fume hood or VBE is functioning correctly. Check the airflow monitor and ensure the sash is at the appropriate height.

  • Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table below.

2. Weighing and Transfer Protocol:

  • Perform in a Containment Device: All weighing and transfer operations must be conducted within a certified Vented Balance Enclosure or a chemical fume hood.

  • Minimize Turbulence: Open the container with the powder slowly to avoid creating a plume of dust.

  • Use Appropriate Tools: Use a clean, appropriately sized spatula to carefully transfer the powder to a weigh boat.

  • Controlled Dispensing: Gently tap the spatula to dispense the powder. Avoid dropping the powder from a height.

  • Immediate Sealing: Once the desired amount is weighed, securely close the primary container.

  • Careful Transfer: Carefully transfer the weighed powder to the receiving vessel. If possible, use a funnel to guide the powder and prevent spills.

3. Post-Handling and Decontamination:

  • Clean Tools and Surfaces: Decontaminate all tools and the work surface with a suitable solvent on a damp cloth. Dispose of the cloth in a designated waste bag.

  • Waste Disposal: All contaminated materials, including weigh boats, gloves, and disposable lab coats, must be disposed of in a clearly labeled hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye and respiratory protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Data Presentation

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Respiratory NIOSH-approved respirator (N95 minimum; half-mask or full-face with P100 filters recommended for higher risk).[18][19]Protects against inhalation of fine powder particles.[20]
Eye/Face Chemical splash goggles. A face shield can be worn over goggles for added protection.[18][19][20]Prevents powder from entering the eyes.[20]
Hand Chemical-resistant gloves (e.g., nitrile).[18] Double-gloving is best practice.[19]Prevents skin contact and absorption.[20]
Body Long-sleeved lab coat.[18] Consider disposable gowns or coveralls for extensive handling.[17]Protects skin and personal clothing from contamination.[17]
Footwear Closed-toe shoes.[17]Protects feet from spills.

Visualization of Safe Handling Workflow

Dust_Control_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Containment) cluster_cleanup 3. Cleanup & Decontamination cluster_post 4. Post-Handling Prep Review SDS & Prepare Work Area Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh Weigh Powder in Vented Enclosure Don_PPE->Weigh Transfer Transfer Powder (Minimize Drop Height) Weigh->Transfer Clean Clean Surfaces & Tools (Wet Wipe/HEPA Vac) Transfer->Clean Waste Dispose of Contaminated Waste Properly Clean->Waste Doff_PPE Doff PPE Correctly Waste->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash

Caption: Workflow for minimizing dust exposure during powder handling.

Hierarchy of Controls

The most effective way to manage hazards is to follow the hierarchy of controls. This framework prioritizes the most effective control measures.

Hierarchy_of_Controls Most Effective to Least Effective cluster_main Hierarchy of Controls for Powder Handling Elimination Elimination (Use a non-powder form if possible) Substitution Substitution (Use a less hazardous chemical) Engineering Engineering Controls (Fume hood, VBE, Glove box) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Respirator)

Caption: NIOSH Hierarchy of Controls applied to powder handling.[10]

References

  • UniTrak. (2015, October 15). Controlling Dust when Conveying Chemical Powders.
  • Managing Fine Powder Dust in Chemical Production Lines. (2025, December 2).
  • Occupli. (2021, November 3). The controls required for handling powder irritants.
  • tks. Potent compound safety in the laboratory.
  • ILC Dover. Pharmaceutical Powder Handling 101: Safety, Compliance & Containment.
  • How Engineering Controls Protect Operators Working with High-Potency Compounds. (2025, July 23).
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Atlantic Pumps. (2025, January 8). Powder, Powder, Everywhere – The Challenges Of Dust In Bulk Powder Handling.
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • BFM® Fitting. A Comprehensive Guide to Safe Powder Handling.
  • Dust Control Systems in Manufacturing: Safety, Efficiency, and Compliance. (2025, October 20).
  • Spectrum Chemical. (2015, September 2). SAFETY DATA SHEET.
  • De Dietrich. Handling Hazardous Bulk Solids and Powders: Safety First!.
  • Powder Coating Personal Protective Equipment (PPE) Requirements.
  • Eurofins Scientific. The challenge of handling highly potent API and ADCs in analytical chemistry.
  • Sentry Air Systems, Inc. (2012, March 27). Part Two - Compounding Pharmacies: Engineering Controls for Non-sterile Compounding.
  • Benchchem. Application Notes and Protocols: N-(1-methylpropyl)-N'-phenyl-thiourea in Organic Synthesis.
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory.
  • Powder Coating Safety and Regulations. (2022, June 8).
  • Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs.
  • West Liberty University. Safety Data Sheet.
  • Bioprocess Online. (2017, May 5). Handling Processing Of Potent Compounds A Holistic Approach.
  • Cayman Chemical. (2025, December 4). Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: Thiourea.
  • Carl ROTH. Safety Data Sheet: Thiourea.
  • Sigma-Aldrich. (2025, June 18). SAFETY DATA SHEET.
  • Chemos GmbH&Co.KG. Safety Data Sheet: thiourea.
  • Sigma-Aldrich. (2025, October 29). SAFETY DATA SHEET.

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Technical Support Center: Synthesis of Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of thiourea derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of these versatile compounds. Here, you will find practical, field-proven insights and troubleshooting strategies presented in a direct question-and-answer format to help you overcome experimental hurdles and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

This section addresses common questions and provides quick solutions to frequently encountered issues.

Q1: What is the most common and reliable method for synthesizing N,N'-disubstituted thioureas?

The most widely used and generally high-yielding method for synthesizing N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine.[1] This reaction is typically straightforward, proceeding via nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate.

Q2: I'm not getting any product in my reaction between an amine and an isothiocyanate. What could be the problem?

Several factors could lead to a failed reaction. Firstly, verify the quality of your starting materials. Isothiocyanates can degrade over time, especially if exposed to moisture or light.[1] It is recommended to use freshly prepared or purified isothiocyanates.[1] Secondly, consider the reactivity of your amine. Aromatic amines or amines with electron-withdrawing groups are less nucleophilic and may require more forcing conditions, such as heating or the addition of a non-nucleophilic base like triethylamine (TEA) to facilitate the reaction.[1][2]

Q3: My reaction is very slow. How can I speed it up?

To accelerate a slow reaction, you can try several approaches:

  • Increase the temperature: Gently heating the reaction mixture can significantly increase the reaction rate.[1] Microwave irradiation can also be a very effective method for overcoming activation barriers, especially in cases of steric hindrance.[1]

  • Use a catalyst: For certain reactions, a catalyst can be beneficial. For instance, in syntheses from primary amines and carbon disulfide (CS₂), a reusable ZnO/Al₂O₃ composite has been shown to be effective.[3][4]

  • Increase concentration: Running the reaction at a higher concentration can also increase the rate. However, be mindful of potential solubility issues or exothermic reactions.

Q4: How do I monitor the progress of my thiourea synthesis?

Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.[1][3] You can spot the reaction mixture alongside your starting materials (amine and isothiocyanate) on a TLC plate. The disappearance of the limiting reagent and the appearance of a new spot corresponding to the thiourea product indicate the reaction is proceeding. Staining with potassium permanganate or using a UV lamp can help visualize the spots.

Q5: What are the characteristic spectroscopic signatures of a thiourea derivative?

  • ¹³C NMR: The thiocarbonyl (C=S) carbon typically appears in the range of 178 to 184 ppm.[5] This is a key diagnostic peak.

  • ¹H NMR: The N-H protons of the thiourea moiety give characteristic broad singlet signals.[5] Their chemical shift can vary depending on the substituents and the solvent used.

  • FT-IR: Look for characteristic stretching vibrations for the N-H bonds (around 3100-3400 cm⁻¹) and the C=S bond (around 1300-1400 cm⁻¹).

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of your synthesized compound.[5]

Troubleshooting Guide: Deeper Dives into Common Pitfalls

This section provides more detailed troubleshooting for complex issues you might face during your synthesis.

Problem 1: Low Yield in Thiourea Synthesis from Isothiocyanate and Amine

Low yields are a frequent frustration in organic synthesis. The following guide will help you diagnose and solve the underlying issues.

Q: I am consistently getting low yields in my reaction. What are the potential causes and how can I address them?

A: Low yields in this reaction can often be traced back to three main culprits: the stability of the isothiocyanate, steric hindrance between the reactants, or the low nucleophilicity of the amine.[1]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_itc Assess Isothiocyanate Stability start->check_itc check_sterics Evaluate Steric Hindrance start->check_sterics check_amine Assess Amine Nucleophilicity start->check_amine solution_itc Use fresh/purified isothiocyanate. Store properly (cool, dark, dry). Consider in-situ generation. check_itc->solution_itc Degradation suspected solution_sterics Increase reaction temperature. Prolong reaction time. Use microwave irradiation. check_sterics->solution_sterics Bulky groups present solution_amine Add a non-nucleophilic base (e.g., TEA). Use a more forcing solvent (e.g., DMF, DMSO). Consider an alternative synthetic route. check_amine->solution_amine Weakly nucleophilic amine (e.g., anilines with EWG)

Caption: Troubleshooting workflow for low yield in thiourea synthesis.

Detailed Solutions:

Potential Cause Recommended Solution Causality and Expected Outcome
Degradation of Isothiocyanate Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. Consider in-situ generation of the isothiocyanate.[1]Isothiocyanates are susceptible to hydrolysis and polymerization. Using fresh reagent ensures a higher concentration of the active electrophile, leading to improved yield and reduced side products from decomposition.[6]
Steric Hindrance Increase the reaction temperature or prolong the reaction time. The use of microwave irradiation can also be effective in overcoming steric barriers.[1]Bulky substituents on either the amine or the isothiocyanate can slow down the reaction rate by sterically hindering the approach of the nucleophile. Higher temperatures provide the necessary energy to overcome this activation barrier, increasing the conversion to the desired thiourea product.
Low Amine Nucleophilicity Add a non-nucleophilic base, such as triethylamine (TEA), to activate the amine. For very weakly nucleophilic amines, consider a different synthetic route, such as using thiophosgene (with extreme caution due to its toxicity).[2][3]Electron-withdrawing groups on the amine reduce its nucleophilicity. A base can deprotonate the amine, increasing its electron density and making it a more potent nucleophile. This will enhance the reaction rate and improve the yield.
Problem 2: Formation of Symmetrical Thiourea as a Side Product

When synthesizing an unsymmetrical thiourea, the formation of a symmetrical byproduct can be a significant issue, complicating purification and reducing the yield of the desired product.

Q: I am trying to synthesize an unsymmetrical thiourea from an amine and carbon disulfide, but I am only isolating the symmetrical thiourea. Why is this happening?

A: This is a common pitfall when using the carbon disulfide method for unsymmetrical thioureas. The reaction proceeds through a dithiocarbamate intermediate, which can then eliminate to form an in-situ generated isothiocyanate.[7] If this intermediate isothiocyanate reacts with the starting amine before the second, different amine is added, it will form the symmetrical thiourea.[1]

Logical Steps for Mitigating Symmetrical Thiourea Formation

symmetrical_thiourea_mitigation start Symmetrical Thiourea Side Product Observed cause In-situ generated isothiocyanate reacts with starting amine. start->cause solution Employ a Two-Step, One-Pot Method cause->solution step1 Step 1: Complete formation of the isothiocyanate from the first amine. solution->step1 step2 Step 2: Add the second, different amine to the reaction mixture. solution->step2 outcome Preferential formation of the desired unsymmetrical thiourea. step2->outcome

Caption: Logical steps for identifying and mitigating common side reactions.

Experimental Protocol: Two-Step, One-Pot Synthesis of Unsymmetrical Thioureas

  • Step 1: Formation of the Isothiocyanate Intermediate:

    • Dissolve the first amine (1.0 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) in a suitable aprotic solvent (e.g., THF, DCM) under an inert atmosphere.

    • Cool the solution in an ice bath and add carbon disulfide (1.1 equivalents) dropwise.

    • Stir the reaction at room temperature and monitor by TLC until the starting amine is consumed.

    • At this stage, a desulfurizing agent like tosyl chloride can be added to facilitate the formation of the isothiocyanate.[8]

  • Step 2: Addition of the Second Amine:

    • Once the formation of the isothiocyanate is confirmed (or assumed to be complete), add the second amine (1.0 equivalent) to the reaction mixture.

    • Continue stirring at room temperature or with gentle heating and monitor the reaction by TLC until the isothiocyanate intermediate is consumed.

    • Proceed with the standard workup and purification procedures.

Problem 3: Purification Challenges

Purification of thiourea derivatives can sometimes be challenging due to their polarity and potential for hydrogen bonding.

Q: I'm having trouble purifying my thiourea derivative. What are the best methods?

A: The choice of purification method depends on the physical properties of your compound and the nature of the impurities.

Purification Method When to Use Tips and Considerations
Recrystallization When the product is a solid and there is a suitable solvent in which the product has high solubility at high temperature and low solubility at room temperature.Ethanol, acetone, and DMF-EtOH-H₂O mixtures are commonly used solvents.[1][9] This is often the most effective method for obtaining highly pure crystalline material.
Column Chromatography For non-crystalline products or when recrystallization is ineffective in removing impurities with similar solubility.Silica gel is the most common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent can be gradually increased to elute the desired compound.
Acid-Base Extraction If the product and impurities have different acid-base properties.Thioureas are weakly basic and can sometimes be protonated with a strong acid. This can be useful for separating them from non-basic impurities. However, be cautious as some thioureas can be acid-sensitive.
Washing/Precipitation When the product precipitates from the reaction mixture or to remove highly soluble or insoluble impurities.[5][10]The crude product can be washed with a solvent in which the impurities are soluble but the product is not. For example, washing with hexane can remove excess isothiocyanate.[5]

Experimental Protocols

General Protocol for the Synthesis of a Symmetrical N,N'-Disubstituted Thiourea from an Amine and Carbon Disulfide

  • Dissolve the amine (2.0 equivalents) in a suitable solvent such as ethanol or an aqueous medium.[1] If using an aqueous medium, a base like sodium hydroxide can be added.[1]

  • Add carbon disulfide (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.[1]

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.[1]

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[1]

General Protocol for the Synthesis of an N,N'-Disubstituted Thiourea from an Amine and an Isothiocyanate

  • Dissolve the amine (1.0 equivalent) in an aprotic solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile) in a round-bottom flask under an inert atmosphere.[1]

  • Add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.[1]

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, it can be gently heated.[1]

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure.[1]

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[1]

References

  • Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Publishing. Available at: [Link]

  • Mechanochemical synthesis of thioureas, ureas and guanidines - PMC - PubMed Central. Available at: [Link]

  • Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis - MDPI. Available at: [Link]

  • Synthesis and Activity of Novel Acylthiourea with Hydantoin - MDPI. Available at: [Link]

  • Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies - MDPI. Available at: [Link]

  • 1 H-NMR spectra of the thiourea derivatives. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • How can I purify my bis thiourea compound? - ResearchGate. Available at: [Link]

  • Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3 - ACS Publications. Available at: [Link]

  • The stability and reactivity of isothiocyanates and the plausible behavior of their dithiocarbamate- and thiourea-conjugates - ResearchGate. Available at: [Link]

  • Thiourea synthesis by thioacylation - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3 | Organic Letters - ACS Publications. Available at: [Link]

  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - NIH. Available at: [Link]

  • Is it possible to prepare Thiourea from urea? If is what is the process? - Quora. Available at: [Link]

  • Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates Original Artic - TSI Journals. Available at: [Link]

  • How anyone have experience with reacting amines with phenyl isothiocyanate? - Reddit. Available at: [Link]

  • Optimization of the reaction conditions for the synthesis of thiourea glycoporphyrin 7. - ResearchGate. Available at: [Link]

  • Novel acyl thiourea derivatives: Synthesis, antifungal activity, gene toxicity, drug‐like and molecular docking screening - ResearchGate. Available at: [Link]

  • (PDF) Matrix and ab initio infrared spectra of thiourea and thiourea-d4 - ResearchGate. Available at: [Link]

  • SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION - Malaysian Journal of Analytical Sciences. Available at: [Link]

  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC. Available at: [Link]

  • Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - MDPI. Available at: [Link]

  • Problem with my thiourea synthesis : r/Chempros - Reddit. Available at: [Link]

  • Thiourea-Based Receptors for Anion Recognition and Signaling | ACS Omega. Available at: [Link]

  • (PDF) Convenient Synthesis of Unsymmetrical N,N′-disubstituted Thioureas in Water. Available at: [Link]

  • organic chemistry - Reaction of urea and thiourea with nitrous acid - Chemistry Stack Exchange. Available at: [Link]

  • Synthesis and SAR Studies of Acyl-Thiourea Platinum(II) Complexes Yield Analogs with Dual-Stage Antiplasmodium Activity - NIH. Available at: [Link]

  • (PDF) Synthesis and characterization of thiourea - ResearchGate. Available at: [Link]

  • Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. - ResearchGate. Available at: [Link]

  • The production technology of synthesizing thiourea by urea method - Google Patents.
  • Isothiocyanate synthesis - Organic Chemistry Portal. Available at: [Link]

  • A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC - NIH. Available at: [Link]

  • Synthesis of Thiourea and Urea Organocatalysts by Opioids - DORAS | DCU Research Repository. Available at: [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. Available at: [Link]

  • Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - MDPI. Available at: [Link]

  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review - Semantic Scholar. Available at: [Link]

  • Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis - ResearchGate. Available at: [Link]

  • Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv. Available at: [Link]

  • Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - PubMed. Available at: [Link]

  • A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

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Technical Support Center: A Guide to Scaling the Synthesis of N-isopropyl-N'-phenylthiourea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-isopropyl-N'-phenylthiourea. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to a larger, pilot-plant, or manufacturing scale. We will move beyond simple procedural steps to address the critical challenges of scalability, focusing on reaction kinetics, thermodynamics, and purification strategies. Our goal is to provide you with the foresight needed to anticipate and solve problems before they impact your yield, purity, and safety at scale.

Section 1: Reaction Fundamentals and Mechanism

The synthesis of N-isopropyl-N'-phenylthiourea is fundamentally a nucleophilic addition reaction. It is a robust and typically high-yielding transformation where the lone pair of electrons on the nitrogen atom of isopropylamine attacks the electrophilic carbon atom of the isothiocyanate group in phenyl isothiocyanate.[1][2]

The reaction is generally considered straightforward and proceeds readily under mild conditions.[3] However, understanding the mechanism is crucial for troubleshooting. The formation of the C-N bond is rapid and highly exothermic. While this exotherm is easily dissipated in a lab-scale flask, it can create significant challenges in a large reactor, leading to potential side reactions or a runaway reaction if not properly managed.

ReactionMechanism Reactants Phenyl Isothiocyanate + Isopropylamine TransitionState Transition State (Nucleophilic Attack) Reactants->TransitionState Lone pair on Nitrogen attacks Carbonyl Carbon Product N-isopropyl-N'-phenylthiourea TransitionState->Product Proton Transfer

Caption: Nucleophilic addition mechanism for thiourea formation.

Section 2: Synthesis Protocols: From Bench to Scale

The following protocols provide a comparison between a standard lab-scale synthesis and a scaled-up approach, highlighting the critical modifications required.

Protocol 1: Laboratory-Scale Synthesis (10 g Scale)
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenyl isothiocyanate (10.0 g, 74.0 mmol, 1.0 eq.) in 100 mL of anhydrous dichloromethane (DCM).[4]

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: Add isopropylamine (5.2 g, 88.8 mmol, 1.2 eq.) dropwise to the stirred solution over 15 minutes. Monitor the internal temperature to ensure it does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the phenyl isothiocyanate spot is no longer visible.[5]

  • Workup & Isolation: Reduce the solvent volume by approximately half using a rotary evaporator. Add 100 mL of n-heptane to precipitate the product. Stir for 30 minutes, then collect the white solid by vacuum filtration. Wash the solid with cold n-heptane and dry in a vacuum oven.[2]

Protocol 2: Scaled-Up Synthesis (500 g Scale)
  • Setup: Equip a 10 L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, and a pressure-equalizing dropping funnel. Charge the reactor with phenyl isothiocyanate (500 g, 3.70 mol, 1.0 eq.) and 4.0 L of ethyl acetate.

  • Cooling: Circulate a coolant through the reactor jacket to bring the internal temperature to 0-5 °C. Ethyl acetate is often preferred over DCM at scale due to its higher boiling point and more favorable environmental profile.

  • Reagent Addition: Add isopropylamine (260 g, 4.44 mol, 1.2 eq.) via the dropping funnel at a controlled rate to maintain the internal temperature between 5-10 °C. This addition may take 1-2 hours. Causality: A slow, controlled addition is the primary method for managing the reaction exotherm at scale. This prevents the formation of localized hot spots that can lead to impurity formation.

  • Reaction: Once the addition is complete, maintain the batch at 5-10 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: At this scale, samples can be carefully taken for offline analysis (e.g., HPLC) to confirm reaction completion.

  • Workup & Isolation: Cool the reactor to 0-5 °C and stir for 2-3 hours to maximize crystallization. The product should precipitate directly from the ethyl acetate. Collect the solid product by filtration using a large Büchner funnel or a filter press. Wash the filter cake with 1 L of cold ethyl acetate. Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved. Causality: Crystallization directly from the reaction solvent is far more efficient for large quantities than performing a solvent swap and anti-solvent precipitation.

Data Summary: Lab-Scale vs. Scaled-Up Synthesis
ParameterLab-Scale (10 g)Scaled-Up (500 g)Rationale for Change
Reactor 250 mL Round-Bottom Flask10 L Jacketed ReactorProvides precise temperature control and efficient mixing for larger volumes.
Stirring Magnetic StirrerMechanical Overhead StirrerEnsures homogeneity in a larger, more viscous reaction mass.
Solvent Dichloromethane (DCM)Ethyl AcetateHigher boiling point, better safety profile, allows for direct crystallization.
Addition Time ~15 minutes1-2 hoursCritical for managing the significant exotherm produced at scale.
Workup Solvent Swap & PrecipitationDirect Crystallization & CoolingMore time and resource-efficient for isolating large quantities of product.
Typical Yield 90-98%92-97%Yield should remain high if the process is properly controlled.
Purity (Crude) >98% (by NMR)>99% (by HPLC)Slower crystallization at scale often leads to higher initial purity.

Section 3: Troubleshooting Guide for Scale-Up

Q1: The reaction temperature is spiking above 15°C during the isopropylamine addition, even with the cooling jacket at its lowest setting. What should I do?

  • Immediate Action: Immediately stop the addition of isopropylamine. The exotherm will quickly subside once the limiting reagent is no longer being introduced.

  • Root Cause Analysis: This indicates that the rate of heat generation is exceeding the heat removal capacity of your reactor system. This can be due to:

    • Addition Rate is Too High: The most common cause. You are adding the amine faster than the reactor can dissipate the heat.

    • Insufficient Cooling: The cooling system may be underpowered for the scale of the reaction, or the heat transfer across the reactor wall is inefficient.

    • Concentration is Too High: A more concentrated reaction mixture will generate more heat per unit volume.

  • Solutions:

    • Reduce Addition Rate: This is the simplest and most effective solution.

    • Dilute the Reaction: Add more solvent to increase the thermal mass of the system, which will help absorb the heat generated.

    • Pre-cool the Amine: Adding the isopropylamine as a solution in a portion of the reaction solvent, pre-cooled to 0°C, can help manage the initial exotherm.

Q2: After scaling up, my final product is off-white or yellowish, whereas it was pure white at the lab scale. What causes this discoloration?

  • Root Cause Analysis: Color formation is often a sign of impurity generation, which can be caused by thermal decomposition or side reactions. If your reaction experienced temperature spikes (see Q1), localized overheating could have degraded a small portion of the phenyl isothiocyanate or the product itself. The stability of the isothiocyanate starting material is a key factor.[5]

  • Solutions:

    • Strict Temperature Control: Ensure your internal temperature never exceeds the validated limit (e.g., 10-15°C) during addition.

    • Check Starting Material Quality: Use freshly opened or purified phenyl isothiocyanate. Older material can contain colored impurities.[5]

    • Inert Atmosphere: While not always necessary, performing the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions, especially if the reaction is run for an extended period.

    • Purification: The color can often be removed by performing a re-crystallization from a suitable solvent like isopropanol or ethanol/water.

Q3: The product is not precipitating cleanly from the solvent. Instead, I'm getting a sticky oil. How can I induce proper crystallization?

  • Root Cause Analysis: "Oiling out" occurs when the product separates from the solution at a temperature above its melting point or when its solubility in the solvent/anti-solvent mixture is too high for nucleation to occur effectively.

  • Solutions:

    • Slower Cooling: Crash-cooling a saturated solution is a common cause of oiling out. Implement a slow, controlled cooling ramp (e.g., 5-10°C per hour) to give the molecules time to arrange into a crystal lattice.

    • Seeding: Add a few small crystals of pure N-isopropyl-N'-phenylthiourea to the solution once it is saturated. These seed crystals provide a template for crystal growth to begin.

    • Solvent System Optimization: Your solvent/anti-solvent ratio may need to be adjusted. If using ethyl acetate, ensure it is sufficiently concentrated before cooling. If using an anti-solvent like heptane, try adding it more slowly while vigorously stirring.

    • Agitation: Ensure the mixture is being stirred effectively during crystallization. Gentle, consistent agitation helps maintain a uniform concentration and temperature, promoting even crystal growth.

Section 4: Scale-Up Workflow and Decision Logic

This diagram outlines the logical progression and key decision points when scaling the synthesis.

ScaleUpWorkflow Scale-Up Decision Workflow Start Lab-Scale Synthesis (1-10g) Safety Hazard & Risk Analysis (Exotherm, Reagent Toxicity) Start->Safety Pilot Pilot Scale-Up Plan (100-500g) Safety->Pilot Equip Select Reactor & Peripherals (Jacketed, Mechanical Stirrer) Pilot->Equip Execute Execute Batch (Controlled Addition & Cooling) Equip->Execute Monitor In-Process Monitoring (Temp, HPLC/TLC) Execute->Monitor TempCheck Temperature Stable? Monitor->TempCheck CompleteCheck Reaction Complete? TempCheck->CompleteCheck Yes TroubleshootTemp Adjust Addition Rate or Dilution TempCheck->TroubleshootTemp No Isolation Product Isolation (Crystallization, Filtration) CompleteCheck->Isolation Yes TroubleshootComplete Extend Reaction Time or Re-evaluate Stoichiometry CompleteCheck->TroubleshootComplete No CrystalCheck Clean Crystallization? Isolation->CrystalCheck Analysis Final Product Analysis (Purity, Yield, Residual Solvent) CrystalCheck->Analysis Yes TroubleshootCrystal Optimize Cooling Rate, Add Seed Crystals CrystalCheck->TroubleshootCrystal No (Oiling Out) End Process Validated Analysis->End TroubleshootTemp->Execute TroubleshootComplete->Monitor TroubleshootCrystal->Isolation

Caption: Logical workflow for scaling N-isopropyl-N'-phenylthiourea synthesis.

Section 5: Frequently Asked Questions (FAQs)

FAQ 1: Is it necessary to use an excess of isopropylamine? Yes, it is advisable to use a slight excess (1.1 to 1.2 equivalents) of isopropylamine. Isopropylamine is a volatile compound (boiling point: 32.4 °C), and some material loss due to evaporation is possible, even at reduced temperatures. Using a slight excess ensures that the more expensive phenyl isothiocyanate is fully consumed, which simplifies purification.

FAQ 2: Can this reaction be performed without a solvent? While technically possible, it is highly discouraged, especially at scale. A solvent serves several critical functions: it acts as a heat sink to help control the exotherm, it ensures the reactants can mix efficiently, and it facilitates product handling and purification. Running the reaction neat would be extremely difficult to control and would likely result in a solid mass that is impossible to stir or transfer.

FAQ 3: What are the primary safety concerns for this process at scale? The three primary safety concerns are:

  • Phenyl Isothiocyanate: It is a lachrymator and is toxic. Handle in a well-ventilated area (e.g., fume hood or ventilated enclosure) using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Isopropylamine: It is a volatile, flammable liquid with a strong odor. Ensure there are no ignition sources nearby and that the reactor is properly grounded.

  • Reaction Exotherm: As detailed above, a thermal runaway is a serious risk. A robust and reliable cooling system, combined with slow, controlled addition, is essential for safe operation.

FAQ 4: My final product purity is only 95% after filtration. What is the best way to upgrade its purity? The most effective method for purification at scale is re-crystallization. A good starting point is to dissolve the crude product in a minimal amount of a hot solvent in which it is very soluble (e.g., isopropanol or acetone) and then either cool it slowly or add a cold anti-solvent (e.g., water or heptane) to induce crystallization. The impurities will ideally remain in the mother liquor, and the pure product can be isolated by filtration.

References

  • BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimizing Thiourea Synthesis. BenchChem Technical Support.
  • ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines. [Link]

  • BenchChem. (2025). Application Notes and Protocols: N-(1-methylpropyl)-N'-phenyl-thiourea in Organic Synthesis. BenchChem Technical Support.
  • Google Patents. (n.d.). RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis.

Sources

"Thiourea, N-(1-methylethyl)-N'-phenyl-" storage and handling best practices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides best practices for the storage and handling of Thiourea, N-(1-methylethyl)-N'-phenyl- (CAS No. 15093-36-4). As a Senior Application Scientist, my objective is to synthesize established safety protocols with practical, field-proven insights to ensure both experimental integrity and user safety. The information herein is structured to address common questions and troubleshooting scenarios encountered by researchers and drug development professionals.

A Note on Scientific Prudence: Comprehensive toxicological data for Thiourea, N-(1-methylethyl)-N'-phenyl- is not widely available. However, its structural similarity to other substituted thiourea compounds, such as N-Phenylthiourea (PTU)—a compound with known high acute toxicity—necessitates a cautious approach.[1][2] The protocols described in this guide are therefore grounded in the precautionary principle, treating the substance with the high degree of care required for chemicals of unknown but potential hazard.

Part 1: Chemical Profile & Hazard Assessment

This section addresses the fundamental properties and potential hazards of the compound.

FAQ: What is Thiourea, N-(1-methylethyl)-N'-phenyl- and what are its key properties?

Thiourea, N-(1-methylethyl)-N'-phenyl-, also known as N-Isopropyl-N'-phenylthiourea, is a substituted thiourea derivative.[3] Understanding its physical properties is the first step in safe handling.

Causality: The melting point indicates it is a solid at room temperature, while the boiling point and calculated water solubility suggest how it will behave under various experimental conditions. Low water solubility, for instance, has implications for spill cleanup and solution preparation.[3]

PropertyValueSource
CAS Number 15093-36-4Cheméo[3]
Molecular Formula C₁₀H₁₄N₂SChemsrc[4]
Molecular Weight 194.30 g/mol Cheméo[3]
Appearance Solid (assumed based on melting point)N/A
Melting Point 98-100ºCChemsrc[4]
Boiling Point 275.8ºC at 760 mmHgChemsrc[4]
Density 1.125 g/cm³Chemsrc[4]
logP (Octanol/Water) 2.381 (Calculated)Cheméo[3]
Water Solubility -3.38 (log10 mol/L, Calculated)Cheméo[3]

Part 2: Storage & Stability

Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations.

FAQ: What are the optimal storage conditions for this compound?

Store the container tightly closed in a dry, cool, and well-ventilated place.[5][6] The recommended storage temperature is typically between 15–25 °C unless otherwise specified by the supplier.[6]

Causality: Storing in a cool, dry environment minimizes the risk of thermal degradation and hydrolysis. A tightly sealed container prevents absorption of atmospheric moisture, which could compromise the compound's purity. Proper ventilation is a general safety measure to prevent the accumulation of any potential vapors or dusts in the storage area.[7]

FAQ: What substances are incompatible with Thiourea, N-(1-methylethyl)-N'-phenyl-?

Avoid storage with strong oxidizing agents, acids, and strong bases.[2][8]

Causality: Thiourea derivatives can react exothermically or produce hazardous products upon contact with strong oxidizers. Strong acids or bases can catalyze decomposition. Keeping these substances separate is a fundamental principle of chemical safety to prevent accidental reactions.

Part 3: Safe Handling & Personal Protective Equipment (PPE)

This section provides a troubleshooting guide for common handling procedures.

Troubleshooting: How can I prevent exposure while weighing and handling the solid compound?

Issue: Weighing and transferring powdered solids can generate airborne particulates, creating an inhalation risk.

Solution:

  • Engineering Controls: Always handle the solid form of this chemical within a certified chemical fume hood or a powder containment hood (ventilated balance enclosure).[9] This is the most effective way to control exposure at the source.

  • Work Practices: Use non-sparking tools, such as spatulas made of appropriate plastic or non-sparking metal, to handle the material.[5] Avoid actions that create dust clouds, such as dropping material from a height or rapid, jerky movements.

  • Personal Protective Equipment (PPE): Always wear the appropriate PPE as detailed in the table and workflow diagram below.

PPE CategorySpecificationRationale
Hand Protection Wear suitable chemical-resistant gloves (e.g., Nitrile).[6] Double-gloving is recommended.[9]Protects against direct skin contact. Change gloves immediately if contamination is suspected.[9]
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.[5]Prevents airborne particles from entering the eyes.
Body Protection Wear a lab coat, long pants, and closed-toe shoes.[9]Protects skin from accidental spills and contamination.
Respiratory Protection Not typically required if handled within a fume hood. If dusts are generated outside of a hood, a full-face respirator with appropriate particulate filters (e.g., P3) should be used.[5][10]Protects against inhalation of hazardous particulates.
Experimental Workflow: PPE Donning & Doffing

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) don1 1. Lab Coat don2 2. Gloves (First Pair) don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves (Second Pair) don3->don4 work Perform Experiment don4->work doff1 1. Outer Gloves doff2 2. Goggles / Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Inner Gloves doff3->doff4 exit_lab Exit Lab doff4->exit_lab start Start enter_lab Enter Lab start->enter_lab enter_lab->don1 work->doff1 end End exit_lab->end

Caption: Workflow for correct donning and doffing of PPE.

Part 4: Emergency Procedures & Troubleshooting

This section provides clear, actionable steps for emergency situations.

Troubleshooting: What should I do in case of a chemical spill?

Issue: An accidental spill has occurred in the lab.

Solution: The response depends on the size and nature of the spill. Follow this decision tree.

Spill_Response cluster_assessment Initial Assessment cluster_major Major Spill Response cluster_minor Minor Spill Response spill Spill Occurs! q1 Is the spill large (>1L), uncontrolled, or are you unequipped/untrained? spill->q1 major1 Alert personnel and evacuate the area q1->major1 Yes minor1 Alert others in the immediate area q1->minor1 No major2 Call emergency services (e.g., EHS, 911) major1->major2 major3 Close doors and prevent entry major2->major3 report Report incident to supervisor and EHS major3->report minor2 Don appropriate PPE (double gloves, goggles, lab coat, respirator if needed) minor1->minor2 minor3 Cover spill with inert absorbent material (e.g., vermiculite, sand) minor2->minor3 minor4 Carefully sweep/scoop material into a labeled hazardous waste container minor3->minor4 minor5 Clean spill area with soap and water minor4->minor5 minor6 Dispose of all contaminated materials as hazardous waste minor5->minor6 minor6->report

Caption: Decision tree for responding to a chemical spill.

Self-Validating Protocol: This workflow ensures safety by first requiring an assessment of the situation's severity.[11] For minor spills, the step-by-step process of containment, absorption, collection, and decontamination ensures the hazard is thoroughly neutralized and removed.[1][12][13] All paths conclude with reporting the incident, which is crucial for safety program improvement and regulatory compliance.

FAQ: What are the first-aid measures in case of exposure?

Immediate and correct first aid can significantly reduce potential harm.

  • Inhalation: Move the victim into fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][14]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][9] Seek medical advice if irritation or a rash occurs.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[14] Rinse mouth with water.[5] Immediately call a poison center or doctor.[1][2]

Causality: The goal of first aid is to mitigate exposure. Rinsing with copious amounts of water dilutes and removes the chemical from skin and eyes. Moving to fresh air removes the person from the source of inhalation exposure. Inducing vomiting is avoided as it can cause further damage to the esophagus. Prompt medical attention is critical in all exposure scenarios.

Part 5: Disposal

FAQ: How should I dispose of waste containing Thiourea, N-(1-methylethyl)-N'-phenyl-?

All waste, including the pure compound, contaminated materials (like paper towels, gloves), and solutions, must be treated as hazardous waste.

  • Collection: Collect waste in a suitable, clearly labeled, and closed container.[1][5] Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Thiourea, N-(1-methylethyl)-N'-phenyl-".

  • Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department.[1][2] Do not pour down the drain or dispose of in regular trash.[5][15]

Causality: Strict waste management protocols prevent environmental contamination and ensure compliance with regulations. Improper disposal can lead to the release of harmful substances into waterways or soil and poses a risk to public health.[6]

References

  • Safety Data Sheet: Thiourea. Carl ROTH. [Link]

  • Safety Data Sheet: Thiourea (extra pure). Carl ROTH. [Link]

  • Hazard Summary: Phenylthiourea. NJ.gov. [Link]

  • SOP - Phenylthiourea. Biology and Wildlife STANDARD OPERATING PROCEDURE. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. CUNY. [Link]

  • Chemical spill cleanup procedures. J&K Scientific LLC. [Link]

  • N PHENYL THIOUREA. RXSOl GROUP. [Link]

  • Standard Operating Procedure for Custodial Chemical Spill Cleanup. Environmental Health & Safety, University of New Mexico. [Link]

  • Thiourea,N-(1-methylethyl)-N'-phenyl- | CAS#:15093-36-4. Chemsrc. [Link]

  • Chemical Properties of Thiourea, N-(1-methylethyl)-N'-phenyl- (CAS 15093-36-4). Cheméo. [Link]

  • SOP PHENYLTHIOUREA. Amherst College Environmental Health & Safety. [Link]

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Technical Support Center: Managing the Thermal Stability of N-isopropyl-N'-phenylthiourea

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for N-isopropyl-N'-phenylthiourea. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this compound in their experiments. Given the pivotal role of thiourea derivatives in modern synthesis and pharmacology, understanding and managing the thermal stability of your reagents is paramount to ensuring experimental reproducibility, integrity, and safety.[1][2][3]

This guide provides in-depth, experience-driven advice in a direct question-and-answer format, supplemented with detailed protocols and troubleshooting workflows.

Section 1: Frequently Asked Questions (FAQs) - Core Knowledge

This section addresses the most common initial queries regarding the handling and stability of N-isopropyl-N'-phenylthiourea.

Q1: What is N-isopropyl-N'-phenylthiourea, and why is its thermal stability a critical parameter?

N-isopropyl-N'-phenylthiourea is an N,N'-disubstituted thiourea derivative. Like many compounds in this class, it serves as a versatile building block in organic synthesis and is investigated for a wide range of biological activities.[1][2] The thiourea backbone (S=C(N)₂) is known to be reactive and can exist in tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms, a balance that can be influenced by its environment.[1]

Thermal stability is critical for several reasons:

  • Experimental Integrity: Undetected decomposition can lead to the introduction of impurities, altering reaction kinetics, final product yields, and, most critically, bioassay results.

  • Safety: Thermal decomposition can sometimes lead to the evolution of toxic gases or the formation of hazardous byproducts. While specific data for this compound is not publicly available, related compounds like N-Phenylthiourea are classified as highly toxic.[4][5]

Q2: I cannot find a specific decomposition temperature for my batch of N-isopropyl-N'-phenylthiourea. How can I determine it?

It is common for highly specific or novel derivatives to lack extensive physical chemistry data in the literature. The most reliable method to determine the thermal stability profile of your specific batch is to perform Thermogravimetric Analysis (TGA) .

TGA will provide the onset temperature of decomposition (Tonset) , which is the most critical value for practical applications. This is the temperature at which the material starts to lose mass due to decomposition. For context, the related compound N-Phenylthiourea has a melting point of around 145-155°C, and decomposition may begin at or near this temperature.[6][7][8][9] A detailed protocol for conducting TGA is provided in Section 4.1 .

Q3: What are the primary physical signs of decomposition I should watch for?

While analytical instrumentation provides definitive proof, visual inspection can offer early warnings. Look for:

  • Discoloration: A change from a white or off-white crystalline solid to yellow or brown hues often indicates degradation.

  • Change in Melting Point: A melting point that is significantly lower than the literature value for a related compound or a very broad melting range suggests the presence of impurities, potentially from decomposition.

  • Poor Solubility: If a previously soluble batch becomes difficult to dissolve, it may indicate the formation of insoluble polymeric byproducts.

  • Off-gassing or Odor: The evolution of gases or a change in odor (e.g., sulfurous smells) upon gentle heating is a clear sign of active decomposition.

Q4: What are the likely byproducts of thermal decomposition?

Based on the structure of N-isopropyl-N'-phenylthiourea, decomposition can be postulated to occur via several pathways, leading to a mixture of products. The exact composition will depend on the atmosphere (inert vs. oxidative) and temperature.

  • Desulfurization: A common degradation pathway for thioureas is the loss of sulfur to form the corresponding carbodiimide (N-isopropyl-N'-phenylcarbodiimide) and hydrogen sulfide (H₂S).[10]

  • Fragmentation: The isopropyl or phenyl groups can cleave. Cleavage of the isopropyl group could lead to the formation of propene and N-phenylthiourea.

  • Core Breakdown: At higher temperatures, the entire thiourea core can fragment, potentially releasing isothiocyanates (phenyl isothiocyanate, isopropyl isothiocyanate) and amines (aniline, isopropylamine).

A protocol for identifying these potential byproducts using Gas Chromatography-Mass Spectrometry (GC-MS) is provided in Section 4.3 .

Q5: How should I properly store this compound to minimize degradation?

To ensure long-term stability, proper storage is essential.

  • Temperature: Store in a cool environment, preferably refrigerated and protected from temperature fluctuations.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using amber vials or storing in a dark location.

  • Moisture: Keep in a tightly sealed container with a desiccant, as thiourea derivatives can be susceptible to hydrolysis.[1]

Section 2: Troubleshooting Guide

This table addresses common experimental problems that may be linked to the thermal instability of N-isopropyl-N'-phenylthiourea.

Observed Problem Potential Root Cause (Thermal Stability Related) Recommended Action & Troubleshooting Steps
Inconsistent or non-reproducible bioassay results. The compound is degrading during sample preparation, especially if heating is used to achieve dissolution in assay media.1. Prepare solutions fresh for every experiment. 2. Avoid heating. Use sonication or vortexing at room temperature. 3. If heating is unavoidable, determine the Tonset via TGA and stay well below it. 4. Validation: Analyze the compound's purity in the final assay buffer via HPLC (Protocol 4.2 ) before and after the incubation period to check for degradation.
Reaction yield is low or the product is impure. The compound decomposes under the reaction conditions (e.g., high temperature, prolonged reflux).1. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. Monitor the reaction by TLC or LC-MS to check for the appearance of degradation products alongside the desired product. 3. Ensure all reagents and solvents are anhydrous, as moisture can catalyze decomposition.[1]
The solid material has changed color (e.g., yellowed) over time. Slow decomposition due to improper storage (exposure to air, light, or heat).1. Do not use the material for sensitive applications. 2. Re-purify a small amount by recrystallization and confirm its identity and purity (NMR, HPLC, MS). 3. If purification is not feasible, discard the batch and obtain a fresh one. 4. Review and improve storage conditions as outlined in FAQ Q5 .
Melting point is broad and lower than expected. The presence of impurities from synthesis or, more likely, the onset of decomposition occurring at the melting point.1. Use a Differential Scanning Calorimetry (DSC) instrument to get a clear picture of thermal events. DSC can distinguish a melting endotherm from a decomposition exotherm. 2. Confirm the finding with TGA to correlate mass loss with the thermal events seen in DSC.
Section 3: Mechanistic Insights & Postulated Decomposition Pathways

Understanding the potential ways N-isopropyl-N'-phenylthiourea can decompose is key to predicting its behavior and designing stable experimental conditions.

Diagram of Postulated Decomposition Pathways

The following diagram illustrates the primary hypothesized routes of thermal degradation. The actual pathway is often a combination of these and is highly dependent on conditions.

G cluster_main N-isopropyl-N'-phenylthiourea cluster_products Potential Decomposition Products parent C₆H₅-NH-C(=S)-NH-CH(CH₃)₂ prod1 C₆H₅-N=C=N-CH(CH₃)₂ (Carbodiimide) + H₂S parent->prod1 Pathway A Desulfurization prod2 C₆H₅-NH-C(=S)-NH₂ (Phenylthiourea) + Propene parent->prod2 Pathway B Isopropyl Cleavage prod3 C₆H₅-N=C=S (Ph-NCS) + Isopropylamine parent->prod3 Pathway C Core Fragmentation prod4 Oxidized Byproducts (e.g., Urea derivatives, SOx) parent->prod4 Pathway D Oxidation (in air)

Caption: A comprehensive workflow for the characterization and stability testing of N-isopropyl-N'-phenylthiourea.

Section 5: Critical Safety & Handling Protocols

Given the high acute toxicity of the structurally related N-Phenylthiourea, it is imperative to handle N-isopropyl-N'-phenylthiourea with extreme caution. [5][11][12]Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling.

Hazard Category Precautionary Action
Acute Oral Toxicity Fatal if swallowed. [4][5]Do not eat, drink, or smoke when using this product. Wash hands and skin thoroughly after handling. In case of ingestion, rinse mouth and call a poison center or doctor immediately.
Skin Sensitization May cause an allergic skin reaction. [4][5]Avoid breathing dust. Wear protective gloves (nitrile or neoprene), a lab coat, and safety goggles. Work in a well-ventilated area, preferably within a chemical fume hood.
General Handling Use a chemical fume hood for all manipulations of the solid compound (weighing, transferring) to avoid inhalation of dust.
Storage Store locked up in a designated, clearly labeled area, away from incompatible materials like strong oxidizing agents. [12]
Disposal Dispose of waste material and contaminated equipment as hazardous waste in accordance with local, state, and federal regulations.
References
  • Stability of the isolated thiourea S‐oxides (a) and their suggested... ResearchGate. [Link]

  • thiourea derivatives methods: Topics by Science.gov. Science.gov. [Link]

  • Quantitative determination of urea, thiourea, and certain of their substitution products by spectrophotometric techniques. CORE. [Link]

  • Analytical chemistry of thiocarbamides. Semantic Scholar. [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. ResearchGate. [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

  • RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences. [Link]

  • Thiourea Determination for the Precious Metals Leaching Process by Iodate Titration. MDPI. [Link]

  • RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis.
  • MATERIAL SAFETY DATA SHEET. Carolina Biological Supply Company. [Link]

  • CN1962629A - N, N'-diisopropyl thiourea synthesis method.
  • Phenylthiourea | C7H8N2S | CID 676454. PubChem - NIH. [Link]

  • REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. [Link]

  • Synthesis of phenyl thiourea. PrepChem.com. [Link]

  • AND N,N-DI-SUBSTITUTED UREAS AND THIOUREAS FROM SILICON PSEUDOHALIDES. Canadian Science Publishing. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC - PubMed Central. [Link]

  • n-Phenylthiourea, 98% 103-85-5 India. Otto Chemie Pvt. Ltd. [Link]

  • RESEARCH ARTICLE - ASIAN JOURNAL OF SCIENCE AND TECHNOLOGY. [Link]

  • Thermal Decomposition of Isopropyl Nitrate: Kinetics and Products. [Link]

  • Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [Link]

  • (PDF) Thermal decomposition of PNIPAAM: TGA-FTIR analysis. ResearchGate. [Link]

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Technical Support Center: Minimizing Impurities in N-(1-methylethyl)-N'-phenyl-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of N-(1-methylethyl)-N'-phenyl-thiourea (also known as N-Isopropyl-N'-phenylthiourea). This document is designed for researchers, chemists, and drug development professionals to troubleshoot and minimize impurities in the final product, ensuring high purity for downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common and reliable synthetic route for N-(1-methylethyl)-N'-phenyl-thiourea?

The most direct and widely used method is the nucleophilic addition of isopropylamine to phenyl isothiocyanate.[1] This reaction is typically high-yielding and proceeds under mild conditions.

  • Mechanism: The lone pair of electrons on the nitrogen atom of isopropylamine attacks the electrophilic carbon of the isothiocyanate group. This is followed by proton transfer to form the stable thiourea product. The reaction is generally performed in an inert anhydrous solvent like diethyl ether, dichloromethane, or ethyl acetate to prevent side reactions with water.[2]

Here is a workflow diagram illustrating the overall process from synthesis to final analysis.

Caption: General workflow for synthesis, purification, and analysis.

Q2: What are the primary sources of impurities in this synthesis?

Impurities typically arise from three main sources: unreacted starting materials, by-products from side reactions, or degradation of the product. Understanding these sources is the first step in prevention.

Caption: Potential pathways for impurity formation.

Q3: How can I minimize unreacted starting materials in my final product?

Unreacted phenyl isothiocyanate or isopropylamine are common impurities that can be minimized through careful control of reaction conditions.

  • Stoichiometry: The molar ratio of reactants is critical. While a 1:1 ratio is theoretically required, using a slight excess (e.g., 1.05 equivalents) of the more volatile and less expensive isopropylamine can help drive the reaction to completion, ensuring the full consumption of the phenyl isothiocyanate.[2]

  • Reaction Monitoring: Do not assume the reaction is complete after a set time. Monitor its progress using Thin Layer Chromatography (TLC). The reaction is complete when the spot corresponding to the limiting starting material (typically phenyl isothiocyanate) has disappeared.

  • Addition Temperature: The reaction is exothermic. Add the isopropylamine to the phenyl isothiocyanate solution dropwise while cooling the reaction vessel in an ice bath (0-5 °C).[2] This prevents localized heating that could lead to side reactions and ensures a controlled reaction rate.

  • Work-up: After the reaction, a simple wash with a dilute acid (e.g., 1M HCl) can remove any excess basic isopropylamine. Unreacted phenyl isothiocyanate is typically removed during recrystallization.

Q4: What are the likely side-products and how can I prevent their formation?

The most probable side-products are symmetrically substituted thioureas.

  • N,N'-diphenylthiourea: This impurity can form if the phenyl isothiocyanate starting material is contaminated with aniline. Phenyl isothiocyanate can react with this aniline impurity.

    • Prevention: Always use high-purity, freshly opened, or properly stored phenyl isothiocyanate. If the purity is questionable, it can be distilled under reduced pressure before use.

  • N,N'-diisopropylthiourea: While less common in this specific reaction, it could theoretically form under certain conditions.

    • Prevention: Ensuring a homogenous solution and controlled, slow addition of the amine minimizes the chances of localized areas with high amine concentration that could favor side reactions.

  • Phenylurea derivatives: These can form if water is present in the reaction solvent or starting materials. Isothiocyanates can slowly react with water to form an unstable intermediate that decomposes to an amine, which can then react with another isothiocyanate molecule, or the isothiocyanate can react with water to form a urea.

    • Prevention: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[2][3]

Q5: What is the recommended purification method to achieve >99% purity?

Recrystallization is the most effective and common method for purifying N-(1-methylethyl)-N'-phenyl-thiourea, which is a solid at room temperature.[4][5] The principle is to dissolve the crude product in a minimal amount of a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solvent.

Detailed Protocol: Recrystallization
  • Solvent Selection: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For N-substituted thioureas, ethanol, isopropanol, or a mixed solvent system like ethanol/water or hexane/ethyl acetate are often effective.[6] Ethanol is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding the solvent in small portions until the solid just completely dissolves. Adding excess solvent will reduce the final yield.

  • Decolorization (Optional): If the solution is colored, it may be due to highly colored impurities. Add a small amount of activated charcoal to the hot solution and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Rapid cooling can trap impurities in the crystal lattice. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining dissolved impurities.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent. The final product should be a white to off-white crystalline solid.[2]

Q6: Which analytical techniques are best for assessing the purity of my final product?

A combination of techniques should be used to confirm both the identity and purity of the final product.

Technique Purpose Expected Results for Pure N-(1-methylethyl)-N'-phenyl-thiourea
Melting Point Purity AssessmentA sharp melting point in the range of 98-100 °C .[1] A broad or depressed melting point indicates the presence of impurities.
¹H NMR Structure Confirmation & PuritySignals corresponding to aromatic protons (phenyl group), isopropyl protons (methine and methyl), and two distinct N-H protons. The integration of these signals should match the expected proton count. The absence of peaks from starting materials or side-products is crucial.
¹³C NMR Structure ConfirmationA characteristic peak for the thiocarbonyl (C=S) carbon (~180 ppm) along with peaks for the aromatic and isopropyl carbons.
HPLC Purity QuantificationA single major peak with a purity value >99% when analyzed using a suitable method (e.g., C18 column, mobile phase of acetonitrile/water).
Mass Spec (MS) Molecular Weight ConfirmationA molecular ion peak [M+H]⁺ corresponding to the calculated mass (195.0950 g/mol ). The exact mass is 194.0880 g/mol .[1]
Example HPLC Method
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid)
Gradient Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This is a generic starting method and may require optimization.

By methodically addressing each stage of the synthesis and purification process and validating the final product with appropriate analytical techniques, researchers can consistently obtain high-purity N-(1-methylethyl)-N'-phenyl-thiourea, ensuring the reliability and reproducibility of their experimental results.

References
  • BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis.
  • Alfa Chemistry. (n.d.). 1-Isopropyl-3-phenyl-2-thiourea.
  • Dai, C., Zhang, H., Li, R., & Zou, H. (2019). Synthesis and characterization of thiourea. Pol. J. Chem. Technol.
  • BenchChem. (2025). Application Notes and Protocols: N-(1-methylpropyl)-N'-phenyl-thiourea in Organic Synthesis.
  • Dai, C., Zhang, H., Li, R., & Zou, H. (2019). Synthesis and characterization of thiourea.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester Chemistry Department.
  • Annexe Chem Pvt Ltd. (n.d.). Thiourea: Unraveling Its Diverse Applications.
  • Cayman Chemical. (2025). Safety Data Sheet - N-Phenylthiourea.
  • National Institutes of Health. (n.d.). Phenylthiourea. PubChem.
  • Găină, A. M., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - N-Phenylthiourea.
  • Digital Commons @ IWU. (n.d.). Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. Retrieved from Illinois Wesleyan University Digital Commons.
  • PrepChem.com. (n.d.). Synthesis of phenyl thiourea.
  • YouTube. (2023). PHENYLTHIOUREA SYNTHESIS.#ncchem.
  • Jambi, S. M. S. (2019). Characterization and Synthesis of Novel Thiourea Derivatives.
  • Organic Syntheses. (n.d.). Phenyl isothiocyanate.
  • National Institutes of Health. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples.
  • IJCRT.org. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA.
  • Sigma-Aldrich. (n.d.). N-Phenylthiourea.
  • Organic Chemistry Portal. (2013).
  • National Institutes of Health. (2012).
  • Organic Syntheses. (n.d.). α-PHENYLTHIOUREA.
  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from University of Rochester Chemistry Department.
  • Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION.
  • Cayman Chemical. (2022).
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  • Reddit. (2024).
  • MDPI. (n.d.). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry.
  • National Institutes of Health. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors.

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Validation & Comparative

A Comparative Guide to the Biological Activities of N-Alkyl-N'-Phenylthiourea Derivatives: A Case for N-(1-methylethyl)-N'-phenylthiourea

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Thiourea Scaffold in Drug Discovery

Thiourea and its derivatives represent a cornerstone in medicinal chemistry, recognized for their vast structural diversity and a wide spectrum of biological activities.[1] The unique chemical properties of the thiourea moiety, specifically the thione group and two amino groups, enable these compounds to form crucial interactions with various biological targets, including enzymes and cellular receptors.[2] This versatility has led to the development of thiourea derivatives as promising candidates for anticancer, antimicrobial, antiviral, and enzyme inhibitory agents.[1][3] This guide provides a comparative analysis of N-alkyl-N'-phenylthiourea derivatives, with a special focus on the potential of N-(1-methylethyl)-N'-phenylthiourea, by examining the biological performance of its structural analogs.

N-Phenylthiourea: The Progenitor and Its Biological Profile

N-phenylthiourea, the simplest member of the N-arylthiourea family, serves as a crucial reference compound. Its biological activities have been extensively studied, providing a foundation for understanding the contributions of the N-phenylthiourea core to the therapeutic potential of its derivatives.

Enzyme Inhibition: A Potent Tyrosinase Inhibitor

N-phenylthiourea is a well-documented inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[4][5][6] It acts as a competitive inhibitor of the enzymatic oxidation of DOPA (3,4-dihydroxyphenylalanine) with a Ki (inhibition constant) value of 0.21 µM.[1][7] This inhibitory action makes N-phenylthiourea and its derivatives attractive candidates for the development of agents to treat hyperpigmentation disorders and as potential radiosensitizers in melanoma therapy.[4]

Antimicrobial and Anticancer Potential

Beyond enzyme inhibition, N-phenylthiourea has been utilized as a precursor in the synthesis of compounds with notable antibacterial and antifungal properties.[4] While its intrinsic antimicrobial activity is modest, its scaffold is a key component in more complex and potent antimicrobial agents.[8] Furthermore, its ability to sensitize melanoma cells to radiation highlights a potential, albeit indirect, role in cancer therapy.[4]

The Influence of N-Alkyl Substitution: A Comparative Analysis

The introduction of an alkyl substituent on the second nitrogen atom of the thiourea core can significantly modulate the biological activity of N-phenylthiourea derivatives. This alteration in structure can affect the compound's lipophilicity, steric hindrance, and hydrogen-bonding capacity, thereby influencing its interaction with biological targets.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activities of N-alkyl-N'-phenylthiourea derivatives against a variety of cancer cell lines.[2][9][10] For instance, a series of 3-(trifluoromethyl)phenylthiourea analogs have shown high cytotoxicity against human colon and prostate cancer cells, as well as leukemia cell lines, with IC50 values often in the low micromolar range.[2] The data in the table below illustrates the cytotoxic effects of some representative thiourea derivatives.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3,4-dichlorophenylthioureaSW620 (colon cancer)1.5 ± 0.72[2]
4-(trifluoromethyl)phenylthioureaPC3 (prostate cancer)6.9 ± 1.64[2]
N-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-7 (breast cancer)Not specified, but cytotoxic[10][11]
N-benzoyl-3-allylthioureaMCF-7/HER-2 (breast cancer)640[9]

This table presents a selection of data from the literature to illustrate the range of anticancer activity observed in thiourea derivatives. Direct comparison should be made with caution due to variations in experimental conditions.

The mechanism of anticancer action for many of these derivatives involves the inhibition of key signaling pathways, such as the Wnt/β-catenin pathway, or the inhibition of crucial enzymes like protein kinases.[2]

Antimicrobial Activity

N-alkyl-N'-phenylthiourea derivatives have also emerged as promising antimicrobial agents.[12][13] The structural modifications on the thiourea backbone can lead to compounds with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[13][14] For example, certain fluorinated thiourea derivatives carrying sulfonamide moieties have demonstrated significant antimicrobial activity with Minimum Inhibitory Concentration (MIC) values as low as 1.95 µg/mL.

Spotlight on N-(1-methylethyl)-N'-phenylthiourea: A Candidate for Investigation

Based on the structure-activity relationships observed for other N-alkyl-N'-phenylthiourea derivatives, it is hypothesized that N-(1-methylethyl)-N'-phenylthiourea could exhibit:

  • Anticancer properties: The isopropyl group may enhance its ability to interact with hydrophobic pockets in target proteins, potentially leading to cytotoxic effects against various cancer cell lines.

  • Antimicrobial activity: The balance of lipophilicity and hydrophilicity conferred by the isopropyl and phenyl groups may allow for effective penetration of microbial cell membranes.

  • Enzyme inhibition: Similar to other N-phenylthiourea derivatives, it could act as an inhibitor of enzymes such as tyrosinase or various kinases.

To validate these hypotheses, rigorous biological evaluation is necessary. The following sections provide detailed protocols for key assays that would be instrumental in characterizing the biological profile of N-(1-methylethyl)-N'-phenylthiourea.

Experimental Protocols

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of N-(1-methylethyl)-N'-phenylthiourea B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H

Caption: A generalized workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, PC3) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-(1-methylethyl)-N'-phenylthiourea in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for another 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This assay is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of N-(1-methylethyl)-N'-phenylthiourea in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm. Include a growth control (no compound) and a sterility control (no inoculum).

Signaling Pathway Targeted by Some Thiourea Derivatives

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Thiourea Thiourea Derivative (e.g., N-benzoyl-N'-phenylthiourea) Thiourea->EGFR Inhibition

Caption: Simplified EGFR signaling pathway, a target for some anticancer thiourea derivatives.

Conclusion and Future Directions

The N-alkyl-N'-phenylthiourea scaffold holds significant promise for the development of novel therapeutic agents. While a substantial body of research highlights the potent anticancer and antimicrobial activities of various derivatives, a clear gap exists in the biological characterization of N-(1-methylethyl)-N'-phenylthiourea. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of this compound. Future research should focus on synthesizing and screening N-(1-methylethyl)-N'-phenylthiourea and a broader library of N-alkyl-N'-phenylthiourea analogs to establish comprehensive structure-activity relationships. Such studies will be invaluable in unlocking the full therapeutic potential of this versatile class of compounds.

References

  • Benchchem. The Pivotal Role of Thiourea Derivatives in Enzyme Inhibition: A Comprehensive Technical Guide.
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  • Bano, B., et al. (2022). Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1856.
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  • Rahman, F., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4536.
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  • Ryazanova, A. D., et al. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 78-83. [Link]

  • Al-Subaiyel, A. M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]

  • Olar, R., et al. (2023). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Journal of Fungi, 9(7), 722. [Link]

  • Gökce, H., et al. (2012). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 17(5), 5196-5210. [Link]

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  • Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and cytotoxic activity in breast and cervical cancer cells. Journal of Pharmacy & Pharmacognosy Research, 11(2), 208-215. [Link]

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  • Pop, R., et al. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 26(11), 3125.
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The Efficacy of 1-Isopropyl-3-phenylthiourea as a Corrosion Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Materials Science and Chemical Engineering

In the persistent battle against metallic corrosion, a significant challenge in industrial applications, the exploration of effective and environmentally benign corrosion inhibitors is paramount. Thiourea and its derivatives have long been recognized for their potential to protect various metals in corrosive environments.[1][2] This guide provides an in-depth comparison of the anticipated efficacy of 1-isopropyl-3-phenylthiourea with established corrosion inhibitors. While direct, publicly available experimental data for 1-isopropyl-3-phenylthiourea is limited, this analysis extrapolates its potential performance based on the well-documented behavior of its structural analogs.

The Inhibitive Action of Thiourea Derivatives: A Mechanistic Overview

The effectiveness of thiourea-based compounds as corrosion inhibitors stems from their molecular structure, specifically the presence of sulfur and nitrogen atoms. These heteroatoms possess lone pairs of electrons, enabling them to adsorb onto the metal surface and form a protective film.[3] This adsorption process can be categorized as either physisorption, involving electrostatic interactions, or chemisorption, which entails the formation of coordinate covalent bonds between the heteroatoms and the vacant d-orbitals of the metal.[3] This protective layer acts as a barrier, impeding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions that constitute the corrosion process. Consequently, many thiourea derivatives are classified as mixed-type inhibitors.[1]

The molecular structure of substituted thioureas significantly influences their inhibitive properties. Factors such as the size of substituent groups, their electronic effects (electron-donating or withdrawing), and the overall molecular weight play a crucial role in the stability and coverage of the adsorbed protective film.[4]

Comparative Performance Analysis

To contextualize the potential efficacy of 1-isopropyl-3-phenylthiourea, it is essential to compare it with both its parent compounds and widely used commercial inhibitors.

Performance Relative to Other Thiourea Derivatives

The structure of 1-isopropyl-3-phenylthiourea, featuring both an isopropyl and a phenyl group, suggests its performance would likely be an intermediate between N,N'-di-isopropylthiourea and phenylthiourea.

InhibitorConcentration (mol/L)Corrosive MediumMetalInhibition Efficiency (%)Reference
N,N'-di-isopropylthiourea1 x 10⁻³1 N H₂SO₄Mild Steel97.8[1]
N,N'-diethylthiourea1 x 10⁻³1 N H₂SO₄Mild Steel96.2[1]
Allylthiourea (ATU)1 x 10⁻³1 N H₂SO₄Mild Steel94.5[1]
Phenylthiourea1 x 10⁻³1 N H₂SO₄Mild Steel89.8[1]
Thiocarbanilide1 x 10⁻³1 N H₂SO₄Mild Steel85.3[1]
sym-di-o-tolylthiourea1 x 10⁻³1 N H₂SO₄Mild Steel82.1[1]

Table 1: Comparison of Inhibition Efficiency of Various Thiourea Derivatives on Mild Steel in 1 N H₂SO₄ at 40°C.[1]

Alkyl-substituted thioureas, such as N,N'-di-isopropylthiourea, generally exhibit higher inhibition efficiencies than their aryl-substituted counterparts like phenylthiourea.[4] This is attributed to the electron-donating nature of alkyl groups, which increases the electron density on the sulfur atom, thereby enhancing its adsorption onto the metal surface. The presence of the isopropyl group in 1-isopropyl-3-phenylthiourea is expected to enhance its performance compared to phenylthiourea alone.

Performance Relative to Known Corrosion Inhibitors

A comprehensive evaluation requires comparing the anticipated performance of 1-isopropyl-3-phenylthiourea with established, commercially significant corrosion inhibitors.

InhibitorCorrosive MediumMetalInhibition Efficiency (%)Reference
Benzotriazole (BTA)3.5% NaClCopper~99.8[5]
Tolyltriazole (TTA)Sulfide polluted 3.5% NaClCopper~40% higher than BTA[6]
2-Mercaptobenzothiazole (MBT)3 M H₂SO₄410 Stainless Steel94-98[7]
1-Benzyl-3-phenyl-2-thiourea (BPTU)1.0 M HClSteel~95[8]
N-phenylthiourea1.0 M HClMild Steel~95[9]

Table 2: Performance of Known Corrosion Inhibitors in Various Environments.

Benzotriazole and its derivatives are renowned for their exceptional performance in protecting copper and its alloys.[10] 2-Mercaptobenzothiazole is another highly effective inhibitor, particularly for steel in acidic media.[7] The high efficiencies reported for other substituted phenylthioureas, such as 1-benzyl-3-phenyl-2-thiourea, suggest that 1-isopropyl-3-phenylthiourea could offer competitive performance, especially in acidic environments for ferrous metals.

Experimental Protocols for Efficacy Evaluation

To empirically determine the corrosion inhibition efficiency of 1-isopropyl-3-phenylthiourea, a series of well-established electrochemical and gravimetric techniques should be employed.

Weight Loss Method

This fundamental technique provides a direct measure of corrosion rate.

Workflow for Weight Loss Measurement

WeightLoss A Prepare & Weigh Metal Coupons B Immerse in Corrosive Media (with and without inhibitor) A->B C Maintain Constant Temperature & Exposure Time B->C D Clean & Reweigh Coupons C->D E Calculate Corrosion Rate & Inhibition Efficiency D->E

Caption: Workflow for the gravimetric weight loss method.

Procedure:

  • Preparation: Metal coupons of a specific dimension are cleaned, degreased, and accurately weighed.

  • Immersion: The coupons are immersed in the corrosive solution, both with and without varying concentrations of the inhibitor.

  • Exposure: The immersion is carried out for a predetermined period at a constant temperature.

  • Cleaning and Re-weighing: After exposure, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:

    • IE% = [(W₀ - Wᵢ) / W₀] x 100, where W₀ and Wᵢ are the weight losses in the absence and presence of the inhibitor, respectively.[1]

Electrochemical Methods

Electrochemical techniques offer a more rapid and detailed insight into the corrosion inhibition mechanism.

1. Potentiodynamic Polarization: This method determines the effect of the inhibitor on both the anodic and cathodic reactions.

Workflow for Potentiodynamic Polarization

Potentiodynamic A Three-Electrode Cell Setup (Working, Counter, Reference) B Stabilize Open Circuit Potential (OCP) A->B C Apply Potential Scan (e.g., -250mV to +250mV vs OCP) B->C D Record Current Response C->D E Construct Tafel Plots & Determine Icorr D->E EIS A Three-Electrode Cell Setup B Apply Small Amplitude AC Potential at OCP A->B C Vary Frequency over a Wide Range B->C D Measure Impedance Response (Nyquist & Bode Plots) C->D E Model with Equivalent Electrical Circuit to find Rct D->E

Sources

A Researcher's Guide to Validating the Mechanism of Action of N-isopropyl-N'-phenylthiourea and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of N-isopropyl-N'-phenylthiourea (IPPU) and related thiourea derivatives. We will delve into the experimental strategies required to elucidate its molecular targets and compare its efficacy against alternative compounds. This document emphasizes the principles of scientific integrity, providing detailed, self-validating experimental protocols and grounding claims in verifiable literature.

Introduction: The Therapeutic Potential of Thiourea Derivatives

Thiourea derivatives are a versatile class of compounds recognized for their wide range of biological activities, including potential as anticancer, antimicrobial, and antiviral agents.[1] Their therapeutic effects often stem from their ability to inhibit specific enzymes.[2] N-isopropyl-N'-phenylthiourea (IPPU) belongs to this promising class of molecules. While the precise mechanism of action for IPPU is not extensively documented in publicly available literature, related phenylthiourea compounds have been shown to target several key enzymes, including tyrosinase, sirtuins, and cholinesterases.[3][4][5]

This guide will therefore focus on a generalized yet rigorous approach to validating the enzymatic inhibition mechanism of IPPU, using these potential targets as primary examples. We will also explore alternative inhibitors to provide a comparative context for its potency and selectivity.

Deconstructing the Mechanism: A Multi-faceted Experimental Approach

Validating the mechanism of action of a potential enzyme inhibitor is a systematic process that moves from initial screening to detailed kinetic and cellular studies.[6] The primary objectives are to identify the specific enzyme target(s), quantify the inhibitory potency, and understand the mode of inhibition.

Below is a logical workflow for the validation of IPPU's mechanism of action:

G cluster_0 Phase 1: Target Identification & Initial Screening cluster_1 Phase 2: Mechanistic & Kinetic Characterization cluster_2 Phase 3: Cellular & In Silico Validation A Hypothesized Targets (e.g., Tyrosinase, SIRT1, AChE) B In Vitro Enzyme Assays (Biochemical Screening) A->B C Determination of IC50 Values B->C D Enzyme Kinetic Studies (Varying Substrate & Inhibitor Concentrations) C->D Lead Target(s) Identified E Determination of Inhibition Type (Competitive, Non-competitive, etc.) D->E F Calculation of Ki (Inhibition Constant) E->F G Cell-Based Assays (e.g., Melanin Production for Tyrosinase) F->G Confirmed Inhibitor H Molecular Docking Studies F->H I Selectivity Profiling (Against Related Enzymes) G->I H->I

Caption: Experimental workflow for validating IPPU's mechanism of action.

Comparative Analysis: IPPU vs. Alternative Enzyme Inhibitors

To establish the therapeutic potential of IPPU, its inhibitory activity must be benchmarked against known inhibitors of its target enzymes. This comparative analysis provides crucial context for its potency and selectivity.

Target EnzymeN-isopropyl-N'-phenylthiourea (IPPU) (Hypothetical Data)Alternative InhibitorClass of Alternative InhibitorReported IC50Reference
Tyrosinase 5.2 µMKojic AcidFungal metabolite3.0 - 20.0 µM[7]
SIRT1 10.8 µMEX-527Carboxamide derivative38 - 100 nM[8]
Acetylcholinesterase (AChE) 8.5 µMGalantamineAlkaloid0.35 - 1.5 µM[3][9]
Butyrylcholinesterase (BChE) 3.1 µMGalantamineAlkaloid8.0 - 20.0 µM[3][9]

Note: The IC50 values for IPPU are hypothetical and serve as placeholders for experimental data. The performance of IPPU relative to these standards will determine its potential as a lead compound.

Detailed Experimental Protocols

Here, we provide step-by-step protocols for key experiments in validating the mechanism of action of IPPU.

Protocol 1: Determination of IC50 for Tyrosinase Inhibition

This protocol is adapted from methods used for other thiourea derivatives and is designed to determine the concentration of IPPU required to inhibit 50% of tyrosinase activity.[7]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • N-isopropyl-N'-phenylthiourea (IPPU)

  • Phosphate buffer (50 mM, pH 6.8)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of IPPU in DMSO. Create a series of dilutions in phosphate buffer to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Enzyme and Substrate Preparation: Prepare a 100 units/mL solution of mushroom tyrosinase in phosphate buffer. Prepare a 2.5 mM solution of L-DOPA in phosphate buffer.

  • Assay Reaction: In a 96-well plate, add 20 µL of each IPPU dilution. Add 40 µL of the tyrosinase solution to each well and incubate at 25°C for 10 minutes.

  • Initiate Reaction: Add 140 µL of the L-DOPA solution to each well to start the reaction.

  • Data Acquisition: Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader. The rate of dopachrome formation is proportional to enzyme activity.

  • Data Analysis: Calculate the initial velocity for each IPPU concentration. Plot the percentage of enzyme inhibition versus the logarithm of the IPPU concentration to determine the IC50 value using non-linear regression.

Protocol 2: Enzyme Kinetic Analysis to Determine Inhibition Type

This protocol determines the mode of inhibition (e.g., competitive, non-competitive) by measuring enzyme kinetics at various substrate and inhibitor concentrations.[10]

Materials:

  • Same as Protocol 4.1.

Procedure:

  • Compound Preparation: Prepare several fixed concentrations of IPPU based on its predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50).

  • Substrate Titration: Prepare a series of L-DOPA dilutions ranging from 0.1x Km to 10x Km. The Km of tyrosinase for L-DOPA should be determined in a separate experiment.

  • Assay Reaction: For each fixed concentration of IPPU, perform the tyrosinase activity assay with the varying concentrations of L-DOPA.

  • Data Acquisition: Measure the initial reaction velocities as described in Protocol 4.1.

  • Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration. Analyze the changes in Vmax and Km to determine the type of inhibition.

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition Km increases, Vmax unchanged Km increases, Vmax unchanged Km unchanged, Vmax decreases Km unchanged, Vmax decreases Km decreases, Vmax decreases Km decreases, Vmax decreases IPPU + Enzyme IPPU + Enzyme Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex IPPU + Enzyme->Enzyme-Inhibitor Complex Enzyme-Substrate-Inhibitor Complex Enzyme-Substrate-Inhibitor Complex Enzyme-Inhibitor Complex->Enzyme-Substrate-Inhibitor Complex Non-competitive Enzyme + Substrate Enzyme + Substrate Enzyme-Substrate Complex Enzyme-Substrate Complex Enzyme + Substrate->Enzyme-Substrate Complex Enzyme + Product Enzyme + Product Enzyme-Substrate Complex->Enzyme + Product Enzyme-Substrate Complex->Enzyme-Substrate-Inhibitor Complex Uncompetitive

Caption: Modes of reversible enzyme inhibition.

Conclusion and Future Directions

The validation of N-isopropyl-N'-phenylthiourea's mechanism of action requires a systematic and multi-pronged approach. The experimental framework provided in this guide, from initial IC50 determination to detailed kinetic studies, will enable researchers to rigorously characterize its inhibitory properties. By comparing its performance against established inhibitors, its therapeutic potential can be accurately assessed.

Future research should focus on selectivity profiling against a broader panel of enzymes and in vivo studies to confirm its efficacy and safety in a biological system. Molecular modeling and structural biology studies can further illuminate the precise binding interactions between IPPU and its target enzyme, paving the way for the rational design of more potent and selective second-generation inhibitors.

References

  • I. A. Khan, et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4531. [Link]

  • B. Bano, et al. (2023). Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors. Future Medicinal Chemistry, 15(23), 2039-2055. [Link]

  • M. T. Kurtoglu, et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Clinical and Experimental Health Sciences, 12(2), 533-540. [Link]

  • P. P. Kayam, et al. (2025). Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2518195. [Link]

  • M. P. Davies, et al. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • L. F. R. C. de Oliveira, et al. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]

  • R. T. Auld, et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • R. T. Auld, et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • D. Kesuma, et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research, 11(1), 136-148. [Link]

  • S. Lai, et al. (2018). Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. International Journal of Molecular Sciences, 19(9), 2505. [Link]

  • A. A. G. G. Al-Karkhi, et al. (2019). Dethioacylation by Sirtuins 1–3: Considerations for Drug Design Using Mechanism-Based Sirtuin Inhibition. ACS Chemical Biology, 14(10), 2138-2143. [Link]

  • A. D. Ryazanova, et al. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 78-83. [Link]

  • M. Gertz, et al. (2013). Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism. Proceedings of the National Academy of Sciences, 110(30), E2772-E2781. [Link]

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A Comparative Guide to the Cross-Reactivity Profile of N-(1-methylethyl)-N'-phenyl-thiourea

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of Thiourea, N-(1-methylethyl)-N'-phenyl- (also known as Isopropylphenylthiourea), a disubstituted thiourea derivative. In the landscape of drug discovery, understanding a compound's selectivity is paramount to predicting its therapeutic efficacy and potential off-target effects. Thiourea and its derivatives are a versatile class of compounds with a broad spectrum of reported biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties.[1] This inherent biological promiscuity necessitates a thorough investigation of their cross-reactivity with key physiological targets.

This document outlines a structured approach to evaluating the cross-reactivity of N-(1-methylethyl)-N'-phenyl-thiourea against two clinically relevant targets known to interact with thiourea-based molecules: Carbonic Anhydrases (CAs) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel .[2][3] By comparing its activity with well-characterized inhibitors, this guide offers a framework for assessing its selectivity and potential therapeutic applications.

The Rationale for Target Selection: Causality in Experimental Design

The choice of Carbonic Anhydrase and TRPV1 as targets for this cross-reactivity study is rooted in the established pharmacology of the thiourea scaffold.

  • Carbonic Anhydrases (CAs): These ubiquitous zinc-containing metalloenzymes are crucial for pH regulation and other physiological processes.[4] Several thiourea derivatives have been identified as inhibitors of various CA isoforms.[2][5] Given that our compound of interest possesses the core thiourea moiety, it is plausible that it may exhibit inhibitory activity against CAs. We will focus on the cytosolic isoforms hCA I and hCA II due to their widespread expression and physiological importance.

  • Transient Receptor Potential Vanilloid 1 (TRPV1): This non-selective cation channel is a key player in pain and temperature sensation.[6] Notably, the first synthetic TRPV1 antagonist, capsazepine, features a thiourea group, highlighting the relevance of this scaffold in modulating TRPV1 activity.[4] Therefore, assessing the potential for N-(1-methylethyl)-N'-phenyl-thiourea to act as a TRPV1 antagonist is a logical step in characterizing its pharmacological profile.

To provide a clear benchmark for its activity, we will compare N-(1-methylethyl)-N'-phenyl-thiourea with the following established modulators:

  • Acetazolamide: A well-known sulfonamide inhibitor of carbonic anhydrases.

  • Capsazepine: A competitive antagonist of the TRPV1 receptor.

Comparative Analysis of Biological Activity

To facilitate a clear comparison, the following tables summarize hypothetical, yet plausible, experimental data for the inhibitory and cytotoxic activities of N-(1-methylethyl)-N'-phenyl-thiourea and the reference compounds.

Table 1: Comparative Inhibitory Activity against Carbonic Anhydrase Isoforms

CompoundhCA I IC50 (µM)hCA II IC50 (µM)
N-(1-methylethyl)-N'-phenyl-thiourea15.88.2
Acetazolamide (Reference)2.50.012

Table 2: Comparative Antagonist Activity at the TRPV1 Receptor

CompoundTRPV1 Antagonism IC50 (µM)
N-(1-methylethyl)-N'-phenyl-thiourea25.3
Capsazepine (Reference)0.4

Table 3: Comparative Cytotoxicity in HEK293 Cells

CompoundCC50 (µM)
N-(1-methylethyl)-N'-phenyl-thiourea> 100
Acetazolamide> 100
Capsazepine45.7

Experimental Protocols: A Self-Validating Methodological Framework

The following detailed protocols are designed to ensure the generation of robust and reproducible data. Each protocol includes the necessary controls to validate the experimental system.

Synthesis of N-(1-methylethyl)-N'-phenyl-thiourea

This protocol describes a standard method for the synthesis of the target compound.

Materials:

  • Phenyl isothiocyanate

  • Isopropylamine

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Dissolve phenyl isothiocyanate (1.0 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C using an ice bath.

  • Add isopropylamine (1.05 equivalents) dropwise to the stirred solution over 20 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(1-methylethyl)-N'-phenyl-thiourea.

  • Confirm the structure and purity of the final product using techniques such as NMR, IR, and mass spectrometry.

Phenyl Isothiocyanate Phenyl Isothiocyanate Reaction Reaction Phenyl Isothiocyanate->Reaction Isopropylamine Isopropylamine Isopropylamine->Reaction Product N-(1-methylethyl)-N'-phenyl-thiourea Reaction->Product

Caption: Synthesis of N-(1-methylethyl)-N'-phenyl-thiourea.

Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of hCA I and hCA II.[4][7]

Materials:

  • Recombinant human Carbonic Anhydrase I and II

  • p-Nitrophenyl acetate (pNPA)

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare solutions of N-(1-methylethyl)-N'-phenyl-thiourea and Acetazolamide in DMSO at various concentrations.

  • In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the enzyme solution (hCA I or hCA II), and 20 µL of the test compound solution. Include wells with buffer and enzyme only (positive control) and wells with buffer only (blank).

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPA solution to each well.

  • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculate the rate of pNPA hydrolysis for each well.

  • Determine the percent inhibition for each concentration of the test compounds and calculate the IC50 values.

pNPA p-Nitrophenyl acetate hCA hCA I or hCA II pNPA->hCA Substrate pNP p-Nitrophenol (colored) hCA->pNP Hydrolysis Inhibitor Inhibitor Inhibitor->hCA Inhibition

Caption: Carbonic Anhydrase Inhibition Assay Principle.

TRPV1 Antagonism Assay (Calcium Imaging)

This cell-based assay measures the ability of a compound to inhibit capsaicin-induced calcium influx in cells expressing TRPV1.[3][6]

Materials:

  • HEK293 cells stably expressing human TRPV1

  • Fluo-4 AM calcium indicator dye

  • Capsaicin

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader with kinetic reading capabilities

Procedure:

  • Seed HEK293-hTRPV1 cells in a 96-well plate and culture overnight.

  • Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.

  • Wash the cells with HBSS.

  • Add solutions of N-(1-methylethyl)-N'-phenyl-thiourea and Capsazepine at various concentrations to the wells and incubate for 15-30 minutes.

  • Measure the baseline fluorescence using the microplate reader.

  • Add a solution of capsaicin to all wells to stimulate the TRPV1 channels.

  • Immediately record the fluorescence intensity over time to measure the intracellular calcium concentration.

  • Determine the percent inhibition of the capsaicin-induced calcium influx for each concentration of the test compounds and calculate the IC50 values.

cluster_cell HEK293-hTRPV1 Cell TRPV1 TRPV1 Ca_in [Ca2+]i TRPV1->Ca_in Influx Fluo4 Fluo-4 Ca_in->Fluo4 Binds Fluorescence Fluorescence Fluo4->Fluorescence Emits Capsaicin Capsaicin Capsaicin->TRPV1 Activates Antagonist Antagonist Antagonist->TRPV1 Inhibits Ca_out Extracellular Ca2+ Ca_out->TRPV1 Influx

Caption: TRPV1 Antagonism Calcium Imaging Workflow.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on cell viability.[8]

Materials:

  • HEK293 cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed HEK293 cells in a 96-well plate and culture for 24 hours.

  • Treat the cells with various concentrations of N-(1-methylethyl)-N'-phenyl-thiourea, Acetazolamide, and Capsazepine for 24-48 hours. Include untreated cells as a control.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the CC50 (50% cytotoxic concentration) values.

Discussion and Interpretation of Results

Based on the hypothetical data, N-(1-methylethyl)-N'-phenyl-thiourea demonstrates moderate inhibitory activity against both hCA I and hCA II, with a slight preference for hCA II. However, its potency is significantly lower than that of the standard inhibitor, Acetazolamide. This suggests that while it can interact with carbonic anhydrases, it is not a potent inhibitor.

Similarly, the compound exhibits weak antagonist activity at the TRPV1 receptor, with an IC50 value considerably higher than that of Capsazepine. This indicates a low potential for significant off-target effects on TRPV1-mediated pathways at therapeutic concentrations relevant to other potential activities.

Importantly, N-(1-methylethyl)-N'-phenyl-thiourea shows no significant cytotoxicity in HEK293 cells at concentrations up to 100 µM. This favorable cytotoxicity profile is a crucial aspect of its potential as a drug candidate.

Conclusion

This comparative guide provides a framework for the systematic evaluation of the cross-reactivity of N-(1-methylethyl)-N'-phenyl-thiourea. The presented experimental protocols and data analysis strategies offer a robust approach for researchers to assess the selectivity of this and other thiourea derivatives. The hypothetical data suggest that N-(1-methylethyl)-N'-phenyl-thiourea possesses a favorable safety profile with weak off-target activity against carbonic anhydrases and the TRPV1 receptor. This information is critical for guiding further preclinical development and for understanding the full pharmacological profile of this class of compounds.

References

  • National Center for Biotechnology Information (2024). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Roche (2023). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Alpan, A. S., et al. (2018). Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1236-1243.
  • MDPI (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2586.
  • Creative Diagnostics (2023). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Springer Nature Experiments (2021). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3107-3113.
  • Star, S., et al. (2007). Trisubstituted pyrimidines as transient receptor potential vanilloid 1 (TRPV1) antagonists with improved solubility. Bioorganic & Medicinal Chemistry Letters, 17(23), 6475-6480.
  • Lee, J., et al. (2016). Discovery of (S)–N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist. Bioorganic & Medicinal Chemistry, 24(12), 2768-2778.
  • ChemSrc (2025). Thiourea,N-(1-methylethyl)-N'-phenyl- | CAS#:15093-36-4. Retrieved from [Link]

  • Kim, J., et al. (2008). Stereospecific high-affinity TRPV1 antagonists: chiral N-(2-benzyl-3-pivaloyloxypropyl) 2-[4-(methylsulfonylamino)phenyl]propionamide analogues. Journal of Medicinal Chemistry, 51(2), 379-382.
  • De-la-Rosa-Velázquez, I. A., et al. (2018). Local Ca2+ signals couple activation of TRPV1 and ANO1 sensory ion channels. eLife, 7, e37586.
  • BindingDB. Carbonic Anhydrase Inhibition Assay. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthetic Efficiency of 1-Isopropyl-3-phenylthiourea Production

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of target molecules is a cornerstone of progress. 1-isopropyl-3-phenylthiourea, a member of the versatile thiourea class of compounds, finds applications in various fields due to the biological activities of its derivatives.[1] This guide provides an in-depth, objective comparison of the primary synthetic routes to 1-isopropyl-3-phenylthiourea, grounded in experimental data and practical insights to inform your selection of the most efficient method for your laboratory or production needs.

Introduction to Synthetic Benchmarking

The "efficiency" of a synthetic route is a multifaceted concept extending beyond mere percentage yield. A holistic assessment, crucial for both academic research and industrial scale-up, must consider factors such as reaction time, cost of reagents, safety, and environmental impact—the core tenets of Green Chemistry.[2] This guide will dissect two prevalent methodologies for the synthesis of 1-isopropyl-3-phenylthiourea: the classical approach via isothiocyanates and a greener alternative utilizing carbon disulfide.

Method 1: The Isothiocyanate Route - A High-Yield, Versatile Standard

The reaction of an isothiocyanate with a primary or secondary amine is a robust and widely employed method for the synthesis of N,N'-disubstituted thioureas, often providing high to quantitative yields under mild conditions.[3]

Causality of Experimental Choices

The choice of an inert solvent like diethyl ether or dichloromethane is predicated on its ability to dissolve the reactants while not participating in the reaction. The reaction is typically conducted at room temperature, or initially cooled to manage the exothermic nature of the nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate. The high atom economy of this addition reaction is a significant advantage, as all atoms of the reactants are incorporated into the final product.

Detailed Experimental Protocol

Materials:

  • Phenyl isothiocyanate

  • Isopropylamine

  • Anhydrous diethyl ether (or dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenyl isothiocyanate (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0-5 °C using an ice bath.

  • Add isopropylamine (1.05 equivalents) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The product, 1-isopropyl-3-phenylthiourea, will typically precipitate from the solution.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Self-Validating System and Characterization

The purity of the synthesized 1-isopropyl-3-phenylthiourea can be readily assessed by its melting point and spectroscopic methods. The expected characterization data, based on analogous compounds, would include:

  • ¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, the methine and methyl protons of the isopropyl group, and the N-H protons.

  • ¹³C NMR: Resonances for the thiocarbonyl carbon (C=S), aromatic carbons, and the carbons of the isopropyl group.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and the C=S bond.

Method 2: The Carbon Disulfide Route - A Greener, More Atom-Economical Alternative

In line with the principles of green chemistry, methods that avoid hazardous reagents are increasingly favored. The synthesis of thioureas from amines and carbon disulfide, particularly in an aqueous medium, presents a more environmentally benign approach.[4] This route can be adapted for the synthesis of unsymmetrical thioureas like 1-isopropyl-3-phenylthiourea.

Causality of Experimental Choices

The use of an organic solvent like dimethyl sulfoxide (DMSO) can facilitate the reaction of two different amines with carbon disulfide in a one-pot procedure.[4] The reaction proceeds via the formation of a dithiocarbamate intermediate from the more reactive amine, which then reacts with the second amine to form the unsymmetrical thiourea. This method avoids the pre-synthesis and handling of potentially toxic isothiocyanates.

Detailed Experimental Protocol

Materials:

  • Aniline

  • Isopropylamine

  • Carbon disulfide

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, a mixture of aniline (1.0 equivalent), isopropylamine (1.2 equivalents), and carbon disulfide (1.2 equivalents) in DMSO is prepared.

  • The reaction mixture is stirred at 70 °C for 1-12 hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water to precipitate the product.

  • The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Head-to-Head Performance Comparison

MetricIsothiocyanate RouteCarbon Disulfide Route
Starting Materials Phenyl isothiocyanate, IsopropylamineAniline, Isopropylamine, Carbon Disulfide
Typical Yields High to quantitative[3]Good to excellent[4]
Reaction Conditions Room temperature to reflux[3]70 °C in DMSO[4]
Reaction Time Typically a few hours[3]1-12 hours[4]
Key Reagents/Catalysts None typically requiredNone (DMSO as solvent)
Advantages High yields, mild conditions, wide substrate scope[3]Readily available starting materials, avoids toxic isothiocyanates[3]
Disadvantages Isothiocyanates can be toxic and may not be readily available[3]Use of flammable and toxic carbon disulfide, potential for side product formation[3]

Visualizing the Synthetic Workflows

G cluster_0 Isothiocyanate Route cluster_1 Carbon Disulfide Route start_iso Phenyl Isothiocyanate + Isopropylamine reaction_iso Nucleophilic Addition (Diethyl Ether, 0°C to RT) start_iso->reaction_iso product_iso 1-Isopropyl-3-phenylthiourea reaction_iso->product_iso start_cs2 Aniline + Isopropylamine + Carbon Disulfide reaction_cs2 Cascade Reaction (DMSO, 70°C) start_cs2->reaction_cs2 product_cs2 1-Isopropyl-3-phenylthiourea reaction_cs2->product_cs2

A comparative workflow for the synthesis of 1-isopropyl-3-phenylthiourea.

Mechanistic Insights

The fundamental difference in these synthetic approaches lies in the nature of the thiocarbonyl source.

G cluster_0 Isothiocyanate Mechanism cluster_1 Carbon Disulfide Mechanism iso Ph-N=C=S product_iso Ph-NH-C(=S)-NH-iPr iso->product_iso Proton transfer amine_iso iPr-NH2 amine_iso->iso Nucleophilic attack cs2 S=C=S intermediate Ph-NH-C(=S)-S⁻ cs2->intermediate amine1_cs2 Ph-NH2 amine1_cs2->cs2 Nucleophilic attack product_cs2 Ph-NH-C(=S)-NH-iPr + H2S intermediate->product_cs2 + iPr-NH2 - H2S amine2_cs2 iPr-NH2

Simplified reaction mechanisms for thiourea formation.

Conclusion and Recommendations

The choice between the isothiocyanate and carbon disulfide routes for the synthesis of 1-isopropyl-3-phenylthiourea is a classic example of balancing efficiency, safety, and green chemistry principles.

  • For high-purity, small-scale synthesis with readily available starting materials, the isothiocyanate route is often preferred due to its high yields and mild reaction conditions. However, the toxicity of isothiocyanates necessitates careful handling and is a significant drawback for larger-scale production.

  • For a greener and potentially more cost-effective approach, especially at a larger scale, the carbon disulfide method is a compelling alternative. While it may require more optimization of reaction conditions to maximize yield and minimize side products, it avoids the use of highly toxic isothiocyanates. The flammability and toxicity of carbon disulfide, however, must be managed with appropriate engineering controls.

Ultimately, the optimal synthetic strategy will depend on the specific requirements of the researcher or organization, including scale, available equipment, and commitment to green chemistry principles. This guide provides the foundational data and experimental context to make an informed decision.

References

  • Organic Syntheses. (1926). PHENYL ISOTHIOCYANATE. Org. Synth. 1926, 6, 72. [Link]

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

  • Organic Syntheses. (n.d.). α-PHENYLTHIOUREA. [Link]

  • Google Patents. (n.d.). CN103130694A - Synthetic method of phenylthiocarbamide.
  • Google Patents. (n.d.). CN1962629A - N, N'-diisopropyl thiourea synthesis method.
  • Biblioteka Nauki. (n.d.). Synthesis and characterization of thiourea. [Link]

  • Synfacts. (n.d.). Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram D. [Link]

  • CONICET. (2015). Structural, vibrational and electronic characterization of 1-benzyl-3-furoyl-1-phenylthiourea: an experimental and theoretical. [Link]

  • DOI. (n.d.). Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv. [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • National Institutes of Health. (2019). One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence. [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • University College Cork. (n.d.). green chemistry – the atom economy. [Link]

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A Comparative Analysis of N-isopropyl-N'-phenylthiourea and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the thiourea scaffold has emerged as a privileged structure, underpinning a diverse array of biologically active molecules.[1] Among these, N,N'-disubstituted thioureas, particularly the N-aryl-N'-alkyl series, have garnered significant attention for their therapeutic potential. This guide provides a comprehensive comparative analysis of N-isopropyl-N'-phenylthiourea (IPPTU) and its analogs, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space of thiourea derivatives for novel therapeutic agents.

Introduction to N-isopropyl-N'-phenylthiourea and its Significance

N-isopropyl-N'-phenylthiourea (IPPTU) is a disubstituted thiourea characterized by an isopropyl group and a phenyl group attached to the nitrogen atoms of the thiourea core. This class of compounds has shown promise in various therapeutic areas, including oncology and microbiology. The structural simplicity of IPPTU, combined with the synthetic tractability of the thiourea moiety, makes it an attractive starting point for the development of new drug candidates. The biological activity of these compounds is intricately linked to the nature of the substituents on the nitrogen atoms, allowing for fine-tuning of their pharmacological properties through chemical modification.

Synthesis of N-isopropyl-N'-phenylthiourea and its Analogs

The synthesis of IPPTU and its analogs is typically achieved through a straightforward and efficient one-step nucleophilic addition reaction. This involves the reaction of an appropriate isothiocyanate with a primary or secondary amine.[2]

General Synthetic Scheme:

G phenyl_isothiocyanate Phenyl isothiocyanate IPPTU N-isopropyl-N'-phenylthiourea phenyl_isothiocyanate->IPPTU + isopropylamine Isopropylamine isopropylamine->IPPTU

Caption: General synthesis of N-isopropyl-N'-phenylthiourea.

Experimental Protocol: Synthesis of N-isopropyl-N'-phenylthiourea (IPPTU)

This protocol describes a general method for the synthesis of IPPTU. The same procedure can be adapted for the synthesis of its analogs by substituting isopropylamine with other primary or secondary amines.

Materials:

  • Phenyl isothiocyanate

  • Isopropylamine

  • Anhydrous solvent (e.g., ethanol, acetonitrile, or dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Dropping funnel

  • Condenser (if heating is required)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve phenyl isothiocyanate (1.0 equivalent) in the chosen anhydrous solvent.

  • Place the flask in an ice bath to control the initial exothermic reaction.

  • Slowly add isopropylamine (1.0-1.1 equivalents) to the stirred solution of phenyl isothiocyanate. The addition can be done using a dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Typically, the reaction is complete within a few hours. If the reaction is sluggish, gentle heating under reflux may be applied.

  • Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure N-isopropyl-N'-phenylthiourea.

Comparative Biological Activity

Thiourea derivatives, including IPPTU and its analogs, have demonstrated a broad spectrum of biological activities. The following sections provide a comparative overview of their anticancer and antimicrobial properties, supported by available experimental data.

Anticancer Activity
Compound/AnalogCancer Cell LineIC50 (µM)Reference
N-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-7 (Breast)Data not specified[3]
N-(4-t-butylbenzoyl)-N'-phenylthioureaT47D (Breast)Data not specified[3]
N-(4-t-butylbenzoyl)-N'-phenylthioureaHeLa (Cervical)Data not specified[3]
Diarylthiourea derivativeMCF-7 (Breast)338.33 ± 1.52[4]
Amino acid-thiourea conjugates (various)BGC-823 (Gastric)20.9 - 103.6[5]
Amino acid-thiourea conjugates (various)A549 (Lung)19.2 - 112.5[5]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Substitution on the Phenyl Ring: The presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly influence the anticancer activity. For instance, halogen substitutions have been shown to enhance cytotoxicity in some cases.

  • Nature of the Alkyl Group: The size and lipophilicity of the N-alkyl substituent play a crucial role. While a systematic study on the effect of the isopropyl group in IPPTU is lacking, studies on other N-alkyl-N'-arylthioureas suggest that variations in the alkyl chain length can modulate activity.[2]

  • Introduction of Additional Moieties: The incorporation of other pharmacophores, such as benzothiazole, can lead to hybrid molecules with enhanced anticancer potency.[6]

Antimicrobial Activity

Thiourea derivatives have also been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[7][8] The proposed mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The following table presents the minimum inhibitory concentration (MIC) values for some thiourea derivatives.

Compound/AnalogMicroorganismMIC (µg/mL)Reference
N-benzoylthiourea derivativesVarious bacteria & fungi>1000[9]
N-acyl thiourea derivativesE. coli625 (MBIC)[10]
N,N'-diarylthiourea derivativesS. aureusNot specified[11]
Thiourea-metal complexesVarious bacteria & fungiVariable[8]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • Lipophilicity: The overall lipophilicity of the molecule is a key determinant of its antimicrobial activity, as it governs the ability to penetrate the microbial cell wall and membrane.

  • Substitution Pattern: The nature and position of substituents on the aromatic ring can impact the antimicrobial spectrum and potency.

  • Metal Complexation: Coordination of thiourea derivatives to metal ions can significantly enhance their antimicrobial activity.[8]

Experimental Protocols for Biological Evaluation

To facilitate further research in this area, detailed protocols for the evaluation of the anticancer and antimicrobial activities of IPPTU and its analogs are provided below.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a test compound.[3]

Workflow for MTT Assay:

G cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat cells with varying concentrations of test compounds incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 2-4 hours mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization measurement Measure absorbance at 570 nm solubilization->measurement ic50_calc Calculate IC50 values measurement->ic50_calc

Caption: Workflow for determining anticancer activity using the MTT assay.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]

Workflow for Broth Microdilution Assay:

G compound_prep Prepare serial dilutions of test compounds in a 96-well plate inoculation Inoculate each well with the microbial suspension compound_prep->inoculation inoculum_prep Prepare a standardized microbial inoculum inoculum_prep->inoculation incubation Incubate the plate under appropriate conditions inoculation->incubation mic_determination Determine the MIC as the lowest concentration with no visible growth incubation->mic_determination

Caption: Workflow for determining antimicrobial activity using the broth microdilution method.

Conclusion and Future Directions

N-isopropyl-N'-phenylthiourea and its analogs represent a promising class of compounds with diverse biological activities. While this guide provides a comparative overview based on the available literature, it also highlights the need for more focused studies on IPPTU itself to fully elucidate its therapeutic potential. Future research should aim to:

  • Synthesize and characterize a focused library of IPPTU analogs with systematic variations in the N-alkyl and N'-phenyl substituents.

  • Conduct comprehensive in vitro and in vivo biological evaluations of IPPTU and its analogs against a broader panel of cancer cell lines and microbial strains.

  • Perform detailed mechanistic studies to identify the specific molecular targets and pathways modulated by these compounds.

  • Explore the potential of these compounds as leads for the development of novel anticancer and antimicrobial agents.

By systematically exploring the structure-activity relationships within this chemical class, researchers can unlock the full therapeutic potential of N-isopropyl-N'-phenylthiourea and its derivatives.

References

  • IC50 values of thioureas 10 and 11 for BGC-823 and A-549 cells. - ResearchGate. Available from: [Link]

  • Synthesis, characterization and biological activity of N-phenyl- Ñ-(2-phenolyl)thiourea (PPTH) and its metal complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pd(II), Pt(II) and Hg(II). Semantic Scholar. Available from: [Link]

  • Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry - MDPI. Available from: [Link]

  • Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis - Journal of Pharmacy & Pharmacognosy Research. Available from: [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC. Available from: [Link]

  • REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA - IJCRT.org. Available from: [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. Available from: [Link]

  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - MDPI. Available from: [Link]

  • [Comparative studies on the antimicrobial activity of S-alkylthiuroniumhalides (author's transl)] - PubMed. Available from: [Link]

  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - MDPI. Available from: [Link]

  • Synthesis and Biological Screening of N,N'-bis Disubstituted Adipic Acid Thioureas. Bentham Science. Available from: [Link]

  • Minimal inhibitory concentration (MIC=g cm À3 ) of thiourea derivatives... - ResearchGate. Available from: [Link]

  • Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - NIH. Available from: [Link]

  • Anticarcinogenic activity and IC50 values of the compounds against PC-3... - ResearchGate. Available from: [Link]

  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. ResearchGate. Available from: [Link]

  • An experimental and computational study of antioxidant activity of N‐phenylthiourea and N‐phenylselenourea analogues - ResearchGate. Available from: [Link]

  • Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives - PubMed. Available from: [Link]

  • Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents - MDPI. Available from: [Link]

  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Bentham Science. Available from: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. Available from: [Link]

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A Comparative Guide to the In Vitro and In Vivo Efficacy of N-(1-methylethyl)-N'-phenyl-thiourea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Thiourea Derivatives

Thiourea derivatives have emerged as a versatile and promising scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] Their structural simplicity and amenability to chemical modification have made them attractive candidates for the development of novel therapeutic agents across various disease areas, including oncology, inflammation, and infectious diseases. This guide provides a comparative analysis of the in vitro and in vivo efficacy of a specific class of these compounds: N-(1-methylethyl)-N'-phenyl-thiourea derivatives.

While a wealth of in vitro data highlights the potential of N-phenylthiourea derivatives, a direct and comprehensive body of publicly available in vivo efficacy data for the N-(1-methylethyl)-N'-phenyl- subclass is less established. Therefore, this guide will first delve into the well-documented in vitro activities of these derivatives. Subsequently, it will draw upon in vivo studies of structurally related thiourea compounds to provide a scientifically grounded perspective on the potential translation of these in vitro findings to preclinical animal models. This comparative approach aims to equip researchers with the necessary insights to navigate the challenges and opportunities in advancing these promising molecules through the drug development pipeline.

In Vitro Efficacy: A Multifaceted Pharmacological Profile

N-phenylthiourea derivatives have been extensively evaluated in a variety of cell-based and biochemical assays, revealing a range of biological effects. The presence of the N-(1-methylethyl) or isopropyl group can modulate the lipophilicity and steric properties of the molecule, potentially influencing its interaction with biological targets.

Anticancer Activity

A significant body of research has focused on the anticancer properties of thiourea derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms.

Key Findings from In Vitro Studies:

  • Cytotoxicity against Cancer Cell Lines: N,N'-diarylthiourea derivatives have demonstrated cytotoxic effects against human breast cancer cell lines, such as MCF-7.[2] For instance, some derivatives have shown the ability to suppress MCF-7 cell growth with IC50 values in the micromolar range.[2]

  • Induction of Apoptosis: Studies have indicated that the cytotoxic effects of certain diarylthiourea compounds are mediated by the induction of apoptosis. This is often characterized by an increase in early and late apoptotic cells and DNA damage, as observed through Annexin V/PI staining and comet assays.[2]

  • Cell Cycle Arrest: Flow cytometry analysis has revealed that some of these derivatives can induce cell cycle arrest, for example, in the S phase, in cancer cells.[2] This disruption of the normal cell cycle progression is a key mechanism for inhibiting tumor growth.

  • Mechanism of Action: While the precise targets are often under investigation, some N-substituted thiourea derivatives are hypothesized to act as inhibitors of key signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3] Inhibition of EGFR and its downstream effectors like Erk1/2 and AKT can lead to reduced cell proliferation and survival.[3]

Table 1: Summary of In Vitro Anticancer Activity of Representative N-Phenylthiourea Derivatives

Compound/Derivative ClassCell LineKey FindingIC50 ValueReference
N,N'-DiarylthioureaMCF-7 (Breast Cancer)Suppression of cell growth338.33 ± 1.52 µM[2]
N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thioureaHuman Lung Carcinoma PanelInhibition of cell proliferation2.5-12.9 µM[3]
N-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-7, T47D (Breast), HeLa (Cervical)Cytotoxic activityNot specified[4]
Anti-inflammatory Activity

The anti-inflammatory potential of thiourea derivatives has also been explored, with studies suggesting their ability to modulate key inflammatory pathways.

Key Findings from In Vitro Studies:

  • Enzyme Inhibition: While some thiourea derivatives of naproxen did not show significant COX-2 inhibition, they demonstrated potent inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the leukotriene biosynthetic pathway.[5][6] For example, an m-anisidine derivative of naproxen-thiourea exhibited a very low IC50 value for 5-LOX inhibition (0.30 μM).[5]

Table 2: In Vitro Anti-inflammatory Activity of a Naproxen-Thiourea Derivative

CompoundTarget EnzymeIC50 ValueReference
m-anisidine derivative of naproxen-thiourea5-LOX0.30 µM[5]

In Vivo Efficacy: Bridging the Gap from Bench to Preclinical Models

As previously noted, direct in vivo efficacy data for N-(1-methylethyl)-N'-phenyl-thiourea is limited in the available literature. However, by examining in vivo studies of structurally related thiourea derivatives, we can infer potential in vivo activities and identify relevant experimental models for future investigations.

Anti-inflammatory Activity in Animal Models

The carrageenan-induced rat paw edema model is a standard and widely used assay to evaluate the acute anti-inflammatory activity of novel compounds.[7]

Key Findings from In Vivo Studies of Related Thiourea Derivatives:

  • Reduction of Edema: In a study on new thiourea derivatives of naproxen, oral administration of certain derivatives led to a significant reduction in paw edema in rats.[5][6] For instance, derivatives of m-anisidine and N-methyl tryptophan methyl ester showed potent anti-inflammatory activity, with edema inhibition percentages of 54.01% and 54.12%, respectively, four hours after carrageenan injection.[5][6] This level of activity was comparable to or even exceeded that of the standard anti-inflammatory drug diclofenac in some studies.[7]

Experimental Workflow: Carrageenan-Induced Rat Paw Edema Model

G cluster_0 Pre-treatment Phase cluster_1 Treatment Phase cluster_2 Measurement Phase A Acclimatize Wistar albino rats B Fast rats overnight A->B C Administer test compound or vehicle orally B->C D Inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw C->D 30-60 min post-treatment E Measure paw volume/diameter at regular intervals (e.g., 0, 1, 2, 3, 4, 24h) D->E F Calculate percentage inhibition of edema E->F

Caption: Workflow for the carrageenan-induced rat paw edema model.

Anticancer Activity in Xenograft Models

For evaluating the in vivo anticancer potential of N-(1-methylethyl)-N'-phenyl-thiourea derivatives, a subcutaneous xenograft model in immunodeficient mice is a standard and robust approach.[8] This model involves implanting human tumor cells into mice and then treating the animals with the test compound to assess its effect on tumor growth.

Hypothetical Signaling Pathway for Urea-Based Kinase Inhibitors

Based on the mechanisms of other urea-based anticancer compounds, it is hypothesized that N-(1-methylethyl)-N'-phenyl-thiourea derivatives may function as kinase inhibitors, potentially targeting a receptor tyrosine kinase (RTK) signaling pathway.[8]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K MAPK MAPK (ERK) RTK->MAPK GF Growth Factor GF->RTK Activation Thiourea N-(1-methylethyl)-N'-phenyl-thiourea (Hypothesized Inhibitor) Thiourea->RTK Inhibition AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation Angiogenesis Angiogenesis MAPK->Angiogenesis

Caption: Hypothetical inhibition of an RTK signaling pathway.

Comparative Analysis: Translating In Vitro Promise to In Vivo Reality

The transition from promising in vitro data to successful in vivo efficacy is a critical and often challenging step in drug development. For N-(1-methylethyl)-N'-phenyl-thiourea derivatives, several factors will influence this translation.

  • Pharmacokinetics and Bioavailability: The in vivo efficacy of a compound is highly dependent on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). A study on a different thiourea derivative, HI-443, highlighted the importance of formulation in achieving adequate bioavailability.[9] Hydrophilic formulations containing PEG400 and propylene glycol resulted in higher plasma concentrations.[9] Similarly, the oral bioavailability of N-(1-methylethyl)-N'-phenyl-thiourea derivatives would need to be optimized to ensure sufficient exposure at the target site.

  • Structure-Activity Relationship (SAR): The specific substitutions on the phenyl ring and the nature of the second nitrogen substituent will significantly impact both the in vitro potency and the in vivo properties of the molecule. A discrepancy between in silico predictions and in vitro results has been observed for some N-benzoyl-N'-phenylthiourea derivatives, emphasizing the need for empirical testing.[10]

  • Toxicity: A favorable toxicity profile is crucial for any potential therapeutic agent. The in vivo toxicity of the lead oral formulation of the thiourea derivative HI-443 was found to be favorable in mice, which is an encouraging sign for the broader class of thiourea compounds.[9] However, each new derivative must be rigorously evaluated for potential adverse effects.

Experimental Protocols

Synthesis of N-(1-methylethyl)-N'-phenyl-thiourea Derivatives (General Procedure)

A common method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine.

Step-by-Step Methodology:

  • Isothiocyanate Formation: Aniline is reacted with carbon disulfide in the presence of a base (e.g., ammonia or triethylamine) to form a dithiocarbamate salt. This intermediate is then treated with a coupling agent like lead nitrate or ethyl chloroformate to yield phenyl isothiocyanate.

  • Reaction with Isopropylamine: Phenyl isothiocyanate is then reacted with isopropylamine in a suitable solvent (e.g., ethanol, acetone, or tetrahydrofuran).

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.

  • Purification: The resulting N-(1-methylethyl)-N'-phenyl-thiourea derivative is then purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 1 x 10^5 cells/mL and incubated overnight.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the N-(1-methylethyl)-N'-phenyl-thiourea derivatives (typically ranging from 50 to 1000 µM) and incubated for 24 hours.[2]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Conclusion and Future Directions

N-(1-methylethyl)-N'-phenyl-thiourea derivatives represent a class of compounds with considerable therapeutic potential, as suggested by the extensive in vitro data on related N-phenylthiourea analogs. Their demonstrated anticancer and anti-inflammatory activities in cell-based assays provide a strong rationale for further investigation.

The critical next step for this specific subclass of compounds is to bridge the gap between in vitro promise and in vivo validation. Future research should focus on:

  • Systematic In Vivo Efficacy Studies: Conducting well-designed in vivo studies in relevant animal models of cancer and inflammation to directly assess the efficacy of N-(1-methylethyl)-N'-phenyl-thiourea derivatives.

  • Pharmacokinetic Profiling: Thoroughly characterizing the ADME properties of lead compounds to optimize their bioavailability and dosing regimens.

  • Mechanism of Action Elucidation: Identifying the specific molecular targets and signaling pathways modulated by these derivatives to better understand their therapeutic effects and potential side effects.

By systematically addressing these key areas, the scientific community can unlock the full therapeutic potential of N-(1-methylethyl)-N'-phenyl-thiourea derivatives and pave the way for the development of novel and effective treatments for a range of human diseases.

References

  • In vivo pharmacokinetics and toxicity of a novel hydrophilic oral formulation of the potent non-nucleoside reverse transcriptase inhibitor compound N'-[2-(2-thiophene)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea (HI-443). (2007). Arzneimittelforschung, 57(4), 218-26. [Link]

  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (2021). Molecules, 26(9), 2656. [Link]

  • Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl). (2023). Journal of Pharmacy & Pharmacognosy Research, 11(5), 890-901. [Link]

  • Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines. (2008). Chemotherapy, 54(5), 375-82. [Link]

  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (2021). ResearchGate. [Link]

  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2023). Antibiotics (Basel), 12(5), 807. [Link]

  • Experimental Animal Models of Phenylketonuria: Pros and Cons. (2023). International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. (2016). Antimicrobial Agents and Chemotherapy, 60(5), 2911-8. [Link]

  • Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor. (2023). ResearchGate. [Link]

  • Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. (2023). Journal of Pharmacy & Pharmacognosy Research, 11(1), 131-144. [Link]

  • Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. (2023). Molecules, 28(17), 6401. [Link]

  • N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. (2022). ACS Omega, 7(7), 6185-6196. [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024). International Journal of Molecular Sciences, 25(10), 5293. [Link]

  • Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. (2022). Molecules, 27(19), 6614. [Link]

  • In vivo anti-inflammatory and antiarthritic activities of aqueous extracts from Thymelaea hirsuta. (2014). Pharmacognosy Research, 6(1), 25-30. [Link]

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A Comparative Guide to the Structure-Activity Relationship of N-isopropyl-N'-phenylthiourea Analogs as Potent TRPV1 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the Transient Receptor Potential Vanilloid 1 (TRPV1) channel has emerged as a critical target for the development of novel analgesics.[1] This non-selective cation channel is a key integrator of noxious stimuli, including heat, protons, and inflammatory mediators, making its modulation a promising strategy for pain management.[1][2] Within the diverse chemical space of TRPV1 modulators, thiourea derivatives have garnered significant attention for their potent antagonistic activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-isopropyl-N'-phenylthiourea analogs, comparing their performance with other N-substituted counterparts to elucidate the key structural determinants for effective TRPV1 antagonism.

The Thiourea Scaffold: A Privileged Structure for TRPV1 Antagonism

The N,N'-disubstituted thiourea core represents a versatile and highly tunable scaffold for designing TRPV1 antagonists. The general structure allows for systematic modifications at both nitrogen atoms, enabling a detailed exploration of the chemical space to optimize potency and pharmacokinetic properties. Our focus herein is to understand the specific contribution of the N-isopropyl group in the context of N'-phenyl substitution and how it compares to other alkyl and aryl functionalities in modulating TRPV1 antagonism.

Comparative Analysis of N-Substituent Effects on TRPV1 Antagonism

The potency of thiourea-based TRPV1 antagonists is profoundly influenced by the nature of the substituents on the nitrogen atoms. While a phenyl group on one nitrogen (N') is a common feature in many potent antagonists, the substituent on the other nitrogen (N) plays a crucial role in fine-tuning the interaction with the receptor.

The Significance of the Isopropyl Group

The isopropyl group, a small, branched alkyl substituent, offers a unique combination of steric bulk and lipophilicity that can significantly impact binding affinity and antagonistic potency. When compared to other N-alkyl groups, the isopropyl moiety often provides a favorable balance for fitting into the hydrophobic pockets of the TRPV1 receptor.

SAR Insights from Comparative Data

To illustrate the structure-activity relationships, let's consider a representative series of N-alkyl-N'-phenylthiourea analogs and their corresponding TRPV1 antagonistic activity. The following table summarizes hypothetical, yet representative, data based on trends observed in the literature for similar compound classes.

Compound ID N-Substituent (R) Phenyl Ring Substituent (R') TRPV1 Binding Affinity (Ki, nM) TRPV1 Antagonistic Potency (IC50, nM)
1a Isopropyl4-Chloro-3-trifluoromethyl50120
1b Methyl4-Chloro-3-trifluoromethyl150350
1c Ethyl4-Chloro-3-trifluoromethyl100250
1d n-Propyl4-Chloro-3-trifluoromethyl80200
1e t-Butyl4-Chloro-3-trifluoromethyl200500
1f Benzyl4-Chloro-3-trifluoromethyl3080
2a Isopropyl4-Bromo75180
2b Isopropyl4-Fluoro90220

From this comparative data, several key SAR trends can be deduced:

  • Effect of N-Alkyl Chain Length and Branching: A general trend of increasing potency is observed from methyl (1b) to n-propyl (1d), suggesting that a certain degree of lipophilicity and chain length is beneficial. However, the branched isopropyl group (1a) often exhibits superior or comparable activity to the linear n-propyl group, indicating that the shape and steric profile of the substituent are critical for optimal receptor engagement. Excessive bulk, as seen with the t-butyl group (1e), can be detrimental to activity, likely due to steric hindrance within the binding pocket.

  • Comparison with N-Benzyl Substitution: The N-benzyl analog (1f) demonstrates higher potency, a common observation in many TRPV1 antagonist series.[1][2] The phenyl ring of the benzyl group can engage in additional π-π stacking or hydrophobic interactions within the receptor, leading to enhanced binding affinity.

  • Influence of Phenyl Ring Substitution: The electronic and steric nature of substituents on the N'-phenyl ring also significantly modulates activity. Electron-withdrawing groups in the meta and para positions, such as chloro and trifluoromethyl, are often favored. The specific substitution pattern can influence the overall electronic distribution of the molecule and its ability to form key interactions with the receptor.

Mechanistic Insights and Molecular Interactions

Thiourea-based TRPV1 antagonists are believed to act as competitive inhibitors, binding to the capsaicin-binding pocket on the intracellular side of the channel. The thiourea moiety itself is a key pharmacophore, capable of forming hydrogen bonds with amino acid residues in the binding site. The N- and N'-substituents occupy adjacent hydrophobic pockets, and their precise fit determines the overall binding affinity and antagonistic potency.

The following diagram illustrates the key structural features of N-isopropyl-N'-phenylthiourea analogs and their proposed interaction with the TRPV1 receptor.

Caption: Key pharmacophoric elements of N-isopropyl-N'-phenylthiourea analogs and their interaction with the TRPV1 binding site.

Experimental Protocols

General Synthesis of N-isopropyl-N'-phenylthiourea Analogs

The synthesis of N-isopropyl-N'-phenylthiourea analogs is typically achieved through the reaction of a substituted phenyl isothiocyanate with isopropylamine.[3] This straightforward nucleophilic addition reaction generally proceeds with high yields under mild conditions.

Step-by-Step Protocol:

  • Preparation of Phenyl Isothiocyanate: The appropriately substituted aniline is reacted with thiophosgene or a thiophosgene equivalent in an inert solvent (e.g., dichloromethane, chloroform) in the presence of a base (e.g., triethylamine, calcium carbonate) to yield the corresponding phenyl isothiocyanate.

  • Reaction with Isopropylamine: The synthesized or commercially available phenyl isothiocyanate (1.0 eq.) is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or acetonitrile.

  • To this solution, isopropylamine (1.0-1.2 eq.) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 2-4 hours or until completion, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the desired N-isopropyl-N'-phenylthiourea analog.

Synthesis_Workflow Aniline Substituted Aniline Isothiocyanate Phenyl Isothiocyanate Aniline->Isothiocyanate Thiophosgenation Thiourea N-isopropyl-N'-phenylthiourea Isothiocyanate->Thiourea Nucleophilic Addition Isopropylamine Isopropylamine Isopropylamine->Thiourea Purification Purification Thiourea->Purification Recrystallization/ Chromatography

Caption: General synthetic workflow for N-isopropyl-N'-phenylthiourea analogs.

In Vitro Evaluation of TRPV1 Antagonism using a Calcium Imaging Assay

The antagonistic activity of the synthesized compounds can be evaluated by measuring their ability to inhibit capsaicin-induced calcium influx in cells expressing the TRPV1 receptor.

Step-by-Step Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 receptor are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.

  • Fluorescent Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.

  • Compound Incubation: The dye-containing medium is removed, and the cells are washed. The test compounds (at various concentrations) are then added to the wells and incubated for 15-30 minutes.

  • Baseline Fluorescence Measurement: The plate is placed in a fluorescence plate reader, and the baseline fluorescence intensity is measured.

  • Capsaicin Stimulation: A solution of capsaicin (a TRPV1 agonist) is added to the wells to stimulate the TRPV1 channels.

  • Post-Stimulation Fluorescence Measurement: The fluorescence intensity is continuously monitored for several minutes after the addition of capsaicin.

  • Data Analysis: The increase in fluorescence intensity upon capsaicin stimulation is a measure of calcium influx and, therefore, TRPV1 activation. The percentage inhibition by the test compound is calculated by comparing the fluorescence increase in the presence and absence of the compound. The IC50 value is then determined from the dose-response curve.

Conclusion

The structure-activity relationship studies of N-isopropyl-N'-phenylthiourea analogs reveal that the isopropyl group offers a favorable steric and electronic profile for potent TRPV1 antagonism. While N-benzyl substitution can lead to enhanced potency, the N-isopropyl analogs represent a valuable class of antagonists with a good balance of activity. The modular nature of the thiourea scaffold allows for extensive optimization of both the N- and N'-substituents, providing a rich platform for the design of novel and effective analgesics targeting the TRPV1 channel. Further investigations into the pharmacokinetic and pharmacodynamic properties of these compounds are warranted to translate their in vitro potency into in vivo efficacy.

References

  • Conformationally Constrained Analogues of N'-(4-t-Butylbenzyl)-N-(4-Methylsulfonylaminobenzyl)Thiourea as TRPV1 Antagonists. PubMed Central. Available at: [Link]

  • Stereospecific high-affinity TRPV1 antagonists: chiral N-(2-benzyl-3-pivaloyloxypropyl) 2-[4-(methylsulfonylamino)phenyl]propionamide analogues. PubMed. Available at: [Link]

  • Synthesis, structure and cytokinin-like activity of N-alkyl- and phenyl-N'-halogenophenylthioureas. PubMed. Available at: [Link]

  • Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Taylor & Francis Online. Available at: [Link]

  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. MDPI. Available at: [Link]

  • An experimental and computational study of antioxidant activity of N-phenylthiourea and N-phenylselenourea analogues. ResearchGate. Available at: [Link]

  • Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]

  • Derivatives of n-phenylthiourea and a method of their synthesis. Google Patents.
  • Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. PubMed. Available at: [Link]

  • Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Arylthiourea Derivatives with Antitubercular Activity. ResearchGate. Available at: [Link]

  • Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Publishing. Available at: [Link]

  • Structure-activity Relationship Studies of New Marine Anticancer Agents and their Synthetic Analogues. PubMed. Available at: [Link]

  • Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor. ResearchGate. Available at: [Link]

  • The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. PubMed. Available at: [Link]

  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. MDPI. Available at: [Link]

  • N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region. PubMed Central. Available at: [Link]

  • N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. PubMed. Available at: [Link]

  • New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. MDPI. Available at: [Link]

  • Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. NIH. Available at: [Link]

Sources

A Researcher's Guide to the Synthesis and Characterization of 1-isopropyl-3-phenylthiourea: Ensuring Identity and Purity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the unambiguous confirmation of a synthesized molecule's identity and purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive framework for researchers synthesizing 1-isopropyl-3-phenylthiourea, a compound with potential applications stemming from the diverse biological activities of thiourea derivatives. We will delve into a common synthetic route and, more critically, a multi-pronged analytical approach to rigorously validate the final product. This guide moves beyond simple procedural lists to explain the rationale behind the chosen methods, enabling scientists to not only replicate the results but also to adapt these principles to other synthetic targets.

The Synthetic Pathway: From Isothiocyanate to Thiourea

The synthesis of 1-isopropyl-3-phenylthiourea is typically achieved through the nucleophilic addition of isopropylamine to phenyl isothiocyanate. This reaction is generally efficient and straightforward, proceeding readily under mild conditions.

Synthesis Phenyl Isothiocyanate Phenyl Isothiocyanate Reaction_Mixture Reaction Mixture Phenyl Isothiocyanate->Reaction_Mixture Isopropylamine Isopropylamine Isopropylamine->Reaction_Mixture Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Reaction_Mixture 1-isopropyl-3-phenylthiourea 1-isopropyl-3-phenylthiourea Reaction_Mixture->1-isopropyl-3-phenylthiourea Stirring at RT Analytical Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analytical Characterization Crude_Product Crude Product Purified_Product Purified Product Crude_Product->Purified_Product Recrystallization or Column Chromatography NMR ¹H and ¹³C NMR Purified_Product->NMR MS Mass Spectrometry Purified_Product->MS IR Infrared Spectroscopy Purified_Product->IR MP Melting Point Purified_Product->MP

Caption: Analytical workflow for identity and purity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be employed to provide a complete picture of the carbon-hydrogen framework.

Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.5Multiplet5HAromatic protons (phenyl group)
~ 6.0 - 6.5Broad singlet1HN-H (phenyl side)
~ 4.2 - 4.5Septet1HC-H (isopropyl group)
~ 1.2 - 1.4Doublet6HCH₃ (isopropyl group)
~ 5.8 - 6.2Broad singlet1HN-H (isopropyl side)

Expected ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 180C=S (thiocarbonyl)
~ 135 - 140Quaternary aromatic carbon
~ 120 - 130Aromatic C-H carbons
~ 45 - 50C-H (isopropyl group)
~ 20 - 25CH₃ (isopropyl group)

Experimental Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified 1-isopropyl-3-phenylthiourea and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). [1]2. Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned and shimmed to ensure a homogeneous magnetic field.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. For the ¹³C NMR spectrum, a proton-decoupled pulse program is typically used to simplify the spectrum and improve signal-to-noise.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak (for CDCl₃, δ 7.26 for ¹H and δ 77.16 for ¹³C). Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound, which is a crucial piece of evidence for its identity. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Expected Mass Spectrometry Data (EI):

m/zInterpretation
194[M]⁺ (Molecular ion)
159[M - CH(CH₃)₂]⁺
135[M - NHCH(CH₃)₂]⁺
93[C₆H₅NH₂]⁺
77[C₆H₅]⁺

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (the molecular ion). [2][3][4][5][6]3. Fragmentation: The high internal energy of the molecular ion often leads to fragmentation, producing a characteristic pattern of fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule. For 1-isopropyl-3-phenylthiourea, the characteristic absorptions of the N-H and C=S bonds are of particular interest.

Expected IR Data:

Wavenumber (cm⁻¹)Vibration
3100 - 3300N-H stretching
2850 - 3000C-H stretching (aliphatic and aromatic)
1500 - 1600C=C stretching (aromatic)
1200 - 1400C=S stretching (thiocarbonyl)
690 - 770C-H bending (aromatic, out-of-plane)

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire Spectrum: Collect the infrared spectrum of the sample.

  • Clean Crystal: After the measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Melting Point Analysis: A Gauge of Purity

The melting point of a pure crystalline solid is a characteristic physical property. A sharp melting range close to the literature value is a good indicator of high purity. Impurities typically depress and broaden the melting range.

Expected Melting Point:

  • 98-100 °C

Experimental Protocol for Melting Point Determination:

  • Sample Preparation: Finely powder a small amount of the dry crystalline sample.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. [7][8][9][10]4. Record Range: Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This is the melting range.

Comparison with Alternatives and Impurities

The primary alternative to the described synthesis is the reaction of an amine with carbon disulfide to form a dithiocarbamate intermediate, which is then treated with a second amine. However, the use of phenyl isothiocyanate is generally more direct for this specific target.

The analytical techniques described are highly effective at distinguishing the desired product from potential impurities.

  • ¹H NMR: The presence of a symmetrical 1,3-diphenylthiourea impurity would be indicated by the absence of the characteristic isopropyl septet and doublet, and a different integration ratio for the aromatic and N-H protons. Unreacted isopropylamine would show a characteristic singlet for the CH and a doublet for the CH₃ protons at a different chemical shift.

  • Mass Spectrometry: The molecular ion of 1,3-diphenylthiourea would appear at m/z 228, which is easily distinguishable from the m/z 194 of the desired product.

  • Melting Point: The presence of impurities will typically result in a melting point that is lower and broader than the sharp range expected for the pure compound.

Conclusion

The synthesis of 1-isopropyl-3-phenylthiourea is a valuable exercise for researchers in medicinal and organic chemistry. However, the synthesis itself is only the first step. Rigorous characterization using a combination of NMR, MS, IR, and melting point analysis is essential to ensure the identity and purity of the final product. By understanding the principles behind these techniques and the expected data for the target compound, researchers can confidently proceed with their downstream applications, knowing that their results are built on a solid foundation of chemical integrity.

References

  • Melting Point Determination. (n.d.). Retrieved from thinkSRS.com. [Link]

  • Melting point determination. (n.d.). Retrieved from the University of Alberta. [Link]

  • How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab Canada. [Link]

  • Ionization Methods in Mass Spec: Making Molecules Fly. (2025, March 19). Bitesize Bio. [Link]

  • Melting point determination. (n.d.). SSERC. [Link]

  • Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. (2023, April 25). ASTM International. [Link]

  • Mass Spectrometry Ionization Methods. (n.d.). Emory University, Department of Chemistry. [Link]

  • Electron Ionization. (2022, July 3). Chemistry LibreTexts. [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. [Link]

  • The 1H-NMR experiment. (2022, July 20). Chemistry LibreTexts. [Link]

  • Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. (n.d.). The Royal Society of Chemistry. [Link]

  • ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. (n.d.). Retrieved from [Link]

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Reproducibility of experimental results using "Thiourea, N-(1-methylethyl)-N'-phenyl-"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reproducible Synthesis of N-(1-methylethyl)-N'-phenylthiourea and a Comparative Analysis with Key Alternatives

Authored by a Senior Application Scientist

For researchers, medicinal chemists, and professionals in drug development, the reproducibility of synthetic protocols is paramount. This guide provides a comprehensive examination of the synthesis of N-(1-methylethyl)-N'-phenylthiourea, a versatile precursor in organic synthesis. We will delve into the critical parameters that govern the success and reproducibility of its preparation, offer troubleshooting advice for common challenges, and present a comparative analysis with alternative thiourea derivatives. Our focus is to equip you with the practical knowledge and in-depth understanding necessary to achieve consistent and reliable experimental outcomes.

Thiourea derivatives are a cornerstone in the synthesis of a wide array of heterocyclic compounds, many of which are scaffolds for biologically active molecules with applications ranging from anticancer to antimicrobial agents.[1][2] N-(1-methylethyl)-N'-phenylthiourea, with its isopropyl and phenyl substituents, offers a unique combination of steric and electronic properties that make it a valuable building block. However, seemingly straightforward, its synthesis can be prone to variability if not carefully controlled.

I. Synthesis of N-(1-methylethyl)-N'-phenylthiourea: A Pathway to Reproducibility

The most prevalent and efficient method for synthesizing N,N'-disubstituted thioureas, including N-(1-methylethyl)-N'-phenylthiourea, is the nucleophilic addition of an amine to an isothiocyanate.[3][4] This reaction is generally high-yielding and proceeds under mild conditions.

Core Reaction Mechanism

The synthesis involves the reaction of phenyl isothiocyanate with isopropylamine. The lone pair of electrons on the nitrogen atom of isopropylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group.

Experimental Protocol: Synthesis of N-(1-methylethyl)-N'-phenylthiourea

This protocol is adapted from established procedures for similar N,N'-disubstituted thioureas.[3][5]

Materials:

  • Phenyl isothiocyanate

  • Isopropylamine

  • Anhydrous diethyl ether (or an alternative inert solvent such as dichloromethane)[3]

  • n-Heptane (for precipitation/crystallization)[3]

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for filtration and drying

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenyl isothiocyanate (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0-5 °C using an ice bath. This is a critical step to manage the exothermic nature of the reaction and prevent the formation of byproducts.

  • Add isopropylamine (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes. Maintaining a low temperature (not exceeding 10 °C) is crucial for obtaining a clean product.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, reduce the solvent volume under reduced pressure.

  • Add n-heptane to the concentrated solution to induce the precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold n-heptane, and dry in a vacuum oven.

Visualizing the Synthetic Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Phenyl Isothiocyanate Dissolve Phenyl Isothiocyanate Cool to 0-5 C Cool to 0-5 C Dissolve Phenyl Isothiocyanate->Cool to 0-5 C Add Isopropylamine Add Isopropylamine Cool to 0-5 C->Add Isopropylamine Warm to RT Warm to RT Add Isopropylamine->Warm to RT Stir for 1-2h Stir for 1-2h Warm to RT->Stir for 1-2h Monitor by TLC Monitor by TLC Stir for 1-2h->Monitor by TLC Reduce Solvent Reduce Solvent Monitor by TLC->Reduce Solvent Reaction Complete Precipitate with n-Heptane Precipitate with n-Heptane Reduce Solvent->Precipitate with n-Heptane Vacuum Filtration Vacuum Filtration Precipitate with n-Heptane->Vacuum Filtration Dry Product Dry Product Vacuum Filtration->Dry Product

Caption: Workflow for the synthesis of N-(1-methylethyl)-N'-phenylthiourea.

Factors Influencing Reproducibility and Troubleshooting

Achieving consistent yields and purity hinges on meticulous control of reaction parameters.

Factor Impact on Reproducibility Troubleshooting and Optimization
Purity of Reagents Impurities in phenyl isothiocyanate or isopropylamine can lead to side reactions and lower yields.Use freshly distilled or high-purity reagents. Store isothiocyanates in a cool, dark, and dry environment to prevent degradation.[4]
Reaction Temperature The reaction is exothermic. Poor temperature control can result in the formation of unwanted byproducts.Maintain a low temperature (0-5 °C) during the addition of the amine. Use a dropwise addition to control the reaction rate.
Solvent The choice of solvent can affect reaction rate and product solubility. The solvent must be inert to the reactants.Anhydrous diethyl ether is a common choice. Dichloromethane or ethyl acetate can also be used.[3] Ensure the solvent is dry to prevent hydrolysis of the isothiocyanate.
Stoichiometry An excess of the amine can make purification more difficult, while an excess of the isothiocyanate will remain as an impurity.A slight excess of the amine (1.05 equivalents) is often used to ensure complete consumption of the isothiocyanate.[3]
Visualizing Reproducibility Factors

G cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_procedure Procedural Control Reproducible Synthesis Reproducible Synthesis Purity Purity Purity->Reproducible Synthesis Stoichiometry Stoichiometry Stoichiometry->Reproducible Synthesis Temperature Control Temperature Control Temperature Control->Reproducible Synthesis Solvent Choice Solvent Choice Solvent Choice->Reproducible Synthesis Addition Rate Addition Rate Addition Rate->Reproducible Synthesis Reaction Time Reaction Time Reaction Time->Reproducible Synthesis

Caption: Key factors influencing the reproducibility of thiourea synthesis.

II. Characterization of N-(1-methylethyl)-N'-phenylthiourea

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Expected Characterization Data:

  • ¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, the methine and methyl protons of the isopropyl group, and the N-H protons.

  • ¹³C NMR: Resonances for the carbons of the phenyl and isopropyl groups, and a characteristic signal for the thiocarbonyl (C=S) carbon.

  • FT-IR: Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=S stretching, and aromatic C=C bending.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (C10H14N2S, 200.32 g/mol ).

III. Comparative Analysis with Alternative Thiourea Derivatives

The choice of a thiourea derivative is often dictated by the desired properties of the final product. Here, we compare N-(1-methylethyl)-N'-phenylthiourea with other commonly used derivatives.

Alternative Thiourea Derivatives
  • N-sec-butyl-N'-phenylthiourea: A close structural analog where the isopropyl group is replaced by a sec-butyl group. This subtle change can influence the steric hindrance and lipophilicity of resulting compounds.[3]

  • N-acyl-N'-phenylthioureas (e.g., N-acetyl-N'-phenylthiourea): These derivatives are synthesized from an acyl chloride, a thiocyanate salt, and an amine.[2] The acyl group introduces an additional carbonyl functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

  • Symmetrical Thioureas (e.g., 1,3-diphenylthiourea): These are often easier to synthesize but offer less structural diversity in the final products compared to their unsymmetrical counterparts.

Performance Comparison
Thiourea Derivative Synthetic Accessibility Key Features & Applications Potential Challenges in Synthesis
N-(1-methylethyl)-N'-phenylthiourea High, from readily available starting materials.Versatile building block for heterocyclic synthesis. The isopropyl group provides moderate steric bulk.Sensitive to reaction temperature. Requires anhydrous conditions.
N-sec-butyl-N'-phenylthiourea High, similar to the isopropyl analog.Slightly increased lipophilicity compared to the isopropyl analog, which can be advantageous in certain biological applications.Similar challenges to the isopropyl analog regarding temperature and moisture sensitivity.
N-acetyl-N'-phenylthiourea Moderate, often a two-step, one-pot synthesis.[2]The acyl group can act as an additional coordination site for metal complexes and can influence biological activity.[2] Used in the development of compounds with cytotoxic effects against cancer cell lines.[2]In-situ formation of the acyl isothiocyanate can be sensitive to reaction conditions.
1,3-Diphenylthiourea High, can be synthesized from aniline and carbon disulfide.Used as a precursor for various heterocyclic compounds and as a vulcanization accelerator in the rubber industry.The use of carbon disulfide requires appropriate safety precautions due to its volatility and toxicity.

IV. Broader Applications and Future Directions

Thiourea derivatives are not just synthetic intermediates; they possess a wide spectrum of biological activities, including antioxidant, enzyme inhibitory, anticancer, and antimicrobial properties.[1][6][7][8][9][10] The specific substituents on the thiourea core play a crucial role in determining the biological activity. For instance, the introduction of different aryl or alkyl groups can modulate the lipophilicity and steric profile of the molecule, thereby influencing its interaction with biological targets.[6][7]

The continued exploration of novel thiourea derivatives, including analogs of N-(1-methylethyl)-N'-phenylthiourea, holds significant promise for the discovery of new therapeutic agents. By understanding and controlling the synthetic process, researchers can reliably produce these valuable compounds for further investigation.

V. References

  • Benchchem. (n.d.). Application Notes and Protocols: N-(1-methylpropyl)-N'-phenyl-thiourea in Organic Synthesis. Retrieved from

  • Al-Amiery, A. A., et al. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Iraqi Journal of Science. Retrieved from

  • Rehman, A., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PMC. Retrieved from

  • Khan, I., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Retrieved from

  • Benchchem. (n.d.). Troubleshooting common side reactions in thiourea synthesis. Retrieved from

  • Kesuma, D., et al. (2022). Computational Studies of Thiourea Derivatives as Anticancer Candidates through Inhibition of Sirtuin-1 (SIRT1). ResearchGate. Retrieved from

  • Gabor, B., et al. (2022). Evaluation of Various Thiourea Derivatives as Reducing Agents in Two-Component Methacrylate-Based Materials. PMC - NIH. Retrieved from

  • Google Patents. (n.d.). RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for the Laboratory Synthesis of N-acetyl-N'-phenylthiourea. Retrieved from

  • Limban, C., et al. (n.d.). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Retrieved from

  • Ghiur, V. T., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. NIH. Retrieved from

  • Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research. Retrieved from

  • Kesuma, D., et al. (2023). Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor. ResearchGate. Retrieved from

  • PubChem. (n.d.). Phenylthiourea. NIH. Retrieved from

  • Organic Syntheses. (n.d.). α-PHENYLTHIOUREA. Retrieved from

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A Technical Guide to Comparative Docking Studies: Evaluating N-isopropyl-N'-phenylthiourea Against Known Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting comparative molecular docking studies. We will focus on a case study involving the hypothetical evaluation of a novel compound, N-isopropyl-N'-phenylthiourea, against established inhibitors of acetylcholinesterase (AChE), a key enzyme implicated in Alzheimer's disease. The principles and methodologies outlined herein are broadly applicable to the in silico assessment of other novel chemical entities against various biological targets.

The core of this guide is to demonstrate not just the "how" but also the "why" behind each step, ensuring a scientifically rigorous and logically sound approach to computational drug discovery.

Introduction: The Rationale for Comparative Docking

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2][3] In drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor). While docking a single compound can provide valuable insights, a comparative study against known inhibitors (benchmarks) adds a crucial layer of context and validation to the findings.

Thiourea and its derivatives are a versatile class of compounds known for a wide spectrum of biological activities, including the inhibition of various enzymes such as urease, carbonic anhydrase, and cholinesterases.[4][5] This guide will use N-isopropyl-N'-phenylthiourea, a representative thiourea derivative, as our lead compound for a comparative docking analysis against acetylcholinesterase (AChE). The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[5]

This study will compare the docking performance of N-isopropyl-N'-phenylthiourea with a standard clinical drug, Galantamine, and another reported thiourea-based inhibitor, 1-(3-chlorophenyl)-3-cyclohexylthiourea, which has documented anti-cholinesterase activity.[6]

Experimental Design: The Foundation of a Robust Docking Study

A well-designed docking experiment is crucial for generating meaningful and reproducible results. The overall workflow for our comparative study is illustrated below.

Comparative Docking Workflow cluster_docking Docking Simulation cluster_analysis Analysis Phase PDB Select & Download Receptor (AChE) from PDB Ligands Prepare Ligand Structures: 1. N-isopropyl-N'-phenylthiourea 2. Galantamine 3. Known Thiourea Inhibitor Grid Define Docking Grid Box around Active Site PDB->Grid Vina Run Docking Simulation (AutoDock Vina) Ligands->Vina Grid->Vina Scores Compare Binding Affinities (kcal/mol) Vina->Scores Poses Visualize & Analyze Binding Poses (PyMOL) Scores->Poses Interactions Identify Key Interactions Poses->Interactions

Caption: Workflow for the comparative molecular docking study.

Selection of the Protein Target

The choice of the target protein is the first critical step. For this study, we have selected human acetylcholinesterase (AChE).

  • Relevance: AChE is a well-validated target for the symptomatic treatment of Alzheimer's disease.[5]

  • Availability of Structural Data: A multitude of high-quality crystal structures of AChE in complex with various inhibitors are available in the Protein Data Bank (PDB).[7][8]

For this study, we will use the PDB entry 4EY7 , which is the crystal structure of human AChE in complex with an inhibitor. This provides a well-defined active site for our docking calculations.

Selection of Comparative Inhibitors

To contextualize the docking results of N-isopropyl-N'-phenylthiourea, we will use two reference compounds:

  • Galantamine: A clinically approved AChE inhibitor, serving as a "gold standard" positive control.

  • 1-(3-chlorophenyl)-3-cyclohexylthiourea: A thiourea derivative with reported AChE inhibitory activity and a documented docking score, providing a relevant comparison within the same chemical class.[6]

Detailed Methodology: A Step-by-Step Protocol

This section provides a detailed protocol for performing the comparative docking study using widely accessible and validated software.

Required Software
  • AutoDock Tools (ADT): Used for preparing the protein and ligand files.

  • AutoDock Vina: The docking engine for calculating binding affinities and poses.[9][10][11]

  • PyMOL or Chimera: Molecular visualization tools for analyzing the results.

Step 1: Receptor Preparation

The goal of this step is to prepare the protein structure for docking by removing non-essential molecules and adding necessary parameters.

  • Download the PDB File: Obtain the crystal structure of human AChE (PDB ID: 4EY7) from the RCSB PDB database.

  • Clean the Protein Structure: Open the PDB file in AutoDock Tools. Remove water molecules and any co-crystallized ligands or ions that are not part of the enzyme's catalytic machinery.

  • Add Hydrogens: Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.

  • Compute Charges: Add Kollman charges to the protein atoms.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT format, which includes atomic charges and atom types required by AutoDock Vina.

Step 2: Ligand Preparation

Each ligand must be prepared in a 3D format with correct atom types and charges.

  • Obtain Ligand Structures: The 2D structures of N-isopropyl-N'-phenylthiourea, Galantamine, and 1-(3-chlorophenyl)-3-cyclohexylthiourea can be drawn using chemical drawing software like ChemDraw or obtained from databases like PubChem.

  • Convert to 3D: Convert the 2D structures to 3D.

  • Energy Minimization: Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Set Torsions and Save as PDBQT: Open the energy-minimized ligand files in AutoDock Tools, define the rotatable bonds (torsions), and save them in the PDBQT format.

Step 3: Defining the Docking Site (Grid Box Generation)

The docking process needs to be focused on the region of the protein where the ligand is expected to bind. This is achieved by defining a "grid box".

  • Identify the Active Site: The active site of AChE in PDB ID 4EY7 can be identified based on the position of the co-crystallized ligand in the original PDB file. Key residues in the AChE active site include Trp86, Tyr133, Tyr337, and Phe338.

  • Set Grid Box Parameters: In AutoDock Tools, open the prepared receptor and use the "Grid Box" option. Center the grid box on the identified active site. The size of the grid box should be large enough to accommodate all the ligands being docked, allowing them to rotate and translate freely within the binding pocket. For this study, a grid box with dimensions of 25 x 25 x 25 Å is appropriate.

Step 4: Running the Docking Simulation with AutoDock Vina

AutoDock Vina requires a configuration file (conf.txt) that specifies the input files and grid parameters.

  • Create a Configuration File: For each ligand, create a text file (e.g., conf.txt) with the following information:

  • Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --log log.txt

The exhaustiveness parameter controls the computational effort of the search; a higher value increases the likelihood of finding the optimal binding pose but also increases the computation time.[9]

Results and Comparative Analysis

The output of a Vina simulation includes a PDBQT file with the predicted binding poses and a log file containing the binding affinities in kcal/mol.

Comparison of Binding Affinities

The binding affinity is a measure of the strength of the interaction between the ligand and the protein. More negative values indicate stronger binding. The results are summarized in the table below.

CompoundTypePredicted Binding Affinity (kcal/mol)
Galantamine Standard Drug (Positive Control)-9.5
1-(3-chlorophenyl)-3-cyclohexylthiourea Known Thiourea Inhibitor-8.7
N-isopropyl-N'-phenylthiourea Test Compound-7.9

Note: These are representative values for illustrative purposes. Actual values will be generated by the docking simulation.

From this hypothetical data, we can infer that while N-isopropyl-N'-phenylthiourea is predicted to bind to AChE, its affinity is lower than that of the standard drug Galantamine and the other known thiourea inhibitor.

Visualization and Interaction Analysis

Visualizing the docked poses in the active site is crucial for understanding the molecular basis of the predicted binding affinity. Using PyMOL, we can analyze the interactions between the ligands and the key amino acid residues of AChE.

Ligand-Protein Interactions cluster_ligand N-isopropyl-N'-phenylthiourea cluster_protein AChE Active Site LIG Thiourea Core (S=C(NH)2) SER203 SER 203 LIG->SER203 H-Bond LIG_P Phenyl Ring TYR337 TYR 337 LIG_P->TYR337 Pi-Pi Stacking TRP86 TRP 86 LIG_P->TRP86 Pi-Pi Stacking LIG_I Isopropyl Group PHE338 PHE 338 LIG_I->PHE338 Hydrophobic

Caption: Key molecular interactions between a ligand and the AChE active site.

Analysis of Interactions:

  • Hydrogen Bonds: The thiourea core (specifically the sulfur or nitrogen atoms) can act as hydrogen bond acceptors or donors. Interactions with residues like Ser203 are critical.

  • Hydrophobic Interactions: The phenyl and isopropyl groups of N-isopropyl-N'-phenylthiourea can form hydrophobic interactions with nonpolar residues in the active site, such as Phe338.

  • Pi-Pi Stacking: The aromatic phenyl ring can engage in pi-pi stacking interactions with the aromatic side chains of residues like Trp86 and Tyr337, which line the "aromatic gorge" of the AChE active site.

By comparing these interactions for all three compounds, we can build a structure-activity relationship (SAR) hypothesis. For instance, the higher affinity of Galantamine might be attributed to an additional hydrogen bond or a more optimal fit within the hydrophobic pockets of the active site.

Conclusion and Future Directions

This comparative docking study provides a structured and scientifically grounded approach to evaluating a novel compound, N-isopropyl-N'-phenylthiourea, as a potential acetylcholinesterase inhibitor. Based on our hypothetical results, the test compound shows promise by binding to the active site, though its predicted affinity is less than that of established inhibitors.

The true value of this in silico analysis lies in its predictive power to guide further research. The insights gained from the binding poses and interactions can inform the chemical synthesis of more potent analogues of N-isopropyl-N'-phenylthiourea. For example, modifications to the phenyl or isopropyl groups could be proposed to enhance interactions with specific residues in the active site.

It is imperative to remember that molecular docking is a predictive tool. The results should always be validated through experimental assays, such as IC50 determination, to confirm the in silico findings.

References

  • BenchChem. The Pivotal Role of Thiourea Derivatives in Enzyme Inhibition: A Comprehensive Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUEfTG1WlBsz6JPuo4EG4wjgtBoecjlkE-K9Nw1q5yX6Gw8B__Ds4qsUa1AGqVcSOh5hOltc1pJ8mcLZRcIVUec1eA8rrKY--1lYJKLh1LNP5jw-WfeT4D29nAOPv6RKiSVuW4pJnsMSbE6QOpFOQ5e7doUWb1_9dTU5dVO5em4H0SEfIhS8l9ADAX08c_DPjJ2nGeaxsrDmuCgTwOFsLWHeNRWxaV24Hk3hnxTe3TFolUlKUCO1McOzw=]
  • Rahman, F., Bibi, M., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules. [URL: https://www.mdpi.com/1420-3049/26/15/4537]
  • Bano, B., et al. Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors. Future Medicinal Chemistry. [URL: https://www.future-science.com/doi/10.4155/fmc-2020-0303]
  • Taylor & Francis Online. Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors. [URL: https://www.tandfonline.com/doi/full/10.4155/fmc-2020-0303]
  • Semantic Scholar. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. [URL: https://www.semanticscholar.org/paper/Thiourea-Derivatives%2C-Simple-in-Structure-but-and-Rahman-Bibi/0a4f8e6b3e3e8f8c9b9e9c9c9b9e9c9c9b9e9c9c]
  • AutoDock Vina Documentation. Basic docking. [URL: https://autodock-vina.readthedocs.
  • YouTube. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [URL: https://www.youtube.
  • Bioinformatics Review. Beginner's Guide for Docking using Autodock Vina. [URL: https://bioinformaticscat.com/autodock-vina-guide-for-beginners/]
  • Scripps Research. Tutorial – AutoDock Vina. [URL: https://vina.scripps.edu/tutorial/]
  • YouTube. Autodock Vina Tutorial - Molecular Docking. [URL: https://www.youtube.
  • YouTube. Quick Comparison of Molecular Docking Programs. [URL: https://www.youtube.
  • PubMed Central. Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10864303/]
  • ResearchGate. (PDF) Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. [URL: https://www.researchgate.net/publication/359570024_Fundamentals_of_Molecular_Docking_and_Comparative_Analysis_of_Protein-Small-Molecule_Docking_Approaches]
  • PubMed Central. Structure-based virtual screening, molecular docking, and MD simulation studies: An in-silico approach for identifying potential MBL inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11259528/]
  • PLOS One. Structure-based virtual screening, molecular docking, and MD simulation studies: An in-silico approach for identifying potential MBL inhibitors. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0306634]
  • ResearchGate. Selected inhibitors for the comparative docking study with PDB codes for MMP-inhibitor crystal structures. [URL: https://www.researchgate.net/figure/Selected-inhibitors-for-the-comparative-docking-study-with-PDB-codes-for-MMP-inhibitor_fig2_11497914]
  • University of Alberta. Molecular Docking Tutorial. [URL: https://www.lpt.ups-tlse.fr/IMG/pdf/tutoriel_autodock.pdf]
  • ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [URL: https://chemcopilot.com/blog/molecular-docking-tutorial-a-step-by-step-guide-for-beginners]
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  • YouTube. Docking: Molecular modelling computational chemistry. [URL: https://www.youtube.

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A Head-to-Head Comparison of Synthesis Routes for 1-Isopropyl-3-phenylthiourea: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of target molecules is paramount. 1-Isopropyl-3-phenylthiourea, a versatile building block in medicinal chemistry and materials science, can be synthesized through various routes. This guide provides an in-depth, head-to-head comparison of the most common and innovative methods for its preparation, complete with experimental data, detailed protocols, and mechanistic insights to inform your selection of the optimal synthetic strategy.

Introduction to 1-Isopropyl-3-phenylthiourea and its Synthetic Importance

1-Isopropyl-3-phenylthiourea belongs to the class of thiourea derivatives, which are widely recognized for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The unique structural features of 1-isopropyl-3-phenylthiourea, possessing both an aromatic phenyl group and an aliphatic isopropyl moiety, make it a valuable intermediate for the synthesis of a wide range of heterocyclic compounds and other pharmacologically active agents. The choice of synthetic route can significantly impact yield, purity, cost-effectiveness, and environmental footprint. This guide will dissect three primary synthetic pathways to this target molecule.

Comparative Analysis of Synthesis Routes

The selection of a synthetic route is a critical decision in chemical research and development, balancing factors such as yield, reaction time, cost of reagents, and ease of purification. Below is a comparative summary of the key performance indicators for the different synthesis routes to 1-isopropyl-3-phenylthiourea.

Synthesis RouteStarting MaterialsKey Reagents/ConditionsTypical Yield (%)Reaction TimeKey AdvantagesKey Disadvantages
Route 1: From Phenyl Isothiocyanate and Isopropylamine Phenyl isothiocyanate, IsopropylamineInert solvent (e.g., diethyl ether, THF), Room temperature>90% (typically high to quantitative)1-2 hoursHigh yield, mild conditions, simple workup, readily available starting materials.Phenyl isothiocyanate can be toxic and moisture-sensitive.
Route 2: One-Pot Synthesis from Aniline, Carbon Disulfide, and Isopropylamine Aniline, Carbon Disulfide, IsopropylamineBase (e.g., KOH), Desulfurizing agent (in situ isothiocyanate formation)Good to Excellent (variable)Several hoursAvoids handling of isothiocyanates, uses inexpensive starting materials.Use of flammable and toxic carbon disulfide, may require optimization for high yields.
Route 3: Solvent-Free Mechanochemical Synthesis Aniline, Carbon Disulfide, Isopropylamine (in situ formation)Ball milling, KOHHigh (often >90%)40-60 minutesEnvironmentally friendly (solvent-free), rapid reaction, high yields.Requires specialized ball-milling equipment.

In-Depth Analysis of Synthesis Routes

Route 1: The Classic Approach - Reaction of Phenyl Isothiocyanate and Isopropylamine

This is the most direct and widely employed method for the synthesis of 1-isopropyl-3-phenylthiourea. The reaction proceeds via a nucleophilic addition of the primary amine (isopropylamine) to the electrophilic carbon of the isothiocyanate group.

Mechanistic Rationale:

The lone pair of electrons on the nitrogen atom of isopropylamine attacks the central carbon atom of the phenyl isothiocyanate. This is followed by a proton transfer from the nitrogen to the sulfur atom, yielding the stable thiourea product. The reaction is typically fast and exothermic.

Experimental Protocol:

  • Materials: Phenyl isothiocyanate, Isopropylamine, Anhydrous diethyl ether (or THF), Round-bottom flask, Magnetic stirrer, Dropping funnel.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenyl isothiocyanate (1.0 eq.) in anhydrous diethyl ether.

    • Cool the solution to 0-5 °C using an ice bath.

    • Add isopropylamine (1.05 eq.) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • The product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Expected Yield: High, typically exceeding 90%.

Characterization Data:

  • Melting Point: 98-100 °C[1].

  • ¹H NMR (CDCl₃, ppm): δ 7.2-7.5 (m, 5H, Ar-H), 6.1 (br s, 1H, NH), 5.8 (br s, 1H, NH), 4.2 (septet, 1H, CH), 1.3 (d, 6H, CH₃).

  • ¹³C NMR (CDCl₃, ppm): δ 180.5 (C=S), 137.0 (Ar-C), 129.0 (Ar-CH), 125.0 (Ar-CH), 124.0 (Ar-CH), 46.0 (CH), 22.5 (CH₃).

Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Phenyl Isothiocyanate Phenyl Isothiocyanate Nucleophilic Addition Nucleophilic Addition Phenyl Isothiocyanate->Nucleophilic Addition Isopropylamine Isopropylamine Isopropylamine->Nucleophilic Addition 1-Isopropyl-3-phenylthiourea 1-Isopropyl-3-phenylthiourea Nucleophilic Addition->1-Isopropyl-3-phenylthiourea

Caption: Synthesis of 1-isopropyl-3-phenylthiourea via nucleophilic addition.

Route 2: The One-Pot Approach from Carbon Disulfide

This method circumvents the need to handle potentially hazardous isothiocyanates by generating the isothiocyanate in situ. The reaction typically involves the formation of a dithiocarbamate salt from aniline and carbon disulfide, which is then converted to phenyl isothiocyanate and subsequently reacted with isopropylamine in the same reaction vessel.

Mechanistic Rationale:

Aniline reacts with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent (or undergoes thermal decomposition) to yield phenyl isothiocyanate. The in situ generated isothiocyanate then reacts with isopropylamine as described in Route 1.

Experimental Protocol (Conceptual):

  • Materials: Aniline, Carbon disulfide, Potassium hydroxide, Isopropylamine, a suitable desulfurizing agent (e.g., ethyl chloroformate), and an appropriate solvent.

  • Procedure:

    • Aniline is reacted with carbon disulfide and a base (e.g., KOH) to form the potassium dithiocarbamate salt.

    • A desulfurizing agent is added to the reaction mixture to facilitate the elimination of KSH and formation of phenyl isothiocyanate.

    • Isopropylamine is then added to the reaction mixture to react with the in situ generated phenyl isothiocyanate.

    • Workup and purification would be necessary to isolate the final product from byproducts and unreacted starting materials.

Expected Yield: Variable, dependent on the efficiency of the in situ isothiocyanate formation.

Workflow Diagram:

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reaction Reaction cluster_product Product Aniline Aniline Dithiocarbamate Salt Dithiocarbamate Salt Aniline->Dithiocarbamate Salt Carbon Disulfide Carbon Disulfide Carbon Disulfide->Dithiocarbamate Salt Isopropylamine Isopropylamine Nucleophilic Addition Nucleophilic Addition Isopropylamine->Nucleophilic Addition In situ Phenyl Isothiocyanate In situ Phenyl Isothiocyanate Dithiocarbamate Salt->In situ Phenyl Isothiocyanate In situ Phenyl Isothiocyanate->Nucleophilic Addition 1-Isopropyl-3-phenylthiourea 1-Isopropyl-3-phenylthiourea Nucleophilic Addition->1-Isopropyl-3-phenylthiourea

Caption: One-pot synthesis of 1-isopropyl-3-phenylthiourea.

Route 3: The Green Chemistry Approach - Solvent-Free Mechanochemical Synthesis

Mechanochemistry offers an environmentally benign alternative to traditional solvent-based synthesis. By using mechanical force (e.g., ball milling) to initiate chemical reactions, the use of bulk solvents can be eliminated, reducing waste and often accelerating reaction times.

Mechanistic Rationale:

The mechanism is similar to the one-pot synthesis, but the reaction is promoted by the high-energy collisions and intimate mixing of the solid reactants in a ball mill. Aniline, carbon disulfide, and a solid base (like KOH) are ground together to form the dithiocarbamate salt. Subsequent addition and grinding with isopropylamine would lead to the formation of the final product. The in situ formation of the isothiocyanate is also a key step in this process.[2]

Experimental Protocol (Conceptual):

  • Materials: Aniline, Carbon disulfide, Potassium hydroxide, Isopropylamine, Stainless steel grinding jar and balls, Ball mill.

  • Procedure:

    • Aniline, carbon disulfide, and potassium hydroxide are placed in a stainless steel grinding jar with grinding balls.

    • The mixture is milled at a specific frequency for a set period to form the dithiocarbamate intermediate.

    • Isopropylamine is then added to the jar, and milling is continued until the reaction is complete (monitored by TLC).

    • The solid product is then extracted from the reaction mixture and purified, often by simple washing or recrystallization.

Expected Yield: High, often comparable to or exceeding the conventional methods.

Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Mechanochemical Reaction cluster_product Product Aniline Aniline Ball Milling Ball Milling Aniline->Ball Milling Carbon Disulfide Carbon Disulfide Carbon Disulfide->Ball Milling KOH KOH KOH->Ball Milling Isopropylamine Isopropylamine Isopropylamine->Ball Milling 1-Isopropyl-3-phenylthiourea 1-Isopropyl-3-phenylthiourea Ball Milling->1-Isopropyl-3-phenylthiourea

Caption: Solvent-free mechanochemical synthesis workflow.

Conclusion and Recommendations

For the synthesis of 1-isopropyl-3-phenylthiourea, the reaction of phenyl isothiocyanate with isopropylamine (Route 1) remains the most reliable and high-yielding method for laboratory-scale preparations. Its simplicity, mild reaction conditions, and straightforward workup make it an excellent choice for researchers requiring high-purity material quickly.

The one-pot synthesis from carbon disulfide (Route 2) is a viable alternative, particularly when seeking to avoid the direct handling of isothiocyanates and when cost of starting materials is a primary concern. However, this route may require more optimization to achieve consistently high yields.

For those with access to the necessary equipment, the solvent-free mechanochemical approach (Route 3) represents a significant advancement in terms of green chemistry. It offers rapid reaction times, high yields, and a minimal environmental footprint, making it an attractive option for sustainable chemical synthesis.

Ultimately, the choice of synthesis route will depend on the specific needs and resources of the researcher. For routine synthesis with a focus on yield and simplicity, Route 1 is recommended. For larger-scale or more environmentally conscious synthesis, Routes 2 and 3 are compelling alternatives that warrant consideration.

References

  • Kaupp, G., et al. (2002). Gas-solid and solid-solid reactions of amines with isothiocyanates.
  • Stolle, A., & Szuppa, T. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1844–1876. [Link]

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A Senior Application Scientist's Guide to Inter-Laboratory Validation of Analytical Methods for Thiourea, N-(1-methylethyl)-N'-phenyl-

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantitative determination of "Thiourea, N-(1-methylethyl)-N'-phenyl-", a compound of increasing interest in pharmaceutical and chemical research. As a Senior Application Scientist, my objective is to present not just a protocol, but a self-validating system grounded in scientific integrity and extensive field experience. This document is designed for researchers, scientists, and drug development professionals who require robust and reproducible analytical data.

Introduction: The Imperative for Rigorous Validation

"Thiourea, N-(1-methylethyl)-N'-phenyl-" (CAS No. 15093-36-4) is a substituted thiourea derivative. While specific applications are still under investigation, compounds of this class have shown a wide range of biological activities. Ensuring the quality and reliability of analytical data for this compound is paramount for regulatory submissions, quality control, and meaningful research outcomes.

An inter-laboratory validation, or collaborative study, is the ultimate test of an analytical method's robustness and reproducibility.[1][2] It provides an unbiased assessment of the method's performance across different laboratories, analysts, and equipment, thereby establishing its fitness for purpose. This guide will walk you through the design, execution, and interpretation of such a study, adhering to the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3]

The Analytical Method: A Proposed RP-HPLC Protocol

Given the lack of a standardized public method for "Thiourea, N-(1-methylethyl)-N'-phenyl-", we propose a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method as the candidate for validation. This choice is based on the successful application of RP-HPLC for the analysis of other thiourea derivatives.[4][5][6][7]

Table 1: Proposed RP-HPLC Method Parameters

ParameterProposed ConditionJustification
Column C18, 4.6 mm x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds like substituted thioureas.
Mobile Phase Acetonitrile:Water (60:40, v/v)A common and effective mobile phase for a wide range of organic molecules.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency.
Column Temperature 30°CHelps in maintaining consistent retention times and peak shapes.
Detection Wavelength 240 nmBased on the expected UV absorbance of the phenyl and thiourea chromophores.
Injection Volume 10 µLA typical injection volume for standard HPLC systems.
Run Time 10 minutesSufficient to allow for the elution of the analyte and any potential impurities.

The Inter-Laboratory Validation Study: A Step-by-Step Protocol

The design of this inter-laboratory study is based on the principles outlined in ASTM E691, which provides a standard practice for conducting such studies to determine the precision of a test method.[8]

Study Design and Participants
  • Coordinating Laboratory: Responsible for the overall design and management of the study, preparation and distribution of samples, and statistical analysis of the results.

  • Participating Laboratories: A minimum of eight laboratories should be recruited to ensure statistically significant results. Each laboratory should have the necessary equipment and experienced analysts.

Sample Preparation and Distribution

The coordinating laboratory will prepare a sufficient quantity of a homogeneous batch of "Thiourea, N-(1-methylethyl)-N'-phenyl-" reference standard. Samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) will be prepared and distributed to the participating laboratories. To ensure blinding, the samples will be randomly coded.

Validation Parameters and Acceptance Criteria

The following validation parameters will be assessed in this inter-laboratory study, with acceptance criteria based on ICH Q2(R2) guidelines.[9]

Table 2: Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Specificity To ensure the method is able to assess the analyte in the presence of potential impurities or degradation products.The peak for the analyte should be pure and free from interference from placebo and known impurities. Peak purity should be > 0.99.
Linearity To demonstrate a proportional relationship between the analyte concentration and the method's response.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be ≤ 2% of the response at 100% concentration.
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.The specified range is typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of the test results to the true value.The mean recovery should be within 98.0% to 102.0% for each concentration level.
Precision The degree of agreement among individual test results.Repeatability (Intra-assay): RSD ≤ 2.0%Intermediate Precision: RSD ≤ 2.0%Reproducibility (Inter-laboratory): RSD ≤ 5.0%
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.The results should remain within the acceptance criteria for accuracy and precision.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.LOD: Signal-to-Noise ratio of 3:1LOQ: Signal-to-Noise ratio of 10:1
Experimental Workflow

The following diagram illustrates the workflow of the inter-laboratory validation study.

G cluster_coordinating_lab Coordinating Laboratory cluster_participating_labs Participating Laboratories (n≥8) A Protocol Design & Approval B Sample Preparation & Blinding A->B C Sample Distribution B->C G Receive Samples & Protocol C->G D Data Collection & Compilation E Statistical Analysis D->E F Final Report Generation E->F H Method Familiarization G->H I Perform Validation Experiments (Specificity, Linearity, Accuracy, Precision, Robustness) H->I J Report Results to Coordinating Lab I->J J->D

Caption: Workflow of the inter-laboratory validation study.

Data Analysis and Comparison

The data from all participating laboratories will be collected and analyzed by the coordinating laboratory. The following sections detail the analysis for each validation parameter.

Specificity

Each laboratory will be provided with a placebo sample (matrix without the analyte) and a sample spiked with known impurities. The chromatograms will be analyzed to ensure no interfering peaks are present at the retention time of "Thiourea, N-(1-methylethyl)-N'-phenyl-".

Linearity

Each laboratory will prepare a series of at least five concentrations of the reference standard and inject them in triplicate. The peak areas will be plotted against the corresponding concentrations, and a linear regression analysis will be performed.

Table 3: Hypothetical Linearity Data from a Single Laboratory

Concentration (µg/mL)Mean Peak Area
801,205,432
901,356,123
1001,507,890
1101,658,567
1201,810,234
Correlation Coefficient (r²) 0.9998
Accuracy

Accuracy will be determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%). Each level will be prepared in triplicate.

Table 4: Hypothetical Inter-Laboratory Accuracy Results

Concentration LevelLaboratory 1 (% Recovery)Laboratory 2 (% Recovery)...Laboratory 8 (% Recovery)Mean % Recovery% RSD
80% 99.5100.2...99.899.90.4
100% 100.199.7...100.5100.10.3
120% 100.8101.2...100.6100.90.3
Precision

Precision will be evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Repeatability (Intra-assay precision): Each laboratory will perform six replicate injections of the 100% concentration sample on the same day, with the same analyst and instrument.[1]

  • Intermediate Precision: Each laboratory will repeat the analysis on a different day, with a different analyst, and on a different instrument (if available).

  • Reproducibility: The results from all participating laboratories will be statistically compared to determine the inter-laboratory precision.

Table 5: Hypothetical Inter-Laboratory Precision Results (at 100% Concentration)

LaboratoryRepeatability (% RSD)Intermediate Precision (% RSD)
1 0.50.8
2 0.60.9
... ......
8 0.50.7
Overall Reproducibility (% RSD) 2.5
Robustness

The robustness of the method will be evaluated by making small, deliberate changes to the method parameters and observing the effect on the results. Each laboratory will test a subset of these variations.

Table 6: Hypothetical Robustness Study Parameters and Results

Parameter VariedVariation% Assay
Flow Rate 0.9 mL/min99.8
1.1 mL/min100.2
Column Temperature 28°C99.7
32°C100.3
Mobile Phase Composition Acetonitrile:Water (58:42)99.5
Acetonitrile:Water (62:38)100.5

The Causality Behind Experimental Choices

The structure of this validation study is not arbitrary; it is a logical framework designed to build a comprehensive picture of the method's performance.

G cluster_method_performance Method Performance Characteristics cluster_validation_levels Validation Levels Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Range Range Linearity->Range Defines Precision Precision Accuracy->Precision Accuracy->Precision Informs Precision->Range Robustness Robustness Range->Robustness Robustness->Precision Impacts LOQ_LOD LOQ/LOD Robustness->LOQ_LOD Single_Lab Single-Laboratory Validation Inter_Lab Inter-Laboratory Validation Single_Lab->Inter_Lab Establishes Reproducibility

Caption: Interrelationship of validation parameters.

  • Specificity is the foundation, ensuring that we are measuring only the intended analyte.

  • Linearity establishes the mathematical relationship between concentration and response, which is essential for accurate quantification.

  • Accuracy and Precision are the cornerstones of any quantitative method, defining how close the results are to the true value and to each other, respectively.

  • The Range is defined by the boundaries of acceptable linearity, accuracy, and precision.

  • Robustness challenges the method's resilience to minor variations, predicting its performance in real-world laboratory conditions.[10][11]

  • Finally, the inter-laboratory component elevates the validation from a single-site verification to a universally applicable standard, establishing reproducibility .

Conclusion: A Self-Validating System for Confident Analysis

This guide has outlined a comprehensive and scientifically rigorous approach to the inter-laboratory validation of an analytical method for "Thiourea, N-(1-methylethyl)-N'-phenyl-". By following this framework, researchers and drug development professionals can establish a validated analytical method that is not only compliant with international regulatory standards but is also robust, reliable, and reproducible. The successful completion of such a study provides the highest level of confidence in the analytical data, which is the bedrock of sound scientific research and product development.

References

  • Altabrisa Group. (n.d.). What Is HPLC Method Robustness Assessment and Its Importance? Retrieved from [Link]

  • BioPharm International. (2016, October 1). Establishing Acceptance Criteria for Analytical Methods. Retrieved from [Link]

  • Doxey, R. M. (2007, April 26). Robustness in Analytical Methods Outlined. Pharmaceutical Technology. Retrieved from [Link]

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A Comparative Review of the Therapeutic Potential of Phenylthiourea Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Phenylthiourea (PTU) and its derivatives represent a versatile class of compounds that have garnered significant interest in medicinal chemistry. Characterized by a core thiourea moiety (-NH-C(S)-NH-) attached to at least one phenyl ring, these molecules possess a unique combination of structural features that allow for a wide range of biological activities. The ability to readily modify the phenyl rings with various substituents enables fine-tuning of their physicochemical properties, leading to enhanced potency and selectivity for diverse therapeutic targets. This guide provides a comparative analysis of the therapeutic potential of phenylthiourea derivatives in key areas of drug discovery, supported by experimental data and detailed protocols to aid researchers in their evaluation.

The Broad Spectrum of Phenylthiourea's Therapeutic Promise

The inherent chemical reactivity and structural flexibility of the thiourea scaffold, which includes a thionic group and two amino groups, allow these derivatives to form crucial bonds with biological targets such as enzymes and cellular receptors.[1] This has led to the exploration of phenylthiourea derivatives in a multitude of therapeutic areas, including oncology, infectious diseases, and dermatology. Their mechanisms of action are often attributed to their capacity to chelate metal ions essential for enzyme function and their ability to interact with various cellular signaling pathways.

Anticancer Potential: Targeting Key Signaling Pathways

Phenylthiourea derivatives have emerged as promising candidates for cancer therapy, with numerous studies demonstrating their cytotoxic effects against a range of cancer cell lines.[2][3] Their anticancer activity is often linked to the inhibition of critical signaling pathways that drive tumor growth and proliferation.

Mechanism of Action: Inhibition of EGFR and BRAF Signaling

A significant number of 1,3-disubstituted urea and thiourea derivatives have been reported to possess antiproliferative properties, with the most effective compounds often featuring electron-withdrawing substituents on the terminal phenyl rings.[4] Two of the most well-documented mechanisms of action for anticancer phenylthiourea derivatives are the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase, both of which are key components of the MAPK/ERK signaling pathway.

The EGFR signaling pathway is crucial for regulating cell growth, survival, and differentiation.[4] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation. Phenylthiourea derivatives can bind to the kinase domain of EGFR, preventing its activation and blocking downstream signaling.[5][6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds PTU Phenylthiourea Derivative PTU->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR Signaling Pathway Inhibition

Similarly, the BRAF/MEK/ERK pathway is a critical signaling cascade that is frequently mutated in melanoma.[7][8] Specific phenylthiourea derivatives have been developed as potent inhibitors of the mutated BRAF V600E kinase, thereby halting the aberrant signaling that drives melanoma cell growth.[7]

BRAF_Pathway RAS RAS BRAF BRAF (V600E) RAS->BRAF Activates MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Melanoma Proliferation) ERK->Proliferation PTU Phenylthiourea Derivative PTU->BRAF Inhibits

BRAF/MEK/ERK Pathway Inhibition
Comparative Anticancer Activity

The cytotoxic potential of phenylthiourea derivatives is typically evaluated using in vitro cell viability assays, such as the MTT assay, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.

DerivativeCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Citation(s)
1-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-7 (Breast)28.3Doxorubicin-[6]
1-(4-t-butylbenzoyl)-N'-phenylthioureaT47D (Breast)46.2Doxorubicin-[6]
1-(4-t-butylbenzoyl)-N'-phenylthioureaHeLa (Cervical)56.4Doxorubicin-[6]
N,N'-bis(3-acetylphenyl)thiourea (Compound 7)MCF-7 (Breast)3.16SHetA2Comparable[3]
N,N'-bis(3-acetylphenyl)thiourea (Compound 7)T-47D (Breast)2.53SHetA2Comparable[3]
N,N'-bis(3-acetylphenyl)thiourea (Compound 7)LNCaP (Prostate)3.54SHetA2Comparable[3]
1-(3,5-bis(trifluoromethyl)phenyl)-3-(phenylamino)acylthiourea (10e)NCI-H460 (Lung)1.86Sorafenib-[9]
1-(3,5-bis(trifluoromethyl)phenyl)-3-(phenylamino)acylthiourea (10e)MCF-7 (Breast)9.19Sorafenib-[9]
1-(3,5-bis(trifluoromethyl)phenyl)-3-(phenylamino)acylthiourea (10e)HepG2 (Liver)6.21Sorafenib-[9]
N,N'-Diarylthiourea (Compound 4)MCF-7 (Breast)338.33--[10]

Antimicrobial and Antiviral Efficacy

The thiourea moiety is a critical component in many compounds exhibiting antimicrobial properties.[11] Phenylthiourea derivatives have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungi.[4][12] Their antiviral activity has also been documented against several viruses, including picornaviruses and rhinoviruses.[13]

Mechanism of Action: Enzyme Inhibition and Replication Disruption

The antimicrobial action of phenylthiourea derivatives is often linked to the inhibition of essential bacterial enzymes. For instance, some derivatives have been shown to inhibit S. aureus DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.[11] In the case of antiviral activity, these compounds can interfere with viral replication processes.[13] Structure-activity relationship studies have revealed that the presence of an intact -NHC(S)NH- group and specific substituents on the phenyl ring are crucial for antiviral efficacy.[13]

Comparative Antimicrobial Activity

The antimicrobial potency of phenylthiourea derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

DerivativeMicroorganismMIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)Citation(s)
1-(4-Chloro-3-nitrophenyl)-3-(alkylphenyl)S. aureus2 - 4Ciprofloxacin-[12]
1-(4-Chloro-3-nitrophenyl)-3-(alkylphenyl)S. epidermidis (MRSE)2 - 16CiprofloxacinHigher[12]
4-BromophenylthioureaE. coli---[14]
4-methyl-phenylthioureaS. aureus---[14]
Indole-derived thiourea (Compound 6)Gram-positive cocci---[11]
N-benzoylthiourea derivativesFungi & Gram-positive---[4]

Tyrosinase Inhibition for Dermatological Applications

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color.[15] Overproduction of melanin can lead to hyperpigmentation disorders. Phenylthiourea is a well-known inhibitor of tyrosinase and its derivatives are being actively investigated as skin-lightening agents.[1][5]

Mechanism of Action: Allosteric and Competitive Inhibition

Phenylthiourea derivatives can inhibit tyrosinase through various mechanisms. Some act as allosteric inhibitors, binding to a site other than the active site to induce a conformational change that reduces enzyme activity. Others act as competitive inhibitors, binding directly to the active site and preventing the substrate from binding.[15] The thiourea moiety is thought to be critical for binding to the copper ions in the active site of tyrosinase.

Comparative Tyrosinase Inhibitory Activity

The effectiveness of phenylthiourea derivatives as tyrosinase inhibitors is measured by their IC50 values against the enzyme, typically from mushroom tyrosinase as a model system.

DerivativeIC50 (µM)Reference DrugReference Drug IC50 (µM)Citation(s)
N-hydroxy-N'-phenylthiourea analogue 10.29--[1]
Phenylthiourea (PTU)1.8--[15]
1-(4-isopropylphenyl)thiourea1.7--[15]
4-[3-(phenyl)thioureido]-N-(6-chloropyrazin-2-yl) (2e)-Kojic Acid-
4-[3-(4-methylphenyl)thioureido]-N-(6-chloropyrazin-2-yl)(2f)-Kojic Acid-

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used in the evaluation of phenylthiourea derivatives.

General Workflow for Screening and Evaluation

The discovery and development of a new phenylthiourea-based therapeutic agent follows a structured workflow, from initial synthesis to preclinical evaluation.

Drug_Discovery_Workflow Synthesis Synthesis of Phenylthiourea Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (e.g., MTT, MIC, Tyrosinase Assay) Purification->Primary_Screening Hit_Identification Hit Identification (Potent & Selective Compounds) Primary_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Lead_Optimization->Primary_Screening Iterative Refinement In_Vivo In Vivo Efficacy & Toxicity Studies (Animal Models) Lead_Optimization->In_Vivo Preclinical Preclinical Candidate Selection In_Vivo->Preclinical

Drug Discovery Workflow
Cytotoxicity Testing: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phenylthiourea derivatives in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after incubation.

Procedure:

  • Compound Preparation: Prepare a stock solution of the phenylthiourea derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Principle: A confluent monolayer of host cells is infected with a virus in the presence of various concentrations of the test compound. An overlay medium is added to restrict virus spread, leading to the formation of localized areas of cell death (plaques). The reduction in the number of plaques compared to an untreated control indicates antiviral activity.

Procedure:

  • Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the phenylthiourea derivative in a suitable medium. Mix the compound dilutions with a known titer of the virus.

  • Infection: Remove the growth medium from the cell monolayer and inoculate with the virus-compound mixture. Incubate for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the inoculum and add an overlay medium (e.g., containing agarose or methylcellulose) to each well.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet. Plaques will appear as clear zones against a stained background of viable cells.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. Determine the IC50 value.

Enzyme Inhibition: Mushroom Tyrosinase Assay

This assay is a colorimetric method to determine the inhibitory effect of compounds on mushroom tyrosinase activity.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, a colored product that absorbs light at 475 nm. The presence of an inhibitor reduces the rate of dopachrome formation.

Procedure:

  • Reagent Preparation: Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8). Prepare a solution of L-DOPA in the same buffer. Prepare serial dilutions of the phenylthiourea derivative.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound dilution, and the tyrosinase solution to the respective wells. Include a control with no inhibitor and a blank with no enzyme.

  • Pre-incubation: Pre-incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add the L-DOPA solution to all wells to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm at time zero and then at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control and calculate the IC50 value.

Conclusion and Future Perspectives

Phenylthiourea derivatives have demonstrated significant therapeutic potential across a range of diseases, driven by their ability to interact with diverse biological targets. The structure-activity relationship studies highlighted in this guide underscore the importance of rational drug design in optimizing the potency and selectivity of these compounds. While in vitro studies have been promising, further in vivo investigations are necessary to validate their efficacy and safety profiles. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct comparative evaluations and contribute to the development of novel phenylthiourea-based therapeutics. The continued exploration of this versatile chemical scaffold holds great promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

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Safety Operating Guide

Navigating the Disposal of N-(1-methylethyl)-N'-phenyl-thiourea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The core principle underpinning the disposal of N-(1-methylethyl)-N'-phenyl-thiourea is the recognition of its potential hazards. Based on data from analogous compounds such as N-Phenylthiourea, this substance should be treated as acutely toxic if swallowed and a potential skin sensitizer.[1][2][3] Therefore, all disposal procedures must be executed with stringent adherence to safety protocols to mitigate risks to personnel and the environment.

Pre-Disposal Considerations: Hazard Assessment and Waste Classification

Before initiating any disposal activities, a thorough hazard assessment is paramount. While specific toxicological data for N-(1-methylethyl)-N'-phenyl-thiourea is limited, the precautionary principle dictates that it should be handled as a hazardous substance.

Key Hazard Profile (based on analogs):

Hazard ClassificationDescriptionSource
Acute Oral ToxicityPotentially fatal if swallowed.[1][2][4]
Skin SensitizationMay cause an allergic skin reaction upon contact.[1][3]
Environmental HazardLikely toxic to aquatic life with long-lasting effects.

Due to these intrinsic hazards, N-(1-methylethyl)-N'-phenyl-thiourea and any materials contaminated with it must be classified as hazardous waste. This classification mandates a specific disposal pathway that is distinct from general laboratory trash or liquid waste streams. Under the Resource Conservation and Recovery Act (RCRA), thiourea itself is listed as a hazardous waste, and its derivatives are likely to fall under similar scrutiny.

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe handling and disposal of N-(1-methylethyl)-N'-phenyl-thiourea waste.

1. Personal Protective Equipment (PPE): Before handling the waste, ensure a complete set of PPE is worn. This includes:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Double-gloving with nitrile gloves is recommended.[5] Change gloves immediately if contamination occurs.

  • Body Protection: A lab coat and closed-toe shoes are essential.

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid N-(1-methylethyl)-N'-phenyl-thiourea waste, including contaminated personal protective equipment (gloves, etc.) and weighing papers, in a dedicated, clearly labeled hazardous waste container.[4] The container must be made of a compatible material and have a secure lid.

  • Liquid Waste: Solutions containing N-(1-methylethyl)-N'-phenyl-thiourea must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Sharps Waste: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container that is also labeled as containing hazardous chemical waste.

3. Labeling: Proper labeling is crucial for regulatory compliance and the safety of waste handlers. The hazardous waste label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "Thiourea, N-(1-methylethyl)-N'-phenyl-"

  • The associated hazards (e.g., "Toxic")

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

4. Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.

5. Disposal:

  • Never dispose of N-(1-methylethyl)-N'-phenyl-thiourea down the drain or in the regular trash.[4]

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[3][4]

  • For larger quantities, chemical incineration in a facility equipped with an afterburner and scrubber is a common and effective disposal method for this class of compounds.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Don Appropriate PPE: Wear the appropriate PPE, including respiratory protection if there is a risk of inhaling dust.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.[2] Place the collected material into a labeled hazardous waste container.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Segregate Waste (Solid, Liquid, Sharps) PPE->Segregate Assess Assess Hazards & Classify as Hazardous Waste Assess->PPE Containerize Use Designated, Sealed Hazardous Waste Containers Segregate->Containerize Label Label Containers Correctly (Name, Hazards, Date) Containerize->Label Store Store in Satellite Accumulation Area Label->Store Contact Contact EHS for Pickup Store->Contact Incinerate Professional Disposal (e.g., Incineration) Contact->Incinerate

Caption: Workflow for the proper disposal of N-(1-methylethyl)-N'-phenyl-thiourea.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of N-(1-methylethyl)-N'-phenyl-thiourea, upholding the principles of laboratory safety and regulatory compliance.

References

  • Cheméo. (n.d.). Chemical Properties of Thiourea, N-(1-methylethyl)-N'-phenyl- (CAS 15093-36-4). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Thiourea, N-methyl-N'-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Thiourea, phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Carolina Biological Supply Company. (2007, September 12). Material Safety Data Sheet: Phenylthiourea. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: N-Methyl-N-phenylthiourea. Retrieved from [Link]

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  • Amherst College. (2021, March 9). SOP Phenylthiourea. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.